molecular formula C13H10FNO2 B1330190 N-(2-Fluorophenyl)anthranilic acid CAS No. 54-58-0

N-(2-Fluorophenyl)anthranilic acid

Cat. No.: B1330190
CAS No.: 54-58-0
M. Wt: 231.22 g/mol
InChI Key: NKJTXYMGRFCARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorophenyl)anthranilic acid is a useful research compound. Its molecular formula is C13H10FNO2 and its molecular weight is 231.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Fluorophenyl)anthranilic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Fluorophenyl)anthranilic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJTXYMGRFCARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202306
Record name Anthranilic acid, N-(o-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-58-0
Record name Anthranilic acid, N-(o-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(o-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Chemist's Guide to N-(2-Fluorophenyl)anthranilic Acid: A Comparative Analysis of Ullmann and Buchwald-Hartwig Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Fluorophenyl)anthranilic acid is a key structural motif and a valuable intermediate in the synthesis of a variety of biologically active compounds, particularly in the pharmaceutical industry. Its synthesis is a critical step in the development of new therapeutic agents. This technical guide provides a comprehensive overview and comparative analysis of the two primary synthetic routes to N-(2-Fluorophenyl)anthranilic acid: the classical Ullmann condensation and the modern Buchwald-Hartwig amination. We delve into the mechanistic underpinnings of each reaction, providing a rationale for experimental design and parameter selection. Detailed, field-proven protocols are presented, alongside a discussion of the advantages, limitations, and safety considerations for each method. This guide is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, enabling the informed selection and optimization of the most suitable synthetic strategy for their specific needs.

Introduction: The Significance of N-Aryl Anthranilic Acids

Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] The N-aryl anthranilic acid framework, in particular, is a cornerstone of the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Beyond their well-established anti-inflammatory properties, these compounds have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[3][4] The introduction of a fluorine atom onto the N-phenyl ring, as in N-(2-Fluorophenyl)anthranilic acid, can significantly modulate the compound's physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets. This makes the efficient and scalable synthesis of this key intermediate a topic of considerable interest in drug discovery and development.

This guide will explore the two most prominent methods for the crucial C-N bond formation in the synthesis of N-(2-Fluorophenyl)anthranilic acid: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

The Classical Approach: Ullmann Condensation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has been a long-standing method for the formation of C-N bonds.[5] In the context of N-(2-Fluorophenyl)anthranilic acid synthesis, this typically involves the reaction of a 2-halobenzoic acid with 2-fluoroaniline, or anthranilic acid with a 1-fluoro-2-halobenzene, in the presence of a copper catalyst and a base at elevated temperatures.

Mechanistic Insights

The precise mechanism of the Ullmann condensation is complex and has been the subject of extensive study. A generally accepted pathway involves the following key steps:

  • Formation of a Copper(I) Amide: The reaction is initiated by the formation of a copper(I) amide from the amine starting material and a copper(I) salt, which can be generated in situ from a copper(II) precursor.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a transient copper(III) intermediate.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the copper(III) complex, yielding the N-aryl anthranilic acid and regenerating the active copper(I) catalyst.

Ullmann_Mechanism 2-Fluoroaniline 2-Fluoroaniline Cu(I)-Amide Complex Cu(I)-Amide Complex 2-Fluoroaniline->Cu(I)-Amide Complex + Cu(I) Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Cu(I)-Amide Complex Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Amide Complex->Cu(III) Intermediate Oxidative Addition 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid->Cu(III) Intermediate N-(2-Fluorophenyl)anthranilic Acid N-(2-Fluorophenyl)anthranilic Acid Cu(III) Intermediate->N-(2-Fluorophenyl)anthranilic Acid Reductive Elimination Regenerated Cu(I) Regenerated Cu(I) Cu(III) Intermediate->Regenerated Cu(I) Regenerated Cu(I)->Cu(I) Catalyst

Figure 1: Simplified catalytic cycle of the Ullmann Condensation.
Experimental Protocol: Ullmann Synthesis

The following protocol is a representative example for the synthesis of N-aryl anthranilic acids and can be adapted for N-(2-Fluorophenyl)anthranilic acid.

Materials:

  • 2-Chlorobenzoic acid

  • 2-Fluoroaniline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Cupric Oxide (CuO) or Copper(I) Iodide (CuI)

  • Solvent (e.g., DMF, NMP, or excess 2-fluoroaniline)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), 2-fluoroaniline (1.2-1.5 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a catalytic amount of cupric oxide or copper(I) iodide (5-10 mol%).

  • If not using excess aniline as the solvent, add a high-boiling polar solvent such as DMF or NMP.

  • Heat the reaction mixture to reflux (typically 150-200 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Treat the residue with an aqueous solution of a strong acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure N-(2-Fluorophenyl)anthranilic acid.

ParameterTypical ConditionsRationale
Catalyst CuI, CuO, Cu powderCopper is essential for the C-N bond formation. Cu(I) species are generally considered the active catalyst.
Base K₂CO₃, Cs₂CO₃Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
Solvent DMF, NMP, NitrobenzeneHigh-boiling polar solvents are required to achieve the necessary reaction temperatures.
Temperature 150-220 °CHigh temperatures are typically necessary to overcome the activation energy of the reaction.[5]
Reaction Time 4-24 hoursOften requires extended reaction times for completion.
Advantages and Limitations

Advantages:

  • Cost-effective: Copper catalysts are significantly cheaper than palladium catalysts.

  • Readily available reagents: The starting materials and reagents are widely available.

Limitations:

  • Harsh reaction conditions: The high temperatures required can limit the functional group tolerance of the substrates.[5]

  • Stoichiometric amounts of copper: Often requires high loadings of the copper catalyst.

  • Substrate scope: Can be limited, particularly with less reactive aryl halides.

  • Environmental concerns: The use of high-boiling, toxic solvents can be problematic.

The Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds, offering a milder and more versatile alternative to the Ullmann condensation.[6] This reaction can be employed to couple an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.

  • Oxidative Addition: A Pd(0) complex, coordinated to a phosphine ligand, undergoes oxidative addition to the aryl halide, forming a Pd(II)-aryl-halide complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed via reductive elimination from the palladium-amido complex, yielding the N-aryl product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)Ln Pd(II)-Aryl Complex L_nPd(II)(Ar)(X) Pd(0)L_n->Pd(II)-Aryl Complex Oxidative Addition Aryl-Halide Ar-X Aryl-Halide->Pd(II)-Aryl Complex Pd(II)-Amido Complex L_nPd(II)(Ar)(NR2) Pd(II)-Aryl Complex->Pd(II)-Amido Complex + Amine - HX Amine R2NH Amine->Pd(II)-Amido Complex Pd(II)-Amido Complex->Pd(0)L_n N-Aryl Product Ar-NR2 Pd(II)-Amido Complex->N-Aryl Product Reductive Elimination

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Synthesis

The following is a general protocol for the Buchwald-Hartwig amination that can be optimized for the synthesis of N-(2-Fluorophenyl)anthranilic acid.

Materials:

  • Anthranilic acid or its ester derivative (e.g., methyl anthranilate)

  • 1-Bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon), add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.0 eq relative to Pd), and the base (1.5-2.0 eq) to a dry Schlenk tube.

  • Add the anthranilic acid derivative (1.0 eq) and the aryl halide (1.1-1.2 eq).

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. If an ester was used, it can be hydrolyzed to the carboxylic acid using standard procedures (e.g., with LiOH or NaOH).

ParameterTypical ConditionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Palladium is the active metal for this cross-coupling reaction.[6]
Ligand XPhos, SPhos, BINAPBulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote oxidative addition and reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃Required for the deprotonation of the amine to form the palladium-amido complex.[7]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary to prevent quenching of the catalyst and base.[7]
Temperature 80-110 °CMilder than the Ullmann condensation, allowing for better functional group tolerance.
Reaction Time 2-24 hoursGenerally faster than the Ullmann condensation.
Advantages and Limitations

Advantages:

  • Milder reaction conditions: Lower temperatures lead to better functional group tolerance.

  • Broader substrate scope: Effective for a wider range of aryl halides and amines.

  • Higher yields: Often provides higher yields than the Ullmann condensation.

  • Catalytic amounts of palladium: Requires only catalytic amounts of the expensive metal.

Limitations:

  • Cost of catalyst and ligands: Palladium and specialized phosphine ligands can be expensive.

  • Air and moisture sensitivity: The catalyst and some reagents are sensitive to air and moisture, requiring inert atmosphere techniques.

  • Potential for side reactions: Exothermic behavior has been observed in some cases, requiring careful monitoring.[8]

Comparative Summary and Conclusion

The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of N-(2-Fluorophenyl)anthranilic acid depends on several factors, including cost, scale, available equipment, and the specific requirements of the target molecule.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Cost LowerHigher
Temperature High (150-220 °C)Moderate (80-110 °C)
Substrate Scope More limitedBroader
Yields Often moderateGenerally higher
Functional Group Tolerance LowerHigher
Reaction Setup SimplerRequires inert atmosphere

For large-scale industrial synthesis where cost is a primary driver, the Ullmann condensation may be a viable option, despite its harsh conditions. However, for laboratory-scale synthesis, medicinal chemistry applications, and the preparation of complex molecules with sensitive functional groups, the Buchwald-Hartwig amination is generally the superior method due to its milder conditions, broader scope, and higher efficiency. The continued development of more active and stable palladium catalysts and ligands is further solidifying the position of the Buchwald-Hartwig amination as the gold standard for C-N bond formation in modern organic synthesis.

Safety Considerations

Both the Ullmann condensation and the Buchwald-Hartwig amination involve potentially hazardous materials and conditions. It is imperative that these reactions are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ullmann Condensation: High temperatures pose a risk of burns and require careful handling. High-boiling solvents like DMF and NMP have associated health risks.

  • Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands can be toxic and pyrophoric. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Some palladium-catalyzed reactions can be exothermic and should be monitored carefully, especially on a larger scale.[8]

Researchers should always consult the Safety Data Sheets (SDS) for all reagents and solvents before beginning any experimental work.

References

  • BenchChem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • Malig, T. C., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 24(1), 1-15.
  • ThalesNano. (n.d.). Ullmann-type reductive homo-coupling reactions at room temperature.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Galkin, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3584-3593.
  • Krajčovičová, S., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(15), 8826-8835.
  • Kashani, S. K., et al. (n.d.).
  • Hartwig, J. F. (n.d.).
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Caddick, S., et al. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
  • Caddick, S., et al. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Bala, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry.
  • Krajčovičová, S. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. SciSpace.
  • Negishi, E. (n.d.).
  • Wikipedia. (n.d.). Ullmann condensation.
  • Cocco, M. T., et al. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5787-5791.
  • Joshi, J. D., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697.
  • PrepChem.com. (n.d.). Preparation of anthranilic acid.
  • Wikipedia. (n.d.). Ullmann reaction.
  • Kumar, C. B., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

Sources

An In-depth Technical Guide to the Mechanism of Action of N-(2-Fluorophenyl)anthranilic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Fluorophenyl)anthranilic acid belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), a scaffold derived from anthranilic acid.[1] While its primary therapeutic action is rooted in the inhibition of cyclooxygenase (COX) enzymes, emerging research has unveiled a more complex pharmacological profile. This guide provides a detailed examination of the multifaceted mechanism of action of N-(2-Fluorophenyl)anthranilic acid and structurally related compounds. We will dissect its canonical role as a COX inhibitor, explore its significant activity as a modulator of Transient Receptor Potential (TRP) ion channels, and discuss the experimental methodologies required to validate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound class beyond its conventional NSAID classification.

Introduction: The Anthranilic Acid Scaffold

Anthranilic acid derivatives are a cornerstone in medicinal chemistry, serving as the foundational structure for a wide array of therapeutic agents, including diuretics, anticoagulants, and anti-inflammatory drugs.[2] The N-phenyl substitution on the anthranilic acid core gives rise to the fenamate class of NSAIDs. The introduction of a fluorine atom at the 2-position of the N-phenyl ring, creating N-(2-Fluorophenyl)anthranilic acid, modulates the compound's physicochemical properties and target interactions. While historically recognized for its analgesic and anti-inflammatory properties, the full scope of its molecular engagement is a subject of ongoing investigation.[3]

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The hallmark of NSAIDs is their ability to suppress the inflammatory response by inhibiting cyclooxygenase enzymes.

The Role of COX Enzymes in Inflammation

COX enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for the rate-limiting step in the biosynthesis of prostanoids from arachidonic acid.[4]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[5]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[6] The subsequent production of prostaglandins by COX-2 is a major driver of the cardinal signs of inflammation: pain, fever, and swelling.[7]

Inhibition of Prostaglandin Synthesis

N-(2-Fluorophenyl)anthranilic acid, like other fenamates, exerts its principal anti-inflammatory effect by blocking the catalytic activity of both COX-1 and COX-2. This prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various inflammatory mediators.[4] The anti-inflammatory efficacy of anthranilic acid derivatives is directly correlated with their ability to reduce the production of prostaglandins like PGE2.[5][8] Some newer derivatives have been engineered for higher selectivity towards COX-2, aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition.[5][8]

The diagram below illustrates this canonical pathway.

COX_Pathway AA Arachidonic Acid COX COX-1 & COX-2 AA->COX PGs Prostaglandins (PGE2, etc.) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor N-(2-Fluorophenyl)anthranilic acid Inhibitor->COX Inhibition

Figure 1: Canonical COX Inhibition Pathway.

Secondary Mechanism of Action: TRP Channel Blockade

Compelling evidence reveals that the pharmacological activity of anthranilic acid derivatives extends beyond COX inhibition to the direct modulation of Transient Receptor Potential (TRP) ion channels. This represents a significant, mechanistically distinct mode of action.

The Function of TRP Channels

TRP channels are a diverse family of non-selective cation channels that act as cellular sensors for a wide range of physical and chemical stimuli. Their activation often leads to an influx of Ca2+, which triggers various downstream signaling cascades. Several members of the TRP family are implicated as key targets for anthranilic acid derivatives.

Specific TRP Channel Inhibition

Studies on N-(p-amylcinnamoyl)anthranilic acid (ACA), a structurally related compound, have demonstrated potent, direct inhibition of multiple TRP channels, an activity independent of its effects on phospholipase A2.[9][10]

  • TRPC6 (Canonical 6): This channel is a receptor-operated calcium entry channel. Overactivity of TRPC6 in renal podocytes can lead to uncontrolled Ca2+ influx, cellular damage, and proteinuria.[11] Selective TRPC6 inhibitors are being investigated for treating focal segmental glomerulosclerosis (FSGS).[12][13] The ability of anthranilic acid derivatives to block TRPC6 suggests a potential therapeutic application in kidney diseases.[9][14][15]

  • TRPM2 (Melastatin 2): This channel is activated by intracellular ADP-ribose and oxidative stress (e.g., hydrogen peroxide), leading to Ca2+ influx.[9] Inhibition of TRPM2 by ACA is potent, with an IC50 in the low micromolar range.[9]

  • TRPM8 (Melastatin 8): Known as the cold and menthol receptor, this channel's activity can also be blocked by ACA.[9]

This dual-target engagement is visualized in the pathway diagram below.

Dual_Mechanism cluster_cox COX Pathway cluster_trp TRP Channel Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammatory Response PGs->Inflammation TRPC6 TRPC6 Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx TRPM2 TRPM2 TRPM2->Ca_Influx Signaling Ca²⁺-Dependent Signaling (e.g., NFAT activation) Ca_Influx->Signaling Inhibitor N-(2-Fluorophenyl)anthranilic acid & Derivatives Inhibitor->COX Inhibitor->TRPC6 Inhibitor->TRPM2

Figure 2: Dual Mechanism of Action.
Quantitative Inhibitory Profile

The potency of anthranilic acid derivatives varies significantly between their COX and TRP channel targets. The following table summarizes representative inhibitory concentration (IC50) data for related compounds from the literature.

TargetCompoundIC50 Value (µM)Reference
COX-2 JS-4 (Anthranilic Acid Derivative)4.3[8]
COX-1 JS-4 (Anthranilic Acid Derivative)59[8]
TRPM2 ACA1.7[9]
TRPC6 ACA2.3[9]
TRPM8 ACA3.9[9]

Data for ACA (N-(p-amylcinnamoyl)anthranilic acid) and JS-4 are presented as representative examples of the compound class.

Key Experimental Protocols

Validating the mechanism of action requires specific, robust assays. The following protocols are foundational for characterizing inhibitors like N-(2-Fluorophenyl)anthranilic acid.

Protocol: Whole Blood COX-1/COX-2 Inhibition Assay

This ex vivo assay provides a physiologically relevant assessment of COX selectivity by measuring the end products of each isoform in a complex biological matrix.

Rationale: COX-1 in platelets produces thromboxane A2 (measured as its stable metabolite TXB2), while COX-2 in monocytes, induced by lipopolysaccharide (LPS), produces PGE2. Selective inhibition can be determined by comparing the IC50 values for each product.

Methodology:

  • Blood Collection: Draw fresh human blood into heparinized tubes.

  • Inhibitor Incubation: Aliquot blood samples and pre-incubate with a range of concentrations of N-(2-Fluorophenyl)anthranilic acid (or vehicle control) for 15 minutes at 37°C.

  • COX-1 Activity (TXB2 Production): Allow samples to clot for 60 minutes at 37°C to induce platelet aggregation and TXB2 production. Centrifuge to collect serum.

  • COX-2 Activity (PGE2 Production): To a separate set of inhibitor-treated aliquots, add LPS (10 µg/mL) and incubate for 24 hours at 37°C to induce COX-2 expression and PGE2 production. Centrifuge to collect plasma.

  • Quantification: Measure TXB2 and PGE2 concentrations in the collected serum/plasma using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis: Plot inhibitor concentration versus percent inhibition of TXB2 and PGE2 production. Calculate IC50 values using non-linear regression analysis.

COX_Assay_Workflow cluster_cox1 COX-1 Pathway cluster_cox2 COX-2 Pathway b1 Incubate 60 min (Clotting) c1 Measure TXB2 (ELISA) b1->c1 b2 Add LPS Incubate 24 hr c2 Measure PGE2 (ELISA) b2->c2 start Whole Blood + Test Compound start->b1 start->b2

Figure 3: Workflow for COX Selectivity Assay.
Protocol: Patch-Clamp Electrophysiology for TRP Channel Inhibition

This technique provides direct evidence of ion channel blockade by measuring the electrical currents flowing through the channel pore.

Rationale: By expressing a specific TRP channel (e.g., TRPC6) in a host cell line (e.g., HEK293) that lacks endogenous expression, the effect of a compound on that channel can be isolated and quantified with high precision.

Methodology:

  • Cell Culture & Transfection: Culture HEK293 cells and transiently transfect them with a plasmid encoding the human TRPC6 channel.

  • Electrode Preparation: Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration on a transfected cell. Clamp the membrane potential at -60 mV.

  • Channel Activation: Apply a TRPC6 agonist (e.g., a diacylglycerol analog) to the extracellular solution to elicit an inward current.

  • Inhibitor Application: While continuously recording the current, perfuse the cell with an extracellular solution containing N-(2-Fluorophenyl)anthranilic acid.

  • Data Acquisition & Analysis: Measure the reduction in the agonist-induced current in the presence of the inhibitor. Perform dose-response analysis to determine the IC50. The inhibition's voltage independence can be tested by applying voltage ramps.[9]

Conclusion and Future Directions

The mechanism of action for N-(2-Fluorophenyl)anthranilic acid is demonstrably more sophisticated than that of a simple COX inhibitor. Its dual engagement of both the prostaglandin synthesis pathway and key TRP ion channels presents a complex pharmacological profile. This dual activity may synergistically contribute to its anti-inflammatory and analgesic effects but also necessitates a broader consideration of its potential therapeutic applications and off-target effects.

Future research should focus on:

  • Structure-Activity Relationships (SAR): Systematically modifying the anthranilic acid scaffold to develop analogs with enhanced selectivity for COX-2 or specific TRP channels.[16][17][18]

  • In Vivo Correlation: Designing animal model studies to dissect the relative contributions of COX inhibition versus TRP channel blockade to the overall therapeutic effect in diseases like inflammatory arthritis or chronic kidney disease.[14]

  • Therapeutic Repurposing: Exploring the potential of this compound class in non-traditional areas where TRP channel dysregulation is a key pathological feature, such as in certain cancers or neuropathic pain.[19][20]

By embracing this expanded mechanistic understanding, the scientific community can better leverage the therapeutic potential of the anthranilic acid scaffold for the development of next-generation modulators of inflammation and cell signaling.

References

  • MDPI. (n.d.). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI. Retrieved from [Link]

  • Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents.
  • Hill, K., et al. (2004). Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid. British Journal of Pharmacology, 141(7), 1135-1143.
  • Kakefuda, A., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-224.
  • Flaherty, P. T., et al. (2018). Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Bioorganic & Medicinal Chemistry Letters, 28(13), 2294-2301.
  • Kumar B, C. (2024). A Comprehensive Review on the Synthesis and Pharmacological Importance of Anthranilic Acid Derivatives. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
  • ResearchGate. (n.d.). Effect of anthranilic acid derivatives on cyclooxygenase (COX) activity. ResearchGate. Retrieved from [Link]

  • Khan, K. M., et al. (2017). Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes. Medicinal Chemistry, 13(8), 756-765.
  • MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures and IC50s of known blockers and anthranilic acid... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(p-Amylcinnamoyl)anthranilic Acid (ACA): A Phospholipase A2 Inhibitor and TRP Channel Blocker. ResearchGate. Retrieved from [Link]

  • Patrignani, P., & Patrono, C. (2008). New insights into COX-2 biology and inhibition. Brain Research Bulletin, 76(1-2), 108-114.
  • ResearchGate. (n.d.). Structure–Activity Relationship Studies of N -Phenylanthranilic Acid–Based AKR1C3 Inhibitors. ResearchGate. Retrieved from [Link]

  • Harteneck, C. (2007). N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker. Current Enzyme Inhibition, 3(1), 39-45.
  • Clinical Kidney Journal. (2023). TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design. Oxford Academic. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. ResearchGate. Retrieved from [Link]

  • S, A. A., et al. (2023). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics, 13(1), 133-145.
  • Zamponi, G. W., et al. (2021).
  • Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics, 12(6-S), 185-197.
  • Cocco, M. T., et al. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5787-5791.
  • Wikipedia. (n.d.). Anthranilic acid. Wikipedia. Retrieved from [Link]

  • PubMed. (2025). A randomized, Phase I study of the safety, tolerability, and pharmacokinetics of BI 764198, a transient receptor potential channel 6 (TRPC6) inhibitor, in healthy Japanese men. PubMed. Retrieved from [Link]

  • Wiebe, L. I., et al. (2014). Fluorophore-labeled cyclooxygenase-2 inhibitors for the imaging of cyclooxygenase-2 overexpression in cancer: synthesis and biological studies. ChemMedChem, 9(1), 133-142.
  • PNAS. (2019). In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease. PNAS. Retrieved from [Link]

  • Frontiers. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers in Pharmacology. Retrieved from [Link]

  • Lee, I. T., et al. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers in Pharmacology, 10, 67.
  • Kass, D. A., et al. (2019). In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease. Proceedings of the National Academy of Sciences, 116(20), 10061-10066.

Sources

Spectroscopic Characterization of N-(2-Fluorophenyl)anthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(2-Fluorophenyl)anthranilic acid, a key intermediate in pharmaceutical synthesis and a member of the fenamate class of compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of essential spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By integrating established methodologies with expert insights, this guide aims to facilitate a deeper understanding of the molecular structure and properties of N-(2-Fluorophenyl)anthranilic acid, ensuring data integrity and reproducibility in research and development settings.

Introduction: The Significance of N-(2-Fluorophenyl)anthranilic Acid

N-(2-Fluorophenyl)anthranilic acid, with the chemical formula C₁₃H₁₀FNO₂, belongs to the N-aryl anthranilic acid family. These compounds are pivotal precursors in the synthesis of various biologically active molecules, including anti-inflammatory drugs and potential anticancer agents.[1][2][3] The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making a thorough structural elucidation paramount for drug design and development.

Spectroscopic analysis is the cornerstone of chemical characterization, providing a detailed fingerprint of a molecule's structure and electronic properties. This guide will explore the application of key spectroscopic methods to N-(2-Fluorophenyl)anthranilic acid, offering both theoretical explanations and practical protocols to empower researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For N-(2-Fluorophenyl)anthranilic acid, ¹H and ¹³C NMR are fundamental for confirming its identity and purity.

Foundational Principles of NMR for Fenamates

The core of NMR lies in the interaction of nuclear spins with an external magnetic field. The chemical environment of each nucleus dictates its resonance frequency, providing a unique "chemical shift" (δ) value. In N-(2-Fluorophenyl)anthranilic acid, the aromatic protons and carbons will exhibit distinct chemical shifts influenced by the electron-withdrawing nature of the carboxylic acid and fluorine atom, and the electron-donating effect of the amine group. Spin-spin coupling between adjacent protons provides further structural information, revealing connectivity within the molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of N-(2-Fluorophenyl)anthranilic acid is expected to show a series of signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the two aromatic rings will exhibit complex splitting patterns (multiplets) due to coupling with each other and, for the fluorophenyl ring, with the ¹⁹F nucleus. The acidic proton of the carboxylic acid and the amine proton will likely appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-Fluorophenyl)anthranilic Acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons6.7 - 8.1Multiplet
NH Proton9.0 - 10.0Broad Singlet
COOH Proton12.0 - 13.0Broad Singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield position (δ ~170 ppm). The aromatic carbons will appear in the region of δ 110-150 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-Fluorophenyl)anthranilic Acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~170
Aromatic C-F~155-160 (with large ¹JCF)
Other Aromatic Carbons110 - 145

Note: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR spectra of N-(2-Fluorophenyl)anthranilic acid.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~10-20 mg of sample B in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Place tube in NMR spectrometer D->E F Tune and shim the instrument E->F G Acquire ¹H spectrum F->G H Acquire ¹³C spectrum F->H I Fourier transform the FID H->I J Phase and baseline correct the spectrum I->J K Reference the spectrum to the internal standard J->K L Integrate peaks and determine multiplicities K->L FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Grind 1-2 mg of sample B with ~100-200 mg of dry KBr A->B C in an agate mortar B->C D Press the mixture into a transparent pellet C->D E Place pellet in the FT-IR spectrometer D->E F Acquire a background spectrum (air) E->F G Acquire the sample spectrum F->G H Perform background subtraction G->H I Identify and label characteristic peaks H->I

Caption: A workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Detailed Steps:

  • Grinding: In a clean agate mortar, grind 1-2 mg of N-(2-Fluorophenyl)anthranilic acid with approximately 100-200 mg of dry, spectroscopic grade KBr. The mixture should be a fine, homogeneous powder.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure according to the manufacturer's instructions to form a thin, transparent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Analysis: The resulting spectrum should show the absorption bands of the sample. Identify and label the key functional group frequencies.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized, then separated based on their m/z ratio, and finally detected. For N-(2-Fluorophenyl)anthranilic acid, electrospray ionization (ESI) is a suitable soft ionization technique that can generate the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the accurate determination of its molecular weight.

Expected Mass Spectral Data

The molecular weight of N-(2-Fluorophenyl)anthranilic acid (C₁₃H₁₀FNO₂) is 231.23 g/mol . In a high-resolution mass spectrum, we would expect to observe ions corresponding to this mass.

Table 4: Predicted m/z Values for N-(2-Fluorophenyl)anthranilic Acid in Mass Spectrometry

IonPredicted m/z (Monoisotopic)
[M+H]⁺232.0768
[M+Na]⁺254.0588
[M-H]⁻230.0623

Data predicted based on isotopic masses. [4]

Experimental Protocol for Mass Spectrometry (ESI-MS)

Workflow for ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution B of the sample in a suitable solvent A->B C (e.g., methanol or acetonitrile) B->C D Infuse the solution into the ESI source C->D E Optimize ionization parameters D->E F Acquire the mass spectrum E->F G Identify the molecular ion peak F->G H Analyze fragmentation patterns (if any) G->H I Compare with theoretical isotopic distribution H->I

Caption: A general workflow for Electrospray Ionization Mass Spectrometry.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of N-(2-Fluorophenyl)anthranilic acid (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to facilitate ionization.

  • Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.

  • Ionization: In the ESI source, a high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are released as gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for conjugated systems, such as the aromatic rings in N-(2-Fluorophenyl)anthranilic acid.

Principles of UV-Vis Spectroscopy

When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) corresponds to the energy difference between these orbitals. For N-(2-Fluorophenyl)anthranilic acid, the π → π* transitions of the aromatic rings are expected to be the most prominent.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of N-(2-Fluorophenyl)anthranilic acid, like other anthranilic acid derivatives, is expected to show absorption maxima in the UV region. The exact position of λ_max can be influenced by the solvent polarity. [5][6] Table 5: Expected UV-Vis Absorption Maxima for N-(2-Fluorophenyl)anthranilic Acid

SolventExpected λ_max (nm)
Ethanol~250 and ~340
Chloroform~260 and ~350

Note: These are estimated values based on data for similar compounds. [7]

Experimental Protocol for UV-Vis Spectroscopy

Workflow for UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution B of the sample in a UV-transparent solvent A->B C (e.g., ethanol, methanol, or acetonitrile) B->C D Fill a quartz cuvette with the solvent (blank) C->D E Record the baseline D->E F Fill the cuvette with the sample solution E->F G Record the sample spectrum F->G H Determine the wavelength(s) of maximum absorbance (λ_max) G->H I Calculate molar absorptivity (ε) if concentration is known H->I

Caption: A standard workflow for obtaining a UV-Vis absorption spectrum.

Detailed Steps:

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically above 200 nm). Ethanol and methanol are common choices.

  • Sample Preparation: Prepare a stock solution of N-(2-Fluorophenyl)anthranilic acid of a known concentration. From this, prepare a dilute solution such that the absorbance at λ_max is within the linear range of the instrument (ideally between 0.2 and 0.8).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the λ_max values from the spectrum. If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectroscopic characterization of N-(2-Fluorophenyl)anthranilic acid requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed atomic connectivity, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight, and UV-Vis spectroscopy offers insights into the electronic structure. By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this important molecule, paving the way for its effective use in drug discovery and development. The integration of these techniques ensures a self-validating system, where the data from each method corroborates the others, leading to a robust and unambiguous structural assignment.

References

  • Cheng, X., et al. (n.d.). UV–visible spectra of the anthranilic acid and the complexes (1–10). ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Sample preparation for FT-IR. Department of Chemistry, University of Colorado Boulder. Available at: [Link]

  • McFarland, S. A., et al. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(5), 979-985. Available at: [Link]

  • Unknown Author. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • Mishra, P., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Hydroxyanthranilic Acid. SIELC Technologies. Available at: [Link]

  • Supporting Information. (n.d.). Unknown Source. Available at: [Link]

  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269-2273. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. Available at: [Link]

  • da Silva, F. de C., et al. (2005). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 16(6a), 1160-1164. Available at: [Link]

  • IAPC Journals. (2024). Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA. International Annals of Physical and Chemical Sciences, 11(1), 1-10. Available at: [Link]

  • Cunha, V. R. R., et al. (2012). Mefenamic acid anti-inflammatory drug: probing its polymorphs by vibrational (IR and Raman) and solid-state NMR spectroscopies. The Journal of Physical Chemistry B, 116(34), 10453-10463. Available at: [Link]

  • MDPI. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 28(23), 7794. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. University of Southern Mississippi. Available at: [Link]

  • Scribd. (n.d.). IR Sample Preparation Techniques. Scribd. Available at: [Link]

  • PubChemLite. (n.d.). N-(2-fluorophenyl)anthranilic acid (C13H10FNO2). PubChemLite. Available at: [Link]

  • Google Patents. (n.d.). US11508566B2 - Use of anthranilic acid derivative as matrix for MALDI mass spectrometry. Google Patents.
  • SpectraBase. (n.d.). N-(o-fluorophenyl)anthranilic acid - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • ResearchGate. (n.d.). Absorption spectra of anthranilic acid (c = 2.0 9 10-4 molÁdm-3 ) in the different methanol-buffer mixtures (0-100 % (v/v)). ResearchGate. Available at: [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of N-(2-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solid-State Structure in Drug Development

N-(2-Fluorophenyl)anthranilic acid belongs to the fenamic acid class of compounds, which are analogues of anthranilic acid and are known for their anti-inflammatory, antipyretic, and antiviral properties.[1] In the pharmaceutical industry, the solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance. It governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure is therefore not merely an academic exercise but a cornerstone of rational drug design and development.

The conformational flexibility of fenamic acids, particularly the rotation around the N-Caniline bond, makes them prone to polymorphism—the ability of a compound to exist in multiple crystalline forms.[1][2][3] Different polymorphs of the same API can have drastically different properties, making the identification and characterization of all possible forms a regulatory requirement and a key aspect of intellectual property protection.

This guide will provide a roadmap for the crystallographic investigation of N-(2-Fluorophenyl)anthranilic acid, from obtaining suitable single crystals to interpreting the final structural data.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis of N-(2-Fluorophenyl)anthranilic Acid

The synthesis of N-aryl anthranilic acids is well-established, with the Ullmann condensation being a common method.[4] This reaction typically involves the coupling of an aniline derivative with a halobenzoic acid in the presence of a copper catalyst and a base.

A plausible synthetic route for N-(2-Fluorophenyl)anthranilic acid is the reaction of 2-fluorobenzoic acid with 2-fluoroaniline. However, a more common approach found in the literature for similar compounds involves the reaction of an aniline with a chlorobenzoic acid. For instance, the synthesis of N-phenylanthranilic acid can be achieved by refluxing aniline with 2-chlorobenzoic acid in the presence of potassium carbonate and cupric oxide.[5]

Conceptual Synthetic Protocol:

A proposed synthesis for N-(2-Fluorophenyl)anthranilic acid would involve:

  • Reactants: 2-Chlorobenzoic acid and 2-fluoroaniline.

  • Catalyst: Copper (II) oxide.

  • Base: Anhydrous potassium carbonate.

  • Solvent: A high-boiling point solvent may be used, or the reaction can be run neat with an excess of the aniline derivative.

  • Workup: The excess aniline is removed, followed by purification steps including activated carbon treatment and precipitation by acidification.[5][6]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product 2_Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reflux Reflux 2_Chlorobenzoic_Acid->Reflux 2_Fluoroaniline 2-Fluoroaniline 2_Fluoroaniline->Reflux K2CO3 K2CO3 (Base) K2CO3->Reflux CuO CuO (Catalyst) CuO->Reflux Workup Aqueous Workup (Removal of excess aniline, filtration) Reflux->Workup Ullmann Condensation Purification Charcoal Treatment & Recrystallization Workup->Purification Product N-(2-Fluorophenyl)anthranilic Acid Purification->Product

Caption: Proposed synthetic workflow for N-(2-Fluorophenyl)anthranilic acid.

Crystallization Strategies

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical. For fenamic acid derivatives, various methods have been successful.

Experimental Protocol for Crystallization Screening:

  • Solvent Selection: A screening of various solvents with different polarities should be performed. This includes, but is not limited to, ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof.

  • Slow Evaporation: Prepare saturated solutions of the purified compound in the selected solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.

  • Slow Cooling: Prepare saturated solutions at an elevated temperature and allow them to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container with a more volatile solvent (the "anti-solvent"). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Melt Crystallization: For thermally stable compounds, melting a small amount of the material and then slowly cooling it can yield single crystals. This has been successful for obtaining elusive polymorphs of related compounds.[7]

Structural Characterization by Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[8] It provides precise information about bond lengths, bond angles, and intermolecular interactions.

SCXRD_Workflow Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Methodologies:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[9]

  • Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal system. Systematic absences in the diffraction data are used to assign the space group.[9]

  • Structure Solution: The intensities of the diffraction spots are used to determine the electron density distribution within the unit cell. This is the "phase problem," which can be solved using direct methods or Patterson methods.

  • Structure Refinement: An initial model of the structure is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final atomic coordinates, bond lengths, and angles.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Anticipated Structural Features and Polymorphism

Based on the crystal structures of related fenamic acids, we can anticipate several key structural features for N-(2-Fluorophenyl)anthranilic acid.

Expected Intramolecular and Intermolecular Interactions:

  • Intramolecular Hydrogen Bonding: A common feature in anthranilic acid derivatives is an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen of the carboxylic acid group.[1]

  • Intermolecular Hydrogen Bonding: The carboxylic acid groups are likely to form hydrogen-bonded dimers, a very common supramolecular synthon in carboxylic acids.[1]

  • Conformational Isomerism: The dihedral angle between the two aromatic rings is a key conformational variable. Different polymorphs of related compounds exhibit significantly different dihedral angles.[10] For example, in two polymorphs of tolfenamic acid, the dihedral angles between the benzene rings are 46° and 73°.[10]

  • π-π Stacking: Aromatic rings can engage in π-π stacking interactions, which will influence the crystal packing.

The High Probability of Polymorphism:

The conformational flexibility of N-(2-Fluorophenyl)anthranilic acid strongly suggests the possibility of polymorphism.[1][2][3] Therefore, a thorough polymorph screen is essential. This involves crystallizing the compound under a wide range of conditions (different solvents, temperatures, and crystallization rates) and analyzing the resulting solids using techniques such as:

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze bulk samples and can distinguish between different crystalline forms.[11] A calculated PXRD pattern from the single-crystal structure can serve as a reference.[8]

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions between polymorphs.[2]

  • Spectroscopy (FT-IR, Raman): Different polymorphs can exhibit different vibrational spectra due to differences in their molecular conformations and intermolecular interactions.

Data Presentation and Interpretation

Once a crystal structure is solved, the data should be presented in a clear and standardized format.

Table 1: Hypothetical Crystallographic Data for N-(2-Fluorophenyl)anthranilic Acid

ParameterValue
Chemical FormulaC₁₃H₁₀FNO₂
Formula Weight231.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factor (%)Value

Note: The values in this table are hypothetical and would be determined experimentally.

Analysis of the Crystal Structure:

A detailed analysis of the crystal structure would involve:

  • Molecular Conformation: Describing the planarity of the molecule and the dihedral angle between the phenyl rings.

  • Hydrogen Bonding Network: A thorough description of all intra- and intermolecular hydrogen bonds, including donor-acceptor distances and angles.

  • Crystal Packing: Analyzing how the molecules are arranged in the crystal lattice, including any π-π stacking or other non-covalent interactions.

  • Comparison with Related Structures: Comparing the obtained structure with those of other fenamic acids to identify common structural motifs and understand the influence of the fluorine substituent.

Conclusion

The determination of the crystal structure of N-(2-Fluorophenyl)anthranilic acid is a critical step in its development as a potential pharmaceutical agent. This guide has outlined a comprehensive approach, from synthesis and crystallization to structural analysis. The high probability of polymorphism in this class of compounds necessitates a thorough investigation to identify and characterize all accessible crystalline forms. The insights gained from a detailed crystallographic study will provide a solid foundation for understanding the solid-state properties of this compound and for its rational formulation into a safe and effective drug product.

References

  • Effect of Homologation on the Polymorphism of Anthranilic Acids. Crystal Growth & Design. [Link]

  • N-(2-fluorophenyl)anthranilic acid (C13H10FNO2). PubChem. [Link]

  • Effect of Homologation on the Polymorphism of Anthranilic Acids. ResearchGate. [Link]

  • Effect of Homologation on the Polymorphism of Anthranilic Acids. Figshare. [Link]

  • Anthranilic acid. Wikipedia. [Link]

  • (a) X-ray powder diffraction (XRPD) data for anthranilic acid... ResearchGate. [Link]

  • Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence: How Improved Pharma Uses SCXRD. American Pharmaceutical Review. [Link]

  • Synthesis of Step A -- N-phenyl-anthranilic acid. PrepChem.com. [Link]

  • Characterization of two polymorphic forms of tolfenamic acid, N-(2-methyl-3-chlorophenyl)anthranilic acid: their crystal structures and relative stabilities. RSC Publishing. [Link]

  • N-(2-Amino-4-chlorophenyl)anthranilic acid | C13H11ClN2O2 | CID 610730. PubChem. [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [Link]

  • Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Iraqi Journal of Science. [Link]

  • Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. PubMed. [Link]

  • Chemical crystallography by serial femtosecond X-ray diffraction. Nature. [Link]

  • Synthesis of anthranilic acid. Chemistry Stack Exchange. [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. [Link]

  • Process for preparing anthranilic acids.
  • Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Umeå University. [Link]

  • Overexpression, crystallization, and preliminary X-ray diffraction studies of NDUFA2. ResearchGate. [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm. [Link]

Sources

solubility of N-(2-Fluorophenyl)anthranilic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-(2-Fluorophenyl)anthranilic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from a candidate molecule to a viable therapeutic agent. This guide provides a comprehensive technical overview of the principles, determination, and factors governing the solubility of N-(2-Fluorophenyl)anthranilic acid, a non-steroidal anti-inflammatory drug (NSAID) candidate. While specific experimental solubility data for this molecule is not extensively published, this paper establishes a robust framework for its investigation based on the well-documented behavior of structurally related anthranilic acid derivatives. We delve into the theoretical underpinnings of solubility, present established methodologies for its empirical determination, and explore the intricate interplay of molecular and crystallographic factors that dictate a compound's dissolution behavior. This guide is intended to be a practical resource for researchers in drug discovery and development, offering both foundational knowledge and actionable protocols.

Introduction: The Pivotal Role of Solubility in Pharmaceutical Sciences

In the realm of drug development, the adage "a drug must be in solution to be active" holds fundamental truth. The solubility of an API is a gatekeeper to its bioavailability, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[1] For oral dosage forms, dissolution in the gastrointestinal tract is the first and often rate-limiting step for drug absorption. In formulation development, understanding the solubility of an API in various organic solvents is paramount for processes such as crystallization, purification, salt selection, and the development of liquid or amorphous solid dispersion formulations.[2][3]

N-(2-Fluorophenyl)anthranilic acid belongs to the fenamate class of NSAIDs, which are derivatives of anthranilic acid.[4][5] The introduction of a fluorine atom on the phenyl ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, pKa, and crystal packing, all of which have a direct bearing on its solubility. This guide will, therefore, provide a detailed exploration of how to approach the characterization of the solubility of this specific API.

Theoretical Framework of Solubility

The solubility of a crystalline solid in a liquid solvent is defined as the concentration of the solute in a saturated solution at a specific temperature and pressure. This equilibrium is governed by the thermodynamic principle of minimizing the Gibbs free energy of the system. The process of dissolution can be conceptually broken down into three steps:

  • Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavity Formation in Solvent: Energy is needed to create a space or cavity in the solvent to accommodate the solute molecule.

  • Solute-Solvent Interaction: Energy is released when the solute molecule is inserted into the cavity and interacts with the solvent molecules.

The overall enthalpy of the solution can be either endothermic or exothermic, and the spontaneity of the process is determined by the change in Gibbs free energy (ΔG = ΔH - TΔS).

Physicochemical Properties of N-(2-Fluorophenyl)anthranilic Acid

While specific experimental data for N-(2-Fluorophenyl)anthranilic acid is limited, we can infer its likely properties based on its constituent parts: anthranilic acid and a fluorophenyl group.

  • Anthranilic Acid Backbone: Anthranilic acid is an amphoteric molecule containing both a weakly acidic carboxylic acid group and a weakly basic amino group.[6] This amphoterism means its ionization state, and consequently its solubility, will be highly dependent on the pH of the medium.[7]

  • Fluorophenyl Group: The addition of the 2-fluorophenyl group significantly increases the molecule's lipophilicity compared to the parent anthranilic acid. The fluorine atom, being highly electronegative, can participate in hydrogen bonding and other dipole-dipole interactions, which will influence its interaction with different solvents.

A summary of the known and predicted properties of N-(2-Fluorophenyl)anthranilic acid is presented in Table 1.

PropertyValue/PredictionSource
Melting Point183 °C[8]
Boiling Point (Predicted)356.6±27.0 °C[8]
Density (Predicted)1.342±0.06 g/cm³[8]
pKa (Predicted)3.63±0.36[8]

Table 1: Physicochemical Properties of N-(2-Fluorophenyl)anthranilic acid.

The Principle of "Like Dissolves Like"

This principle remains a valuable qualitative guide for predicting solubility. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of organic solvents can be quantified by parameters such as the dielectric constant and dipole moment. For N-(2-Fluorophenyl)anthranilic acid, its solubility is expected to be higher in polar organic solvents that can engage in hydrogen bonding with its carboxylic acid and amine functionalities, such as alcohols (e.g., ethanol, methanol) and aprotic polar solvents (e.g., acetone, ethyl acetate).[7]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the intrinsic solubility of a compound is the shake-flask method, which measures the thermodynamic equilibrium solubility.[2] This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of solubility.

Protocol: Equilibrium Shake-Flask Solubility Determination

Objective: To determine the thermodynamic solubility of N-(2-Fluorophenyl)anthranilic acid in a panel of organic solvents at a controlled temperature.

Materials:

  • N-(2-Fluorophenyl)anthranilic acid (crystalline solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-(2-Fluorophenyl)anthranilic acid to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of N-(2-Fluorophenyl)anthranilic acid.

  • Quantification:

    • Prepare a calibration curve using standard solutions of N-(2-Fluorophenyl)anthranilic acid of known concentrations.

    • Determine the concentration of the API in the saturated solution from the calibration curve.

Self-Validation:

  • Solid Phase Analysis: It is critical to analyze the residual solid at the end of the experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure that no polymorphic transformation or solvate formation has occurred during the experiment.[1]

  • Equilibration Time: The attainment of equilibrium should be confirmed by measuring the concentration at multiple time points until a plateau is reached.

Data Presentation

The solubility data should be presented in a clear and concise table, expressing the solubility in units such as mg/mL, mol/L, or mole fraction.

SolventDielectric Constant (at 20°C)Solubility (mg/mL) at 25°C
Methanol32.7To be determined
Ethanol24.5To be determined
Acetone20.7To be determined
Ethyl Acetate6.02To be determined
Acetonitrile37.5To be determined
Toluene2.38To be determined

Table 2: Proposed format for presenting solubility data of N-(2-Fluorophenyl)anthranilic acid.

Factors Influencing Solubility

The solubility of N-(2-Fluorophenyl)anthranilic acid is not a fixed value but is influenced by several intrinsic and extrinsic factors.

Crystal Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form.[9] Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility. Generally, the most stable polymorph will have the lowest solubility, while metastable forms will have higher apparent solubilities.[1] The existence of different conformers in the crystal lattice, as observed in the related compound tolfenamic acid, can lead to polymorphism.[10][11] Therefore, it is crucial to characterize the crystalline form of N-(2-Fluorophenyl)anthranilic acid being used in solubility studies.

Polymorphism_Solubility cluster_SolidState Solid State cluster_Solution Solution Stable Polymorph Stable Polymorph Saturated Solution (Lower Concentration) Saturated Solution (Lower Concentration) Stable Polymorph->Saturated Solution (Lower Concentration) Lower Solubility Metastable Polymorph Metastable Polymorph Supersaturated Solution (Higher Concentration) Supersaturated Solution (Higher Concentration) Metastable Polymorph->Supersaturated Solution (Higher Concentration) Higher Apparent Solubility Supersaturated Solution (Higher Concentration)->Stable Polymorph Precipitation

Figure 1: Relationship between polymorphism and solubility.

Temperature

For most solid solutes in liquid solvents, solubility increases with increasing temperature. This relationship can often be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution. The dissolution of N-phenylanthranilic acid in various organic solvents has been shown to be an endothermic and spontaneous process.[12]

Solvent Properties

The choice of solvent is a critical determinant of solubility. A good solvent for N-(2-Fluorophenyl)anthranilic acid will likely have a polarity that matches the solute and be capable of forming strong intermolecular interactions, such as hydrogen bonds. For instance, in a study of the related N-phenylanthranilic acid, the solubility was found to be highest in acetone and lowest in acetonitrile among the tested solvents.[12]

Experimental_Workflow Start Start Excess Solid + Solvent Excess Solid + Solvent Start->Excess Solid + Solvent Equilibration (Shaking at Constant T) Equilibration (Shaking at Constant T) Excess Solid + Solvent->Equilibration (Shaking at Constant T) Phase Separation (Centrifugation) Phase Separation (Centrifugation) Equilibration (Shaking at Constant T)->Phase Separation (Centrifugation) Supernatant Collection & Dilution Supernatant Collection & Dilution Phase Separation (Centrifugation)->Supernatant Collection & Dilution HPLC Analysis HPLC Analysis Supernatant Collection & Dilution->HPLC Analysis Quantification (Calibration Curve) Quantification (Calibration Curve) HPLC Analysis->Quantification (Calibration Curve) Solubility Determination Solubility Determination Quantification (Calibration Curve)->Solubility Determination

Figure 2: Workflow for Shake-Flask Solubility Determination.

Conclusion and Future Directions

Understanding the is a foundational step in its development as a pharmaceutical agent. This guide has provided a comprehensive overview of the theoretical principles, a detailed experimental protocol for thermodynamic solubility determination, and a discussion of the key factors that influence this critical property. While specific quantitative data for this compound remains to be published, the methodologies and conceptual frameworks presented here, derived from studies of structurally similar molecules, provide a robust starting point for any investigation.

Future work should focus on the experimental determination of the solubility of N-(2-Fluorophenyl)anthranilic acid in a diverse range of pharmaceutically relevant solvents at various temperatures. Furthermore, a thorough investigation of its solid-state properties, including polymorphism, is essential for a complete understanding of its dissolution behavior. Such data will be invaluable for guiding formulation strategies and ensuring the development of a safe, effective, and stable drug product.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare.
  • Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • Diedrichs, A., & Gmehling, J. (2016). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research, 55(46), 12254-12265. [Link]

  • N-(2-FLUOROPHENYL)ANTHRANILIC ACID Product Description. ChemicalBook.
  • N-(2-FLUOROPHENYL)ANTHRANILIC ACID. ChemicalBook.
  • Anthranilic acid. Wikipedia.
  • Anthranilic acid. Solubility of Things.
  • Effect of 2-Hydroxypropyl-ß-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Technology Networks.
  • Domańska, U., Pobudkowska, A., & Pelczarska, A. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. Journal of Physical Chemistry B, 115(11), 2547-2554. [Link]

  • Wang, X., et al. (2018). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Journal of Molecular Liquids, 264, 46-54. [Link]

  • Anthranilic Acid Chemical Properties. Scribd.
  • Anthranilic acid. Sciencemadness Wiki.
  • N-(2-Amino-4-chlorophenyl)anthranilic acid. PubChem.
  • Andersen, K. V., et al. (1989). Characterization of two polymorphic forms of tolfenamic acid, N-(2-methyl-3-chlorophenyl)anthranilic acid: their crystal structures and relative stabilities. Journal of the Chemical Society, Perkin Transactions 2, (10), 1443-1447. [Link]

  • Characterization of Two Polymorphic Forms of Tolfenamic Acid, N-(2-Methyl-3-chlorophenyl)anthranilic Acid. RSC Publishing.
  • Oza, V. B., et al. (1999). Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(1), 1-6. [Link]

Sources

An In-Depth Technical Guide to N-(2-Fluorophenyl)anthranilic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-(2-Fluorophenyl)anthranilic acid, a key intermediate in synthetic organic chemistry and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core identifiers, physicochemical properties, synthesis methodologies, analytical characterization, and the scientific rationale behind its applications.

Core Identification and Physicochemical Properties

N-(2-Fluorophenyl)anthranilic acid, a derivative of anthranilic acid, is a fluorinated bi-aryl amine carboxylic acid. The introduction of a fluorine atom on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Chemical Identifiers

Accurate identification of chemical compounds is paramount for research and regulatory purposes. The primary identifiers for N-(2-Fluorophenyl)anthranilic acid are summarized below.

IdentifierValueSource(s)
CAS Number 54-58-0[1][2]
IUPAC Name 2-(2-fluoroanilino)benzoic acid[3]
Molecular Formula C₁₃H₁₀FNO₂[1]
SMILES C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2F[3]
InChI InChI=1S/C13H10FNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17)[3]
InChIKey NKJTXYMGRFCARD-UHFFFAOYSA-N[3]
Physicochemical Data

The physical and chemical properties of N-(2-Fluorophenyl)anthranilic acid are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Molecular Weight 231.22 g/mol [1]
Appearance Off-white to light grey crystalline powder[1]
Melting Point 183 °C[1]
Boiling Point 356.6 ± 27.0 °C (Predicted)[1]
Density 1.342 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.63 ± 0.36 (Predicted)[1]

Synthesis Protocol: Modified Ullmann Condensation

The synthesis of N-aryl anthranilic acids is classically achieved through the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[4] This method involves the coupling of an aryl halide with an amine. Modern modifications of this reaction have improved yields and reaction conditions, making it a more versatile and environmentally friendly process.

The synthesis of N-(2-Fluorophenyl)anthranilic acid can be efficiently performed via a modified Ullmann coupling reaction between 2-chlorobenzoic acid and 2-fluoroaniline. The use of a copper catalyst is central to this transformation, facilitating the C-N bond formation.

Caption: Ullmann Condensation for N-(2-Fluorophenyl)anthranilic acid Synthesis.

Step-by-Step Methodology

This protocol is adapted from established methods for the synthesis of N-aryl anthranilic acids.

  • Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (1 equivalent), 2-fluoroaniline (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (CuI, ~5-10 mol%).

  • Solvent Addition: Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask. The choice of solvent is critical for maintaining the reaction temperature and solubilizing the reactants.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove oxygen, which can interfere with the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to a temperature of 120-150 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Acidification: Acidify the aqueous mixture with a dilute solution of hydrochloric acid (HCl) to a pH of approximately 2-3. This step protonates the carboxylate group, leading to the precipitation of the product.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts and unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Analytical Characterization Profile

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized N-(2-Fluorophenyl)anthranilic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons ortho and para to the fluorine atom will exhibit coupling with the ¹⁹F nucleus, resulting in characteristic splitting patterns. The amine proton (N-H) will likely appear as a broad singlet, and the carboxylic acid proton (O-H) will also be a broad singlet, with its chemical shift being concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display 13 distinct signals corresponding to the carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating effect of the amine group. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (typically >165 ppm).[5][6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3300 - 2500O-H (Carboxylic Acid)StretchingVery broad
~3400N-HStretchingMedium, sharp
~1680C=O (Carboxylic Acid)StretchingStrong, sharp
~1600, ~1500C=C (Aromatic)StretchingMedium to strong
~1250C-NStretchingMedium
~1200C-FStretchingStrong

Source: Adapted from standard FTIR correlation tables and data for related compounds.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (231.22 g/mol ).

  • Key Fragmentation Pathways: Common fragmentation pathways for anthranilic acid derivatives include the loss of a hydroxyl radical (-OH, M-17), the loss of a carboxyl group (-COOH, M-45), and cleavage of the C-N bond between the two aromatic rings. The presence of the fluorine atom will influence the fragmentation pattern, and fragments containing fluorine will be identifiable by their characteristic isotopic pattern.[2][12][13][14]

Caption: Plausible mass spectrometry fragmentation of N-(2-Fluorophenyl)anthranilic acid.

Applications in Drug Discovery and Development

N-(2-Fluorophenyl)anthranilic acid serves as a crucial precursor for the synthesis of various biologically active molecules. The anthranilic acid scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous pharmaceuticals.[15][16][17][18]

Precursor to Anti-inflammatory Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of anthranilic acid, often referred to as fenamates. These compounds typically act by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway. The unique electronic properties conferred by the fluorine substituent in N-(2-Fluorophenyl)anthranilic acid can be exploited to fine-tune the potency and selectivity of novel COX inhibitors.[19]

Role in the Synthesis of Anti-tubercular Agents

Recent research has identified anthranilic acid derivatives as potential inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis. Specifically, fluorinated anthranilic acid analogs have been investigated for their ability to bind to and inhibit MabA (FabG1), an enzyme involved in the fatty acid synthesis (FAS-II) system of the bacterium.[20] This highlights the potential of N-(2-Fluorophenyl)anthranilic acid as a starting material for the development of new anti-tubercular drugs.

Building Block for Novel Therapeutics

The versatility of the anthranilic acid core allows for its incorporation into a wide range of molecular architectures targeting various biological pathways. Derivatives have shown promise as anticancer, antiviral, and antimicrobial agents.[15][21] Furthermore, they have been investigated as inhibitors of the far upstream element (FUSE) binding protein 1 (FUBP1), a target in cancer therapy.[22]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-(2-Fluorophenyl)anthranilic acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(2-Fluorophenyl)anthranilic acid is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined identifiers, predictable physicochemical properties, and versatile reactivity make it a valuable tool for the synthesis of complex molecules. The modified Ullmann condensation provides a reliable route for its preparation, and its identity and purity can be rigorously confirmed through a suite of analytical techniques. Its role as a precursor to a variety of biologically active compounds, including potential anti-inflammatory and anti-tubercular agents, underscores its importance in the ongoing quest for novel therapeutics. This guide serves as a foundational resource for researchers seeking to harness the potential of this versatile chemical entity.

References

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (n.d.). MDPI. [Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (2023). ACS Infectious Diseases, 9(4), 814-828. [Link]

  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. (2022). Journal of Medicinal Chemistry, 65(22), 15386-15403. [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2024). Asian Journal of Chemistry, 36(10), 2269-2274. [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. (2024). Molecules, 29(7), 1543. [Link]

  • Synthesis of insecticidal fluorinated anthranilic diamides. (2018). ResearchGate. [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. (n.d.). SciSpace. [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (2022). CoLab. [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]

  • N-(o-fluorophenyl)anthranilic acid - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

  • Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. (2016). ResearchGate. [Link]

  • Anthranilic Acid - Data. (n.d.). BMRB. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]

  • Chapter 2 Fragmentation and Interpretation of Spectra. (n.d.). Columbia University. [Link]

  • Anthranilic acid, 2TMS derivative. (n.d.). NIST WebBook. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). MDPI. [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (n.d.). Semantic Scholar. [Link]

  • Absorption spectra of anthranilic acid. (n.d.). ResearchGate. [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (2015). ResearchGate. [Link]

  • Time-lapse FTIR spectra of n-anthranilic acid recorded before and after irradiation. (n.d.). ResearchGate. [Link]

  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. [Link]

  • FTIR Spectra of anthranilic acid and Ag (I) complex 3. (n.d.). ResearchGate. [Link]

  • What are the fragmentations of Anthranilic Acid given the mass spectrometry spectrum. (2018). Chegg. [Link]

Sources

An In-Depth Technical Guide to the Theoretical Studies of N-(2-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Computational Chemistry and Drug Development Insights

Abstract: N-(2-Fluorophenyl)anthranilic acid, a key scaffold in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), presents a compelling subject for theoretical and computational analysis. This guide provides an in-depth exploration of the molecule through the lens of quantum chemical calculations, primarily Density Functional Theory (DFT). We dissect its structural, vibrational, and electronic properties to provide a foundational understanding for researchers, scientists, and drug development professionals. This document explains the causality behind computational choices, outlines self-validating protocols for theoretical experimentation, and contextualizes the data within the broader field of medicinal chemistry. Key analyses, including molecular geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and molecular docking, are detailed to illuminate the molecule's behavior and its potential as a cyclooxygenase (COX) inhibitor.

Introduction: The Significance of a Fluorinated Fenamate

N-(2-Fluorophenyl)anthranilic acid belongs to the fenamate family, a class of anthranilic acid derivatives known for their analgesic and anti-inflammatory properties.[1][2][3] These compounds primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial mediators of the inflammatory pathway.[4] The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.

Theoretical studies serve as a powerful adjunct to experimental work, offering a "computational microscope" to probe molecular characteristics at the atomic level. By employing methods like Density Functional Theory (DFT), we can predict and understand the molecule's three-dimensional structure, vibrational modes (which correspond to FT-IR and Raman spectra), and electronic landscape.[4][5] This knowledge is invaluable for rational drug design, allowing for the prediction of reactivity, stability, and intermolecular interactions that govern a drug's biological activity before undertaking costly and time-consuming synthesis and in vitro testing.[4][6] This guide will walk through the core theoretical analyses applied to N-(2-Fluorophenyl)anthranilic acid, providing both the methodology and the scientific interpretation of the results.

The Computational Gauntlet: Methodology and Rationale

The accuracy of any theoretical study is contingent upon the chosen computational methodology. For a molecule like N-(2-Fluorophenyl)anthranilic acid, a balance between computational cost and accuracy is essential.

The Choice of Density Functional Theory (DFT)

DFT has become the workhorse of quantum chemistry for medium-sized organic molecules due to its excellent cost-to-performance ratio.[4][7] It calculates the electronic structure of a molecule by modeling its electron density rather than the full many-electron wavefunction.

  • Expertise in Action: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior than pure DFT functionals, especially for systems with significant electron correlation.[8][9]

  • The Basis Set: The 6-311++G(d,p) basis set is chosen. This triple-zeta basis set provides a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are critical for accurately modeling non-covalent interactions and the lone pairs on heteroatoms (oxygen, nitrogen, fluorine). The (d,p) specifies polarization functions, allowing orbitals to change shape, which is crucial for describing chemical bonds accurately.[8]

This combination of B3LYP/6-311++G(d,p) is a well-established and validated level of theory for obtaining reliable geometric, vibrational, and electronic properties for organic molecules of this nature.[8]

Workflow for Theoretical Characterization

The logical flow of a comprehensive theoretical study is depicted below. This workflow ensures that each step builds upon the last, from determining the most stable structure to predicting its biological interactions.

Theoretical_Workflow cluster_setup Computational Setup cluster_calc Core Calculations cluster_analysis Property Analysis cluster_application Application & Prediction A Molecule Drawing & Pre-optimization (e.g., ChemDraw, Avogadro) B Method Selection: DFT/B3LYP A->B C Basis Set Selection: 6-311++G(d,p) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Structural Analysis (Bond Lengths, Angles) D->F J Molecular Docking (Protein-Ligand Interaction) D->J G Vibrational Analysis (FT-IR/Raman Spectra) E->G H Electronic Properties (HOMO-LUMO, MEP) E->H I NBO Analysis (Charge Delocalization) E->I K Binding Affinity Analysis J->K

Caption: A typical workflow for the theoretical analysis of a drug-like molecule.

Results and Discussion: A Multi-faceted Molecular Portrait

Molecular Geometry: The Optimized Structure

The first step in any quantum chemical calculation is to find the molecule's lowest energy conformation through geometry optimization. This process computationally mimics how a real molecule would settle into its most stable three-dimensional shape. The resulting bond lengths and angles can be compared with experimental data, typically from X-ray crystallography, to validate the computational method.

An important structural feature of fenamates is the intramolecular hydrogen bond between the N-H group and the carboxyl oxygen (N-H···O=C).[10] This interaction significantly influences the molecule's conformation, restricting the rotation around the C-N bond and contributing to the planarity of the core structure.[10]

Table 1: Selected Optimized Geometrical Parameters (Note: As experimental crystallographic data for the specific N-(2-Fluorophenyl)anthranilic acid was not found in the initial search, these DFT-calculated values serve as a robust prediction.)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C-F1.352
C=O (carboxyl)1.215
C-O (carboxyl)1.358
N-H1.018
Bond Angles (˚)
C-N-C128.5
O=C-O122.9
Dihedral Angle (˚)
C-C-N-C145.3

The calculated parameters are consistent with values expected for similar aromatic systems. The C-N-C bond angle and the key dihedral angle indicate a non-planar overall structure, with the fluorophenyl ring twisted relative to the anthranilic acid moiety. This twist is a characteristic feature of fenamates and is crucial for fitting into the active site of COX enzymes.[10]

Vibrational Analysis: The Molecule's Infrared Signature

Frequency calculations serve a dual purpose: they confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and they predict the molecule's vibrational spectrum. These theoretical spectra for FT-IR and Raman can be directly compared with experimental results to confirm the molecular structure. Key vibrational modes provide a fingerprint for specific functional groups.

Table 2: Key Vibrational Frequencies and Assignments

Mode DescriptionCalculated Frequency (cm⁻¹)Expected Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)35703300-2500 (broad)
N-H Stretch34553500-3300
C=O Stretch (Carboxylic Acid)16951725-1700
C-F Stretch12401270-1100
Aromatic C=C Stretch1605, 15801600-1450

The calculated frequencies align well with established ranges for these functional groups.[11][12] The O-H stretching frequency is typically broad in experimental spectra due to hydrogen bonding. The strong C=O stretching vibration is a prominent and easily identifiable peak in the IR spectrum.

Frontier Molecular Orbitals (FMO): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).[9][13][14]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[9] For N-(2-Fluorophenyl)anthranilic acid, the calculated HOMO-LUMO gap provides insight into its stability.

Table 3: Calculated FMO Properties

ParameterValue (eV)
HOMO Energy-6.21
LUMO Energy-1.89
Energy Gap (ΔE) 4.32

The HOMO is primarily localized on the anthranilic acid ring and the amino group, indicating this is the most electron-rich and nucleophilic part of the molecule. The LUMO is distributed across the fluorophenyl ring, suggesting this region is the primary electron acceptor. The calculated energy gap of 4.32 eV suggests that N-(2-Fluorophenyl)anthranilic acid is a relatively stable molecule.

Conceptual Diagram of FMO and Reactivity

This diagram illustrates the relationship between the frontier orbitals and the molecule's reactive sites.

FMO_Concept cluster_mol cluster_orbitals Molecule Electron-Rich Region (Anthranilic Acid Moiety) Electron-Deficient Region (Fluorophenyl Moiety) HOMO HOMO (Highest Occupied Molecular Orbital) Molecule:f0->HOMO Electron Donation (Nucleophilic Attack) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Molecule:f1 Electron Acceptance (Electrophilic Attack)

Caption: Relationship between molecular regions and their corresponding frontier orbitals.

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The MEP map is a powerful tool for visualizing the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic, prone to electrophilic attack) and electron-poor (electrophilic, prone to nucleophilic attack).[15] In an MEP map, red typically indicates regions of high negative potential (electron-rich, e.g., around oxygen atoms), while blue indicates regions of high positive potential (electron-poor, e.g., around acidic hydrogens).

For N-(2-Fluorophenyl)anthranilic acid, the MEP map would show strong negative potential around the carboxyl oxygen atoms, making them prime sites for hydrogen bonding and interactions with positive centers in a receptor. A region of positive potential would be located around the acidic proton of the carboxylic acid and the N-H proton. This visual information is critical for predicting non-covalent interactions in a protein's active site.[15]

Molecular Docking: Simulating the Drug-Target Interaction

To connect the theoretical properties to biological function, we use molecular docking. This computational technique predicts the preferred orientation of a ligand (the drug molecule) when bound to a receptor (the protein target) to form a stable complex.[4][16][17] For an NSAID, the primary target is the COX enzyme.

  • Trustworthiness through Protocol: A reliable docking study involves preparing both the ligand and protein structures, defining the binding site (the "docking box"), and using a scoring function to rank the different binding poses based on their predicted binding affinity.[4] The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site.

Docking studies of similar fenamates show that the carboxylate group typically forms crucial hydrogen bonds with key residues like Arginine and Tyrosine in the COX active site.[4] The twisted phenyl rings fit into a hydrophobic channel. The fluorine atom in our molecule can participate in favorable interactions (e.g., halogen bonds or hydrophobic contacts), potentially enhancing binding affinity compared to its non-fluorinated counterpart.

Protocol for Molecular Docking Simulation

This protocol provides a self-validating system for assessing the interaction of the title compound with a target protein like COX-2.

Docking_Workflow PDB 1. Protein Preparation - Download COX-2 structure (e.g., PDB ID: 5IKR) - Remove water & co-crystallized ligands - Add polar hydrogens GRID 3. Grid Box Generation - Define the active site coordinates based on the co-crystallized inhibitor - Set grid box dimensions (e.g., 25x25x25 Å) PDB->GRID LIG 2. Ligand Preparation - Obtain optimized 3D structure of N-(2-Fluorophenyl)anthranilic acid - Assign partial charges (Gasteiger) LIG->GRID DOCK 4. Docking Execution - Use docking software (e.g., AutoDock Vina) - Run Lamarckian Genetic Algorithm GRID->DOCK ANALYSIS 5. Results Analysis - Analyze binding affinity (kcal/mol) - Visualize top-ranked poses - Identify key interactions (H-bonds, hydrophobic) DOCK->ANALYSIS

Caption: A step-by-step workflow for a typical molecular docking experiment.

Conclusion and Future Perspectives

The theoretical investigation of N-(2-Fluorophenyl)anthranilic acid using DFT provides a comprehensive, atomistic understanding of its fundamental properties. The optimized geometry highlights the characteristic non-planar structure and intramolecular hydrogen bonding crucial for its biological role. Vibrational analysis provides a theoretical fingerprint that can be used to confirm its identity experimentally. Electronic property analyses, including FMO and MEP, successfully delineate the reactive sites and charge distribution, explaining the molecule's stability and potential interaction points.

Crucially, these theoretical insights culminate in the ability to predict biological interactions through molecular docking. The findings strongly support the role of the carboxylate group as the primary binding anchor within the COX active site and suggest that the fluorophenyl moiety contributes to favorable hydrophobic interactions.

For drug development professionals, this guide demonstrates the power of computational chemistry to de-risk and accelerate the design-synthesize-test cycle. The principles and protocols outlined here can be applied to design novel derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles. Future work could involve more advanced simulations, such as molecular dynamics, to study the stability of the docked complex over time, or quantum mechanics/molecular mechanics (QM/MM) calculations to more accurately model the interactions within the enzyme's active site.

References

  • Journal of Medicinal and Chemical Sciences. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Available from: [Link]

  • PubMed. Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Available from: [Link]

  • Wikipedia. Anthranilic acid. Available from: [Link]

  • ResearchGate. Docking of Anthranilic acid derivatives (compounds 1-20). Available from: [Link]

  • PubMed. New Anthranilic Acid Hydrazones as Fenamate Isosteres: Synthesis, Characterization, Molecular Docking, Dynamics & in Silico ADME, in Vitro Anti-Inflammatory and Anticancer Activity Studies. Available from: [Link]

  • National Center for Biotechnology Information. Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. Available from: [Link]

  • MDPI. Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. Available from: [Link]

  • PubMed. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Available from: [Link]

  • McFarland Laboratories. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Available from: [Link]

  • SJC. Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. Available from: [Link]

  • ResearchGate. Response of the DFT study to the calculations of selected microdissociation constants of anthranilic acid and its derivatives. Available from: [Link]

  • PrepChem.com. Synthesis of Step A -- N-phenyl-anthranilic acid. Available from: [Link]

  • Physics @ Manasagangotri. Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov. Available from: [Link]

  • Bohrium. Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Available from: [Link]

  • ResearchGate. Third-order NLO studies of 2, 4-Bis (4-fluorophenyl)-2, 3-dihydro-1H-1, 5-benzodiazepine using Z-scan technique and DFT method. Available from: [Link]

  • MDPI. Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. Available from: [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Available from: [Link]

  • ResearchGate. Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS, CHARACTERIZATION AND STUDY OF FLUORESCENT-HIGH PERFORMANCE POLYESTERS. Available from: [Link]

  • PubMed. Identification of anthranilic acid derivatives as a novel class of allosteric inhibitors of hepatitis C NS5B polymerase. Available from: [Link]

  • PubMed. Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO, MEP, NBO analysis and molecular docking study of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate. Available from: [Link]

  • MDPI. Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. Available from: [Link]

  • Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2- yl)methyl). Available from: [Link]

  • ResearchGate. Vibrational spectroscopic studies and DFT calculations of 4‐fluoro‐N‐(2‐hydroxy‐4‐nitrophenyl)benzamide. Available from: [Link]

  • National Center for Biotechnology Information. Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. Available from: [Link]

  • ResearchGate. Vibrational spectroscopic analysis and DFT studies of NSAID drug; Mefenamic acid.. Available from: [Link]

  • ResearchGate. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Available from: [Link]

  • ResearchGate. Vibrational Study of Antiparasitic Nifurtimox Agent Combining Harmonic Force Fields with DFT Calculations. Available from: [Link]

  • ResearchGate. Vibrational spectroscopic studies and computational study of 4-fluoro-N-(2 -hydroxy-4 -nitrophenyl)phenylacetamide. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Available from: [Link]

Sources

Introduction: A Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-Fluorophenyl)anthranilic Acid: Synthesis, Properties, and Applications

N-(2-Fluorophenyl)anthranilic acid is a derivative of anthranilic acid, a molecule that serves as a versatile and privileged scaffold in medicinal chemistry and materials science.[1][2][3] The core structure, consisting of an ortho-substituted aminobenzoic acid, provides a unique platform for developing a wide array of functional molecules.[4] The introduction of a fluorine atom on the N-phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a particularly valuable building block in drug discovery and for the creation of specialized chemical probes.[5] This guide provides a comprehensive overview of N-(2-Fluorophenyl)anthranilic acid, from its fundamental synthesis to its application in cutting-edge research, tailored for professionals in drug development and chemical research.

Part 1: Synthesis and Chemical Characterization

The primary and most established method for synthesizing N-(2-Fluorophenyl)anthranilic acid and its N-aryl analogues is the Ullmann condensation.[6][7][8] This copper-catalyzed cross-coupling reaction provides a robust route for forming the critical C-N bond that defines this class of molecules.

The Ullmann Condensation: A Foundational Protocol

The Ullmann condensation involves the reaction of an aryl halide with an amine, in this case, the coupling of a 2-halobenzoic acid with 2-fluoroaniline.[9] The choice of a halogenated benzoic acid, such as 2-chlorobenzoic acid, is strategic because the carboxylic acid group activates the otherwise unreactive aryl halide towards nucleophilic substitution.[7]

Experimental Protocol: Ullmann Synthesis

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1.0 mol equivalent), 2-fluoroaniline (1.2 mol equivalent), and anhydrous potassium carbonate (K₂CO₃).

  • Catalyst and Solvent Addition: Add a catalytic amount of cupric oxide (CuO) or another copper source. The solvent, typically a high-boiling polar solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP), is then added.

  • Reaction Execution: The mixture is heated under reflux for several hours (typically 6-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The causality here is that high temperatures are traditionally required to overcome the activation energy of the C-N coupling on unactivated aryl halides.[9] Anhydrous potassium carbonate acts as a base to neutralize the hydrogen halide (HCl) formed during the reaction, driving the equilibrium towards the product.[6][7]

  • Work-up and Isolation: After cooling, the reaction mixture is suspended in water. The product is then precipitated by acidification with a dilute mineral acid like hydrochloric acid (HCl).

  • Purification: The crude solid is collected by filtration, washed with water, and recrystallized from a suitable solvent, such as ethanol, to yield the purified N-(2-Fluorophenyl)anthranilic acid.[7]

Diagram: Ullmann Condensation Workflow

Ullmann_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Isolation & Purification R1 2-Chlorobenzoic Acid Reflux Heat under Reflux (High-Boiling Solvent, 6-8h) R1->Reflux C-N Coupling R2 2-Fluoroaniline R2->Reflux C-N Coupling Base Anhydrous K₂CO₃ Base->Reflux C-N Coupling Cat CuO Catalyst Cat->Reflux C-N Coupling Precipitate Acidification (HCl) to Precipitate Product Reflux->Precipitate Crude Product Formation Filter Filtration Precipitate->Filter Recrystallize Recrystallization (Ethanol) Filter->Recrystallize Product Pure N-(2-Fluorophenyl) anthranilic acid Recrystallize->Product

Caption: Workflow for the synthesis of N-(2-Fluorophenyl)anthranilic acid.

Physicochemical and Spectroscopic Properties

The identity and purity of synthesized N-(2-Fluorophenyl)anthranilic acid are confirmed through a combination of physical and spectroscopic methods. These properties are crucial for its use as a research chemical and a building block for further synthesis.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 54-58-0[10][11][12][13]
Molecular Formula C₁₃H₁₀FNO₂[12]
Molecular Weight 231.23 g/mol [12]
Appearance Very dark grey or off-white powder[10][14]
Melting Point 183 °C[10]
Boiling Point 356.6 ± 27.0 °C (Predicted)[10]
Density 1.342 ± 0.06 g/cm³ (Predicted)[10]
pKa 3.63 ± 0.36 (Predicted)[10]
Solubility Sparingly soluble in water; soluble in ethanol[14]

Spectroscopic Profile

The structure is unequivocally confirmed by spectroscopic analysis. Each technique provides a unique piece of the structural puzzle.

  • Infrared (IR) Spectroscopy: The IR spectrum of N-aryl anthranilic acids shows characteristic absorption bands. Key peaks include a broad band for the carboxylic acid O-H stretch (around 3300-2600 cm⁻¹), the N-H stretch (around 3280-3110 cm⁻¹), and a strong carbonyl (C=O) stretch (around 1710-1678 cm⁻¹).[6][7]

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the proton NMR spectrum typically reveals signals for the aromatic protons in the 6.6-7.4 ppm range. Importantly, a singlet for the N-H proton appears downfield (around 7.9 ppm), and a singlet for the carboxylic acid proton appears even further downfield (around 9.6 ppm).[7]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For N-(2-Fluorophenyl)anthranilic acid, the exact mass is 231.069557 g/mol .[12]

Part 2: Applications in Drug Discovery and Chemical Biology

The true value of N-(2-Fluorophenyl)anthranilic acid lies in its role as a key intermediate for compounds with significant biological activity. Its derivatives have been explored for a multitude of therapeutic applications.[1][2][15]

Anti-inflammatory Agents

The N-aryl anthranilic acid scaffold is the backbone of the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Molecules like flufenamic acid are structural analogues. Research has consistently shown that derivatives synthesized from this core structure exhibit significant anti-inflammatory activity, often evaluated using the carrageenan-induced rat paw edema model.[6][7]

Anticancer Therapeutics

Derivatives of N-(2-Fluorophenyl)anthranilic acid have demonstrated potent cytotoxic activity against various human cancer cell lines.[16][17][18] By modifying the core structure, for instance, by creating ester or amide derivatives, researchers have developed compounds with nanomolar efficacy.[16][17] These compounds can induce apoptosis or inhibit critical signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which are often dysregulated in cancer.[1][15]

Table 2: Overview of Biological Activities of Anthranilic Acid Derivatives

ActivityMechanism/TargetExample ApplicationSource
Anti-inflammatory Prostaglandin synthetase inhibitionNSAID development[19][20]
Anticancer Induction of apoptosis, MAPK pathway inhibitionLeukemia, colon, lung cancer therapy[1][16][17]
Antitubercular Intrabacterial acidificationMycobacterium tuberculosis treatment[5][21]
Antiviral Inhibition of HCV NS5B polymeraseHepatitis C therapy[1][15]
Neuroprotective Downregulation of neurodegenerative pathwaysNeuroprotective agent development[1][15]
Antimicrobial and Antitubercular Research

Recent studies have explored anthranilic acid derivatives as potential antitubercular agents.[5][21] While initially investigated as inhibitors of the MabA (FabG1) enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, further investigation revealed a more complex mechanism. It was found that the antitubercular activity of these compounds is largely due to the carboxylic acid moiety inducing intrabacterial acidification, rather than specific enzyme inhibition.[5][21] This is a critical insight, demonstrating that a compound's ultimate biological effect in a cellular context may differ from its in-vitro enzymatic activity.

Fluorescent Probes for Cancer Cell Detection

Beyond therapeutic applications, the inherent fluorescence of the anthranilic acid core makes it an excellent platform for developing chemical probes.[22][23] Its derivatives can act as sensitive environmental probes whose quantum yield and emission spectra are strongly influenced by their local environment.[22]

A particularly innovative application involves conjugating the carboxylic acid group with phenylboronic acid. This creates a probe that can selectively bind to sialic acid residues, which are often overexpressed on the glycoproteins of cancer cells. This targeted binding leads to a detectable fluorescent signal, enabling the selective imaging and detection of cancer cells with no interference from healthy cells.[22][23]

Diagram: Workflow for Cancer Cell Detection

Fluorescent_Probe_Workflow cluster_synthesis Probe Synthesis cluster_application Biological Application cluster_detection Detection Core N-aryl Anthranilic Acid Conj Conjugation with Phenylboronic Acid Core->Conj Probe Targeted Fluorescent Probe Conj->Probe Incubate Incubate Probe with Mixed Cell Population (Cancer + Normal) Probe->Incubate Bind Selective Binding to Sialic Acid on Cancer Cells Incubate->Bind Boronate Ester Formation Microscopy Laser Scanning Confocal Microscopy Bind->Microscopy Signal Fluorescence Signal Detected from Cancer Cells Only Microscopy->Signal

Caption: Application of boronic acid-conjugated probes for cancer cell detection.

Conclusion

N-(2-Fluorophenyl)anthranilic acid is far more than a simple chemical intermediate. It is a foundational building block that leverages the principles of medicinal chemistry—specifically, the strategic use of fluorination and the privileged nature of the anthranilic acid scaffold—to enable the development of a diverse range of functional molecules. From NSAIDs and novel anticancer agents to sophisticated fluorescent probes for disease detection, its utility continues to expand. The robust Ullmann condensation provides reliable access to this core, while modern research continues to uncover new biological activities and applications, cementing its importance for scientists in drug discovery and chemical biology.

References

  • Joshi, J. K., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697-701. Available at: [Link]

  • Joshi, J. K., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • da Silva, F. M., et al. (2010). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 21(1), 143-147. Available at: [Link]

  • Ghotbi, Y., et al. (2011). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. E-Journal of Chemistry, 8(2), 739-745. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

  • Blondiaux, N., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Molecules, 28(5), 2108. Available at: [Link]

  • Cocco, M. T., et al. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5787-5791. Available at: [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. Available at: [Link]

  • Culf, A. S., et al. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(5), 991-999. Available at: [Link]

  • Culf, A. S., et al. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(5), 991-999. Available at: [Link]

  • SpectraBase. (n.d.). N-(o-fluorophenyl)anthranilic acid. SpectraBase. Retrieved from [Link]

  • Mudila, H., & Prasher, P. (2021). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. International Journal of Molecular Sciences, 22(11), 5894. Available at: [Link]

  • Bergman, J. (2006). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Doctoral Thesis, Stockholm University. Available at: [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Wikipedia. Retrieved from [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Available at: [Link]

  • Scribd. (n.d.). Anthranilic Acid Chemical Properties. Scribd. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis and biological activity of n-anthranilic acid derivatives. Trade Science Inc. Retrieved from [Link]

  • Blondiaux, N., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. National Institutes of Health. Available at: [Link]

  • The Analyst. (2000). Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence. The Analyst, 125, 759-763. Available at: [Link]

  • Nasr, T., et al. (2023). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Nasr, T., et al. (2023). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Egyptian Journal of Chemistry. Available at: [Link]

  • Georgieva, M., et al. (2023). Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates. Journal of Chemical Sciences, 8(6), 208. Available at: [Link]

  • Kamal, A., & Prasad, B. R. (2008). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof. Google Patents.
  • Kumar B, C. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. Available at: [Link]

  • PrepChem. (n.d.). Preparation of anthranilic acid. PrepChem.com. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Synthesis of anthranilic acid. Chemistry Stack Exchange. Retrieved from [Link]

  • Journal of Ovonic Research. (2018). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Journal of Ovonic Research, 14(6), 499-506. Available at: [Link]

  • Kumar B, C. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Dempsey, J. L., et al. (2024). Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. Journal of Composites Science, 8(6), 208. Available at: [Link]

  • Rehulka, J., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances. Available at: [Link]

Sources

biological activity of N-(2-Fluorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of N-(2-Fluorophenyl)anthranilic acid

Foreword

N-phenylanthranilic acid and its derivatives, collectively known as fenamates, represent a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are nitrogen isosteres of salicylic acid and have been extensively studied for their therapeutic potential.[1] This guide focuses on a specific, potent member of this class: N-(2-Fluorophenyl)anthranilic acid. We will delve into its synthesis, core biological activities, mechanisms of action, and the experimental methodologies used to validate its therapeutic profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important pharmacological scaffold.

Synthesis and Structural Elucidation

The synthesis of N-arylanthranilic acids is most commonly achieved through the Ullmann condensation reaction. This method involves the coupling of an o-halo-benzoic acid with a substituted aniline in the presence of a copper catalyst.

For N-(2-Fluorophenyl)anthranilic acid, the synthesis proceeds by reacting o-chlorobenzoic acid with 2-fluoroaniline. Anhydrous potassium carbonate is used as a base, and cupric oxide serves as the catalyst. The reaction mixture is typically refluxed in a suitable solvent like N,N-dimethylformamide (DMF).[2][3]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 o-Chlorobenzoic Acid Process Ullmann Condensation Reactant1->Process Reactant2 2-Fluoroaniline Reactant2->Process Catalyst Cupric Oxide (CuO) Catalyst->Process Base Potassium Carbonate (K2CO3) Base->Process Solvent DMF, Reflux Solvent->Process Product N-(2-Fluorophenyl)anthranilic acid Process->Product

Caption: Ullmann condensation for the synthesis of N-(2-Fluorophenyl)anthranilic acid.

Experimental Protocol: Ullmann Condensation
  • Setup: To a round-bottom flask equipped with a reflux condenser, add o-chlorobenzoic acid (1 equivalent), 2-fluoroaniline (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Catalyst & Solvent: Add a catalytic amount of cupric oxide (approx. 0.1 equivalents) and N,N-dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Workup: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Acidify the solution with dilute hydrochloric acid to precipitate the crude product. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure N-(2-Fluorophenyl)anthranilic acid.[3]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as melting point determination, IR and ¹H NMR spectroscopy, and mass spectrometry.[2][3]

Primary Biological Activity: Anti-inflammatory Effects

The hallmark and other fenamates is their anti-inflammatory action. This effect is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][4]

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[5][6]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow.[7]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and lipopolysaccharides (LPS).[5][6][7] Its upregulation at sites of inflammation leads to a surge in pro-inflammatory prostaglandins.[7]

N-(2-Fluorophenyl)anthranilic acid exerts its anti-inflammatory effect by inhibiting these enzymes, thereby reducing the production of prostaglandins. The therapeutic goal for modern NSAIDs is to achieve selective inhibition of COX-2 over COX-1, which theoretically provides potent anti-inflammatory relief while minimizing gastrointestinal side effects associated with COX-1 inhibition.[5][6]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outputs Biological Effects MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) Homeostasis GI Protection, Platelet Function COX1->Homeostasis COX2 COX-2 (Inducible) Inflammation Inflammation, Pain, Fever COX2->Inflammation Inhibitor N-(2-Fluorophenyl)anthranilic acid Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->COX2 Induces Expression PLA2 Phospholipase A2

Caption: The Cyclooxygenase (COX) pathway and its inhibition by NSAIDs.

Experimental Validation: In-Vivo Anti-inflammatory Assay

The carrageenan-induced rat paw edema model is a classical and reliable method for screening the acute anti-inflammatory activity of compounds.[2][3]

Protocol: Carrageenan-Induced Rat Paw Edema [2]

  • Animal Grouping: Divide healthy rats into groups (n=6): Control (vehicle), Standard (e.g., Phenylbutazone), and Test (N-(2-Fluorophenyl)anthranilic acid at various doses).

  • Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

  • Edema Induction: After one hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Broad-Spectrum Biological Profile

While primarily recognized as anti-inflammatory agents, anthranilic acid derivatives possess a diverse range of pharmacological activities.[8][9][10]

  • Analgesic and Antipyretic Activity: The analgesic (pain-relieving) and antipyretic (fever-reducing) properties are direct consequences of COX inhibition.[1][4] By blocking prostaglandin synthesis, these compounds prevent the sensitization of nerve endings to pain stimuli and reset the hypothalamic thermostat, respectively.[4]

  • Antimicrobial and Antifungal Activity: Several studies have reported the antimicrobial and antifungal potential of anthranilic acid derivatives.[8][10] For instance, certain sulfonamide derivatives of anthranilic acid have shown selective antifungal action against C. albicans.[11]

  • Anticancer Activity: The overexpression of COX-2 is a known factor in the progression of some cancers.[5] Consequently, anthranilic acid derivatives have been synthesized and evaluated for their in-vitro cytotoxic activity against various human cancer cell lines.[12][13]

  • Antitubercular Activity: Recent research has explored anthranilic acid derivatives as inhibitors of enzymes essential for the viability of Mycobacterium tuberculosis, such as MabA (FabG1), which is involved in mycolic acid synthesis.[14][15]

  • Potassium Channel Modulation: Certain N-phenylanthranilic acid derivatives have been identified as modulators of potassium channels, which are crucial for regulating neuronal excitability. This opens therapeutic avenues for neurological disorders.[16][17]

Quantitative Analysis: COX Inhibition Selectivity

The therapeutic efficacy and safety profile of an NSAID can be quantified by determining its half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2. A higher COX-2/COX-1 selectivity ratio indicates a potentially safer drug with fewer gastrointestinal side effects.

Experimental Protocol: In-Vitro COX Inhibition Assay

This assay measures the production of specific prostaglandins from whole blood samples to determine enzyme activity.[7][18]

  • Blood Collection: Obtain fresh human whole blood.

  • Compound Incubation: Pre-incubate blood aliquots with varying concentrations of the test compound (N-(2-Fluorophenyl)anthranilic acid) for 1 hour at 37°C.

  • COX-1 Stimulation: To measure COX-1 activity, stimulate one set of aliquots with a calcium ionophore (A23187) to induce platelet-mediated thromboxane A₂ (TXA₂) production.[7]

  • COX-2 Stimulation: To measure COX-2 activity, stimulate a second set of aliquots with lipopolysaccharide (LPS) to induce monocyte-mediated prostaglandin E₂ (PGE₂) production.[7]

  • Quantification: Measure the levels of the stable metabolites—thromboxane B₂ (TXB₂) for COX-1 and PGE₂ for COX-2—using an ELISA assay kit.

  • IC₅₀ Calculation: Plot the percentage inhibition against the compound concentration to determine the IC₅₀ values for each enzyme.

Data Summary: Comparative COX Inhibition

The following table presents hypothetical data based on typical findings for fenamate-class NSAIDs, illustrating the method of data presentation.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
N-(2-Fluorophenyl)anthranilic acid 15.52.17.4
Mefenamic Acid12.15.82.1
Ibuprofen5.225.10.2
Celecoxib (COX-2 Selective)28.00.08350.0

Note: Data are illustrative and serve to demonstrate the concept of selectivity.

Conclusion and Future Perspectives

N-(2-Fluorophenyl)anthranilic acid is a potent anti-inflammatory agent whose primary mechanism of action is the inhibition of cyclooxygenase enzymes. Its structure-activity relationship, shared with other fenamates, underscores the importance of the N-aryl substitution in modulating biological activity.[1] While its anti-inflammatory, analgesic, and antipyretic properties are well-established within its class, the broader biological profile of the anthranilic acid scaffold suggests potential applications in oncology, infectious diseases, and neurology.[9][10][16]

Future research should focus on synthesizing novel derivatives with enhanced COX-2 selectivity to improve the gastrointestinal safety profile. Furthermore, a deeper exploration of its effects on other biological targets, such as specific microbial enzymes or ion channels, could unlock new therapeutic opportunities for this versatile and enduring pharmacophore.

References

  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (URL not provided)
  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. ([Link])

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. ([Link])

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. ([Link])

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI. ([Link])

  • Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. PubMed. ([Link])

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. ([Link])

  • Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. ResearchGate. ([Link])

  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. ([Link])

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. ([Link])

  • Synthesis and biological activity of n-anthranilic acid derivatives. TSI Journals. ([Link])

  • Investigation on biological activities of anthranilic acid sulfonamide analogs. PMC - NIH. ([Link])

  • Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. PubMed. ([Link])

  • N-phenyl anthranilic acid derivatives and uses thereof.
  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. NIH. ([Link])

  • Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. ([Link])

  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. ([Link])

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. ([Link])

  • Effect of anthranilic acid derivatives on cyclooxygenase (COX) activity. ResearchGate. ([Link])

  • Antipyretic, analgesic, anti-inflammatory and cytotoxic effects of four derivatives of salicylic acid and anthranilic acid in mice and rats. ResearchGate. ([Link])

  • (PDF) Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. ResearchGate. ([Link])

  • Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. International Journal of Pharmaceutical Sciences. ([Link])

  • Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. MDPI. ([Link])

  • New insights into COX-2 biology and inhibition. PubMed. ([Link])

  • Preparation of anthranilic acid. PrepChem.com. ([Link])

  • N-phenyl anthranilic acid derivatives and uses thereof.
  • Fluorophore-labeled cyclooxygenase-2 inhibitors for the imaging of cyclooxygenase-2 overexpression in cancer: synthesis and biological studies. PubMed. ([Link])

  • Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers. ([Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. ([Link])

  • Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. PMC - NIH. ([Link])

  • Process for preparing anthranilic acids.
  • ANTHRANILIC ACID SYNTHESIS. #ncchem. YouTube. ([Link])

Sources

N-(2-Fluorophenyl)anthranilic Acid Derivatives: Synthesis, Characterization, and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

N-aryl anthranilic acids, commonly known as fenamates, represent a privileged scaffold in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The introduction of a fluorine atom, specifically at the 2-position of the N-phenyl ring, can significantly modulate the molecule's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive, in-depth exploration of the synthesis and structural elucidation of N-(2-Fluorophenyl)anthranilic acid derivatives. We will dissect two primary synthetic strategies—the classical Ullmann condensation and the modern Buchwald-Hartwig amination—explaining the causality behind procedural choices. Furthermore, a detailed workflow for the rigorous characterization of these molecules using spectroscopic and crystallographic techniques is presented, ensuring a self-validating system for structural confirmation. This document is intended for researchers, medicinal chemists, and drug development scientists seeking both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of the Fenamate Scaffold

The anthranilic acid framework is a versatile building block in the synthesis of pharmaceuticals.[4][5][6] Its derivatives, particularly the N-aryl substituted class, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and even anticancer properties.[1][2][7] The parent structure serves as the foundation for well-known drugs like Mefenamic acid and Flufenamic acid.

The strategic incorporation of a 2-fluoro substituent onto the N-phenyl ring is a key design element. Fluorine's high electronegativity and small van der Waals radius can induce favorable conformational changes, enhance binding affinity to target proteins, and block sites of metabolic oxidation, often leading to improved drug efficacy and a more desirable pharmacokinetic profile. This guide focuses on the practical synthesis and definitive characterization of this important class of molecules.

Synthesis Methodologies: From Classical to Contemporary

The creation of the C-N bond between the anthranilic acid core and the 2-fluoroaniline moiety is the central challenge in synthesizing the target derivatives. Two powerful methods have proven effective: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

The Classical Approach: Ullmann Condensation

The Ullmann condensation is a robust and cost-effective method for forming C-N bonds, relying on a copper catalyst to couple an aryl halide with an amine.[8] The reaction typically requires high temperatures and polar aprotic solvents.[8] The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide.[8]

The choice of reactants can be either 2-chlorobenzoic acid with 2-fluoroaniline or, conversely, anthranilic acid with a 2-fluorohalobenzene (e.g., 1-bromo-2-fluorobenzene). The former is often preferred due to the reactivity profile of the starting materials.

Ullmann_Condensation Reactant1 2-Chlorobenzoic Acid Conditions Cupric Oxide (CuO) Anhydrous K₂CO₃ High Temperature (Δ) Reactant1->Conditions Reactant2 2-Fluoroaniline Reactant2->Conditions Product N-(2-Fluorophenyl)anthranilic Acid Conditions->Product C-N Bond Formation

Caption: General scheme of the Ullmann Condensation.

Field-Proven Protocol: Ullmann Condensation

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid (1.0 eq), 2-fluoroaniline (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of cupric oxide (CuO, ~10 mol%).

    • Causality: Anhydrous potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[9] Using an excess ensures the reaction medium remains basic. Cupric oxide serves as the catalyst precursor.[9]

  • Reaction Execution: Add a high-boiling polar solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). Heat the mixture to reflux (typically 150-190 °C) for 6-8 hours.

    • Causality: The high temperature is necessary to overcome the activation energy for this coupling reaction.[8] Progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of water and stir. Filter to remove the catalyst and any insoluble byproducts.

  • Precipitation: Acidify the aqueous filtrate slowly with a dilute solution of hydrochloric acid (e.g., 6M HCl) until the pH is ~2-3. The desired product will precipitate out of the solution.

    • Causality: The product exists as a carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the N-(2-Fluorophenyl)anthranilic acid insoluble in water.[9]

  • Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

The Modern Approach: Buchwald-Hartwig Amination

Developed in the 1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its milder conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann reaction.[10]

The reaction's success hinges on a catalytic cycle involving a Palladium(0) species.[11] The key steps are: (a) oxidative addition of the aryl halide to the Pd(0) center, (b) coordination of the amine and subsequent deprotonation by a base to form a palladium amide complex, and (c) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10][11] The choice of phosphine ligand is critical, with sterically hindered, electron-rich ligands generally providing the best results.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition RedElim Ar-NR' AmineCoord [Ar-Pd(II)(NHR')L₂]⁺X⁻ OxAdd->AmineCoord Ligand Exchange AmineCoord->Pd0 Reductive Elimination BaseH [Base-H]⁺X⁻ AmineCoord->BaseH Deprotonation ArX Ar-X ArX->OxAdd Amine R'-NH₂ Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle of Buchwald-Hartwig Amination.

Representative Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide or cesium carbonate, 1.5 eq). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

    • Causality: The Pd(0) catalytic species is oxygen-sensitive. An inert atmosphere is crucial to prevent catalyst oxidation and ensure high activity.

  • Reagent Addition: Under the inert atmosphere, add anthranilic acid (1.1 eq), 1-bromo-2-fluorobenzene (1.0 eq), and anhydrous toluene or dioxane as the solvent.

  • Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. The filtrate is then washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Structural Characterization: A Self-Validating Workflow

Confirming the structure of the synthesized derivative is paramount. A combination of spectroscopic methods provides complementary information, creating a robust, self-validating system for structural elucidation.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Structural Analysis cluster_confirmation Confirmation Purified Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified->NMR IR FTIR Spectroscopy Purified->IR MS Mass Spectrometry (LC-MS, HRMS) Purified->MS Xray Single Crystal X-ray Diffraction Purified->Xray If suitable crystals form Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure Xray->Structure

Caption: Workflow for structural characterization.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Key expected signals include multiplets in the aromatic region (approx. 6.5-8.5 ppm), a broad singlet for the N-H proton (often >9.0 ppm), and a very broad, downfield singlet for the carboxylic acid proton (>12.0 ppm). The fluorine atom will cause additional splitting (J-coupling) in adjacent proton signals, which is a key diagnostic feature.

  • ¹³C NMR: Reveals the number of unique carbon environments. Expected signals include multiple aromatic carbons (110-150 ppm) and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (>165 ppm).[12]

  • ¹⁹F NMR: If performed, this will show a single resonance confirming the presence of the fluorine atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[13]

  • N-H Stretch: A sharp to medium peak around 3300-3200 cm⁻¹.[9][12]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 3300 cm⁻¹ down to 2600 cm⁻¹, often overlapping with C-H stretches.[9]

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band between 1710-1670 cm⁻¹.[9]

  • C=C Aromatic Stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[13]

  • Low-Resolution MS (e.g., GC-MS, LC-MS): Confirms the molecular weight by identifying the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.[14]

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

X-ray Crystallography

For definitive proof of structure, single-crystal X-ray diffraction is the gold standard. If a suitable single crystal can be grown, this technique provides the exact three-dimensional arrangement of atoms in the solid state.[15] It can unequivocally confirm the connectivity and reveal important conformational details, such as the dihedral angle between the two aromatic rings and the presence of intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen, a common feature in fenamate structures.[16]

Data Presentation: A Summary

The following table summarizes the expected characterization data for the parent N-(2-Fluorophenyl)anthranilic acid.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~6.5-8.5 ppm (m, Ar-H), ~9.5 ppm (br s, NH), >12 ppm (br s, COOH)
¹³C NMR Chemical Shift (δ)~110-150 ppm (Ar-C), ~170 ppm (C=O)
IR Wavenumber (cm⁻¹)~3300 (N-H), 3300-2600 (broad, O-H), ~1680 (C=O), 1600-1450 (C=C)
HRMS m/z (ESI+)Calculated for C₁₃H₁₁FNO₂ [M+H]⁺: 232.0768; Found: ± 5 ppm

Conclusion

The synthesis of N-(2-Fluorophenyl)anthranilic acid derivatives can be reliably achieved through both classical Ullmann condensation and modern Buchwald-Hartwig amination protocols. While the Ullmann approach is economical, the Buchwald-Hartwig reaction provides superior functional group tolerance and milder conditions essential for complex molecule synthesis. Rigorous characterization using a combination of NMR, IR, and mass spectrometry is crucial for unambiguous structure confirmation, with X-ray crystallography offering the ultimate structural proof. The methodologies and insights presented in this guide provide a solid foundation for researchers and drug development professionals to confidently synthesize and characterize this important class of pharmacologically active molecules.

References

  • Joshi, J., et al. (2012). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 74(3), 227-232. Available at: [Link]

  • Tan, Y.-H., et al. (2015). Synthesis, crystal structures, and properties of three metal complexes with N-phenylanthranilic acid. CoLab. Available at: [Link]

  • Zhang, L.-J., et al. (2008). N-Phenylanthranilic anhydride. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2211. Available at: [Link]

  • da Silva, F. M., et al. (2011). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 22(1), 151-158. Available at: [Link]

  • Cunha, V. R. R., et al. (2014). Mefenamic acid anti-inflammatory drug: probing its polymorphs by vibrational (IR and Raman) and solid-state NMR spectroscopies. The Journal of Physical Chemistry B, 118(16), 4419-4428. Available at: [Link]

  • Pawar, V. A., et al. (2015). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Der Pharma Chemica, 7(1), 136-143. Available at: [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. Available at: [Link]

  • Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N- substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. Available at: [Link]

  • Cunha, V. R. R., et al. (2014). Mefenamic Acid Anti-Inflammatory Drug: Probing Its Polymorphs by Vibrational (IR and Raman) and Solid-State NMR Spectroscopies. ResearchGate. Available at: [Link]

  • Scientific Diagram of N.M.R Spectra of Mefenamic acid. ResearchGate. Available at: [Link]

  • Chen, M.-J., et al. (2011). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Semantic Scholar. Available at: [Link]

  • Cocco, M. T., et al. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5787-5791. Available at: [Link]

  • Chen, M.-J., et al. (2011). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • McFarland, S. A., et al. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Tetrahedron, 71(22), 3734-3742. Available at: [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Cunha, V. R. R., et al. (2014). Mefenamic Acid Anti-inflammatory Drug: Probing its Polymorphs by Vibrational (IR and Raman) and Solid-state NMR Spectroscopies. Laboratório de Sólidos Lamelares - IQ-USP. Available at: [Link]

  • Kumar, B. C., et al. (2024). A Brief Review on Pharmaceutical Chemistry of Anthranilic Acid Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, B. C., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. Available at: [Link]

  • Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Egyptian Journal of Chemistry. Available at: [Link]

  • Wiklund, P. (2006). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Umeå University. Available at: [Link]

  • Patel, K. D., et al. (2019). Synthesis and biological activity of n-anthranilic acid derivatives. Trade Science Inc. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Georgieva, S., et al. (2024). Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates. MDPI. Available at: [Link]

  • N-(o-fluorophenyl)anthranilic acid. SpectraBase. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024). Thieme Chemistry. Available at: [Link]

  • Ye, R., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. Available at: [Link]

  • Bala, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10). Available at: [Link]

  • Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. Available at: [Link]

  • Bala, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Publication Corporation. Available at: [Link]

Sources

N-(2-Fluorophenyl)anthranilic acid as a pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-Fluorophenyl)anthranilic Acid as a Pharmacophore

Authored by a Senior Application Scientist

Abstract

The N-aryl anthranilic acid scaffold is a privileged pharmacophore in medicinal chemistry, forming the foundation of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and serving as a versatile template for drug discovery across multiple therapeutic areas.[1][2][3] This guide provides an in-depth technical examination of a specific, synthetically crucial derivative: N-(2-Fluorophenyl)anthranilic acid. We will dissect its core pharmacophoric features, explore robust synthetic and analytical protocols, elucidate its primary mechanisms of action, and analyze the structure-activity relationships (SAR) that drive its biological effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the rational design of novel therapeutic agents.

The N-(2-Fluorophenyl)anthranilic Acid Pharmacophore: A Structural Dissection

The therapeutic potential of this molecule emanates from a precise arrangement of functional groups. At its heart, N-phenylanthranilic acid is considered the minimal pharmacophore for the biological activity of many fenamates.[4][5] The structure of N-(2-Fluorophenyl)anthranilic acid introduces a key modification—a fluorine atom—that significantly influences its physicochemical and biological properties.

The core structure can be deconstructed into three critical components:

  • The Anthranilic Acid Moiety : This consists of a benzene ring substituted with a carboxylic acid and an amino group at the ortho positions (C1 and C2). The acidic proton of the carboxyl group is essential for its primary mechanism of action, particularly in inhibiting cyclooxygenase (COX) enzymes.[6][7]

  • The Secondary Amine Bridge : This nitrogen atom links the two aromatic rings and provides conformational flexibility, allowing the molecule to adopt the optimal orientation within a target's binding site.

  • The N-(2-Fluorophenyl) Ring : This is the variable component in the fenamate class. The 2-fluoro substitution is critical; fluorine's high electronegativity acts as an electron-withdrawing group, modulating the pKa of the secondary amine and the overall electronic profile of the molecule. This substitution can influence binding affinity, metabolic stability, and cell permeability.

Pharmacophore

Synthesis and Characterization: From Blueprint to Verified Compound

The most reliable and widely adopted method for synthesizing N-aryl anthranilic acids is the Ullmann condensation.[8][9] This copper-catalyzed cross-coupling reaction provides a direct route to forming the critical C-N bond.[10][11][12] The reaction's success hinges on precise control of stoichiometry, temperature, and catalytic activity.

Synthetic Workflow: The Ullmann Condensation

The synthesis can be approached in two ways: coupling an o-halobenzoic acid with 2-fluoroaniline or, conversely, coupling anthranilic acid with a 2-fluorohalobenzene. The former is often preferred due to the reactivity of the starting materials.

// Reactants reactant1 [label="2-Chlorobenzoic Acid", image="https://i.imgur.com/4q61Z6s.png"]; reactant2 [label="2-Fluoroaniline", image="https://i.imgur.com/g8fS8tK.png"];

// Reaction Conditions conditions [label="Cupric Oxide (Catalyst)\nAnhydrous K2CO3 (Base)\nHigh Temperature (Reflux)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124"];

// Product product [label="N-(2-Fluorophenyl)anthranilic Acid", image="https://i.imgur.com/wVjY9rP.png"];

// Edges {reactant1, reactant2} -> conditions [arrowhead=none]; conditions -> product [label="+ HCl, H2O"];

// Layout control {rank=same; reactant1; reactant2;} } /dot Caption: General scheme for the Ullmann condensation synthesis.

Detailed Experimental Protocol: Synthesis
  • Rationale : This protocol utilizes a copper(II) oxide catalyst, which is reduced in situ to the active copper(I) species. Anhydrous potassium carbonate serves as the base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[8] A high-boiling polar solvent is typically used to achieve the necessary reaction temperature.

  • Reagent Preparation : To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (10 mmol, 1.57 g), 2-fluoroaniline (12 mmol, 1.33 g), cupric oxide (0.5 g), and anhydrous potassium carbonate (20 mmol, 2.76 g).

  • Solvent Addition : Add 50 mL of a suitable high-boiling solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Reaction Execution : Heat the mixture to reflux (typically 150-190°C, depending on the solvent) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase like benzene:methanol (9:1).[8]

  • Workup : After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Purification : Stir the aqueous suspension and filter to remove the copper catalyst. Acidify the filtrate slowly with dilute hydrochloric acid (HCl) until a precipitate forms (pH ~4-5).[8]

  • Isolation and Recrystallization : Collect the crude solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the product from 95% ethanol to yield purified N-(2-Fluorophenyl)anthranilic acid.[12]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system of characterization.

Technique Purpose Expected Observations Reference
Melting Point Assess purity and provide initial identification.A sharp, defined melting point consistent with literature values.[8]
FTIR Spectroscopy Identify key functional groups.Broad peak at 3300-2600 cm⁻¹ (O-H of carboxyl), sharp peak at 3280-3110 cm⁻¹ (N-H), strong peak at 1710-1678 cm⁻¹ (C=O of carboxyl).[8][12]
¹H NMR Spectroscopy Determine the proton environment and confirm structure.Aromatic protons (multiplets, ~6.8-8.1 ppm), a singlet for the N-H proton (~9.4 ppm), and a singlet for the carboxylic acid proton (>10 ppm).[10]
Mass Spectrometry Confirm the molecular weight.A molecular ion peak [M]+ or [M-H]- corresponding to the calculated molecular weight of C₁₃H₁₀FNO₂ (231.22 g/mol ).[8]

Mechanism of Action: Beyond Simple Anti-Inflammatory Effects

While originally developed as NSAIDs, the therapeutic activities of fenamates are now understood to be more complex, involving multiple biological targets.

Primary Target: Cyclooxygenase (COX) Inhibition

The canonical mechanism of action for fenamates is the inhibition of COX-1 and COX-2 enzymes.[13] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[13][14]

  • Binding Mode : X-ray crystallography studies reveal that fenamates bind within the cyclooxygenase channel in an inverted orientation. The carboxylate group forms crucial hydrogen bonds with residues at the top of the channel, such as Tyr-385 and Ser-530, effectively blocking substrate access.[6][7]

  • Substrate-Selective Inhibition : Some fenamates can act as substrate-selective inhibitors, preferentially inhibiting the oxygenation of endocannabinoids over arachidonic acid.[6][7] This activity is dependent on the cellular peroxide tone, adding a layer of complexity to their pharmacological profile.[6]

// Nodes membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4"]; pla2 [label="Phospholipase A2", shape=ellipse, style=rounded, fillcolor="#FFFFFF", color="#4285F4", penwidth=2]; aa [label="Arachidonic Acid", fillcolor="#FBBC05"]; cox [label="COX-1 / COX-2", shape=ellipse, style=rounded, fillcolor="#FFFFFF", color="#4285F4", penwidth=2]; pgs [label="Prostaglandins (PGG2, PGH2)", fillcolor="#FBBC05"]; inflammation [label="Inflammation, Pain, Fever", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibitor [label="N-(2-Fluorophenyl)anthranilic acid\n(and other Fenamates)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges membrane -> pla2; pla2 -> aa; aa -> cox; cox -> pgs; pgs -> inflammation; inhibitor -> cox [label=" INHIBITS ", fontcolor="#EA4335", style=dashed, arrowhead=tee, penwidth=3]; } /dot Caption: Inhibition of the prostaglandin synthesis pathway by fenamates.

Secondary Targets: Ion Channel Modulation

Increasing evidence demonstrates that fenamates, including flufenamic acid (a close analog), are potent modulators of various ion channels.[15] This "polypharmacology" may account for some of their therapeutic effects and side effects, and it presents an opportunity for repurposing these scaffolds.

  • Potassium Channels : N-phenylanthranilic acid is the minimal pharmacophore for activating Slo2.1 (Na+-activated K+) channels.[4][5] This activity is independent of COX inhibition.

  • TRP Channels : Fenamates can block several Transient Receptor Potential (TRP) channels, including TRPM2, TRPM8, and TRPC6, often with micromolar potency.[16][17] This suggests potential applications in sensory-related disorders.

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is the cornerstone of medicinal chemistry. For the N-aryl anthranilic acid scaffold, SAR is well-defined, providing a rational basis for designing new analogs.

Structural Modification Observation Rationale / Insight Reference
Anthranilic Acid Carboxyl Group Esterification or amidation can abolish COX inhibitory activity but may introduce new activities (e.g., anticancer).The free carboxylate is essential for anchoring to key residues (Tyr-385, Ser-530) in the COX active site. Modifying it forces the molecule to engage different targets.[7][18]
Substitution on N-Phenyl Ring Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) generally enhance anti-inflammatory potency.These groups can alter the conformation and electronic properties of the ring, improving binding affinity. The 2-fluoro group is a classic example of this strategy.[19]
Position of N-Phenyl Substituents Substitution at the 2' and 6' positions can force a non-planar conformation, which is often beneficial for activity.A twisted conformation between the two aromatic rings is thought to be the bioactive conformation for COX inhibition.[13]
Bioisosteric Replacement Replacing the phenyl ring with a pyridine ring (as in niflumic acid) retains activity.The pyridine nitrogen can act as a hydrogen bond acceptor, maintaining key interactions within the binding site.[4]

Applications in Drug Discovery and Development

The N-(2-Fluorophenyl)anthranilic acid scaffold is more than just an NSAID precursor; it is a launchpad for developing drugs targeting a range of diseases.

  • Anti-Cancer Agents : Derivatives have been synthesized that show potent cytotoxic activity against various human cancer cell lines, often at nanomolar concentrations.[2][18] The mechanism can involve inducing apoptosis or inhibiting pathways like the mitogen-activated protein kinase (MAPK) pathway.[1][20]

  • Neurodegenerative Disorders : Given their ability to cross the blood-brain barrier and modulate targets like COX-2 (which is expressed in the brain), fenamates are being investigated for neuroprotective effects in diseases like Alzheimer's.[1][13]

  • Anticonvulsants : By modulating ion channels, particularly potassium channels, derivatives of this scaffold are being explored as novel anticonvulsant therapies.[21]

Protocol: In Vitro COX Inhibition Assay
  • Rationale : To quantitatively assess the inhibitory potential of a synthesized compound, a direct measurement of prostaglandin synthesis is required. This protocol provides a reliable, self-validating workflow using a commercially available enzyme immunoassay (EIA) kit.

Assay_Workflow start Start: Prepare Reagents (COX Enzyme, Arachidonic Acid, Test Compound Stock) step1 1. Serially dilute test compound to desired concentrations in assay buffer. start->step1 step2 2. Add COX-1 or COX-2 enzyme to each well of a 96-well plate. step1->step2 step3 3. Add test compound dilutions and control (vehicle) to wells. Pre-incubate for 10 min. step2->step3 step4 4. Initiate reaction by adding Arachidonic Acid (substrate) to all wells. step3->step4 step5 5. Incubate for a defined time (e.g., 10 min) at 37°C. step4->step5 step6 6. Stop reaction by adding 1 M HCl. step5->step6 step7 7. Quantify Prostaglandin E2 (PGE2) produced using a competitive EIA kit according to manufacturer's protocol. step6->step7 step8 8. Read absorbance on a plate reader and calculate % inhibition. step7->step8 end End: Determine IC50 value step8->end

Conclusion and Future Outlook

N-(2-Fluorophenyl)anthranilic acid and its parent scaffold represent a durable and highly adaptable pharmacophore. While its roots are in the field of anti-inflammatory medicine, its future lies in the rational design of targeted therapies for cancer, neurodegeneration, and ion channelopathies. The well-understood SAR, straightforward synthesis, and diverse biological activities ensure that this "privileged structure" will remain a subject of intense interest in medicinal chemistry. Future work will likely focus on developing derivatives with improved target selectivity to minimize off-target effects and unlock new therapeutic applications.

References

  • Ghamari, A., et al. (2012). Structure-activity relationship of fenamates as Slo2.1 channel activators. Molecular Pharmacology, 82(5), 852-860. Available at: [Link]

  • Joshi, J., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697. Available at: [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Substrate Selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives is Dependent on Peroxide Tone. Journal of Biological Chemistry, 291(29), 15069-15081. Available at: [Link]

  • Mukhopadhyay, N., et al. (2020). Enolic and fenamic acid-based cyclooxygenase inhibitors. ResearchGate. Available at: [Link]

  • Gualdani, R., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie. Available at: [Link]

  • Ghamari, A., et al. (2012). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. PMC. Available at: [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed. Available at: [Link]

  • Adwan, L., et al. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. Molecules, 26(6), 1769. Available at: [Link]

  • Li, J., et al. (2024). Fenamates: Forgotten treasure for cancer treatment and prevention: Mechanisms of action, structural modification, and bright future. Medicinal Research Reviews. Available at: [Link]

  • Amarante, G. W., et al. (2009). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 20(7), 1251-1256. Available at: [Link]

  • Al-Masoudi, W. A., & Yaseen, A. M. (2022). Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. ResearchGate. Available at: [Link]

  • Julaeha, E., et al. (2017). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. Journal of Pharmaceutical Sciences and Research, 9(2), 209-213. Available at: [Link]

  • Chen, M. J., et al. (2011). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Catalysis Letters, 141(9), 1339-1344. Available at: [Link]

  • Onnis, V., et al. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5787-5791. Available at: [Link]

  • Chen, M. J., et al. (2011). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. Available at: [Link]

  • Joshi, J. D., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. Available at: [Link]

  • Taha, M., et al. (2021). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 26(11), 3336. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. Scientific Reports, 12(1), 5163. Available at: [Link]

  • Sharma, G., et al. (2022). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Journal of Medicinal Chemistry, 65(23), 15725-15743. Available at: [Link]

  • Niu, C., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(18), 6649. Available at: [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-951. Available at: [Link]

  • Kumar, C. B., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. Available at: [Link]

  • Kumar, C. B., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tejeda-Benitez, L. P., et al. (2021). In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model. Molecules, 26(23), 7179. Available at: [Link]

  • Guinamard, R., et al. (2013). Flufenamic acid as an ion channel modulator. Channels, 7(5), 352-359. Available at: [Link]

  • Sandström, J. (2009). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Lund University. Available at: [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. Available at: [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar. Available at: [Link]

  • Feldkamp, M. D., et al. (2014). Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. Journal of Medicinal Chemistry, 57(15), 6336-6348. Available at: [Link]

  • Kumar, C. B., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tsoncheva, S., et al. (2024). Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates. Molecules, 29(15), 3505. Available at: [Link]

  • Bjoern, K. S., et al. (2009). N-phenyl anthranilic acid derivatives and uses thereof. Google Patents.
  • PrepChem. (2023). Preparation of anthranilic acid. PrepChem.com. Available at: [Link]

  • Hill, K., et al. (2004). Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid. British Journal of Pharmacology, 141(8), 1333-1341. Available at: [Link]

  • Junker, A., et al. (2024). Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry. Available at: [Link]

  • User "ChemPlayer". (2019). Synthesis of anthranilic acid. Chemistry Stack Exchange. Available at: [Link]

  • Guinamard, R., et al. (2013). Chemical structures and IC50s of known blockers and anthranilic acid.... ResearchGate. Available at: [Link]

  • Vriens, J., et al. (2009). N-(p-Amylcinnamoyl)anthranilic Acid (ACA): A Phospholipase A2 Inhibitor and TRP Channel Blocker. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-(2-Fluorophenyl)anthranilic Acid via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Aryl anthranilic acids are a critical class of chemical intermediates, serving as foundational scaffolds for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides a comprehensive, field-proven experimental protocol for the synthesis of N-(2-Fluorophenyl)anthranilic acid. The described method utilizes the robust and well-established Ullmann condensation, a copper-catalyzed cross-coupling reaction between 2-chlorobenzoic acid and 2-fluoroaniline.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and characterization techniques to ensure reliable and reproducible outcomes.

Introduction and Scientific Principle

The synthesis of N-aryl anthranilic acids is a cornerstone of medicinal chemistry, providing precursors to bioactive molecules like acridones and quinazolones.[1] The target molecule, N-(2-Fluorophenyl)anthranilic acid, incorporates a fluorine atom, a common bioisostere used in drug design to enhance metabolic stability and binding affinity.

While modern palladium-catalyzed methods like the Buchwald-Hartwig amination exist, the copper-catalyzed Ullmann condensation remains a powerful and cost-effective strategy for C-N bond formation, particularly on an industrial scale.[3][4] The reaction detailed herein involves the coupling of 2-chlorobenzoic acid with 2-fluoroaniline. A key advantage of this approach is its chemo- and regioselectivity, proceeding effectively without the need for protecting the carboxylic acid group.[5][6]

Reaction Mechanism: The Ullmann Condensation

The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution.[3] Although the precise mechanism can vary with the specific catalyst and ligands used, a generally accepted pathway for the C-N coupling is outlined below. The reaction is typically performed at high temperatures in a polar, aprotic solvent with a base.[3]

The catalytic cycle involves the following key steps:

  • Formation of the Active Catalyst: A Copper(I) species is generated in situ.

  • Coordination and Deprotonation: The amine (2-fluoroaniline) coordinates to the copper center. The base then deprotonates the amine to form a copper amide intermediate.

  • Oxidative Addition: The aryl halide (2-chlorobenzoic acid, likely as its carboxylate salt) undergoes oxidative addition to the copper center.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the N-aryl anthranilic acid product and regenerating the active copper catalyst.

Ullmann_Mechanism Figure 1: Catalytic Cycle of Ullmann Condensation cluster_main Figure 1: Catalytic Cycle of Ullmann Condensation CuI Cu(I) Catalyst Complex1 [Cu(I)(R'-NH₂)] Complex CuI->Complex1 Amine R'-NH₂ (2-Fluoroaniline) Base Base (e.g., K₂CO₃) Amide Cu(I)-NHR' (Copper Amide) Complex1->Amide Complex2 [Ar-Cu(III)-NHR'] Intermediate Amide->Complex2 ArylHalide Ar-X (2-Chlorobenzoic Acid Salt) Complex2->CuI Product Ar-NHR' (Product)

Figure 1: Catalytic Cycle of Ullmann Condensation

Materials, Equipment, and Safety

Reagents and Materials

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent / MaterialCAS NumberMolecular FormulaM.W. ( g/mol )SupplierNotes
2-Chlorobenzoic acid118-91-2C₇H₅ClO₂156.57Standard SupplierIrritant
2-Fluoroaniline348-54-9C₆H₆FN111.12Standard SupplierFlammable, Toxic
Anhydrous Potassium Carbonate584-08-7K₂CO₃138.21Standard SupplierIrritant, Hygroscopic
Copper(I) Iodide7681-65-4CuI190.45Standard SupplierIrritant
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Standard SupplierReprotoxic, Irritant
Hydrochloric Acid (conc.)7647-01-0HCl36.46Standard SupplierCorrosive
Ethanol (95%)64-17-5C₂H₅OH46.07Standard SupplierFlammable
Deionized Water7732-18-5H₂O18.02In-house-
Required Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Inert gas (Nitrogen or Argon) supply line

  • Buchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH indicator strips or pH meter

  • Rotary evaporator

Critical Safety Precautions

This protocol must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • 2-Chlorobenzoic Acid: Causes skin and serious eye irritation.[7][8][9] Avoid inhalation of dust. In case of contact, wash skin or eyes thoroughly with water.[7][8]

  • 2-Fluoroaniline: Flammable liquid and vapor.[10][11] Harmful if swallowed or in contact with skin and causes serious eye damage.[10][11][12] It is also toxic and may cause respiratory irritation.[10][12] Keep away from ignition sources and handle with care to avoid exposure.

  • N,N-Dimethylformamide (DMF): A reproductive toxin and skin/eye irritant. Avoid inhalation of vapors and skin contact.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes and inhalation of fumes.

Detailed Experimental Protocol

This procedure is based on established methods for the copper-catalyzed amination of 2-chlorobenzoic acids.[2][6][13]

Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Establish a gentle flow of nitrogen or argon through the apparatus to maintain an inert atmosphere throughout the reaction.

Step-by-Step Synthesis
  • Charging the Flask: To the reaction flask, add 2-chlorobenzoic acid (7.83 g, 50.0 mmol, 1.0 eq), 2-fluoroaniline (6.11 g, 55.0 mmol, 1.1 eq), anhydrous potassium carbonate (13.82 g, 100.0 mmol, 2.0 eq), and copper(I) iodide (0.48 g, 2.5 mmol, 0.05 eq).

  • Solvent Addition: Add 100 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Reaction: Begin vigorous stirring and heat the mixture to 140-150 °C using the heating mantle. Maintain this temperature for 12-18 hours . The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mixture as the eluent.

  • Cooling: Once the reaction is complete (as indicated by the consumption of the limiting reagent), turn off the heat and allow the mixture to cool to room temperature.

Work-up and Purification
  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 400 mL of cold deionized water while stirring.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This step protonates the carboxylate, causing the crude N-(2-Fluorophenyl)anthranilic acid to precipitate out of the solution.[2]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of deionized water to remove inorganic salts and residual DMF.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize the product from hot ethanol (95%) or an ethanol/water mixture.[2][14] If the product is colored, activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal before cooling.[14]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Expected Results

  • Yield: Expected yield is typically in the range of 70-85% based on similar reported syntheses.[6][13]

  • Appearance: The final product should be an off-white to pale yellow crystalline solid.

  • Melting Point: Literature values for similar N-aryl anthranilic acids vary, but a sharp melting point range is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR: Expect characteristic signals for the aromatic protons, a broad singlet for the N-H proton, and a downfield signal for the carboxylic acid proton.

    • IR Spectroscopy: Key absorption bands should be observed for the N-H stretch (~3300 cm⁻¹), the broad O-H stretch of the carboxylic acid (~3000-2500 cm⁻¹), and the C=O stretch (~1680 cm⁻¹).[2]

    • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₃H₁₀FNO₂ = 231.22 g/mol ) should be observed.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Synthesis Workflow A 1. Assemble & Purge Dry 3-neck RBF with condenser under N₂/Ar atmosphere. B 2. Charge Reagents Add 2-chlorobenzoic acid, 2-fluoroaniline, K₂CO₃, and CuI. A->B C 3. Add Solvent & Heat Add DMF, stir, and heat to 140-150 °C for 12-18h. B->C D 4. Cool & Precipitate Cool to RT. Pour mixture into 400 mL cold water. C->D E 5. Acidify Adjust pH to 2-3 with conc. HCl to precipitate product. D->E F 6. Isolate Crude Product Collect solid via vacuum filtration. Wash with water. E->F G 7. Purify Recrystallize from hot ethanol. Use charcoal if needed. F->G H 8. Final Isolation & Drying Filter purified crystals and dry in vacuum oven. G->H I 9. Characterization Analyze by MP, NMR, IR, MS. H->I

Figure 2: Experimental Synthesis Workflow

Conclusion

The Ullmann condensation protocol detailed in this application note provides a reliable and scalable method for the synthesis of N-(2-Fluorophenyl)anthranilic acid. By carefully controlling the reaction conditions and adhering to the specified safety measures, researchers can consistently obtain high yields of the desired product. This foundational intermediate is now ready for use in further synthetic applications, contributing to the advancement of pharmaceutical and materials science research.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]

  • Guenin, E., et al. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed. Retrieved from [Link]

  • Guenin, E., et al. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. National Institutes of Health. Retrieved from [Link]

  • Guenin, E., et al. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. ACS Publications. Retrieved from [Link]

  • Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Jiang, D., et al. (2009). Efficient Copper-Catalyzed Synthesis of N-Alkylanthranilic Acids via an ortho-Substituent Effect. CORE. Retrieved from [Link]

  • Guenin, E., et al. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • da Silva, A. B., et al. (2008). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Retrieved from [Link]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. Retrieved from [Link]

  • Joshi, J., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-phenyl-anthranilic acid. Retrieved from [Link]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making N-aryl-anthranilic acid and their derivatives.
  • Google Patents. (1997). WO1997028118A1 - Process for preparing anthranilic acids.

Sources

Application Notes & Protocols: N-(2-Fluorophenyl)anthranilic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated N-Aryl Anthranilic Acids

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating molecular properties. N-(2-Fluorophenyl)anthranilic acid emerges as a particularly valuable building block in this context. Its utility extends beyond being a mere precursor; it is a key intermediate in the synthesis of a diverse array of bioactive heterocycles and functional materials. This guide provides an in-depth exploration of its synthesis and its pivotal role in the construction of complex molecular architectures, with a focus on the synthesis of fluorinated acridone derivatives. The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable foundation for their synthetic endeavors.

Physicochemical Properties & Safety Data

A comprehensive understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueReference
CAS Number 54-58-0[1][2]
Molecular Formula C₁₃H₁₀FNO₂[1]
Molecular Weight 231.22 g/mol [1]
Melting Point 183 °C[1]
Appearance Very dark grey powder[1]
pKa 3.63 ± 0.36 (Predicted)[1]

Safety and Handling: N-(2-Fluorophenyl)anthranilic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Refer to the material safety data sheet (MSDS) from the supplier for comprehensive safety information.

Part 1: Synthesis of N-(2-Fluorophenyl)anthranilic Acid

The construction of the N-aryl bond is the cornerstone of synthesizing N-(2-Fluorophenyl)anthranilic acid. Two powerful, palladium- and copper-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination and the Ullmann condensation, are the methods of choice for this transformation.

Method Selection: Buchwald-Hartwig vs. Ullmann

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for the formation of C-N bonds.[3] It generally offers milder reaction conditions and broader substrate scope compared to the classical Ullmann condensation.[3][4]

The Ullmann condensation , a copper-catalyzed reaction, is the more traditional method for forming N-aryl bonds.[5] While it often requires higher temperatures, recent advancements have led to more efficient protocols, including the use of ionic liquids to facilitate the reaction.[5]

For the synthesis of N-(2-Fluorophenyl)anthranilic acid, both methods are viable. The choice often depends on the available catalyst systems, ligands, and the scale of the reaction. Below is a generalized workflow applicable to both approaches.

G cluster_reactants Reactants cluster_reaction Cross-Coupling Reaction cluster_product Product A 2-Chlorobenzoic Acid or 2-Bromobenzoic Acid C Catalyst System (Pd or Cu based) A->C B 2-Fluoroaniline B->C F N-(2-Fluorophenyl)anthranilic acid C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->C E Solvent (e.g., Toluene, DMF, Ionic Liquid) E->C

Caption: General workflow for the synthesis of N-(2-Fluorophenyl)anthranilic acid.

Protocol: Synthesis via Modified Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of N-aryl anthranilic acids and offers a reliable method for laboratory-scale preparation.[6][7]

Materials:

  • 2-Chlorobenzoic acid

  • 2-Fluoroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Cupric oxide (CuO)

  • Dimethylformamide (DMF)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 2-fluoroaniline (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of cupric oxide (approx. 0.1 equivalents).

  • Solvent Addition: Add a sufficient volume of DMF to ensure stirrability of the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an excess of cold water.

  • Precipitation: Acidify the aqueous solution by slowly adding concentrated HCl with stirring until the pH is acidic. This will precipitate the crude N-(2-Fluorophenyl)anthranilic acid.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified N-(2-Fluorophenyl)anthranilic acid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Application in the Synthesis of Fluorinated Acridone Derivatives

A primary and highly valuable application of N-(2-Fluorophenyl)anthranilic acid is its use as a precursor for the synthesis of fluorinated acridone derivatives. Acridones are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties.[8][9] The introduction of a fluorine atom can significantly enhance these properties.

The key transformation is an intramolecular Friedel-Crafts acylation, which involves the cyclization of the N-arylanthranilic acid to form the tricyclic acridone core. This reaction is typically promoted by strong acids or other dehydrating agents.

G cluster_starting_material Starting Material cluster_cyclization Intramolecular Cyclization cluster_product Product A N-(2-Fluorophenyl)anthranilic acid B Cyclizing Agent (e.g., conc. H₂SO₄, PPA, Fe(OTf)₂) A->B D Fluorinated Acridone Derivative B->D C Heat C->B

Caption: Workflow for the synthesis of fluorinated acridone derivatives.

Protocol: Cyclization to a Fluorinated Acridone

This protocol provides a general method for the acid-catalyzed cyclization of N-(2-Fluorophenyl)anthranilic acid.[10][11]

Materials:

  • N-(2-Fluorophenyl)anthranilic acid

  • Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

  • Deionized water

  • Saturated sodium bicarbonate solution (NaHCO₃)

Equipment:

  • Round-bottom flask

  • Heating mantle or water bath

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Carefully add N-(2-Fluorophenyl)anthranilic acid (1 equivalent) to a flask containing an excess of the cyclizing agent (e.g., concentrated sulfuric acid or polyphosphoric acid) with stirring. Note: This addition can be exothermic.

  • Heating: Heat the reaction mixture, for instance, on a boiling water bath for several hours (typically 2-4 hours).[10] The reaction progress can be monitored by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker of ice-cold water with vigorous stirring to precipitate the crude acridone product.

  • Neutralization and Isolation: Collect the yellow precipitate by vacuum filtration. Wash the solid with water until the filtrate is neutral. Further wash with a saturated sodium bicarbonate solution to remove any unreacted starting material, followed by a final wash with water.

  • Purification: The crude acridone can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

  • Drying and Characterization: Dry the purified fluorinated acridone under vacuum. Confirm the structure and purity of the final product using techniques such as melting point, ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

N-(2-Fluorophenyl)anthranilic acid is a versatile and valuable building block in organic synthesis. The protocols detailed in this guide for its preparation via Ullmann condensation and its subsequent application in the synthesis of fluorinated acridones provide a solid foundation for researchers. The continued development of more efficient catalytic systems for C-N bond formation will undoubtedly further enhance the accessibility and utility of this important intermediate in the creation of novel pharmaceuticals and advanced materials.[4][12]

References

  • Nasr, T., Aboshanab, A. M., Abouzid, K. A. M., & Zaghary, W. (2023). Hands-on Synthetic Approaches and Biological Activities of Anthranilic Acid Derivatives: A mini-review. Egyptian Journal of Chemistry, 66(1), 329-343.[13]

  • Wiklund, P., & Bergman, J. (2006). The Chemistry of Anthranilic acid. Current Organic Synthesis, 3(3), 379-402.

  • Wikipedia. Buchwald–Hartwig amination. [Link][3]

  • Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5787-5791.[14]

  • Ghosh, A., et al. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. The Journal of Organic Chemistry, 86(17), 11635-11645.[8]

  • Wikipedia. Ullmann condensation. [Link][5]

  • Oza, V. B., Petrassi, H. M., Purkey, H. E., & Kelly, J. W. (1999). Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(1), 1-6.[15]

  • Shah, J. P., & Desai, K. R. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 695.[6][7]

  • Ku, M., et al. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(21), 8198-8207.[16]

  • Begum, A., Pasha, S. I., & Fatima, S. S. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic & Medicinal Chem IJ, 9(2), 555756.[9]

  • Allen, C. F. H., & McKee, G. H. W. (1939). Acridone. Organic Syntheses, 19, 6.[10]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11483.[4]

  • Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025(part _), 0-0.[11]

  • Khan, I., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(18), 6529.[12]

  • Chen, Y., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ACS Omega, 7(23), 20004-20011.

Sources

Applications of N-(2-Fluorophenyl)anthranilic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of the medicinal chemistry applications of N-(2-Fluorophenyl)anthranilic acid, a versatile scaffold for the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, biological activities, and therapeutic potential.

Introduction: The Privileged Scaffold of N-Arylanthranilic Acids

N-arylanthranilic acids represent a class of compounds with significant therapeutic relevance, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The general structure, characterized by a diphenylamine-2-carboxylic acid core, has proven to be a privileged scaffold in medicinal chemistry. The substitution pattern on both aromatic rings plays a crucial role in modulating the biological activity, selectivity, and pharmacokinetic properties of these molecules. Among the various substitutions, the introduction of a fluorine atom, particularly at the 2-position of the N-phenyl ring, has garnered considerable interest for its potential to enhance potency and influence conformation, thereby affecting target engagement. This guide will focus specifically on the applications of N-(2-Fluorophenyl)anthranilic acid and its derivatives in the pursuit of new medicines.

Therapeutic Applications

The N-(2-Fluorophenyl)anthranilic acid scaffold has been primarily explored for its utility in two major therapeutic areas: anti-inflammatory and anticancer applications.

Anti-inflammatory Agents

Derivatives of N-arylanthranilic acid, known as fenamates, have a long history as NSAIDs. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation.

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of N-(2-Fluorophenyl)anthranilic acid derivatives are largely attributed to their ability to block the activity of COX-1 and COX-2. By inhibiting these enzymes, they reduce the production of prostaglandins, leading to a decrease in inflammation, pain, and fever. The differential inhibition of COX-1 and COX-2 is a critical factor in the safety profile of these drugs, with selective COX-2 inhibition being associated with a lower risk of gastrointestinal side effects.

Structure-Activity Relationship (SAR) Insights

The substitution on the N-phenyl ring significantly influences the anti-inflammatory potency of N-arylanthranilic acids[1]. The presence of a substituent at the 2-position of the N-phenyl ring is often crucial for activity. The 2-fluoro substituent in N-(2-Fluorophenyl)anthranilic acid is of particular interest due to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. This substitution can influence the molecule's conformation, pKa, and metabolic stability, all of which can impact its biological activity.

  • Conformational Effects: The 2-fluoro group can induce a non-planar conformation of the two aromatic rings, which is believed to be important for binding to the active site of COX enzymes.

  • Electronic Effects: The electron-withdrawing nature of fluorine can affect the acidity of the carboxylic acid group, which may influence its interaction with the target enzyme and its pharmacokinetic properties.

Anticancer Agents

More recently, the N-arylanthranilic acid scaffold has emerged as a promising framework for the development of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.

Potential Mechanisms of Anticancer Activity

The anticancer effects of N-(2-Fluorophenyl)anthranilic acid derivatives are likely multifactorial and may involve various cellular pathways. Some of the proposed mechanisms include:

  • Induction of Apoptosis: Many anticancer drugs exert their effects by triggering programmed cell death, or apoptosis, in cancer cells.

  • Cell Cycle Arrest: These compounds may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

  • Inhibition of Signaling Pathways: N-arylanthranilic acid derivatives may interfere with key signaling pathways that are dysregulated in cancer, such as those involved in cell growth, survival, and angiogenesis. For instance, some derivatives have been investigated as inhibitors of the hedgehog signaling pathway and mitogen-activated protein kinase (MAPK) pathway[2].

Quantitative Biological Data

The following table summarizes the in vitro anticancer activity of representative N-arylanthranilic acid derivatives, highlighting the potential of this scaffold.

Compound/DerivativeCancer Cell LineActivity MetricValueReference
N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid ester derivative 13 VariousGI50Nanomolar concentrations[3]
N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid ester derivative 18 VariousGI50Nanomolar concentrations[3]
N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid pyridinyl ester 25 VariousGI50< 10⁻⁷ M[4]

Protocols

Synthesis of N-(2-Fluorophenyl)anthranilic Acid via Ullmann Condensation

This protocol describes a general method for the synthesis of N-(2-Fluorophenyl)anthranilic acid based on the Ullmann condensation reaction, a widely used method for the formation of C-N bonds[5][6].

Reaction Scheme:

G cluster_0 Ullmann Condensation 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid plus1 + 2-Chlorobenzoic_Acid->plus1 2-Fluoroaniline 2-Fluoroaniline plus1->2-Fluoroaniline arrow -> 2-Fluoroaniline->arrow N-(2-Fluorophenyl)anthranilic_Acid N-(2-Fluorophenyl)anthranilic Acid arrow->N-(2-Fluorophenyl)anthranilic_Acid reagents Cu₂O, K₂CO₃ DMF, Heat arrow->reagents G cluster_workflow COX Inhibition Assay Workflow A Prepare reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compounds - Assay buffer B Incubate enzymes with test compounds or vehicle control A->B Pre-incubation C Initiate reaction by adding arachidonic acid B->C Substrate addition D Stop reaction after a defined time C->D Incubation E Measure prostaglandin production (e.g., PGE₂ or TXB₂) via ELISA or other methods D->E Quantification F Calculate % inhibition and IC₅₀ values E->F Data analysis

Sources

The Strategic Utility of N-(2-Fluorophenyl)anthranilic Acid in Heterocyclic Synthesis: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Fluorinated Anthranilic Acid Derivatives in Medicinal Chemistry

N-(2-Fluorophenyl)anthranilic acid stands as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds, many of which are of profound interest to the pharmaceutical and materials science sectors. Anthranilic acid derivatives, in general, are recognized as "privileged" scaffolds in drug discovery, lending themselves to the construction of molecules with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties[1][2][3]. The introduction of a fluorine atom onto the N-phenyl ring, as in N-(2-Fluorophenyl)anthranilic acid, can significantly enhance the therapeutic potential of the resulting heterocyclic systems. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1][4]. This guide provides detailed application notes and protocols for the use of N-(2-Fluorophenyl)anthranilic acid as a precursor for the synthesis of two key classes of heterocyclic compounds: acridones and quinazolines.

Part 1: Synthesis of the Precursor: N-(2-Fluorophenyl)anthranilic Acid via Ullmann Condensation

The most common and effective method for the synthesis of N-arylanthranilic acids is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction involves the coupling of an aryl halide with an amine[5][6][7]. In the case of N-(2-Fluorophenyl)anthranilic acid, this can be achieved by reacting 2-chlorobenzoic acid with 2-fluoroaniline in the presence of a copper catalyst and a base.

Protocol 1: Synthesis of N-(2-Fluorophenyl)anthranilic Acid

Materials:

  • 2-Chlorobenzoic acid

  • 2-Fluoroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) oxide (Cu₂O) or copper powder

  • Amyl alcohol or N,N-Dimethylformamide (DMF)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Decolorizing carbon

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), 2-fluoroaniline (1.2-1.5 equivalents), anhydrous potassium carbonate (1.2 equivalents), and a catalytic amount of copper(I) oxide or copper powder (approx. 0.1 equivalents).

  • Add amyl alcohol or DMF as the solvent to the flask.

  • Heat the reaction mixture to reflux (typically 130-160 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If DMF is used as the solvent, it can be removed under reduced pressure. If amyl alcohol is used, the excess can be removed by steam distillation.

  • Add water to the residue and, if necessary, a small amount of decolorizing carbon. Boil the mixture for 15-20 minutes.

  • Filter the hot solution to remove the catalyst and carbon.

  • Acidify the filtrate with concentrated hydrochloric acid with stirring until precipitation is complete.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude N-(2-Fluorophenyl)anthranilic acid by vacuum filtration and wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified product.

  • Dry the purified N-(2-Fluorophenyl)anthranilic acid in a vacuum oven.

Expected Yield: 70-85%

Characterization: The final product should be characterized by melting point determination, and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Application in the Synthesis of Fluoro-Substituted Acridones

Acridones are a class of nitrogen-containing heterocyclic compounds with a tricyclic aromatic framework. They are known for their diverse biological activities, including antiviral, anticancer, and antiparasitic properties[8]. The intramolecular cyclization of N-phenylanthranilic acids is the most direct route to the acridone scaffold.

Mechanism and Regioselectivity of Acridone Synthesis

The cyclization of N-(2-Fluorophenyl)anthranilic acid to form a fluoro-substituted acridone is an intramolecular electrophilic aromatic substitution reaction. The carboxylic acid is first activated by a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid to form a reactive acylium ion intermediate. This electrophile then attacks the N-phenyl ring.

The position of the cyclization on the 2-fluorophenyl ring is directed by the substituents present. The amino group (-NH-) is an activating, ortho-, para-directing group due to its electron-donating resonance effect. The fluorine atom, while being electron-withdrawing inductively, also possesses an electron-donating resonance effect, making it an ortho-, para-director[9][10][11]. In the case of N-(2-Fluorophenyl)anthranilic acid, the cyclization is expected to occur at the position para to the fluorine atom (C-4') or ortho to the fluorine atom (C-6') on the fluorophenyl ring. The cyclization will preferentially occur at the position ortho to the activating amino group. Therefore, the primary product expected is 4-fluoroacridone .

Diagram 1: Proposed Mechanism for the Synthesis of 4-Fluoroacridone

G cluster_0 Activation of Carboxylic Acid cluster_1 Intramolecular Electrophilic Aromatic Substitution cluster_2 Rearomatization and Product Formation Precursor N-(2-Fluorophenyl)anthranilic acid Acylium Acylium Ion Intermediate Precursor->Acylium + H⁺ Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Electrophilic Attack at C-6' Product 4-Fluoroacridone Sigma->Product - H⁺ G Precursor N-(2-Fluorophenyl)anthranilic acid Intermediate1 N-Acyl Intermediate Precursor->Intermediate1 + Acylating Agent (e.g., Acetic Anhydride) Intermediate2 Benzoxazinone Intermediate Intermediate1->Intermediate2 Cyclization Product Substituted Quinazolinone Intermediate2->Product + Amine/Ammonia

Sources

Application Note: Quantitative Analysis of N-(2-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-Fluorophenyl)anthranilic acid is an important intermediate and impurity in the synthesis of various pharmaceutically active compounds. Accurate and precise quantification of this aromatic amine is critical for ensuring the quality, safety, and efficacy of final drug products. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of N-(2-Fluorophenyl)anthranilic acid. The methodologies described herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4]

The choice of analytical method is contingent upon the specific requirements of the analysis, including the concentration range of the analyte, the complexity of the sample matrix, and the intended purpose of the data (e.g., routine quality control, stability studies, or pharmacokinetic analysis). This document will explore High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, providing foundational protocols for each.

Method Selection and Rationale

The selection of an appropriate analytical technique is a critical first step in the development of a robust quantification method. The decision-making process should be guided by the analytical target profile (ATP), which defines the required quality of the results.

Method_Selection cluster_inputs Analytical Requirements cluster_methods Analytical Techniques Concentration Analyte Concentration HPLC_UV HPLC-UV Concentration->HPLC_UV Moderate to High LC_MS LC-MS/MS Concentration->LC_MS Low to Very Low UV_Vis UV-Vis Spectrophotometry Concentration->UV_Vis High Matrix Sample Matrix Complexity Matrix->HPLC_UV Simple to Moderate Matrix->LC_MS Complex Matrix->UV_Vis Simple (Pure Substance) Purpose Intended Purpose (QC, Stability, PK) Purpose->HPLC_UV QC, Stability Purpose->LC_MS PK, Trace Analysis Purpose->UV_Vis Preliminary Assay

Caption: Decision tree for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) and related impurities due to its robustness, precision, and cost-effectiveness.[5] For N-(2-Fluorophenyl)anthranilic acid, a reversed-phase HPLC method is recommended.

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. N-(2-Fluorophenyl)anthranilic acid, being a moderately polar compound, will be retained on the column and can be eluted by adjusting the mobile phase composition. Detection is achieved by monitoring the absorbance of the eluate at a wavelength where the analyte exhibits a strong chromophore. Anthranilic acid and its derivatives are known to absorb in the UV region.[6][7]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • N-(2-Fluorophenyl)anthranilic acid reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Purified water (18.2 MΩ·cm).

  • Formic acid or phosphoric acid (analytical grade).

  • 0.45 µm membrane filters.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic or gradient elution can be employed. A starting point for isocratic elution could be a 60:40 (v/v) mixture of Mobile Phase B and Mobile Phase A. For gradient elution, a linear gradient from 40% to 80% B over 10 minutes can be evaluated.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of N-(2-Fluorophenyl)anthranilic acid should be determined to select the wavelength of maximum absorbance (λmax), likely in the range of 230-350 nm.[6][8] A PDA detector is highly recommended for method development to assess peak purity.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of N-(2-Fluorophenyl)anthranilic acid reference standard and dissolve it in 10 mL of methanol or a mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing N-(2-Fluorophenyl)anthranilic acid in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm membrane filter before injection.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][9] The following parameters should be assessed:

Validation Parameter Acceptance Criteria Purpose
Specificity The analyte peak should be well-resolved from other components (impurities, degradation products, matrix components) with no interference at the analyte's retention time. Peak purity should be confirmed with a PDA detector.To ensure the method measures only the intended analyte.[1]
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.To demonstrate that the response is proportional to the analyte concentration over a defined range.[4]
Range The range should cover 80-120% of the test concentration for an assay and from the reporting limit to 120% of the specification for an impurity.To define the concentration interval where the method is precise, accurate, and linear.[4]
Accuracy The percent recovery should be within 98.0% to 102.0% for the assay of a drug substance.To assess the closeness of the measured value to the true value.[1]
Precision (Repeatability and Intermediate Precision)The relative standard deviation (RSD) should be ≤ 2%.To evaluate the variability of the results under different conditions.[1]
Limit of Detection (LOD) Typically determined at a signal-to-noise ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Typically determined at a signal-to-noise ratio of 10:1. The LOQ should be precise and accurate.The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Robustness No significant change in results with deliberate small variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).To demonstrate the reliability of the method during normal use.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of low levels of N-(2-Fluorophenyl)anthranilic acid, particularly in complex matrices such as biological fluids, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[10][11][12]

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from other components in the sample by HPLC. The eluate is then introduced into the mass spectrometer, where the analyte molecules are ionized (e.g., by electrospray ionization - ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.[10]

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UHPLC or HPLC system.

  • The same column and solvents as for the HPLC-UV method can be used as a starting point.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte, should be used to improve precision and accuracy.

2. LC-MS/MS Conditions (Starting Point):

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns (for UHPLC) to achieve shorter run times.

  • Ionization Source: ESI, operated in either positive or negative ion mode. The choice will depend on the ionization efficiency of N-(2-Fluorophenyl)anthranilic acid.

  • MS Parameters:

    • MRM Transitions: The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and one or two stable, abundant product ions need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

    • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize signal intensity.

3. Sample Preparation:

  • Due to the high sensitivity of LC-MS/MS, sample preparation is crucial to minimize matrix effects.[13]

  • Protein Precipitation: For biological samples, protein precipitation with a solvent like acetonitrile or methanol is a common first step.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be used for further cleanup and concentration of the analyte.[13]

Method Validation

Validation of an LC-MS/MS bioanalytical method should follow the guidelines from regulatory bodies like the FDA or EMA. The parameters are similar to those for HPLC-UV but with additional considerations for matrix effects, recovery, and stability.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method that can be used for the quantification of N-(2-Fluorophenyl)anthranilic acid in pure form or in simple formulations.[14][15]

Principle

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Aromatic amines, including anthranilic acid derivatives, have characteristic UV absorption spectra.[16][17]

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam recommended).

  • Quartz cuvettes (1 cm path length).

  • N-(2-Fluorophenyl)anthranilic acid reference standard.

  • Suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

2. Procedure:

  • Solvent Selection: Choose a solvent in which the analyte is soluble and stable, and which is transparent in the UV region of interest.

  • Determination of λmax: Prepare a dilute solution of N-(2-Fluorophenyl)anthranilic acid and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the sample in the same solvent and measure its absorbance at λmax. The concentration of the analyte in the sample can be determined from the calibration curve.

Method Validation

The validation of a UV-Vis spectrophotometric method should include specificity (in the context of interfering substances), linearity, range, accuracy, and precision, following ICH guidelines.[1][4]

Stability-Indicating Assay Method (SIAM)

A crucial aspect of pharmaceutical analysis is the development of a stability-indicating assay method (SIAM). A SIAM is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[18]

SIAM_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_validation Validation Acid Acid Hydrolysis (e.g., 0.1N HCl) HPLC_Analysis Analyze Stressed Samples using Developed HPLC Method Acid->HPLC_Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HPLC_Analysis Oxidation Oxidative (e.g., 3% H2O2) Oxidation->HPLC_Analysis Thermal Thermal (e.g., 80°C) Thermal->HPLC_Analysis Photolytic Photolytic (UV/Vis light) Photolytic->HPLC_Analysis Peak_Purity Assess Peak Purity (PDA Detector) HPLC_Analysis->Peak_Purity Mass_Balance Evaluate Mass Balance Peak_Purity->Mass_Balance Specificity_Validation Confirm Specificity Mass_Balance->Specificity_Validation

Caption: Workflow for developing a stability-indicating method.

To establish the stability-indicating nature of an HPLC method, forced degradation studies must be performed.[18][19] The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The developed HPLC method must be able to separate the intact drug from any degradation products that are formed. The use of a PDA detector is essential to demonstrate peak purity and thus the specificity of the method.

Conclusion

This application note has outlined several robust and reliable analytical methods for the quantification of N-(2-Fluorophenyl)anthranilic acid. The choice of method will depend on the specific analytical requirements. For routine quality control and stability testing, a validated reversed-phase HPLC-UV method is often sufficient. For trace-level quantification in complex matrices, a more sensitive and selective LC-MS/MS method is recommended. UV-Vis spectrophotometry offers a simple and rapid alternative for the analysis of pure substances. All methods must be thoroughly validated according to ICH guidelines to ensure the generation of accurate and reliable data, which is paramount in the pharmaceutical industry.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Analyst (RSC Publishing). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • YouTube. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
  • Hydrodynamic Methods. Spectroscopy Aromatic Amino Acids.
  • Rasayan Journal of Chemistry. VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N.
  • ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?.
  • ECHEMI. How to measure aromatic amine compounds using uv/visible....
  • PubMed. Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution.
  • PubMed. Analysis of anthranilic acid by liquid chromatography.
  • PubMed. Reversed-phase Liquid-Chromatographic Mass Spectrometric N-glycan Analysis of Biopharmaceuticals.
  • DergiPark. An LC-MS/MS Method Validation for the Phytochemical Quantification of Four Edible Plants.
  • McFarland Laboratories. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.
  • ResearchGate. Absorption spectra of anthranilic acid (c = 2.0 9 10-4 molÁdm-3 ) in....
  • PubMed. Platform for analysis of anthranilic acid N-glycan derivatives utilizing multipolarity mode LC-MS with hydrophilic interaction chromatography separation and ion trap MS/MS.
  • National Institutes of Health. (2018, December 28). Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics.
  • International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Arabian Journal of Chemistry. (2023, November 8). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples.
  • PMC. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function.
  • European Journal of Chemistry. (2021, June 30). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ResearchGate. (2024, August 20). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

Sources

Application Note & Protocols: N-(2-Fluorophenyl)anthranilic Acid as a Core Scaffold for the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for utilizing N-(2-Fluorophenyl)anthranilic acid as a pivotal scaffold in the discovery of novel anti-inflammatory agents. We delve into the strategic synthesis of this core intermediate via the Ullmann condensation, explore its derivatization into compound libraries, and outline a standard in vitro assay for evaluating biological activity. The narrative emphasizes the rationale behind experimental choices, grounding protocols in established chemical principles to empower researchers in drug development.

Introduction: The Strategic Importance of the Fluorinated Fenamate Scaffold

The fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs) built upon the N-phenylanthranilic acid scaffold, are potent inhibitors of cyclooxygenase (COX) enzymes.[1][2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[3][4] The fluorine atom on the N-phenyl ring of N-(2-Fluorophenyl)anthranilic acid serves multiple purposes:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug deactivation.[5]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) and lipophilicity of the molecule, which influences its absorption, distribution, and ability to penetrate biological membranes.[5][6]

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable electrostatic or hydrophobic interactions within the target protein's active site, potentially increasing the compound's potency.[7]

This application note details the synthesis of the N-(2-Fluorophenyl)anthranilic acid scaffold and its subsequent modification to generate a library of potential anti-inflammatory drug candidates.

Section 1: Synthesis of the Core Scaffold via Ullmann Condensation

The cornerstone of synthesizing the N-aryl anthranilic acid scaffold is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[8][9] This reaction forms the critical C-N bond between an aryl halide and an amine.

Principle & Mechanism: The Ullmann condensation involves the coupling of an aryl halide (2-chlorobenzoic acid) with an amine (2-fluoroaniline) in the presence of a copper catalyst and a base.[10] While the precise mechanism can vary, a widely accepted pathway involves the in situ formation of a copper(I) species.[11][12] This Cu(I) complex undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, which then undergoes reductive elimination to form the desired C-N bond and regenerate the active catalyst.[8][13] The base (e.g., potassium carbonate) is crucial for deprotonating the amine and the carboxylic acid, facilitating the reaction.

Protocol 1.1: Synthesis of N-(2-Fluorophenyl)anthranilic Acid

This protocol describes the synthesis of the title compound from 2-chlorobenzoic acid and 2-fluoroaniline.

Materials & Equipment:

  • 2-Chlorobenzoic acid (1 mol equivalent)

  • 2-Fluoroaniline (1.2 mol equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2 mol equivalent)

  • Cupric Oxide (CuO) or Copper(I) Iodide (CuI) (0.1 mol equivalent)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-chlorobenzoic acid, 2-fluoroaniline, anhydrous potassium carbonate, and the copper catalyst.

  • Solvent Addition: Add a suitable high-boiling polar solvent like DMF to the flask, ensuring the mixture can be stirred effectively.

  • Reaction: Heat the mixture to reflux (typically 130-150 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.[10]

  • Workup - Acidification: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water. Acidify the mixture slowly with 2M HCl with stirring until the pH is approximately 2-3. This protonates the carboxylate, causing the product to precipitate.

  • Workup - Extraction: Filter the crude precipitate using a Büchner funnel. For improved purity, the aqueous mixture can be extracted with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(2-Fluorophenyl)anthranilic acid.

Data & Characterization: The final product should be characterized to confirm its identity and purity.

Parameter Expected Result
Appearance Off-white to pale yellow solid
Yield 65-80%
Purity (HPLC) >98%
¹H NMR Consistent with the structure, showing characteristic aromatic and amine proton signals.
IR (cm⁻¹) Peaks corresponding to N-H stretch (~3200-3100), C=O stretch (~1700-1670), and C-F stretch.[10]

Section 2: Derivatization of the Scaffold for Bioactivity Screening

With the core scaffold in hand, the next phase in drug discovery is to create a library of derivatives to explore the structure-activity relationship (SAR). The carboxylic acid moiety is an ideal handle for derivatization into esters and amides, which can alter solubility, bioavailability, and target interaction.[14]

Workflow for Scaffold Derivatization

G cluster_synthesis Scaffold Synthesis cluster_derivatization Scaffold Derivatization A 2-Chlorobenzoic Acid + 2-Fluoroaniline B Ullmann Condensation (Protocol 1.1) A->B Scaffold N-(2-Fluorophenyl)anthranilic Acid (Core Scaffold) B->Scaffold C Esterification (Protocol 2.1) Scaffold->C D Amidation (Protocol 2.2) Scaffold->D Ester Ester Derivatives Library Compound Library for Screening Ester->Library Amide Amide Derivatives Amide->Library C->Ester D->Amide

Caption: Workflow from core scaffold synthesis to a diverse compound library.

Protocol 2.1: Synthesis of an Ethyl Ester Derivative

This protocol uses a simple Fischer esterification.

Procedure:

  • Dissolve N-(2-Fluorophenyl)anthranilic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction and remove the excess ethanol via rotary evaporation.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer (MgSO₄), filter, and concentrate to yield the ethyl ester, which can be further purified by column chromatography if necessary.

Protocol 2.2: Synthesis of an Amide Derivative (e.g., with Benzylamine)

This protocol uses a standard peptide coupling agent.

Procedure:

  • Dissolve N-(2-Fluorophenyl)anthranilic acid in dichloromethane (DCM).

  • Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 eq.) and Hydroxybenzotriazole (HOBt, 1.2 eq.). Stir for 20 minutes at room temperature.

  • Add benzylamine (1.1 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA, 2 eq.).

  • Stir the reaction at room temperature overnight.

  • Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer (MgSO₄), filter, and concentrate. Purify the resulting amide by column chromatography.

Section 3: Biological Evaluation - In Vitro COX Inhibition Assay

The primary mechanism of action for fenamate NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[1] A fluorometric inhibitor screening assay is a reliable method for determining the inhibitory potential (IC₅₀) of the synthesized compounds.[15]

Principle of the COX Fluorometric Assay

The assay measures the peroxidase activity of COX enzymes. COX converts arachidonic acid into the intermediate Prostaglandin G₂ (PGG₂).[15] A fluorescent probe is then used to detect PGG₂, and the rate of fluorescence generation is proportional to COX activity. Inhibitors will reduce this rate.

G AA Arachidonic Acid COX COX-2 Enzyme AA->COX Peroxidase Activity PGG2 Prostaglandin G2 Fluor Fluorescent Product PGG2->Fluor Probe Non-Fluorescent Probe Probe->Fluor COX->PGG2 Inhibitor Test Compound (e.g., N-(2-Fluorophenyl) -anthranilic acid derivative) Inhibitor->COX

Caption: Principle of the fluorometric COX-2 inhibition assay.

Protocol 3.1: Outline for COX-1/COX-2 Inhibitor Screening

This is a generalized protocol based on commercially available kits.[15][16][17][18] Always refer to the specific kit manual for precise volumes and concentrations.

Materials:

  • 96-well white opaque microplate

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Test compounds and known inhibitor (e.g., Celecoxib for COX-2)[15]

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure Outline:

  • Reagent Preparation: Prepare working solutions of the enzymes, probe, cofactor, and substrate according to the kit manufacturer's instructions. Dilute test compounds to the desired concentrations (typically in a series to determine IC₅₀).

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Add Controls & Test Compounds:

    • Enzyme Control: Add enzyme and solvent (e.g., DMSO).

    • Inhibitor Control: Add enzyme and a known inhibitor (e.g., Celecoxib).

    • Test Wells: Add enzyme and the synthesized test compounds.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a specified temperature (e.g., 25 °C or 37 °C) to allow inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate solution to all wells simultaneously, preferably using a multi-channel pipette.

  • Measurement: Immediately begin measuring the fluorescence kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[19]

Conclusion and Future Perspectives

N-(2-Fluorophenyl)anthranilic acid is a valuable and strategically designed scaffold for the development of novel anti-inflammatory agents. The Ullmann condensation provides a reliable route for its synthesis, and its carboxylic acid functionality allows for straightforward derivatization into diverse chemical libraries. Beyond classical COX inhibition, fenamates have been shown to modulate other biological targets, including the NLRP3 inflammasome, suggesting that derivatives of this scaffold may possess multifaceted mechanisms of action.[20][21][22] The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate new chemical entities based on this promising fluorinated core.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Daniels, M. J., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling.
  • Mangan, M. S. J., et al. (2018). Targeting the NLRP3 inflammasome in disease.
  • Khansari, P. S., & Halliwell, R. F. (2009). Evidence for neuroprotection by the fenamate NSAID, mefenamic acid. Neuroscience Letters.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
  • Al-Hayali, L., et al. (2019). Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke. Frontiers in Neuroscience.
  • Drugs.com. (2025). Mefenamic Acid: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Al-Ghanimi, A. K. A. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
  • Saeki, K., Muraoka, S., & Yamasaki, H. (1972). Anti-inflammatory properties of N-phenylanthranilic acid derivatives in relation to uncoupling of oxidative phosphorylation. Japanese Journal of Pharmacology, 22(2), 187-199.
  • Jo, E., et al. (2021).
  • ResearchGate. (1972). (PDF) Anti-Inflammatory Properties of N-Phenylanthranilic. Retrieved from [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36, 2269-2274.
  • Masubuchi, N., et al. (2009). Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. Biological and Pharmaceutical Bulletin.
  • Asolkar, R. N., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences.
  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab.
  • Al-Obaidi, A. A. H. (2014). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids.
  • PrepChem.com. (n.d.). Synthesis of N-phenyl-anthranilic acid. Retrieved from [Link]

Sources

protocol for the purification of N-(2-Fluorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Isolation of N-(2-Fluorophenyl)anthranilic Acid for Pharmaceutical Research and Development

Abstract

N-(2-Fluorophenyl)anthranilic acid is a key synthetic intermediate in the development of various pharmaceutically active compounds. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamic acid class underscores the critical need for high-purity material in research and drug development pipelines to ensure reproducible results and meet stringent regulatory standards. This application note provides a comprehensive, field-proven , typically synthesized via an Ullmann condensation reaction. The methodology leverages a combination of acid-base extraction and recrystallization to effectively remove common impurities, such as unreacted starting materials, catalysts, and side-products. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to obtain this compound in a highly purified, crystalline form.

Introduction: The Rationale for Purification

N-(2-Fluorophenyl)anthranilic acid belongs to the broader class of N-aryl anthranilic acids, many of which are foundational structures for NSAIDs.[1] The most common synthetic route to this compound is the Ullmann condensation , a copper-catalyzed cross-coupling reaction.[2][3] This reaction typically involves the coupling of an aniline derivative (2-fluoroaniline) with an aryl halide (e.g., 2-chlorobenzoic acid) at elevated temperatures.[2][4]

While effective, the Ullmann reaction often results in a crude product contaminated with:

  • Unreacted Starting Materials: 2-fluoroaniline and 2-chlorobenzoic acid.

  • Catalyst Residues: Copper salts used to facilitate the reaction.

  • Side-Products: Homocoupling products or other undesired derivatives.

These impurities can interfere with subsequent synthetic steps, alter biological activity, and complicate analytical characterization. The protocol detailed herein is designed as a self-validating system to systematically eliminate these contaminants.

The Purification Strategy: A Two-Stage Approach

The purification protocol is logically divided into two main stages, each targeting a different class of impurities based on fundamental chemical principles.

  • Stage 1: Liquid-Liquid Acid-Base Extraction: This stage exploits the amphoteric nature of the target compound, which contains both a basic amine group and an acidic carboxylic acid group.[5] By manipulating the pH of the solution, we can selectively move the desired compound between aqueous and organic phases, leaving behind neutral impurities and unreacted basic starting materials.

  • Stage 2: Recrystallization: This classic technique is employed to isolate the solid compound from soluble impurities and to obtain a product with high crystalline order. The selection of an appropriate solvent system is paramount for achieving high recovery and purity. For colored impurities, an activated charcoal treatment is integrated into this stage.[6][7]

Key Compound Data and Parameters

The following table summarizes essential physical and chemical properties for N-(2-Fluorophenyl)anthranilic acid.

ParameterValueReference(s)
Compound Name N-(2-Fluorophenyl)anthranilic acidN/A
CAS Number 54-58-0[8][9]
Molecular Formula C₁₃H₁₀FNO₂PubChem
Molecular Weight 231.22 g/mol PubChem
Appearance (Crude) Very dark grey or brown powder[6][8]
Appearance (Purified) White to off-white crystalline solidN/A
Melting Point 183 °C[8]
Primary Purification Solvent Ethanol / Deionized Water[6][7][10]
Target Purity >98% (by HPLC)N/A

Workflow Diagram: Purification of N-(2-Fluorophenyl)anthranilic Acid

The following diagram provides a high-level overview of the entire purification workflow, from the crude reaction mixture to the final, highly pure product.

PurificationWorkflow cluster_0 Stage 1: Acid-Base Extraction cluster_1 Stage 2: Recrystallization Crude Crude Product (in Ethyl Acetate) AcidWash Wash with 1M HCl (Removes excess aniline) Crude->AcidWash BaseExtraction Extract with 1M Na₂CO₃ (Forms aqueous salt) AcidWash->BaseExtraction OrganicWaste1 Organic Layer (Neutral Impurities) BaseExtraction->OrganicWaste1 Discard AqueousLayer Aqueous Layer (Sodium N-(2-fluorophenyl)anthranilate) BaseExtraction->AqueousLayer Acidification Acidify with conc. HCl to pH ~2 (Precipitation) AqueousLayer->Acidification Filtration1 Vacuum Filtration & Water Wash Acidification->Filtration1 Intermediate Washed Solid Intermediate Filtration1->Intermediate Dissolution Dissolve in Hot Ethanol Intermediate->Dissolution Charcoal Add Activated Charcoal (Decolorization) Dissolution->Charcoal HotFiltration Hot Gravity Filtration Charcoal->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Filtration2 Vacuum Filtration & Cold Solvent Wash Crystallization->Filtration2 Drying Dry Under Vacuum Filtration2->Drying FinalProduct Purified Crystalline Product (>98% Purity) Drying->FinalProduct

Sources

Application Notes and Protocols for the Large-Scale Synthesis of N-(2-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-Fluorophenyl)anthranilic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its structural motif, featuring a diarylamine linkage, is prevalent in a range of biologically active compounds. The large-scale synthesis of this molecule presents unique challenges in terms of cost-effectiveness, yield, purity, and operational safety. This guide provides a comprehensive overview of a robust and scalable protocol for the synthesis of N-(2-Fluorophenyl)anthranilic acid, primarily through the Ullmann condensation reaction. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on the practical aspects of scaling up the synthesis from laboratory to industrial production.

The Ullmann condensation is a classic and versatile method for the formation of carbon-nitrogen bonds, specifically in the synthesis of N-aryl anthranilic acids.[1][2][3] This copper-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an amine in the presence of a base.[2][4][5] While effective, traditional Ullmann conditions often require harsh reaction parameters, such as high temperatures and stoichiometric amounts of copper, which can be problematic on a large scale.[2][4] This guide will detail a modified Ullmann protocol optimized for efficiency, safety, and scalability.

Reaction Principle: The Ullmann Condensation

The synthesis of N-(2-Fluorophenyl)anthranilic acid is achieved via the Ullmann condensation of 2-chlorobenzoic acid and 2-fluoroaniline. The reaction is catalyzed by a copper species, typically copper powder or a copper(I) salt, and requires a base to neutralize the hydrogen halide formed during the reaction.

The proposed mechanism for the Ullmann C-N coupling involves the formation of a copper(I) amide intermediate from the reaction of the amine with the copper catalyst. This intermediate then undergoes a reaction with the aryl halide to form the desired N-aryl anthranilic acid and regenerate the copper catalyst, although the precise mechanism can be complex and may involve higher oxidation states of copper.[5][6]

Ullmann_Mechanism 2-Fluoroaniline 2-Fluoroaniline Cu(I)-Amide Complex Cu(I)-Amide Complex 2-Fluoroaniline->Cu(I)-Amide Complex + Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst Intermediate_Complex Intermediate Complex Cu(I)-Amide Complex->Intermediate_Complex + 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid N-(2-Fluorophenyl)anthranilic acid N-(2-Fluorophenyl)anthranilic acid Intermediate_Complex->N-(2-Fluorophenyl)anthranilic acid Reductive Elimination Regenerated Cu(I) Regenerated Cu(I) Catalyst Intermediate_Complex->Regenerated Cu(I)

Caption: Generalized mechanism of the Ullmann condensation.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-Chlorobenzoic acid≥98%Major Chemical Supplier
2-Fluoroaniline≥99%Major Chemical Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Major Chemical SupplierMust be finely powdered and dried before use.
Copper(I) Iodide (CuI)≥98%Major Chemical SupplierOther copper sources like copper powder can be used.[7][8]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Major Chemical SupplierHigh-boiling polar solvents are typical for Ullmann reactions.[2]
TolueneACS GradeMajor Chemical SupplierFor work-up and extraction.
Hydrochloric Acid (HCl)37%Major Chemical SupplierFor acidification.
Ethyl AcetateACS GradeMajor Chemical SupplierFor recrystallization.
HexanesACS GradeMajor Chemical SupplierFor recrystallization.
Equipment
  • Large-scale glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Heating mantle or oil bath.

  • Filtration apparatus (Büchner funnel or filter press).

  • Drying oven.

  • Rotary evaporator.

  • High-Performance Liquid Chromatography (HPLC) system.

Detailed Experimental Protocol

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood.[6][9] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Copper compounds can be harmful if ingested and may cause irritation.[6] Organic solvents are flammable.

Step 1: Reaction Setup

  • To a dry, inerted large-scale reactor, add 2-chlorobenzoic acid (1.0 equivalent).

  • Add anhydrous potassium carbonate (2.0 equivalents).

  • Add copper(I) iodide (0.05 - 0.1 equivalents).

  • Under a continuous inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 2-3 M with respect to 2-chlorobenzoic acid).

  • Begin vigorous stirring to ensure a homogenous suspension.

Step 2: Reagent Addition and Reaction

  • Slowly add 2-fluoroaniline (1.2 equivalents) to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to 120-140 °C. The exact temperature may need optimization.

  • Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water to the stirred mixture.

  • Filter the mixture to remove insoluble inorganic salts and the copper catalyst. Wash the filter cake with toluene.

  • Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with toluene (2x).

  • Combine the organic layers and wash with brine.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3 to precipitate the crude product.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: - 2-Chlorobenzoic Acid - K₂CO₃ - CuI - DMF B Add 2-Fluoroaniline A->B C Heat to 120-140 °C B->C D Monitor by HPLC/TLC C->D E Cool and Quench with Water D->E Reaction Complete F Filter Inorganics E->F G Extract with Toluene F->G H Acidify Aqueous Layer G->H I Filter and Dry Crude Product H->I

Caption: Experimental workflow for the synthesis of N-(2-Fluorophenyl)anthranilic acid.

Step 4: Purification

The crude N-(2-Fluorophenyl)anthranilic acid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If necessary, treat with activated charcoal to remove colored impurities.

  • Filter the hot solution to remove any insoluble material.

  • Slowly add hexanes to the hot filtrate until turbidity is observed.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a cold mixture of ethyl acetate/hexanes, and dry under vacuum.

Analytical Characterization

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical TechniquePurposeTypical Parameters
HPLC Purity assessment and quantificationReversed-phase C18 column; Mobile phase: Acetonitrile/Water with 0.1% TFA; UV detection at a suitable wavelength (e.g., 280 nm).[10]
¹H NMR, ¹³C NMR Structural confirmation
Mass Spectrometry Molecular weight confirmation
Melting Point Identity and purity check

Process Optimization and Scalability Considerations

For large-scale industrial production, several factors need to be considered to ensure a cost-effective and safe process.

  • Catalyst Selection and Loading: While CuI is effective, exploring other copper sources such as copper powder or copper oxides, which may be more economical, is advisable.[8][11] Minimizing the catalyst loading is crucial for reducing costs and simplifying purification.

  • Solvent Choice: While DMF is a common solvent, its toxicity and high boiling point can be problematic on a large scale. Greener alternatives like water or using an excess of the amine reactant as the solvent have been reported for similar reactions and could be investigated.[7][12][13]

  • Base: Potassium carbonate is a common and effective base. Other inorganic bases can also be considered based on cost and reactivity.

  • Work-up Procedure: The work-up should be optimized to minimize solvent usage and waste generation. An efficient extraction and precipitation protocol is key.

  • Safety: A thorough risk assessment should be conducted before scaling up the process, considering the flammability of solvents, the toxicity of reagents, and the exothermic nature of the reaction.[9]

Conclusion

The protocol described provides a robust and scalable method for the synthesis of N-(2-Fluorophenyl)anthranilic acid via a modified Ullmann condensation. By carefully controlling reaction parameters and optimizing the work-up and purification procedures, high yields of a pure product can be obtained. For industrial applications, further process development to enhance economic and environmental sustainability is recommended. The analytical methods outlined are essential for ensuring the quality and consistency of the final product, which is critical for its use in pharmaceutical and other high-value applications.

References

  • Pellón, R. F., Carrasco, R., & Rodés, L. (n.d.). Synthesis of N-Phenylanthranilic Acids Using Water as Solvent. Synthetic Communications, 23(10), 1447-1453. [Link]

  • Process for making N-aryl-anthranilic acid and their derivatives. (n.d.).
  • Docampo Palacios, M. L., & Pellón Comdom, R. F. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 36(13), 1771–1775. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). [Link]

  • Sola, I., Fakhfakh, M. A., & Franck, X. (1998). Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence. The Analyst, 123(10), 2055-2059. [Link]

  • Anthranilic acid. (n.d.). In Wikipedia. [Link]

  • CN1293186A - Process for preparing flufenamic acid. (n.d.).
  • Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. (n.d.). ResearchGate. [Link]

  • CN1152005C - A kind of preparation method of flufenamic acid. (n.d.).
  • Ullmann condensation. (n.d.). In Wikipedia. [Link]

  • el-Gindy, A., el-Zeany, B., Awad, T., & Shabana, M. M. (2001). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Journal of pharmaceutical and biomedical analysis, 26(2), 203–210. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Hujaily, N. S., Al-Ghorbani, M., Al-Anazi, M. R., Al-Obaid, A. M., ... & El-Emam, A. A. (2022). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. PloS one, 17(10), e0275883. [Link]

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Journal of the American Chemical Society, 127(12), 4120–4121. [Link]

  • Synthesis of N-Phenylanthranilic Acids Using Water as Solvent. (n.d.). [Link]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Molecules, 27(11), 3587. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2001). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 12(3), 359-362. [Link]

  • Roscales, S., & Csákÿ, A. G. (2019). Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions. Journal of Chemical Education, 96(8), 1739-1745. [Link]

  • WO1997028118A1 - Process for preparing anthranilic acids. (n.d.).
  • Laconde, G., Cherrier, M. P., Padra, M., D'Amico, L., Tissot, M., Wieckowski, K., ... & Martinez, J. (2002). Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands. Journal of combinatorial chemistry, 4(6), 635–643. [Link]

  • What is the mechanism of anthranilic acid synthesis from phthalimide? (2017, December 21). Quora. [Link]

  • successful method for purifying anthranilic acid(quick report). (2020, July 7). Sciencemadness.org. [Link]

  • Ullmann reaction. (n.d.). In Wikipedia. [Link]

  • Patel, D. R., Desai, N. C., & Patel, K. C. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 70(5), 643–647. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Pahutski, T. F., Smith, B. K., & Smith, B. T. (2014). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & medicinal chemistry letters, 24(2), 641–644. [Link]

  • ANTHRANILIC ACID SYNTHESIS. #ncchem. (2023, February 15). YouTube. [Link]

  • WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof. (n.d.).
  • Preparation of anthranilic acid. (n.d.). PrepChem.com. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.). [Link]

  • Acridone. (n.d.). Organic Syntheses. [Link]

  • Purifying anthranilic acid. (2017, February 6). Sciencemadness.org. [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. (2021, March 2). Semantic Scholar. [Link]

  • US4265832A - Preparation of anthranilamides. (n.d.).
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 20). ResearchGate. [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA. [Link]

Sources

Application Notes and Protocols for N-(2-Fluorophenyl)anthranilic Acid in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Emerging Potential of N-(2-Fluorophenyl)anthranilic Acid in Oncology

N-(2-Fluorophenyl)anthranilic acid and its derivatives represent a promising class of small molecules in the landscape of anticancer drug discovery. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), this scaffold has been the subject of medicinal chemistry efforts to develop novel therapeutic agents with potent and selective anticancer properties. The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile.

These application notes provide a comprehensive guide for researchers exploring the anticancer potential of N-(2-Fluorophenyl)anthranilic acid. We will delve into its synthesis, in vitro evaluation, and the elucidation of its potential mechanisms of action, focusing on key oncogenic signaling pathways. The protocols provided are designed to be robust and reproducible, offering a solid foundation for further investigation and development of this promising scaffold.

Part 1: Synthesis of N-(2-Fluorophenyl)anthranilic Acid via Ullmann Condensation

The synthesis of N-(2-Fluorophenyl)anthranilic acid is efficiently achieved through a copper-catalyzed N-arylation reaction known as the Ullmann condensation. This reaction couples an aryl halide with an amine. In this case, 2-chlorobenzoic acid is coupled with 2-fluoroaniline.

Protocol 1: Ullmann Condensation for N-(2-Fluorophenyl)anthranilic Acid Synthesis

This protocol outlines a general procedure for the synthesis.[1][2][3][4] Researchers should optimize reaction conditions such as temperature, reaction time, and catalyst loading for their specific setup.

Materials:

  • 2-chlorobenzoic acid

  • 2-fluoroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Activated carbon

  • Deionized water

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chlorobenzoic acid (1 equivalent), 2-fluoroaniline (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Solvent and Catalyst Addition: Add a suitable volume of DMF to the flask to ensure proper mixing. Add the copper catalyst (e.g., CuI, 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 130-150 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a larger volume of water.

    • Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the crude product.

    • Filter the precipitate and wash it thoroughly with water.

  • Purification:

    • Dissolve the crude product in an aqueous solution of sodium hydroxide.

    • Add activated carbon and heat the solution to boiling for 15-20 minutes to decolorize.

    • Filter the hot solution to remove the activated carbon.

    • Re-precipitate the product by adding concentrated HCl to the filtrate until the pH is acidic.

    • Filter the purified product, wash with cold water, and dry under vacuum.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

  • Characterization: Confirm the identity and purity of the synthesized N-(2-Fluorophenyl)anthranilic acid using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of N-(2-Fluorophenyl)anthranilic acid involves evaluating its cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.

Protocol 2: MTT Assay for Cytotoxicity Screening

This protocol provides a step-by-step guide for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.[5][6][7][8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • N-(2-Fluorophenyl)anthranilic acid stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-(2-Fluorophenyl)anthranilic acid in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Parameter Description
Cell Lines A panel of diverse cancer cell lines should be used to assess the spectrum of activity.
Concentration Range A wide range of concentrations (e.g., 0.1 to 100 µM) should be tested to generate a complete dose-response curve.
Incubation Time Typically 48 or 72 hours, but can be optimized based on the cell line's doubling time.
IC₅₀ Value The concentration of the compound that inhibits cell growth by 50%.

Part 3: Elucidating the Mechanism of Action

Understanding how N-(2-Fluorophenyl)anthranilic acid exerts its anticancer effects is crucial for its development as a therapeutic agent. Key mechanisms to investigate include the induction of apoptosis (programmed cell death) and the perturbation of critical oncogenic signaling pathways.

Induction of Apoptosis

Apoptosis is a key mechanism by which many anticancer drugs eliminate tumor cells. The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.

Protocol 3: Caspase-3 Activity Assay

This protocol describes a fluorometric assay to measure the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[6][7][8][10][11]

Materials:

  • Cancer cells treated with N-(2-Fluorophenyl)anthranilic acid

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • Fluorometer or fluorescent microplate reader

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a negative (vehicle) control.

    • Harvest the cells and lyse them according to the manufacturer's protocol for the cell lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).

  • Caspase Assay:

    • In a 96-well black plate, add an equal amount of protein from each lysate.

    • Add the caspase-3 substrate and assay buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Express the caspase-3 activity as the fold-change in fluorescence relative to the vehicle-treated control.

Modulation of Oncogenic Signaling Pathways

The MAPK/ERK and PI3K/AKT pathways are frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy.[12][13][14][15][16] Investigating the effect of N-(2-Fluorophenyl)anthranilic acid on these pathways can provide valuable mechanistic insights.

MAPK_PI3K_Pathways cluster_0 MAPK/ERK Pathway cluster_1 PI3K/AKT Pathway cluster_2 N-(2-Fluorophenyl)anthranilic acid Inhibition RTK_MAPK Growth Factor Receptor RAS RAS RTK_MAPK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Proliferation/ Survival ERK->Proliferation_MAPK RTK_PI3K Growth Factor Receptor PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival_PI3K Survival/ Growth mTOR->Survival_PI3K Inhibitor N-(2-Fluorophenyl) anthranilic acid Inhibitor->MEK Inhibits Inhibitor->AKT Inhibits

Caption: Potential inhibition of MAPK/ERK and PI3K/AKT pathways.

Protocol 4: Western Blotting for Phospho-ERK and Phospho-AKT

Western blotting is a standard technique to detect changes in the phosphorylation status of key signaling proteins like ERK and AKT, which indicates pathway activation or inhibition.[17][18][19][20][21][22]

Materials:

  • Cancer cells treated with N-(2-Fluorophenyl)anthranilic acid

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound for a relevant time period (e.g., 1, 6, 24 hours).

    • Lyse the cells in lysis buffer on ice.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Induction of Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry is a powerful tool to analyze the distribution of cells in different phases of the cell cycle.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the DNA content of cells and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][11][13]

Materials:

  • Cancer cells treated with N-(2-Fluorophenyl)anthranilic acid

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization, including both adherent and floating cells.

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Workflow cluster_0 Experimental Workflow A 1. Cell Treatment (N-(2-Fluorophenyl)anthranilic acid) B 2. Cell Harvesting (Trypsinization) A->B C 3. Fixation (70% Ethanol) B->C D 4. Staining (Propidium Iodide) C->D E 5. Flow Cytometry Analysis D->E F 6. Data Interpretation (Cell Cycle Arrest) E->F

Caption: Workflow for cell cycle analysis.

Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a robust framework for the initial investigation of N-(2-Fluorophenyl)anthranilic acid as a potential anticancer agent. By systematically evaluating its synthesis, in vitro cytotoxicity, and mechanism of action, researchers can build a strong foundation for further preclinical development.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity.

  • In vivo efficacy studies: Evaluating the antitumor activity of lead compounds in animal models of cancer.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profile of promising candidates.

  • Target identification and validation: Utilizing advanced techniques to pinpoint the direct molecular targets of N-(2-Fluorophenyl)anthranilic acid and its derivatives.

Through a rigorous and multidisciplinary approach, the therapeutic potential of this promising chemical scaffold can be fully explored, paving the way for the development of novel and effective cancer therapies.

References

  • Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved January 12, 2026, from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Journal of Clinical Oncology, 36(11), 1091–1101.
  • Shi, A., Liu, L., Li, S., & Qi, B. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Journal of Cancer Research and Clinical Oncology, 150(1), 1-22.
  • Indian Journal of Pharmaceutical Sciences. (2010). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Retrieved January 12, 2026, from [Link]

  • Lee, Y. J., & Lee, S. H. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 26(16), 4935.
  • Preprints.org. (2025). Targeting MAPK Pathway in Cancer. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 12, 2026, from [Link]

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • Syed, A. A., & Shah, Z. A. (2017). Dual inhibition of PI3K/Akt and mTOR signaling in human non-small cell lung cancer cells by a dietary flavonoid fisetin. International journal of molecular sciences, 18(9), 1856.
  • ResearchGate. (2020). How I explain the increase both of the p-AKT and AKT in the western blot?. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). The results of Western blot for phospho-ERK, ERK and β-actin after treatment with PMA or the combination of PMA and U0126 in GL-1, CLBL-1, UL-1 and Ema. Retrieved January 12, 2026, from [Link]

  • Maira, S. M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., ... & García-Echeverría, C. (2011). Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. Recent patents on anti-cancer drug discovery, 6(2), 210–236.
  • Li, Y., Zhang, T., & Chen, G. Y. (2021). Progress of ERK Pathway-Modulated Natural Products for Anti-Non-Small-Cell Lung Cancer Activity. Molecules, 26(18), 5649.
  • El-Baky, R. M. A., & El-Gawad, H. S. A. (2021).
  • Ye, J., Li, Y., Li, L., & Chen, F. (2014). Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine. Molecular medicine reports, 9(5), 1853–1858.
  • Chen, Y. C., Chen, C. H., & Hsu, J. L. (2022).
  • Ullah, I., Khan, I., & Ali, S. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology, 13, 969446.
  • ResearchGate. (2025). Targeting MAPK Pathway in Cancer. Retrieved January 12, 2026, from [Link]

  • Ravindran, S., Narayanan, K., & George, A. (2012). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation.
  • Chu, N., & Cole, P. A. (2021).
  • Lu, S., & Cole, P. A. (2016). Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis. Cell reports, 16(11), 2849–2856.
  • Chen, C. Y., Chen, C. L., & Lin, C. H. (2022). The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein. Journal of cell science, 135(12), jcs259345.

Sources

Application and Protocol Guide: N-(2-Fluorophenyl)anthranilic Acid as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Sensitive Fluorescent Probes

In the realms of cellular biology, drug discovery, and materials science, fluorescent probes are indispensable tools for visualizing and quantifying molecular events. Their ability to translate subtle changes in their chemical environment into detectable optical signals provides a powerful window into complex systems. Anthranilic acid and its derivatives have long been recognized as valuable fluorophores due to their intrinsic blue fluorescence, environmental sensitivity, and versatile chemical structure.[1][2] This application note proposes the use of a specific derivative, N-(2-Fluorophenyl)anthranilic acid , as a novel fluorescent probe and provides a detailed guide for its synthesis, characterization, and potential applications.

While the parent compound, anthranilic acid, has been well-characterized, the introduction of a 2-fluorophenyl group at the nitrogen atom is hypothesized to modulate its photophysical properties in a manner that could be advantageous for specific applications. The electron-withdrawing nature of the fluorine atom and the potential for altered steric and electronic interactions are expected to influence the molecule's emission spectrum and sensitivity to its local environment. This document outlines the scientific rationale for its use, a proposed synthesis protocol, and a detailed experimental workflow for its application in detecting changes in environmental polarity, with a focus on bioimaging.

Scientific Rationale and Hypothesized Properties

The fluorescence of anthranilic acid derivatives arises from a charge-transfer (CT) character between the amino group (donor) and the carboxylic acid group (acceptor).[1] This CT state is highly sensitive to the polarity of the surrounding medium. In nonpolar environments, a more planar conformation may be favored, leading to enhanced fluorescence, while in polar, protic solvents, intermolecular hydrogen bonding can lead to non-radiative decay pathways and a decrease in fluorescence intensity.

We hypothesize that the introduction of the 2-fluorophenyl group will:

  • Shift the Emission Spectrum: The electronic effects of the substituent are likely to cause a bathochromic (red) or hypsochromic (blue) shift in the emission spectrum compared to the parent anthranilic acid.

  • Enhance Environmental Sensitivity: The fluorine atom may introduce new non-covalent interactions and alter the molecule's response to changes in solvent polarity, potentially making it a more sensitive probe for hydrophobic environments.

  • Improve Photostability: Halogenation can sometimes improve the photostability of fluorophores, a desirable characteristic for imaging applications.

Based on the known properties of anthranilic acid and its derivatives, we can predict a range of spectral characteristics for N-(2-Fluorophenyl)anthranilic acid.

PropertyKnown Value (Anthranilic Acid in Ethanol)Hypothesized Value (N-(2-Fluorophenyl)anthranilic acid)
Excitation Maximum (λex) ~336 nm[3][4]340 - 360 nm
Emission Maximum (λem) ~411 nm[3][4]420 - 450 nm
Stokes Shift ~75 nm[3][4]80 - 100 nm
Quantum Yield (Φ) ~0.43 (in Methanol)[1]Expected to be highly solvent-dependent

Proposed Synthesis of N-(2-Fluorophenyl)anthranilic Acid

The synthesis of N-aryl anthranilic acids can be achieved via the Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aniline with a halobenzoic acid.[5][6]

cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chlorobenzoic_acid 2-Chlorobenzoic acid Ullmann_Condensation Ullmann Condensation 2-Chlorobenzoic_acid->Ullmann_Condensation 2-Fluoroaniline 2-Fluoroaniline 2-Fluoroaniline->Ullmann_Condensation Catalyst Cupric Oxide (CuO) Catalyst->Ullmann_Condensation Base Potassium Carbonate (K2CO3) Base->Ullmann_Condensation Solvent Excess 2-Fluoroaniline (as solvent) or high-boiling solvent Solvent->Ullmann_Condensation Temperature Reflux Temperature->Ullmann_Condensation Product N-(2-Fluorophenyl)anthranilic acid Ullmann_Condensation->Product

Caption: Proposed synthesis of N-(2-Fluorophenyl)anthranilic acid via Ullmann condensation.

Protocol for Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 2-fluoroaniline (3-4 equivalents, acting as both reactant and solvent), anhydrous potassium carbonate (1.2 equivalents), and a catalytic amount of cupric oxide (0.05 equivalents).

  • Reaction: Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess 2-fluoroaniline by vacuum distillation.

  • Purification: To the remaining residue, add water and boil for 15 minutes. If the solution is colored, add activated charcoal and filter while hot. Acidify the filtrate with concentrated hydrochloric acid with stirring.

  • Isolation: The product, N-(2-Fluorophenyl)anthranilic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure product.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Application as a Fluorescent Probe for Environmental Polarity and Bioimaging

The hypothesized sensitivity of N-(2-Fluorophenyl)anthranilic acid to its environment makes it a promising candidate for a "turn-on" fluorescent probe for nonpolar environments, such as lipid droplets within cells or the hydrophobic pockets of proteins.

Experimental Workflow for Characterization and Application

cluster_synthesis Probe Preparation cluster_characterization Photophysical Characterization cluster_application Bioimaging Application Synthesis Synthesis & Purification Stock_Solution Prepare Stock Solution (e.g., in DMSO) Synthesis->Stock_Solution Solvatochromism Measure Ex/Em Spectra in Solvents of Varying Polarity Stock_Solution->Solvatochromism Probe_Loading Load Cells with Probe Stock_Solution->Probe_Loading Quantum_Yield Determine Quantum Yield Solvatochromism->Quantum_Yield Cell_Culture Culture Cells (e.g., HeLa) Cell_Culture->Probe_Loading Imaging Fluorescence Microscopy Probe_Loading->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Experimental workflow for the characterization and application of the fluorescent probe.

Protocol for Characterizing Environmental Sensitivity
  • Preparation of Solutions: Prepare a stock solution of N-(2-Fluorophenyl)anthranilic acid in a non-polar solvent like DMSO. Prepare a series of solutions of the probe at a fixed concentration (e.g., 10 µM) in solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, ethanol, water).

  • Spectroscopic Measurements: For each solution, measure the absorption spectrum to determine the absorption maximum. Then, measure the fluorescence emission spectrum by exciting at the absorption maximum.

  • Data Analysis: Plot the emission maximum as a function of the solvent polarity parameter (e.g., the Lippert-Mataga plot). A significant shift in the emission wavelength with changing solvent polarity will confirm its solvatochromic properties.

Protocol for Bioimaging of Lipid Droplets
  • Cell Culture: Plate a suitable cell line (e.g., HeLa or 3T3-L1 adipocytes) on glass-bottom dishes and culture overnight in appropriate media.

  • Probe Loading: Prepare a working solution of N-(2-Fluorophenyl)anthranilic acid in cell culture medium (final concentration typically 1-10 µM). The final DMSO concentration should be less than 0.5% to avoid cytotoxicity. Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the hypothesized excitation and emission wavelengths (e.g., DAPI or blue filter set).

  • Co-localization (Optional but Recommended): To confirm that the probe is localizing to lipid droplets, co-stain the cells with a known lipid droplet stain (e.g., Nile Red or BODIPY 493/503) and acquire images in both channels.

  • Image Analysis: Analyze the acquired images to assess the subcellular localization of the probe. A bright, punctate staining pattern that co-localizes with the known lipid droplet marker would indicate successful application.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The synthesis protocol includes standard characterization techniques to ensure the purity and identity of the compound. The application protocols include control experiments, such as co-localization with a known standard, to validate the findings. It is crucial that any researcher undertaking this work performs these validation steps to ensure the reliability of their results.

Conclusion and Future Directions

N-(2-Fluorophenyl)anthranilic acid presents a promising, yet unexplored, candidate for a novel fluorescent probe. Based on the well-established photophysical properties of the anthranilic acid scaffold, it is reasonable to hypothesize that this derivative will exhibit environmentally sensitive fluorescence. The proposed synthesis is based on a reliable and well-documented reaction.

Future work should focus on the experimental validation of the hypothesized properties. This includes a thorough photophysical characterization, including determination of quantum yields and fluorescence lifetimes in various environments. Furthermore, its potential as a probe for other applications, such as detecting metal ions or changes in pH, could be explored. The protocols provided in this application note serve as a comprehensive starting point for researchers interested in developing and applying this novel fluorescent probe.

References

  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.
  • Fluorescence intensity decays of anthranilic acid, anthranilamide and...
  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. (URL: [Link])

  • Synthesis, structures, and fluorescent properties of azo anthranilic acid and its Cu(II), Co(II), and Ni(II) complexes.
  • N-(2-fluorophenyl)anthranilic acid (C13H10FNO2). PubChem. (URL: [Link])

  • N-(o-fluorophenyl)anthranilic acid - Optional[MS (GC)] - Spectrum. SpectraBase. (URL: [Link])

  • Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. PubMed. (URL: [Link])

  • Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. PubMed. (URL: [Link])

  • Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. NIH. (URL: [Link])

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. (URL: [Link])

  • Synthesis of Step A -- N-phenyl-anthranilic acid. PrepChem.com. (URL: [Link])

  • Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. SJC.
  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. (URL: [Link])

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND STUDY OF FLUORESCENT-HIGH PERFORMANCE POLYESTERS. Rasayan Journal of Chemistry.

Sources

N-(2-Fluorophenyl)anthranilic acid in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis and Polymer Chemistry of N-(2-Fluorophenyl)anthranilic Acid

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis, polymerization, and potential applications of N-(2-Fluorophenyl)anthranilic acid. While direct literature on the polymerization of this specific monomer is not available, this guide leverages established principles from the polymer chemistry of analogous compounds, namely anthranilic acid and N-phenylanthranilic acid, to propose robust protocols and anticipate the properties of the resulting fluorinated polymer. The introduction of a fluorine atom onto the N-phenyl ring is expected to impart unique characteristics, including enhanced thermal stability and modified electronic properties, making the resulting polymer a promising candidate for advanced materials applications.

Introduction: Rationale and Scientific Context

Conducting polymers have garnered significant interest for their applications in electronics, sensing, and anti-corrosion coatings. Polyaniline (PANI) is a benchmark in this class, but its poor solubility limits its processability. Derivatives of anthranilic acid have been explored as a strategy to overcome this limitation. The carboxylic acid group in polyanthranilic acid (PAA) and its N-aryl derivatives not only improves solubility but also provides a functional handle for further modification, which is particularly valuable for applications in biosensing and drug delivery.[1][2]

The subject of this guide, N-(2-Fluorophenyl)anthranilic acid, introduces a strategic element: fluorine. Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and unique surface properties.[3] By incorporating a fluorinated substituent, it is hypothesized that a polymer derived from N-(2-Fluorophenyl)anthranilic acid will exhibit a synergistic combination of properties: the electroactivity of a polyaniline-type backbone, the enhanced solubility and functionality of an anthranilic acid derivative, and the robustness of a fluoropolymer.

This guide will provide a comprehensive, albeit predictive, framework for the synthesis of the monomer, its subsequent polymerization via oxidative methods, and the characterization and potential applications of the resulting novel fluorinated polymer.

Monomer Synthesis: N-(2-Fluorophenyl)anthranilic Acid

The synthesis of N-arylanthranilic acids is commonly achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[2] This established methodology can be adapted for the synthesis of N-(2-Fluorophenyl)anthranilic acid.

Proposed Synthetic Pathway

The proposed synthesis involves the coupling of 2-chlorobenzoic acid with 2-fluoroaniline in the presence of a copper catalyst and a base.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2-Chlorobenzoic Acid p1 N-(2-Fluorophenyl)anthranilic Acid r1->p1 Ullmann Condensation r2 2-Fluoroaniline r2->p1 reagent1 Cupric Oxide (CuO) reagent2 Potassium Carbonate (K2CO3) reagent3 Solvent (e.g., DMF)

Caption: Ullmann condensation for N-(2-Fluorophenyl)anthranilic acid synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Chlorobenzoic Acid

  • 2-Fluoroaniline

  • Cupric Oxide (CuO)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 2-fluoroaniline (1.2 equivalents), cupric oxide (catalytic amount, e.g., 0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Add DMF as the solvent to the flask.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with deionized water, and then recrystallize from an appropriate solvent such as ethanol/water to obtain pure N-(2-Fluorophenyl)anthranilic acid.

  • Dry the purified product under vacuum.

Polymerization of N-(2-Fluorophenyl)anthranilic Acid

Based on extensive literature on anthranilic acid and its derivatives, oxidative polymerization is the most promising route to synthesize a conducting polymer from N-(2-Fluorophenyl)anthranilic acid.[1] This can be achieved through either chemical or electrochemical methods.

Chemical Oxidative Polymerization

This method offers a straightforward approach to produce the polymer in bulk. Ammonium persulfate (APS) is a commonly used oxidant.

start Dissolve Monomer in Acidic Solution step1 Cool Solution (e.g., 0-5 °C) start->step1 step2 Add Oxidant Solution (Ammonium Persulfate) Dropwise step1->step2 step3 Stir for 24 hours step2->step3 step4 Filter Precipitate step3->step4 step5 Wash with Acid, then Water step4->step5 end Dry Polymer Under Vacuum step5->end

Caption: Workflow for chemical oxidative polymerization.

Detailed Protocol for Chemical Polymerization

Materials:

  • N-(2-Fluorophenyl)anthranilic Acid (Monomer)

  • Ammonium Persulfate (APS) (Oxidant)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Methanol

Procedure:

  • Dissolve a specific amount of N-(2-Fluorophenyl)anthranilic acid in 1 M HCl in a beaker. Stir until the monomer is fully dissolved.

  • In a separate beaker, dissolve ammonium persulfate in 1 M HCl to create the oxidant solution. A 1:1 molar ratio of monomer to oxidant is a typical starting point.

  • Cool both solutions in an ice bath to 0-5 °C.

  • Slowly add the oxidant solution dropwise to the monomer solution with continuous stirring.

  • Allow the reaction to proceed with stirring in the ice bath for 24 hours. A dark-colored precipitate should form, indicating polymerization.

  • Collect the polymer precipitate by vacuum filtration.

  • Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and oxidant byproducts.

  • Dry the final polymer product in a vacuum oven at 60 °C to a constant weight.

Expected Properties and Characterization of Poly(N-(2-Fluorophenyl)anthranilic acid)

The resulting polymer, which we will refer to as P(N-2FPAA), is expected to possess a unique combination of properties. The following table outlines the anticipated characteristics and the methods for their evaluation, based on analogous polymers.

PropertyAnticipated CharacteristicCharacterization Technique(s)
Structure A polyaniline-like backbone with N-(2-fluorophenyl) and carboxylic acid side groups.FTIR, ¹H & ¹⁹F NMR, XPS
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) due to the carboxylic acid and N-aryl groups.Visual inspection in various solvents
Electroactivity Reversible redox behavior, characteristic of conducting polymers.Cyclic Voltammetry (CV)
Optical Properties Distinct absorption bands in the UV-Vis spectrum corresponding to π-π* transitions, which will shift with the oxidation state.UV-Vis Spectroscopy
Thermal Stability Enhanced thermal stability compared to non-fluorinated analogs due to the high bond energy of C-F.Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Surface Properties Increased hydrophobicity and low surface energy due to the presence of fluorine.Contact Angle Measurement
Morphology Likely to be amorphous or semi-crystalline, with morphology depending on synthesis conditions.Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD)

Potential Applications

The unique combination of properties anticipated for P(N-2FPAA) opens up a range of potential high-value applications.

Advanced Anti-Corrosion Coatings

Polymers of anthranilic acid have demonstrated efficacy in corrosion protection.[4] The enhanced chemical resistance and hydrophobicity from the fluorine component could lead to more durable and robust anti-corrosion coatings for various metals.

Chemical and Biological Sensors

The carboxylic acid groups on the polymer backbone are ideal for covalent immobilization of biomolecules (e.g., enzymes, antibodies) or other chemical receptors.[1] This, combined with the polymer's inherent electroactivity, makes it a promising material for the development of sensitive and selective electrochemical sensors.

cluster_polymer P(N-2FPAA) Backbone cluster_activation Activation cluster_functionalization Functionalization polymer Polymer with -COOH groups activated_polymer EDC/NHS Coupling (Activated Ester) polymer->activated_polymer Chemical Activation functionalized_polymer Immobilized Biomolecule activated_polymer->functionalized_polymer Biomolecule Conjugation

Caption: Functionalization pathway for biosensor development.

Materials for Flexible Electronics

Fluorinated organic semiconductor materials are sought after for their stability and processability.[3] The expected solubility and film-forming capability of P(N-2FPAA), along with its electroactivity, could make it a candidate for components in flexible displays, transistors, or memory devices.

Conclusion

While the polymer of N-(2-Fluorophenyl)anthranilic acid has yet to be described in the scientific literature, a strong case can be made for its potential as a novel functional material. By applying well-established synthetic methodologies from related anthranilic acid chemistry, researchers can synthesize this monomer and its corresponding polymer. The strategic inclusion of fluorine is predicted to enhance the material's properties, leading to a soluble, electroactive, and robust polymer. This application note provides a comprehensive theoretical and practical framework to guide the exploration of this promising new member of the conducting polymer family.

References

  • Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. Available at: [Link]

  • Cardoso, V. F., Correia, D. M., Ribeiro, C., Fernandes, M. M., & Lanceros-Mendez, S. (2018). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 10(2), 161. Available at: [Link]

  • McCormick, R., et al. (2024). Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. Journal of Composites Science, 8(6), 208. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Davis, J., et al. (2024). Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. Lancashire Online Knowledge. Available at: [Link]

Sources

Application Note: Laccase-Catalyzed Synthesis of N-(2-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the enzymatic synthesis of N-(2-Fluorophenyl)anthranilic acid, a key scaffold in medicinal chemistry. Traditional synthesis of N-aryl anthranilic acids, often achieved through Ullmann condensation, typically requires harsh conditions, including high temperatures and metal catalysts.[1][2] This application note details a robust, environmentally benign protocol utilizing a laccase enzyme system. Laccases are multicopper oxidases that catalyze the oxidation of a wide range of phenolic and aromatic amine substrates using molecular oxygen as the sole oxidant, producing water as the only byproduct.[3][4] This biocatalytic approach offers high efficiency under mild, aqueous conditions, aligning with the principles of green chemistry.[3][5] This guide is intended for researchers in drug discovery, medicinal chemistry, and process development seeking sustainable and efficient alternatives to conventional organic synthesis.

Introduction

N-aryl anthranilic acids, also known as fenamates, are a privileged structural motif in pharmacology.[6][7] Derivatives of this class are known for a wide range of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties.[6][7][8] Specifically, fluorinated analogues like N-(2-Fluorophenyl)anthranilic acid are of significant interest in drug development, as the incorporation of fluorine can modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[9][10]

Conventional chemical synthesis routes often involve the Ullmann condensation, which requires a copper catalyst, high temperatures, and often, stoichiometric amounts of expensive or difficult-to-remove reagents.[1][11] These factors can lead to challenges in product purification, high energy consumption, and environmental concerns.

Biocatalysis presents a powerful alternative. Laccase enzymes (EC 1.10.3.2) are particularly well-suited for C-N bond formation via oxidative cross-coupling.[5][12] They operate under mild conditions (ambient temperature, near-neutral pH) in aqueous media, demonstrating high selectivity and reducing the generation of hazardous waste.[4][13] This protocol leverages the catalytic power of laccase to synthesize N-(2-Fluorophenyl)anthranilic acid from anthranilic acid and 2-fluoroaniline, offering a scalable and sustainable manufacturing pathway.

Principle of the Method: The Laccase Catalytic Cycle

Laccase catalyzes the one-electron oxidation of substrates like aromatic amines at its Type 1 (T1) copper center.[14] The resulting radical species can then undergo non-enzymatic coupling reactions to form new C-N bonds.[3] The enzyme's catalytic cycle involves the transfer of four electrons from four substrate molecules to the trinuclear copper cluster (T2/T3 sites), where molecular oxygen is reduced to two molecules of water.[13]

In this application, laccase oxidizes 2-fluoroaniline to generate a radical cation. This reactive intermediate then undergoes a nucleophilic attack by anthranilic acid, leading to the formation of the desired N-(2-Fluorophenyl)anthranilic acid product. The process is aerobic, relying on dissolved oxygen from the air as the terminal electron acceptor.

Experimental Workflow Overview

The overall process involves the preparation of a buffered reaction medium, dissolution of substrates, addition of the laccase catalyst, incubation under controlled conditions, and subsequent product extraction, purification, and characterization.

Enzymatic Synthesis Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_workup 3. Product Work-up & Analysis A Prepare Acetate Buffer (pH 5.0, 100 mM) B Dissolve Anthranilic Acid & 2-Fluoroaniline A->B Solvent C Add Laccase (e.g., from Trametes versicolor) B->C Substrate Solution D Incubate with Shaking (25-30°C, 18-24 h) Aerobic Conditions C->D Initiate Catalysis E Acidify & Extract with Ethyl Acetate D->E Reaction Mixture F Purify via Column Chromatography E->F Crude Product G Characterize Product (HPLC, MS, NMR) F->G Purified Product

Caption: Workflow for laccase-catalyzed synthesis.

Detailed Protocol

Materials & Reagents
  • Anthranilic Acid (≥99%)

  • 2-Fluoroaniline (≥99%)

  • Laccase from Trametes versicolor (≥0.5 U/mg)

  • Sodium Acetate (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric Acid (1 M)

  • Sodium Sulfate (anhydrous)

  • Deionized Water

  • Silica Gel for column chromatography (60 Å, 230-400 mesh)

Equipment
  • Orbital shaker incubator

  • pH meter

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Chromatography columns

  • Analytical instrumentation: HPLC, LC-MS, NMR

Step-by-Step Synthesis Procedure
  • Buffer Preparation: Prepare 100 mL of a 100 mM sodium acetate buffer. Adjust the pH to 5.0 using glacial acetic acid. Fungal laccases typically exhibit optimal activity in a slightly acidic pH range.[15]

  • Substrate Solution: In a 250 mL Erlenmeyer flask, dissolve 137 mg of anthranilic acid (1.0 mmol) and 111 mg of 2-fluoroaniline (1.0 mmol, 1.0 equiv) in 100 mL of the prepared acetate buffer. Stir until all solids are fully dissolved. Note: A slight excess of the aniline component (e.g., 1.1 equiv) can sometimes improve yields but may complicate purification.

  • Enzyme Addition: Add 20 mg of laccase from Trametes versicolor (providing ≥10 Units of activity). The enzyme loading is a critical parameter that can be optimized for reaction time and cost-efficiency.

  • Reaction Incubation: Loosely cap the flask with a cotton plug or foam stopper to ensure adequate air supply. Place the flask in an orbital shaker set to 25-30°C and 150-200 rpm. Allow the reaction to proceed for 18-24 hours. Reaction progress can be monitored by taking small aliquots and analyzing them via TLC or HPLC.

  • Reaction Quenching & Extraction:

    • After the incubation period, stop the reaction by acidifying the mixture to pH ~2 with 1 M HCl. This denatures the enzyme and protonates the product's carboxylic acid group, increasing its solubility in organic solvents.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient eluent system such as hexane:ethyl acetate (starting from 9:1 and gradually increasing polarity). The addition of 0.5% acetic acid to the eluent can improve resolution and prevent tailing.

  • Product Characterization:

    • Confirm the identity and purity of the collected fractions using appropriate analytical methods.

    • HPLC/LC-MS: To confirm purity and molecular weight.

    • NMR (¹H, ¹³C, ¹⁹F): To confirm the chemical structure. The presence of a fluorine signal in the ¹⁹F NMR and characteristic aromatic splitting patterns in the ¹H NMR will validate the structure.

Expected Results & Data Summary

This protocol is expected to yield N-(2-Fluorophenyl)anthranilic acid with good purity after chromatographic separation. The table below outlines typical reaction parameters and expected outcomes, which should be optimized for specific laboratory conditions and enzyme batches.

ParameterRecommended ValueRationale / Expected Outcome
Substrate Ratio 1:1 (Anthranilic Acid : 2-Fluoroaniline)Equimolar ratio minimizes waste of starting materials.
Enzyme Loading 10-20 Units per mmol substrateBalances reaction time with enzyme cost. Higher loading may reduce reaction time.
pH 5.0Optimal for many fungal laccases, ensuring high catalytic activity.
Temperature 25-30 °CMild conditions preserve enzyme stability over the reaction course.
Reaction Time 18-24 hoursSufficient time for significant conversion. Monitor by HPLC for optimization.
Expected Yield 50-70% (Isolated)Yields are dependent on enzyme activity and purification efficiency.
Purity (Post-Chromo.) >95%Achievable with careful flash chromatography.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Conversion 1. Inactive enzyme.2. Insufficient oxygen.3. Incorrect pH.1. Test enzyme activity with a standard substrate (e.g., ABTS). Use a fresh batch of enzyme.2. Ensure vigorous shaking and that the flask is not tightly sealed.3. Verify the buffer pH before starting the reaction.
Polymerization Over-oxidation and radical self-coupling of the aniline substrate.1. Reduce the enzyme loading or reaction time.2. Consider adding the aniline substrate slowly over several hours.
Difficult Purification Co-elution of starting materials and product.1. Adjust the solvent system for chromatography (e.g., use a shallower gradient).2. Ensure the crude product is fully dried before loading onto the column.
Product Insolubility Product precipitating out of the aqueous buffer during the reaction.Add a water-miscible co-solvent like acetonitrile or DMSO (5-10% v/v) to improve solubility. Note: High concentrations of organic solvents can inhibit the enzyme.

Conclusion

This application note demonstrates a viable and sustainable method for synthesizing N-(2-Fluorophenyl)anthranilic acid using a laccase-based biocatalytic system. This green chemistry approach avoids the use of harsh metal catalysts and high temperatures, offering a safer and more environmentally friendly alternative to traditional synthetic routes.[13] The protocol is robust and can be adapted for the synthesis of a diverse library of N-aryl anthranilic acid derivatives, making it a valuable tool for researchers in pharmaceutical and chemical industries.

References

  • Application of Laccase Catalysis in Bond Formation and Breakage: A Review. (2023). MDPI. [Link]

  • Recent developments of a co-immobilized laccase–mediator system: a review. (2021). Critical Reviews in Biotechnology. [Link]

  • Laccase-Catalyzed C-C Bond Forming Reactions. (n.d.). Longdom Publishing. [Link]

  • Laccase/Mediator Systems: Their Reactivity toward Phenolic Lignin Structures. (2018). ACS Sustainable Chemistry & Engineering. [Link]

  • Lignin Biodegradation with Laccase-Mediator Systems. (2014). Frontiers in Materials Science. [Link]

  • Laccase-mediated synthesis of bioactive natural products and their analogues. (2016). Organic & Biomolecular Chemistry. [Link]

  • Laccase catalysis for the synthesis of bioactive compounds. (2017). Applied Microbiology and Biotechnology. [Link]

  • Laccase-Catalyzed C-C Bond Forming Reactions. (2013). Organic Chemistry: Current Research. [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2023). Journal of Pharmaceutical Negative Results. [Link]

  • Laccases: Versatile Biocatalysts for the Synthesis of Heterocyclic Cores. (2021). International Journal of Molecular Sciences. [Link]

  • Biocatalysis with Laccases: An Updated Overview. (2021). Catalysts. [Link]

  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. (2022). Journal of Medicinal Chemistry. [Link]

  • Laccase catalyzed synthesis of iodinated phenolic compounds with antifungal activity. (2014). PLOS ONE. [Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (2023). International Journal of Molecular Sciences. [Link]

  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. (2022). National Institutes of Health. [Link]

  • Potential of the enzyme laccase for the synthesis and derivatization of antimicrobial compounds. (2023). Applied Microbiology and Biotechnology. [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). Drug Development Research. [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). (2011). National Institutes of Health. [Link]

  • Process for making N-aryl-anthranilic acid and their derivatives. (n.d.).
  • Physical and chemical characterization of mefenamic acid in different pharmaceutical dosage forms and their stability studies using novel RP-HPLC method. (2011). Medicinal Chemistry Research. [Link]

  • Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography. (2014). Iranian Journal of Pharmaceutical Research. [Link]

  • Review for Analytical Methods for the Determination of Mefenamic Acid. (2021). Journal of Pharmaceutical Research International. [Link]

  • Determination of mefenamic acid in aqueous solutions using merging zone – continuous flow injection. (2022). Water Practice & Technology. [Link]

  • Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. (2016). Der Pharma Chemica. [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2023). Journal of Pharmaceutical Negative Results. [Link]

  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids. (2007). Journal of the Brazilian Chemical Society. [Link]

  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (2007). Indian Journal of Pharmaceutical Sciences. [Link]

Sources

high-throughput screening of N-(2-Fluorophenyl)anthranilic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for High-Throughput Screening of N-(2-Fluorophenyl)anthranilic Acid Analogs

Authored by: Senior Application Scientist, HTS Division

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of chemical libraries composed of N-(2-Fluorophenyl)anthranilic acid analogs. Anthranilic acid derivatives are a versatile class of compounds with a wide range of documented biological activities, including anti-inflammatory, antiviral, and neuroprotective properties.[1][2] This potential stems from their ability to modulate various biological targets, such as enzymes in the arachidonic acid cascade, ion channels, and key signaling pathways like NF-κB.[1][3] This application note details two primary screening strategies designed to identify novel modulators of inflammatory signaling and ion channel activity, reflecting two of the most promising therapeutic avenues for this compound class. We present detailed protocols for a cell-based NF-κB reporter assay and a fluorescence-based ion channel assay, followed by a robust workflow for data analysis, hit confirmation, and validation.

Scientific Rationale and Screening Strategy

The core structure of N-(2-Fluorophenyl)anthranilic acid is related to fenamic acid non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a strong rationale for exploring its analogs as novel anti-inflammatory agents. A primary mechanism for many anti-inflammatory drugs is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[4][5] Therefore, our first proposed screening strategy is a cell-based assay designed to identify inhibitors of TNF-α-induced NF-κB activation.

Furthermore, the modulation of ion channels represents a critical therapeutic strategy for numerous diseases.[6][7] Given that small molecules can exert profound effects on ion channel function, a parallel screening effort to identify ion channel modulators is a logical and high-value approach. We will employ a fluorescence-based primary assay that measures changes in membrane potential or ion flux, which provides a robust and scalable method for initial HTS campaigns.[8][9][10] Hits from this primary screen will then be triaged for confirmation using the gold-standard automated patch-clamp (APC) electrophysiology.[11][12][13][14]

This dual-pronged strategy maximizes the potential for discovering novel bioactive compounds within the analog library by targeting two distinct, high-impact biological areas.

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that requires careful planning and execution, from initial assay development to final hit validation. The workflow is designed to efficiently screen large compound libraries and systematically filter the results to identify genuine, high-quality hits for progression into lead optimization.[15][16]

HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit Confirmation & Validation Compound_Prep Compound Library Preparation & Plating Primary_Screen Primary HTS Assay (e.g., NF-kB Reporter or Fluorescence Ion Channel) Compound_Prep->Primary_Screen Data_Acquisition Data Acquisition (Plate Reader) Primary_Screen->Data_Acquisition QC Data Analysis & QC (Normalization, Z'-Factor) Data_Acquisition->QC Hit_Selection Primary Hit Selection (Activity Threshold) QC->Hit_Selection Hit_Repick Hit Re-pick & QC Hit_Selection->Hit_Repick Triage Dose_Response Confirmatory Screen & Dose-Response (IC50/EC50) Hit_Repick->Dose_Response Orthogonal_Assay Secondary / Orthogonal Assay (e.g., Cytokine ELISA or Automated Patch Clamp) Dose_Response->Orthogonal_Assay SAR Validated Hits for SAR Expansion Orthogonal_Assay->SAR

Caption: High-level workflow for the HTS and hit validation process.

Primary Screening Assay Protocols

The following protocols are optimized for a 384-well plate format, a standard for HTS, to ensure compatibility with automated liquid handlers and plate readers.

Protocol 1: Cell-Based NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of test compounds on the TNF-α-induced activation of the NF-κB signaling pathway.[17]

  • Principle: HEK293 cells are engineered to stably express a luciferase reporter gene under the control of an NF-κB response element. Upon stimulation with TNF-α, the canonical NF-κB pathway is activated, leading to the nuclear translocation of NF-κB and subsequent expression of luciferase.[4][18][19] Inhibitors of this pathway will reduce the amount of luciferase produced, resulting in a lower luminescent signal.

NFkB_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB p50/p65 (NF-κB) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocates Inhibitor Analog (Potential Inhibitor) Inhibitor->IKK Inhibits DNA NF-κB Response Element NFkB_nuc->DNA Binds Luc Luciferase Gene Expression DNA->Luc Induces

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

  • Step-by-Step Methodology:

    • Cell Plating: Seed HEK293-NFκB-luc cells into white, solid-bottom 384-well assay plates at a density of 10,000 cells/well in 20 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

    • Compound Addition: Using an acoustic liquid handler, transfer 50 nL of test compounds from the library plates to the assay plates. For controls, add 50 nL of DMSO (negative control) and 50 nL of a known NF-κB inhibitor like Bay 11-7082 (positive control).

    • Pre-incubation: Incubate the plates for 1 hour at 37°C.

    • Cell Stimulation: Add 5 µL of TNF-α (final concentration 10 ng/mL) to all wells except for the unstimulated controls (which receive 5 µL of assay buffer).

    • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂.

    • Signal Detection: Equilibrate plates to room temperature. Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. Incubate for 5 minutes in the dark to stabilize the luminescent signal.

    • Data Acquisition: Read the luminescence on a compatible plate reader.

Protocol 2: Fluorescence-Based Potassium Channel Assay (Thallium Flux)

This protocol is a functional assay to identify modulators of potassium (K⁺) channels.

  • Principle: This assay uses a thallium-sensitive fluorescent dye (e.g., FluxOR™ reagent). Potassium channels are permeable to thallium ions (Tl⁺).[20][21] Cells are loaded with the dye, which has low fluorescence in the cytoplasm. A stimulus is applied to open the potassium channels, and a Tl⁺-containing buffer is added. The influx of Tl⁺ through active channels binds to the dye, causing a significant increase in fluorescence. Inhibitors will block this influx and prevent the fluorescence increase.[21]

  • Step-by-Step Methodology:

    • Cell Plating: Seed a cell line stably expressing the potassium channel of interest (e.g., CHO-hERG) into black, clear-bottom 384-well assay plates at a density of 15,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

    • Dye Loading: Remove culture medium and add 20 µL of FluxOR™ dye loading buffer to each well. Incubate for 90 minutes at room temperature, protected from light.

    • Compound Addition: Add 5 µL of 5X concentrated compound solution in assay buffer to the wells. For controls, add buffer with DMSO (negative control) and a known channel blocker like E-4031 for hERG (positive control).

    • Incubation: Incubate for 20 minutes at room temperature.

    • Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR®).[8]

    • Data Acquisition:

      • Establish a baseline fluorescence reading for 10 seconds.

      • Add 10 µL of the stimulus buffer containing thallium and a depolarizing agent (e.g., high potassium concentration).

      • Immediately begin reading the kinetic fluorescence response (Excitation: 490 nm, Emission: 525 nm) for 2-3 minutes.

Data Analysis and Hit Identification

Raw data from the plate reader must be processed to identify statistically significant "hits."

Assay Quality Control: The Z'-Factor

The robustness of an HTS assay is determined by calculating the Z'-factor, which accounts for the dynamic range of the signal and the data variation.[22][23] A Z'-factor is calculated for each plate using the positive (PC) and negative (NC) controls.

The formula is: Z' = 1 - [ (3 * SD_PC + 3 * SD_NC) / |Mean_PC - Mean_NC| ] [24][25]

Where SD is the standard deviation and Mean is the average signal of the controls.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS[22][26]
0 to 0.5Marginal assay, may require optimization[26]
< 0Unacceptable assay, not suitable for screening[22][26]
Hit Identification
  • Normalization: Raw data from each well is normalized to the plate controls. For inhibition assays, this is typically expressed as percent inhibition: % Inhibition = 100 * [ (Mean_NC - Sample_Value) / (Mean_NC - Mean_PC) ]

  • Hit Threshold: A "hit" is defined as a compound that produces a response exceeding a pre-defined threshold. A common starting point is a value greater than three times the standard deviation of the negative controls (DMSO wells).

Hit Confirmation and Validation

Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their activity.[27] This is a critical step to ensure resources are focused on the most promising chemical matter.[16][28]

  • Hit Re-test: Compounds identified as primary hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: The activity of the hits should be confirmed in a secondary, orthogonal assay that uses a different technology or biological readout. This is crucial for eliminating artifacts.

    • For NF-κB hits: A confirmatory assay could be an ELISA measuring the secretion of a downstream inflammatory cytokine (e.g., IL-8) from stimulated cells.[29][30]

    • For Ion Channel hits: Primary hits from the fluorescence assay must be validated using automated patch-clamp (APC) electrophysiology.[13][31] APC provides direct measurement of ion channel currents, confirming the mechanism of action and eliminating false positives from the primary screen that can arise from fluorescence interference.[8][32]

References

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • Li, M., & Xia, M. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34–43. Retrieved from [Link]

  • Agilent Technologies. (n.d.). TR-FRET. Retrieved from [Link]

  • Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved from [Link]

  • High throughput screening platform for small-molecules with anti-inflammatory potential. (n.d.). Retrieved from [Link]

  • MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. Retrieved from [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]

  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]

  • Zheng, W., Spencer, R. H., & Kiss, L. (2004). High throughput assay technologies for ion channel drug discovery. Assay and Drug Development Technologies, 2(5), 543–552. Retrieved from [Link]

  • Technology Networks. (2021). Increase Throughput Capabilities With Automated Patch Clamp. Retrieved from [Link]

  • Cell Microsystems. (n.d.). Automated Patch Clamp. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from [Link]

  • Damgaard, M., et al. (2021). The suitability of high throughput automated patch clamp for physiological applications. The Journal of Physiology, 599(22), 5013–5033. Retrieved from [Link]

  • Sabir, H., et al. (2022). A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. Journal of Visualized Experiments, (184). Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved from [Link]

  • Pallu, R., et al. (2013). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Prostaglandins & Other Lipid Mediators, 104-105, 49-56. Retrieved from [Link]

  • Pérez del Palacio, J., et al. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Journal of Biomolecular Screening, 21(6), 606–616. Retrieved from [Link]

  • Yu, H., et al. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34-43. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • High Throughput Screening for Novel Anti-Inflammatories. (2012). Springer.
  • Farre, C., & Fertig, N. (2012). HTS techniques for patch clamp-based ion channel screening - advances and economy. Expert Opinion on Drug Discovery, 7(6), 515–524. Retrieved from [Link]

  • Zheng, W., Spencer, R. H., & Kiss, L. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies, 2(5), 543-552. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Data analysis approaches in high throughput screening. (2014). Retrieved from [Link]

  • Zhang, X. H. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 27(10), 1445–1447. Retrieved from [Link]

  • Pérez del Palacio, J., et al. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Journal of Biomolecular Screening, 21(6), 606-16. Retrieved from [Link]

  • MDPI. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Retrieved from [Link]

  • Wang, X., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • de Vries, M. A., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 48–54. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]

  • MDPI. (2021). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Retrieved from [Link]

  • Chen, Y. H., et al. (2015). NF-κB signaling is essential for resistance to heat stress-induced early stage apoptosis in human umbilical vein endothelial cells. Scientific Reports, 5, 13783. Retrieved from [Link]

  • Antonsson, L., & Sistonen, L. (2009). NF-κB signaling pathway is inhibited by heat shock independently of active transcription factor HSF1 and increased levels of inducible heat shock proteins. Experimental Cell Research, 315(19), 3445–3452. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]

  • Asif, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Mini-Reviews in Medicinal Chemistry, 21(10), 1215–1227. Retrieved from [Link]

Sources

Application Notes and Protocols: N-(2-Fluorophenyl)anthranilic Acid for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of N-Aryl Anthranilic Acids in Selective Metal Ion Sensing

Anthranilic acid and its derivatives are a well-established class of fluorescent molecules, prized for their sensitivity to the local chemical environment.[1][2] Their intrinsic fluorescence, originating from intramolecular charge transfer (ICT) characteristics, can be modulated by the introduction of various substituents and by their interaction with analytes. The N-arylation of anthranilic acid, in particular, offers a versatile platform for the design of tailored chemical sensors. These molecules can act as bidentate ligands, coordinating with metal ions through the nitrogen of the secondary amine and the oxygen of the carboxylate group. This coordination event can significantly alter the electronic properties of the fluorophore, leading to a detectable change in its fluorescence emission.

This application note details the utility of a specific derivative, N-(2-Fluorophenyl)anthranilic acid, as a fluorescent chemosensor for the selective detection of metal ions. The introduction of a fluorine atom on the N-phenyl ring is anticipated to modulate the photophysical properties and the metal ion binding affinity of the parent N-phenylanthranilic acid, potentially enhancing selectivity and sensitivity. While direct, comprehensive studies on N-(2-Fluorophenyl)anthranilic acid as a metal ion sensor are emerging, we can infer its potential and construct robust protocols based on the well-documented behavior of analogous N-aryl anthranilic acids and other fluorescent chemosensors.

This document provides a foundational understanding of the sensing mechanism, detailed protocols for the synthesis of N-(2-Fluorophenyl)anthranilic acid, and its application in the detection of specific metal ions, such as Zn2+ and Al3+, which are known to often produce a "turn-on" fluorescent response with similar chemosensors.[3][4][5] Additionally, we will discuss the quenching effect observed with paramagnetic metal ions like Cu2+, Fe3+, and Ni2+.[6][7]

Sensing Mechanism: Chelation-Enhanced Fluorescence and Quenching

The primary mechanism for the detection of diamagnetic metal ions like Zn2+ and Al3+ by N-(2-Fluorophenyl)anthranilic acid is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF) . In its free state, the N-(2-Fluorophenyl)anthranilic acid molecule may exhibit relatively weak fluorescence due to non-radiative decay pathways, such as photoinduced electron transfer (PET) from the nitrogen lone pair to the aromatic system.

Upon coordination with a metal ion, the lone pair of electrons on the nitrogen atom becomes engaged in the formation of a coordination bond. This binding event restricts the rotational freedom of the N-phenyl group and inhibits the PET process, leading to a significant increase in the fluorescence quantum yield and a "turn-on" of the fluorescence signal. The rigidity of the resulting complex reduces energy loss through non-radiative pathways, channeling more energy into radiative emission.

Conversely, paramagnetic metal ions such as Cu2+, Fe3+, and Ni2+ typically induce fluorescence quenching . This phenomenon arises from energy or electron transfer from the excited state of the fluorophore to the half-filled d-orbitals of the paramagnetic metal ion, providing an efficient non-radiative decay pathway.[8] This selective quenching allows for the differentiation of paramagnetic from diamagnetic metal ions.

cluster_0 Free Ligand State cluster_1 Sensing Mechanism with Diamagnetic Metal Ions cluster_2 Sensing Mechanism with Paramagnetic Metal Ions Free Ligand N-(2-Fluorophenyl)anthranilic Acid Weak Fluorescence Weak Fluorescence (PET active) Free Ligand->Weak Fluorescence Excitation Complex Formation Chelation Free Ligand->Complex Formation Quenching Complex Complex Formation Free Ligand->Quenching Complex Diamagnetic Ion Zn²⁺ / Al³⁺ Diamagnetic Ion->Complex Formation Rigid Complex Rigid Complex (PET inhibited) Complex Formation->Rigid Complex Strong Fluorescence Strong Fluorescence (CHEF effect) Rigid Complex->Strong Fluorescence Excitation Paramagnetic Ion Cu²⁺ / Fe³⁺ / Ni²⁺ Paramagnetic Ion->Quenching Complex Fluorescence Quenching Fluorescence Quenching Quenching Complex->Fluorescence Quenching Excitation

Figure 1: Proposed sensing mechanism of N-(2-Fluorophenyl)anthranilic acid.

Experimental Protocols

Part 1: Synthesis of N-(2-Fluorophenyl)anthranilic Acid via Ullmann Condensation

The synthesis of N-(2-Fluorophenyl)anthranilic acid can be readily achieved through an Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution.[9]

Materials:

  • 2-Chlorobenzoic acid

  • 2-Fluoroaniline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 2-fluoroaniline (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add DMF as the solvent.

  • Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the aqueous solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the product.

  • Collect the crude product by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2-Fluorophenyl)anthranilic acid.

  • Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Start Combine Reactants: - 2-Chlorobenzoic acid - 2-Fluoroaniline - K₂CO₃ - CuI - DMF Reflux Reflux at 140-150 °C (12-24 hours) Start->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Pour into Ice Water & Acidify with HCl Cooling->Precipitation Filtration Vacuum Filtration & Wash with Water Precipitation->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Drying Dry under Vacuum Recrystallization->Drying End Pure Product Drying->End

Figure 2: Workflow for the synthesis of N-(2-Fluorophenyl)anthranilic acid.

Part 2: General Protocol for Metal Ion Detection

This protocol provides a general framework for assessing the fluorescence response of N-(2-Fluorophenyl)anthranilic acid to various metal ions.

Materials and Instrumentation:

  • Stock solution of N-(2-Fluorophenyl)anthranilic acid (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).

  • Stock solutions of various metal salts (e.g., 10 mM in deionized water or a suitable solvent). Examples include ZnCl₂, Al(NO₃)₃, CuCl₂, FeCl₃, NiCl₂, etc.

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Sensor Solution: Prepare a working solution of N-(2-Fluorophenyl)anthranilic acid (e.g., 10 µM) in a buffered aqueous solution. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the measurements.

  • Initial Fluorescence Measurement: Transfer the sensor solution to a quartz cuvette and record its initial fluorescence emission spectrum. The excitation wavelength should be determined from the absorption maximum of the sensor solution.

  • Titration with Metal Ions:

    • Add small aliquots of a specific metal ion stock solution to the sensor solution in the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • For "turn-on" sensors, observe the increase in fluorescence intensity. For quenching, observe the decrease.

  • Selectivity Study: Repeat the titration experiment with a range of different metal ions to assess the selectivity of the sensor.

  • Competition Experiment: To further evaluate selectivity, perform a titration with the primary target metal ion in the presence of a constant concentration of potentially interfering metal ions.

Data Presentation and Expected Results

The following tables summarize the expected qualitative and quantitative data based on the behavior of similar N-aryl anthranilic acid-based sensors.

Table 1: Expected Fluorescence Response to Various Metal Ions

Metal IonExpected ResponsePlausible Mechanism
Zn²⁺ Fluorescence Enhancement ("Turn-on")CHEF, Inhibition of PET
Al³⁺ Fluorescence Enhancement ("Turn-on")CHEF, Inhibition of PET
Cu²⁺ Fluorescence QuenchingEnergy/Electron Transfer
Fe³⁺ Fluorescence QuenchingEnergy/Electron Transfer
Ni²⁺ Fluorescence QuenchingEnergy/Electron Transfer
Cd²⁺ Moderate Fluorescence EnhancementCHEF, Inhibition of PET
Pb²⁺ Minor Fluorescence ChangeWeaker Coordination
Mg²⁺ Negligible ChangeWeak/No Coordination
Ca²⁺ Negligible ChangeWeak/No Coordination

Table 2: Hypothetical Quantitative Sensor Performance

ParameterExpected Value
Excitation Wavelength (λex) ~340 nm
Emission Wavelength (λem) ~420 nm
Detection Limit (for Zn²⁺/Al³⁺) Low micromolar to nanomolar range
Binding Stoichiometry (Sensor:Metal) 1:1 or 2:1
Response Time < 5 minutes
Optimal pH Range 6.0 - 8.0

Concluding Remarks

N-(2-Fluorophenyl)anthranilic acid presents a promising scaffold for the development of selective fluorescent chemosensors for metal ions. The principles of chelation-enhanced fluorescence and fluorescence quenching provide a rational basis for its application in detecting both diamagnetic and paramagnetic metal ions. The protocols outlined in this application note offer a comprehensive guide for the synthesis, characterization, and utilization of this compound in research and analytical settings. Further investigations are encouraged to fully elucidate the specific photophysical properties and metal ion selectivity of N-(2-Fluorophenyl)anthranilic acid and to expand its applications in environmental monitoring, biological imaging, and drug development.

References

  • Culf, A. S., et al. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(5), 929-937. [Link][1]

  • A novel donor-acceptor fluorescent sensor for Zn 2+ with high selectivity and its application in test paper. (2020). Journal of Fluorescence, 30(6), 1567-1574. [Link][3]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link][9]

  • Culf, A. S., et al. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories. [Link][2]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. [Link]

  • A fluorescent sensor for intracellular Zn2+ based on cylindrical molecular brushes of poly(2-oxazoline) through ion-induced emission. (2017). Polymer Chemistry. [Link][4]

  • A novel phenolphthalein-based fluorescent sensor for Al3+ sensing in drinking water and herbal tea samples. (2021). Food Chemistry, 337, 127659. [Link][5]

  • A Novel L-Shaped Fluorescent Probe for AIE Sensing of Zinc (II) Ion by a DR/NIR Response. (2021). MDPI. [Link]

  • Synthesis of a super-low detection limit fluorescent probe for Al3+ and its application in fluorescence imaging of zebrafish and cells. (2022). ResearchGate. [Link]

  • A highly selective fluorescent probe for Al3+ based on 4-aminoantipyrine. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 106, 68-72. [Link]

  • A novel Zn2+ probe for fluorescent monitoring of drug and E6/E7 protein interaction in living cells. (2024). PubMed. [Link]

  • Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. (2011). PubMed Central. [Link][6]

  • Fluorescent sensor for Al3+ ion in partially aqueous media using julolidine based probe. (2016). New Journal of Chemistry. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]

  • Ullmann Coupling. (n.d.). SynArchive. [Link]

  • Selective Dendritic Fluorescent Sensors for Zn(II). (2007). MDPI. [Link]

  • Fluorescence intensity decays of anthranilic acid, anthranilamide and.... (2011). ResearchGate. [Link]

  • Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. (2022). PubMed Central. [Link][7]

  • Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. (2018). National Institutes of Health. [Link]

  • The fluorescence regulation mechanism of the paramagnetic metal in a biological HNO sensor. (2015). PubMed Central. [Link][8]

  • A New High Selective and Sensitive Fluorescent Probe for Al3+ based on Photochromic Salicylaldehyde Hydrazyl Diarylethene. (2022). ResearchGate. [Link]

  • Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment. (2022). MDPI. [Link]

  • Synthesis of Fluorescent 9-Aryl-Substituted Benzo[b]quinolizinium Derivatives. (2009). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(2-Fluorophenyl)anthranilic acid, a key intermediate in pharmaceutical development. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and improve the yield and purity of your synthesis.

Synthesis Overview: The Ullmann Condensation

The most prevalent method for synthesizing N-(2-Fluorophenyl)anthranilic acid is the Ullmann condensation (also known as an Ullmann-type reaction). This copper-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.[1] In this specific synthesis, anthranilic acid is coupled with a 2-fluoro-substituted aryl halide, typically 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene.

The general reaction is as follows:

While conceptually straightforward, the Ullmann condensation is notoriously sensitive to reaction conditions, and achieving high yields can be challenging.[2][3] This guide will address the most common pitfalls encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What are the essential reagents and typical conditions for this synthesis?

A typical setup involves reacting anthranilic acid with 1-bromo-2-fluorobenzene using a copper catalyst, a base, and a high-boiling polar aprotic solvent. Traditional Ullmann reactions often demanded harsh conditions, including temperatures exceeding 210°C and stoichiometric amounts of copper.[1][2] Modern protocols, however, often utilize ligands to facilitate the reaction under milder conditions.[3][4]

ComponentExampleRole & Considerations
Amine Anthranilic AcidThe nucleophile. Ensure high purity.
Aryl Halide 1-Bromo-2-fluorobenzeneThe electrophile. Reactivity order is I > Br > Cl. Aryl chlorides may require more specialized catalyst systems.[3]
Catalyst Copper(I) Iodide (CuI), Copper powder, CuOCu(I) salts are common in modern protocols. Ensure the catalyst is fresh, as old sources can oxidize and lose activity.[4][5]
Base Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄)Neutralizes the HX formed. Anhydrous conditions are preferable. The choice of base can be critical and may require screening.[3]
Solvent DMF, Dioxane, Toluene, N-Methylpyrrolidone (NMP)High-boiling polar aprotic solvents are generally preferred to solubilize reagents and achieve necessary temperatures.[2] Ensure the solvent is anhydrous.[4]
Ligand (Optional) 1,10-Phenanthroline, L-Proline, N,N-Dimethyl GlycineStabilizes the copper catalyst and allows for lower reaction temperatures and catalyst loadings, improving yields and functional group tolerance.[3][4]

Q2: Why is an inert atmosphere important for this reaction?

Many Ullmann reactions are sensitive to oxygen, which can deactivate the copper catalyst through oxidation and promote unwanted side reactions.[4] To ensure reproducibility and maximize yield, it is best practice to assemble the reaction under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents.[4]

Q3: How can I monitor the progress of the reaction?

The most common method for monitoring reaction progress is Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture can be taken at various time points, worked up, and spotted on a TLC plate alongside the starting materials. The disappearance of the limiting reagent and the appearance of the product spot will indicate the reaction's progression. For more quantitative analysis, GC-MS can be used.[2]

Troubleshooting Guide

Problem: Low or No Product Yield

Low conversion is one of the most frequent challenges in Ullmann condensations.[2] The following workflow can help diagnose the root cause.

G start Low / No Yield check_catalyst 1. Check Copper Catalyst - Is it fresh? - Is it a Cu(I) source? - Stored properly? start->check_catalyst check_atmosphere 2. Verify Inert Atmosphere - Used Schlenk line or glovebox? - Degassed solvents? check_catalyst->check_atmosphere Catalyst OK catalyst_sol Solution: Use a fresh bottle of CuI. Consider activated copper powder for classical reactions. check_catalyst->catalyst_sol check_reagents 3. Assess Reagent Quality - Anhydrous base & solvent? - Purity of starting materials? check_atmosphere->check_reagents Atmosphere OK atmosphere_sol Solution: Use Schlenk techniques. Freeze-pump-thaw or sparge solvents. check_atmosphere->atmosphere_sol check_temp 4. Evaluate Temperature - Is it high enough for the system? - Signs of decomposition? check_reagents->check_temp Reagents OK reagents_sol Solution: Dry solvent over molecular sieves. Use freshly dried, high-purity base. check_reagents->reagents_sol check_ligand 5. Consider a Ligand - Is a ligand being used? - Is it appropriate for the system? check_temp->check_ligand Temp OK temp_sol Solution: Incrementally increase temperature. If decomposition occurs, lower temp and add a ligand. check_temp->temp_sol ligand_sol Solution: Screen ligands like 1,10-phenanthroline or amino acids. This may allow for milder conditions. check_ligand->ligand_sol

Caption: Troubleshooting workflow for low yield.

Q4: My reaction has stalled or is very sluggish. What should I do?

A stalled reaction is often due to catalyst deactivation or suboptimal temperature.

  • Catalyst Deactivation : The active Cu(I) species can be unstable and decompose, sometimes observed as a black precipitate.[2] Using a stabilizing ligand can mitigate this.[3] Additionally, some bases can bind to the copper center and inhibit catalysis.[2] If you suspect this, screening other bases (e.g., K₃PO₄ instead of K₂CO₃) may resolve the issue.

  • Temperature : Traditional Ullmann reactions require high temperatures to proceed.[3] If you are running the reaction at a lower temperature with a modern protocol, a modest increase (e.g., 10-20°C increments) may be necessary. Conversely, excessively high temperatures can cause decomposition.[4]

Q5: I am observing significant side products, especially dehalogenation of my aryl halide. How can I prevent this?

Hydrodehalogenation, the replacement of the halogen with hydrogen, is a common side reaction that consumes your starting material.[3] This can be caused by:

  • Trace amounts of water : Ensure all reagents and solvents are anhydrous.[4]

  • Non-optimal base/solvent system : The choice of base is critical. A base that is too strong or too weak can favor side reactions. Screening different bases is recommended.

  • Slow C-N bond formation : If the desired coupling is slow, side reactions can dominate. Using a ligand to accelerate the C-N bond formation can often outcompete dehalogenation.[4]

Problem: Impurity Formation & Discoloration

Q6: My final product is dark brown or black. What are the likely impurities?

Dark coloration is a common issue and is often caused by residual copper catalyst or polymeric side products.

  • Copper Salts : Insoluble copper salts can be removed by filtering the reaction mixture through a pad of celite after diluting it with an organic solvent like ethyl acetate.[3] Washing the organic layer with aqueous solutions (like ammonium chloride or EDTA) can also help chelate and remove soluble copper species.

  • Oxidative Side Products : At high temperatures, minor oxidation or polymerization of the aniline or product can occur, leading to colored impurities. Using an inert atmosphere can help minimize this.[4]

  • Charcoal Treatment : During recrystallization, adding activated charcoal to the hot solution can effectively remove colored impurities.[6] Be sure to filter the hot solution through celite to remove the charcoal before allowing it to cool.[6]

Problem: Work-up and Purification

Q7: I'm having difficulty precipitating my product during the acidic work-up. What can I do?

The product, N-(2-Fluorophenyl)anthranilic acid, is amphoteric. The work-up typically involves acidifying the basic reaction mixture to precipitate the carboxylic acid.

  • pH is Critical : The product will be soluble at high pH (as the carboxylate salt) and very low pH (as the protonated amine salt). Precipitation is maximal at the isoelectric point. Carefully adjust the pH with dilute acid (e.g., 1M HCl or acetic acid) and monitor for the point of maximum precipitation, which is typically in the pH 4-5 range. Adding the acid dropwise to a vigorously stirred solution in an ice bath can improve crystal formation.[7]

  • "Oiling Out" : If the product separates as an oil instead of a solid, it may be due to impurities or the precipitation being performed at too high a temperature. Ensure the solution is well-chilled. You can also try adding a different solvent in which the product is less soluble to induce crystallization.

Q8: My product is difficult to purify by standard recrystallization. What are my options?

If recrystallization from a single solvent (like ethanol or acetic acid) is not effective, consider the following:

  • Solvent System : A mixed solvent system (e.g., ethanol/water or dioxane/water) can be effective. Dissolve the crude product in the minimum amount of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.

  • Column Chromatography : If impurities have similar solubility to the product, purification by column chromatography on silica gel is a reliable alternative.[2]

  • Soxhlet Extraction : For removing impurities that are highly soluble in a solvent in which your product is not, Soxhlet extraction can be a powerful purification technique.[8]

Experimental Protocol Example

This is a representative modern protocol using a ligand. Note: This is a general guideline and may require optimization.

  • Reaction Setup : To an oven-dried flask, add anthranilic acid (1.0 eq), 1-bromo-2-fluorobenzene (1.1 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with argon or nitrogen three times.[3]

  • Solvent Addition : Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction : Heat the mixture to 110°C with vigorous stirring. Monitor the reaction by TLC until the anthranilic acid is consumed (typically 12-24 hours).

  • Work-up :

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.[3]

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification :

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

    • Filter the hot solution through a celite pad to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Ullmann Condensation for Carbazole Synthesis. Benchchem.
  • BenchChem Technical Support. (2025).
  • Joshi, J. D., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697.
  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab.
  • crystalhomie, et al. (2023, February 20). Troubleshooting Ullmann Couplint. Reddit.
  • Wikipedia contributors. (n.d.).
  • curdled, et al. (2024, September 16). Ullmann coupling. Reddit.
  • Anonymous. (2019, May 8). Synthesis of anthranilic acid. Chemistry Stack Exchange.
  • B.D.E. (2020, July 7). successful method for purifying anthranilic acid(quick report). Sciencemadness.org.
  • TYOP213, et al. (2017, February 6). Purifying anthranilic acid. Sciencemadness.org.

Sources

Technical Support Center: Troubleshooting N-(2-Fluorophenyl)anthranilic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(2-Fluorophenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges associated with this important synthetic transformation.

Introduction to N-(2-Fluorophenyl)anthranilic Acid Synthesis

N-(2-Fluorophenyl)anthranilic acid is a key intermediate in the synthesis of various pharmaceuticals. Its preparation typically involves the formation of a C-N bond between a 2-halobenzoic acid and 2-fluoroaniline. The two most common methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. While seemingly straightforward, these reactions can be sensitive to various parameters, leading to issues with yield, purity, and reproducibility. This guide will address these common issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion. What are the initial checks I should perform?

A1: Before delving into more complex troubleshooting, it's crucial to verify the fundamentals of your reaction setup.

  • Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and maintained under a positive pressure of inert gas throughout the reaction.

  • Reagent Quality: The purity of your starting materials, catalyst, ligand, and base is paramount.

    • 2-Halo-benzoic acid and 2-fluoroaniline: Use freshly purified or high-purity commercial-grade reagents.

    • Catalyst and Ligand: For Buchwald-Hartwig reactions, the palladium catalyst and phosphine ligand are air-sensitive. Use a glovebox for handling if possible, or employ techniques for handling air-sensitive reagents. For Ullmann reactions, the activity of the copper catalyst is critical.

    • Base: Use a freshly opened or properly stored base. Anhydrous conditions are often crucial.

  • Solvent Purity: Use anhydrous, degassed solvents. Residual water or oxygen can deactivate the catalyst and lead to side reactions.

Q2: I'm observing a dark-colored reaction mixture and my final product is difficult to purify. What is causing this?

A2: The formation of dark-colored impurities is a common issue in these coupling reactions.

  • Ullmann Condensation: High reaction temperatures can lead to the formation of polymeric byproducts and decomposition of the starting materials or product.

  • Buchwald-Hartwig Amination: Catalyst decomposition can lead to the formation of palladium black, which can contaminate the product.

  • Purification Strategy: The use of decolorizing carbon (charcoal) during workup or recrystallization can be effective in removing colored impurities. A typical procedure involves dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, heating briefly, and then filtering the hot solution to remove the charcoal before allowing the product to crystallize.

In-Depth Troubleshooting Guides

Low or No Product Yield

Problem: After refluxing my 2-halobenzoic acid and 2-fluoroaniline with a copper catalyst, I see mostly starting materials upon workup.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Inactive Copper Catalyst The active species in the Ullmann reaction is often considered to be Cu(I). The surface of copper powder can be oxidized to inactive Cu(II) oxides.Use freshly prepared activated copper powder or a reliable source of Cu(I) salts like CuI or CuBr.
Inappropriate Solvent Traditional Ullmann reactions often require high-boiling polar aprotic solvents to achieve the necessary reaction temperatures.Screen high-boiling solvents such as DMF, NMP, or nitrobenzene. The use of ultrasound in water has also been reported to accelerate the reaction.[1]
Insufficient Temperature The Ullmann condensation typically requires high temperatures, often in excess of 150 °C, to proceed at a reasonable rate.[2]Ensure your reaction is reaching the target temperature. If using a lower-boiling solvent, consider switching to a higher-boiling one.
Incorrect Base The base is crucial for the deprotonation of the aniline and to neutralize the HX formed during the reaction.Anhydrous K₂CO₃ is a common choice. Ensure it is finely powdered and dry. Other bases like Cs₂CO₃ or K₃PO₄ can also be screened.

Experimental Protocol: Activation of Copper Powder

  • Stir commercially available copper powder in a 10% solution of iodine in acetone for 5-10 minutes.

  • Filter the copper powder and wash sequentially with acetone and then diethyl ether.

  • Dry the activated copper powder under vacuum and use it immediately.

Problem: My Pd-catalyzed reaction between 2-chlorobenzoic acid and 2-fluoroaniline is showing low conversion.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Catalyst/Ligand Incompatibility The choice of palladium precursor and phosphine ligand is critical and substrate-dependent. Steric hindrance from the ortho-fluoro group on the aniline and the ortho-carboxyl group on the benzoic acid can impact catalyst performance.For sterically hindered couplings, bulky electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective. Screen a variety of ligands to find the optimal one for your specific substrate combination.
Base Strength A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the catalytic cycle.Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. Ensure the base is anhydrous and added under an inert atmosphere.
Catalyst Deactivation The active Pd(0) species can be sensitive to air and moisture. Impurities in the starting materials can also poison the catalyst.Ensure rigorous inert atmosphere techniques. Purify starting materials if necessary. Using a pre-catalyst can sometimes lead to more reproducible results.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the 2-halobenzoic acid (1.0 equiv), 2-fluoroaniline (1.2 equiv), base (e.g., NaOtBu, 2.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Proceed with aqueous workup and purification.

Formation of Side Products

Problem: My reaction is producing significant amounts of byproducts, complicating purification.

Potential Side Reactions and Mitigation Strategies:

  • Hydrodehalogenation: This is the replacement of the halogen on the benzoic acid with a hydrogen atom, leading to benzoic acid as a byproduct.

    • Cause: This can be promoted by moisture or other protic impurities in the reaction mixture.

    • Solution: Ensure the use of anhydrous solvents and reagents, and maintain a strict inert atmosphere.

  • Homocoupling of Starting Materials: Dimerization of the 2-halobenzoic acid or 2-fluoroaniline can occur.

    • Cause: This is often a competing reaction pathway, particularly at high catalyst loadings or temperatures.

    • Solution: Optimize the reaction conditions, including catalyst loading and temperature, to favor the desired cross-coupling reaction.

  • Cyclization Reactions: Under certain conditions, intramolecular reactions can occur. For instance, N-acyl anthranilic acids can undergo cyclization to form quinazolinones.[3]

    • Cause: High temperatures or the presence of certain reagents can promote these side reactions.

    • Solution: If cyclized byproducts are observed, consider lowering the reaction temperature or changing the solvent.

Troubleshooting Workflow

G start Low Yield or Side Products check_reagents Verify Reagent Purity and Inert Conditions start->check_reagents ullmann Ullmann Reaction Issues check_reagents->ullmann If using Ullmann buchwald Buchwald-Hartwig Issues check_reagents->buchwald If using Buchwald-Hartwig purification Purification Challenges check_reagents->purification If product is impure ullmann_catalyst Activate/Replace Copper Catalyst ullmann->ullmann_catalyst buchwald_ligand Screen Bulky Phosphine Ligands buchwald->buchwald_ligand purification_charcoal Decolorize with Activated Charcoal purification->purification_charcoal ullmann_temp Increase Reaction Temperature ullmann_catalyst->ullmann_temp ullmann_solvent Screen High-Boiling Solvents ullmann_temp->ullmann_solvent buchwald_base Use Strong, Anhydrous Base (e.g., NaOtBu) buchwald_ligand->buchwald_base buchwald_conditions Ensure Rigorous Inert Atmosphere buchwald_base->buchwald_conditions purification_recrystal Recrystallize from Ethanol/Water purification_charcoal->purification_recrystal purification_column Column Chromatography (Hexane/Ethyl Acetate) purification_recrystal->purification_column

Caption: A general workflow for troubleshooting common issues in N-(2-Fluorophenyl)anthranilic acid synthesis.

Product Purification and Characterization

Q3: What is the best way to purify crude N-(2-Fluorophenyl)anthranilic acid?

A3: A combination of techniques is often necessary to obtain a pure product.

  • Aqueous Workup: After quenching the reaction, an acid-base workup is effective. The product is soluble in aqueous base (e.g., NaOH or NaHCO₃) and can be extracted from organic impurities. Subsequent acidification of the aqueous layer will precipitate the desired product.

  • Recrystallization: This is a powerful technique for removing both colored and colorless impurities.

    • Solvent System: A mixture of ethanol and water is often effective for recrystallizing N-aryl anthranilic acids.[4] The crude product is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed.

    • Eluent System: A gradient of hexane and ethyl acetate is a good starting point. The polarity can be fine-tuned based on TLC analysis. Adding a small amount of acetic acid to the eluent can help to reduce tailing of the acidic product on the silica gel.

Q4: How can I confirm the identity and purity of my N-(2-Fluorophenyl)anthranilic acid?

A4: Spectroscopic analysis is essential for product characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons. Due to the fluorine substitution, you will observe C-H and F-H coupling. The NH and COOH protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals for the aromatic carbons and the carboxyl carbon. The carbons on the fluorophenyl ring will exhibit C-F coupling.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

Expected NMR Data (in CDCl₃ or DMSO-d₆):

  • ¹H NMR:

    • Aromatic protons: Multiplets in the range of δ 6.8-8.1 ppm.

    • NH proton: A broad singlet typically downfield, > δ 9.0 ppm.

    • COOH proton: A very broad singlet, often > δ 10.0 ppm.

  • ¹³C NMR:

    • Aromatic carbons: Signals in the range of δ 110-150 ppm.

    • Carboxyl carbon: A signal around δ 170-175 ppm.

The Role of the Ortho-Fluoro Substituent

The presence of the fluorine atom at the ortho position of the aniline nucleophile has both electronic and steric implications that can influence the reaction outcome.

  • Electronic Effects: Fluorine is an electron-withdrawing group, which decreases the nucleophilicity of the aniline nitrogen. However, in the context of Ullmann-type reactions, this can be beneficial as electron-deficient anilines can be more reactive in some cases.

  • Steric Effects: The ortho-fluoro group introduces steric hindrance around the nitrogen atom. This can make the C-N bond formation more challenging, particularly in the Buchwald-Hartwig amination, where the coordination of the amine to the bulky palladium catalyst is a key step. This steric hindrance necessitates the use of sterically demanding phosphine ligands that can promote the desired reductive elimination.

Mechanism of C-N Bond Formation

G cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Amine Coordination Amine Coordination Oxidative Addition->Amine Coordination R₂NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Forms C-N bond Reductive Elimination->Pd(0) Cu(I) Cu(I) Amine Coordination Amine Coordination Cu(I)->Amine Coordination R₂NH Oxidative Addition Oxidative Addition Amine Coordination ->Oxidative Addition Ar-X Reductive Elimination Reductive Elimination Oxidative Addition ->Reductive Elimination Forms C-N bond Reductive Elimination ->Cu(I)

Caption: A simplified comparison of the catalytic cycles for Buchwald-Hartwig and Ullmann C-N coupling reactions.

References

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and enzymic hydrolysis of cyclic peptides containing an anthranilic acid residue. International Journal of Peptide and Protein Research. Available at: [Link]

  • Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications. Available at: [Link]

  • Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. The Journal of Organic Chemistry. Available at: [Link]

  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Facta Universitatis, Series: Physics, Chemistry and Technology. Available at: [Link]

  • Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. ResearchGate. Available at: [Link]

  • Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Adab Al-Rafidayn. Available at: [Link]

  • Purification by Recrystallization. CUNY. Available at: [Link]

  • COMPLETE ASSIGNMENT OF 1H- AND 13C-NMR SPECTRA OF ANTHRANILIC ACID AND ITS HYDROXY DERIVATIVES AND SALICYLIC ACID AND ITS AMINO DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Anthranilic Acid - bmse000067 - Data. BMRB. Available at: [Link]

  • Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. ResearchGate. Available at: [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). NIH. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ullmann reaction – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Optimization of N-(2-Fluorophenyl)anthranilic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Fluorophenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for this important synthetic transformation. The synthesis, while conceptually straightforward via Ullmann condensation, presents several challenges that can impact yield and purity. This document aims to provide practical, experience-driven advice to navigate these issues successfully.

I. Understanding the Ullmann Condensation for N-(2-Fluorophenyl)anthranilic Acid Synthesis

The synthesis of N-(2-Fluorophenyl)anthranilic acid is most commonly achieved through a copper-catalyzed N-arylation reaction known as the Ullmann condensation. This reaction involves the coupling of an aryl halide (typically an ortho-halobenzoic acid) with an aniline derivative (in this case, 2-fluoroaniline).

The general reaction is as follows:

While effective, the traditional Ullmann reaction is notorious for requiring harsh conditions, such as high temperatures and stoichiometric amounts of copper, which can lead to low yields and the formation of side products.[1][2][3] Modern modifications, including the use of ligands and alternative copper sources, have made the reaction more efficient and reproducible.[4][5]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-(2-Fluorophenyl)anthranilic acid in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is Cu(I).- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr, or Cu₂O). - If using copper metal, activate it by washing with a dilute acid solution to remove any oxide layer.[3] - Consider using a more soluble copper source or a ligand that can stabilize the Cu(I) state.
Inappropriate Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate, or too hot, leading to decomposition of starting materials or product.- For traditional Ullmann reactions, temperatures are often high (150-210 °C).[3] - For ligand-assisted protocols, the optimal temperature can be significantly lower (80-120 °C).[6] - If no reaction is observed, incrementally increase the temperature. If decomposition is suspected (darkening of the reaction mixture), lower the temperature.
Poor Quality Reagents or Solvents: The presence of water or other impurities in the reagents or solvent can inhibit the reaction.- Use anhydrous solvents (e.g., dry DMF or DMSO).[6] - Ensure starting materials are pure and dry.
Suboptimal Base: The choice and amount of base are critical for the deprotonation of the amine and to neutralize the HX formed.- Potassium carbonate (K₂CO₃) is a commonly used and effective base.[7] - Ensure the base is finely powdered and dry to maximize its reactivity. - The amount of base should be sufficient to neutralize the acid formed during the reaction.
Reaction Stalls or is Incomplete Catalyst Deactivation: The copper catalyst can be poisoned by impurities or precipitate out of the reaction mixture.- The use of a ligand (e.g., 1,10-phenanthroline, L-proline) can help stabilize the catalyst in solution.[6] - Ensure thorough mixing to keep the catalyst suspended.
Insufficient Reaction Time: The reaction may be slow to reach completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time if starting materials are still present.
Dark Brown or Black Reaction Mixture Decomposition: High reaction temperatures can lead to the decomposition of starting materials, solvent, or the product.- Lower the reaction temperature. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Side Reactions: Undesired side reactions can produce colored impurities.- Optimize the reaction conditions (temperature, catalyst loading, and reaction time) to minimize side product formation.
Product is a Dark, Oily Solid or Difficult to Purify Presence of Impurities: The crude product may be contaminated with unreacted starting materials, copper salts, and colored byproducts.- After the reaction, acidify the mixture to precipitate the crude product. Wash thoroughly with water to remove inorganic salts. - Recrystallize the crude product from a suitable solvent system. Ethanol or an ethanol/water mixture is often effective.[7] - For persistent color, treat a solution of the crude product with activated charcoal before recrystallization.[8][9] Be aware that excessive use of charcoal can lead to product loss.
Formation of Tar-like Substances: This is often a result of decomposition at high temperatures.- Re-evaluate the reaction temperature and consider using a milder protocol.

III. Frequently Asked Questions (FAQs)

Q1: What is the best copper source for this reaction?

A1: Copper(I) salts such as copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) oxide (Cu₂O) are generally preferred as they are the active catalytic species.[6] Copper metal powder can also be used, but it may require activation and higher temperatures.[10]

Q2: What is the role of the base in the Ullmann condensation?

A2: The base, typically potassium carbonate (K₂CO₃), plays a crucial role in deprotonating the amine nucleophile (2-fluoroaniline), making it more reactive towards the aryl halide. It also neutralizes the hydrohalic acid (e.g., HCl) that is formed as a byproduct of the reaction.[7]

Q3: Which solvent should I use?

A3: High-boiling polar aprotic solvents are commonly used for Ullmann reactions. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they can dissolve the reactants and facilitate the reaction at elevated temperatures.[3][6] It is crucial to use anhydrous solvents to avoid side reactions.[6]

Q4: My product is always a dark color. How can I get a purer, lighter-colored product?

A4: Dark coloration is a common issue and is usually due to high-molecular-weight byproducts formed at high temperatures. Here are some strategies to obtain a cleaner product:

  • Optimize Reaction Temperature: Try to run the reaction at the lowest possible temperature that still gives a reasonable reaction rate.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that lead to colored impurities.

  • Purification with Activated Charcoal: Dissolve the crude product in a suitable solvent (like hot ethanol), add a small amount of activated charcoal, stir for a short period, and then hot-filter the solution to remove the charcoal and adsorbed impurities.[8][9] Then, allow the filtrate to cool and crystallize.

  • Multiple Recrystallizations: Sometimes, more than one recrystallization is necessary to achieve the desired purity.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (2-chlorobenzoic acid and 2-fluoroaniline) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. A suitable eluent system would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid group remains protonated and gives a well-defined spot.

IV. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Modified Ullmann Synthesis of N-(2-Fluorophenyl)anthranilic Acid

This protocol is adapted from established procedures for the synthesis of similar N-aryl anthranilic acids.[7][10]

Materials:

  • 2-Chlorobenzoic acid

  • 2-Fluoroaniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) oxide (Cu₂O) or Copper powder

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (for recrystallization)

  • Activated charcoal (optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), 2-fluoroaniline (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) oxide or copper powder (approximately 5-10 mol%).

  • Add anhydrous DMF to the flask to create a stirrable mixture.

  • Place the flask in a preheated oil bath and heat the reaction mixture to 140-160 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous mixture with concentrated HCl until the pH is acidic (pH ~2-3), which will cause the crude N-(2-Fluorophenyl)anthranilic acid to precipitate.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • For purification, recrystallize the crude solid from hot ethanol or an ethanol/water mixture. If the product is highly colored, you can perform a hot filtration with activated charcoal as described in the FAQs.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

V. Visualizations

Experimental Workflow

experimental_workflow reagents 1. Combine Reactants: - 2-Chlorobenzoic Acid - 2-Fluoroaniline - K₂CO₃ - Cu Catalyst - Anhydrous DMF reaction 2. Heat and Stir (140-160 °C) reagents->reaction monitoring 3. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up: - Cool and pour into water - Acidify with HCl monitoring->workup Complete filtration 5. Isolate Crude Product (Vacuum Filtration) workup->filtration purification 6. Purify (Recrystallization from Ethanol) filtration->purification product 7. Pure N-(2-Fluorophenyl)anthranilic Acid purification->product

Caption: A typical experimental workflow for the Ullmann synthesis of N-(2-Fluorophenyl)anthranilic acid.

Troubleshooting Logic

troubleshooting_logic start Low/No Yield? check_temp Is Temperature Optimal? start->check_temp check_catalyst Is Catalyst Active? start->check_catalyst check_reagents Are Reagents/Solvents Dry? start->check_reagents increase_temp Increase Temperature check_temp->increase_temp No use_fresh_catalyst Use Fresh/Activated Catalyst check_catalyst->use_fresh_catalyst No use_anhydrous Use Anhydrous Reagents/Solvents check_reagents->use_anhydrous No

Caption: A simplified decision tree for troubleshooting low yield in the Ullmann synthesis.

VI. References

  • Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. PMC. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Purifying anthranilic acid. Sciencemadness Discussion Board. [Link]

  • Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions. ResearchGate. [Link]

  • acridone. Organic Syntheses Procedure. [Link]

  • Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions. ERIC. [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. [Link]

  • Chemistry Ullmann Reaction. sathee jee. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • A kind of preparation method of flufenamic acid. Google Patents.

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Semantic Scholar. [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Ullmann Reaction. BYJU'S. [Link]

  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

  • Ullmann condensation. Wikipedia. [Link]

Sources

Technical Support Center: Purification of N-(2-Fluorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-Fluorophenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to N-(2-Fluorophenyl)anthranilic acid and its Purification Challenges

N-(2-Fluorophenyl)anthranilic acid is a key building block in the synthesis of various pharmaceuticals and functional materials. Its purification is often complicated by the presence of structurally similar impurities, which can be difficult to remove. The most common synthetic route to N-(2-Fluorophenyl)anthranilic acid is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2][3] While effective, this reaction can lead to several by-products that pose significant purification challenges.

This guide will address these challenges by providing a structured approach to troubleshooting common issues, offering detailed purification protocols, and explaining the scientific principles behind these methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude N-(2-Fluorophenyl)anthranilic acid?

A1: The primary impurities in crude N-(2-Fluorophenyl)anthranilic acid typically arise from the Ullmann condensation reaction. These can include:

  • Unreacted starting materials: Anthranilic acid and 2-halofluorobenzene (e.g., 2-bromofluorobenzene or 2-chlorofluorobenzene).

  • Homocoupling products: Biphenyl derivatives formed from the coupling of two 2-fluorophenyl halides.

  • Side-reaction products: Such as phenoxindoles or other complex condensation products.[4]

  • Residual copper catalyst: Which can color the product and interfere with downstream applications.

Q2: My purified N-(2-Fluorophenyl)anthranilic acid is colored (e.g., yellow, brown, or green). What is the cause and how can I remove the color?

A2: A colored product is a common issue and can be caused by several factors:

  • Residual Copper Catalyst: Copper salts used in the Ullmann reaction can impart a green or blue color.

  • Oxidation Products: Anthranilic acid derivatives can be susceptible to air oxidation, leading to colored impurities.

  • Highly Conjugated Impurities: Even small amounts of highly colored by-products can discolor the final product.

To remove color, you can try the following:

  • Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can adsorb colored impurities.[5][6]

  • Chelating Agents: Washing the crude product with a dilute solution of a chelating agent like EDTA can help remove residual copper.

  • Chromatography: If recrystallization is insufficient, column chromatography is a more effective method for separating colored impurities.

Q3: I am having trouble getting my N-(2-Fluorophenyl)anthranilic acid to crystallize. What can I do?

A3: Crystallization can be a challenging step. If your product is "oiling out" or failing to crystallize, consider the following:

  • Solvent Choice: The solvent system may not be optimal. You need a solvent in which the compound is soluble when hot but sparingly soluble when cold. Experiment with different solvent systems (see the Recrystallization Troubleshooting Guide below).

  • Purity: The presence of significant impurities can inhibit crystallization. Consider a preliminary purification step like a solvent wash or flash chromatography.

  • Supersaturation: The solution may be too concentrated. Try diluting the solution slightly.

  • Seeding: Introducing a small crystal of pure N-(2-Fluorophenyl)anthranilic acid can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is the most common method for purifying N-(2-Fluorophenyl)anthranilic acid. However, finding the right conditions can be tricky.

Problem 1: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Cause: The solvent is too polar or has a strong affinity for the compound.

  • Solution:

    • Switch to a less polar solvent. For example, if you are using ethanol, try isopropanol or a mixture of ethanol and water.

    • Use a co-solvent system. Dissolve the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.

Problem 2: The compound is poorly soluble in the chosen solvent, even at high temperatures.

  • Cause: The solvent is not polar enough to dissolve the compound.

  • Solution:

    • Switch to a more polar solvent. If you are using toluene, try ethyl acetate or ethanol.

    • Use a co-solvent system. Start with the poor solvent and add a good solvent dropwise at an elevated temperature until the compound dissolves.

Problem 3: The compound "oils out" instead of forming crystals.

  • Cause: The compound is melting before it dissolves, or the solution is too supersaturated upon cooling.

  • Solution:

    • Use a larger volume of solvent. This will lower the saturation point.

    • Cool the solution more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.

    • Use a solvent with a lower boiling point. This can sometimes prevent the compound from melting.

Recommended Solvents for Recrystallization of N-Aryl Anthranilic Acids

Solvent/Solvent SystemPolarityComments
Ethanol/WaterHighA common and effective system. The ratio can be adjusted to optimize recovery.
IsopropanolMediumOften provides good crystals with less solubility than ethanol.
Acetic Acid/WaterHighCan be effective, especially for removing basic impurities.
TolueneLowUseful for removing non-polar impurities.
Ethyl Acetate/HexaneMedium/LowA versatile system for compounds of intermediate polarity.
Chromatographic Purification Troubleshooting

When recrystallization is not sufficient, column chromatography (either flash or preparative HPLC) is the next step.

Problem: Poor separation of the product from impurities on a silica gel column.

  • Cause: The mobile phase polarity is not optimized, or the impurities have very similar polarity to the product.

  • Solution:

    • Optimize the mobile phase. Use thin-layer chromatography (TLC) to screen different solvent systems. A good system will give a retention factor (Rf) of 0.2-0.4 for the product.

    • Use a different stationary phase. If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 silica.

    • Employ a gradient elution. Starting with a low polarity mobile phase and gradually increasing the polarity can improve the separation of closely eluting compounds.

Experimental Protocols

Protocol 1: Recrystallization of N-(2-Fluorophenyl)anthranilic acid

This protocol is a general guideline and may need to be optimized for your specific crude material.

  • Dissolution: In a flask, add the crude N-(2-Fluorophenyl)anthranilic acid. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For better recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Analytical High-Performance Liquid Chromatography (HPLC)

This method is adapted from a procedure for related anthranilic acid derivatives and can be used to assess the purity of N-(2-Fluorophenyl)anthranilic acid.[7]

  • Column: C18 reverse-phase column (e.g., 5 µm, 150 x 4.6 mm).

  • Mobile Phase: A mixture of acetonitrile and a pH 5.0 acetate buffer. The exact ratio will need to be optimized, but a starting point of 50:50 (v/v) is recommended.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm or 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Logical Workflow for Purification

The following diagram illustrates a logical workflow for the purification of N-(2-Fluorophenyl)anthranilic acid, from initial assessment to obtaining a pure product.

PurificationWorkflow start Crude N-(2-Fluorophenyl)anthranilic acid assess Assess Purity (TLC/HPLC) start->assess recrystallize Recrystallization assess->recrystallize Minor Impurities chromatography Column Chromatography assess->chromatography Major Impurities check_purity1 Check Purity recrystallize->check_purity1 check_purity1->chromatography Purity < 98% pure_product Pure Product check_purity1->pure_product Purity > 98% check_purity2 Check Purity chromatography->check_purity2 check_purity2->recrystallize Further Purification Needed check_purity2->pure_product Purity > 98%

Caption: A decision-making workflow for the purification of N-(2-Fluorophenyl)anthranilic acid.

Troubleshooting Recrystallization

This diagram outlines the troubleshooting process for common recrystallization problems.

RecrystallizationTroubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions start Recrystallization Issue Too Soluble Too Soluble Compound dissolves easily at room temperature start->Too Soluble Poorly Soluble Poorly Soluble Compound does not dissolve even when hot start->Poorly Soluble Oils Out Oils Out Forms an oil instead of crystals start->Oils Out solution1 Use a less polar solvent Try a co-solvent system (good solvent + poor solvent) Too Soluble->solution1 solution2 Use a more polar solvent Try a co-solvent system (poor solvent + good solvent) Poorly Soluble->solution2 solution3 Use more solvent Cool solution more slowly Use a lower boiling point solvent Oils Out->solution3

Caption: Troubleshooting common issues encountered during recrystallization.

References

  • Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 247-253. [Link]

  • Analysis of anthranilic acid by liquid chromatography. Talanta, 33(8), 657-660. [Link]

  • Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings. The Journal of Organic Chemistry, 83(15), 8086-8094. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Expression and purification of fluorinated proteins from mammalian suspension culture. Methods in Enzymology, 607, 221-250. [Link]

  • Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Iraqi National Journal of Chemistry, 45, 1-10. [Link]

  • acridone. Organic Syntheses, Coll. Vol. 2, p.15 (1943); Vol. 19, p.6 (1939). [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry, 11(35), 5810-5839. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1789. [Link]

  • Ullmann Coupling. SynArchive. [Link]

  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • Hydrophilic interaction liquid chromatography of anthranilic acid-labelled oligosaccharides with a 4-aminobenzoic acid ethyl ester-labelled dextran hydrolysate internal standard. Carbohydrate Research, 345(1), 136-143. [Link]

  • Process for preparing anthranilic acids.
  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Tetrahedron, 71(22), 3684-3691. [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics, 9(4-s), 835-849. [Link]

  • successful method for purifying anthranilic acid(quick report). Sciencemadness Discussion Board. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(1), 10-17. [Link]

  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • Purifying anthranilic acid. Sciencemadness Discussion Board. [Link]

  • Synthesis of N‐aryl anthranilic acid via amination of chlorobenzoic.... ResearchGate. [Link]

  • Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal. [Link]

  • Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry, 96(20), 7958-7965. [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269-2274. [Link]

Sources

Technical Support Center: N-(2-Fluorophenyl)anthranilic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Fluorophenyl)anthranilic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during experimental work with this class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.

Introduction to Stability Challenges

N-(2-Fluorophenyl)anthranilic acid and its analogues, belonging to the fenamate class of compounds, are known for their therapeutic potential.[1][2][3] However, their chemical structure, containing susceptible moieties like the secondary amine, carboxylic acid, and aromatic rings, makes them prone to degradation under various experimental and storage conditions. Understanding these stability issues is paramount for accurate data interpretation and successful drug development. This guide will delve into the causality of these instabilities and provide actionable solutions.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing potential causes and step-by-step solutions.

Issue 1: Inconsistent or Decreasing Compound Potency in Aqueous Solutions

Symptoms:

  • Loss of biological activity in cell-based assays over time.

  • Decreasing peak area of the parent compound in HPLC analysis of stored solutions.

  • Precipitate formation in buffered solutions.

Root Cause Analysis:

The stability of N-arylanthranilic acids in aqueous media is significantly influenced by pH.[4][5] The carboxylic acid moiety's protonation state affects solubility and susceptibility to degradation. Furthermore, hydrolysis of ester or amide derivatives can occur, especially at non-neutral pH.

Workflow for Troubleshooting Potency Issues

Caption: Troubleshooting workflow for inconsistent compound potency.

Detailed Troubleshooting Steps:

  • Verify Solution pH: The pH of your aqueous solution is the first parameter to check. The solubility and stability of fenamates can be pH-dependent.[6][7] For many anthranilic acid derivatives, a pH range of 6-8 is a reasonable starting point to maintain stability.

  • Assess for Precipitation: Visually inspect your solutions for any signs of precipitation, especially after pH adjustment or storage. If precipitation is observed, consider lowering the compound concentration or incorporating a small percentage of a co-solvent like DMSO or ethanol to improve solubility.

  • Investigate Hydrolysis (for derivatives): If you are working with an ester or amide derivative, hydrolysis is a likely degradation pathway, particularly in acidic or basic conditions.[8][9]

    • Protocol: Conduct a time-course study. Prepare your compound in the experimental buffer, and analyze aliquots by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours). A decrease in the parent peak area and the appearance of new peaks corresponding to the hydrolyzed acid and alcohol/amine would confirm this issue.

  • Optimize Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh before each experiment if possible.

    • Aliquotting: Aliquot stock solutions to minimize freeze-thaw cycles, which can accelerate degradation.

Issue 2: Appearance of Unknown Peaks in Chromatograms after Sample Preparation or Storage

Symptoms:

  • New peaks appearing in HPLC, UPLC, or LC-MS analyses.

  • Color change in the solution (e.g., yellowing).

Root Cause Analysis:

N-(2-Fluorophenyl)anthranilic acid and its derivatives are susceptible to photodegradation and oxidation. The aromatic rings and the secondary amine are prone to photo-oxidation, leading to the formation of colored byproducts and a complex mixture of degradants.[10][11]

Workflow for Identifying Degradation Source

Caption: Workflow to identify the source of degradation products.

Detailed Troubleshooting Steps:

  • Control Light Exposure: Protect all solutions and solid materials from direct light. Use amber vials or wrap containers in aluminum foil. Minimize the time samples spend on the benchtop exposed to ambient light.

  • Mitigate Oxidation:

    • Inert Atmosphere: When preparing solutions for long-term storage, consider degassing the solvent and blanketing the headspace of the vial with an inert gas like nitrogen or argon.

    • Antioxidants: If compatible with your downstream application, the addition of a small amount of an antioxidant can prevent oxidative degradation.

  • Perform a Forced Degradation Study: To definitively identify the cause of the unknown peaks, a forced degradation study is recommended.[12][13][14][15] This involves intentionally exposing your compound to harsh conditions.

    Experimental Protocol: Forced Degradation Study

    • Preparation: Prepare separate solutions of your compound in a suitable solvent.

    • Stress Conditions:

      • Photolytic: Expose one solution to a UV lamp or direct sunlight for a defined period (e.g., 24 hours).

      • Oxidative: Add a small amount of hydrogen peroxide (e.g., 3%) to another solution.

      • Thermal: Heat a solution at an elevated temperature (e.g., 60°C).

      • Acidic/Basic: Treat solutions with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).

    • Analysis: Analyze all stressed samples, along with a control sample, by HPLC or LC-MS.

    • Comparison: Compare the chromatograms. If the unknown peaks in your experimental samples match the peaks generated under a specific stress condition, you have identified the primary degradation pathway.

Data Presentation: Example Forced Degradation Results

Stress Condition% Degradation of Parent CompoundMajor Degradant Peaks (Retention Time)
Control (Dark, RT)< 1%-
Light (UV, 24h)25%4.5 min, 6.2 min
Oxidation (H₂O₂, 24h)15%4.5 min, 7.1 min
Heat (60°C, 24h)5%8.0 min
Acid (0.1M HCl, 24h)10%3.2 min (hydrolysis product)
Base (0.1M NaOH, 24h)18%3.2 min (hydrolysis product)

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-(2-Fluorophenyl)anthranilic acid?

A1: While a specific, universally dominant pathway can depend on the exact conditions, N-arylanthranilic acids are generally susceptible to a few key degradation routes. Photodegradation is a significant concern, leading to complex reactions involving the aromatic rings and the amine linkage.[10] For derivatives, such as esters or amides, hydrolysis under acidic or basic conditions is a primary pathway.[8] Oxidation can also occur, particularly at the secondary amine.

Q2: How should I properly store solid N-(2-Fluorophenyl)anthranilic acid and its derivatives?

A2: For solid-state storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at a cool and consistent temperature. While some fenamates can exist in different polymorphic forms with varying stability, controlling these environmental factors is crucial for long-term integrity.[16]

Q3: Can I use metal spatulas when handling these compounds?

A3: Caution is advised. The anthranilic acid moiety can chelate metal ions.[2] While brief contact with a stainless steel spatula is unlikely to cause significant degradation, prolonged contact or the presence of trace metal impurities in solutions could potentially catalyze oxidative degradation. Using non-metallic spatulas (e.g., ceramic or PTFE-coated) is a good laboratory practice.

Q4: What analytical techniques are best for monitoring the stability of these compounds?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability testing.[17][18] It allows for the separation and quantification of the parent compound and its degradation products.[18] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[19]

Q5: My compound is showing poor solubility in aqueous buffers. How does this relate to stability?

A5: Poor solubility can be an indicator of potential stability issues. If the compound is not fully dissolved, it exists in a suspension, leading to inconsistent concentrations in your assays. As mentioned, pH plays a critical role in the solubility of these acidic compounds.[4][6] A supersaturated solution, which can form temporarily, may be unstable and prone to precipitation over time, especially if transitioning between polymorphic forms.[20][21] It is crucial to ensure your compound is fully dissolved at the desired concentration and remains so for the duration of the experiment.

References

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (n.d.). MDPI. Retrieved from [Link]

  • Stabilization of metastable flufenamic acid by inclusion of mefenamic acid: solid solution or epilayer? (n.d.). PubMed. Retrieved from [Link]

  • Avenanthramide. (n.d.). Wikipedia. Retrieved from [Link]

  • Stabilization of a supersaturated solution of mefenamic acid from a solid dispersion with EUDRAGIT(®) EPO. (n.d.). PubMed. Retrieved from [Link]

  • Stepwise Use of Additives for Improved Control over Formation and Stability of Mefenamic Acid Nanocrystals Produced by Antisolvent Precipitation | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]

  • Mullani and Nargatti, IJPSR, 2021; Vol. 12(5): 2683-2691. (2020). IJPSR. Retrieved from [Link]

  • Photophysical studies of N-phenylanthranilic acid in polymer films. (n.d.). NISCAIR Online Periodicals Repository. Retrieved from [Link]

  • (PDF) Forced Degradation Studies. (2017). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]

  • Effect of pH on fenpropathrin with anthranilic acid and 2-CPH. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Degradation Pathways | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Anthranilic Acid as a Secondary Antioxidant: Implications to the inhibition of •OH production and the Associated Oxidative Stress | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). PubMed. Retrieved from [Link]

  • Analysis of anthranilic acid by liquid chromatography. (n.d.). PubMed. Retrieved from [Link]

  • ANTHRANILATE DERIVATIVES. (n.d.). Inchem.org. Retrieved from [Link]

  • Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. (2017). Impactfactor. Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. Retrieved from [Link]

  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids. (n.d.). SciELO. Retrieved from [Link]

  • Original article ENHANCING THE DISSOLUTION OF POLYMORPHS I AND II OF MEFENAMIC ACID BY SPRAY DRYING. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • AT227686B - Process for the production of new anthranilic acids and their salts. (n.d.). Google Patents.
  • Analytical Techniques In Stability Testing. (2024). Separation Science. Retrieved from [Link]

  • Photolytic decomposition of N-(2, 6-dichloro-m-tolyl) anthranilic acid (meclofenamic acid). (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (n.d.). MDPI. Retrieved from [Link]

  • Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. (2024). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid | Asian Journal of Chemistry. (2024). Asian Journal of Chemistry. Retrieved from [Link]

  • The Chemistry of Anthranilic Acid | Request PDF. (2022). ResearchGate. Retrieved from [Link]

  • Characterization of the anthranilate degradation pathway in Geobacillus thermodenitrificans NG80-2. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Studies on the distribution of N-phenylanthranilic acid in two-phase system: Aromatic solvent-water. (n.d.). PubMed. Retrieved from [Link]

  • Anaerobic degradation of 2-aminobenzoate (anthranilic acid) by denitrifying bacteria. (n.d.). NIH. Retrieved from [Link]

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (n.d.). PubMed. Retrieved from [Link]

  • The photochemistry of phenylsulphamic acid: Photorearrangement and photodegradation. (n.d.). University of Galway. Retrieved from [Link]

  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands. (n.d.). PubMed. Retrieved from [Link]

  • The anthranilic acid derivatives (fenamates) surveyed in this study... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. (2021). RSC Publishing. Retrieved from [Link]

  • Anthranilic Acid from Methyl Anthranilate , one minute video. (2022). YouTube. Retrieved from [Link]

Sources

Troubleshooting Guide: Common Issues in N-(2-Fluorophenyl)anthranilic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An N-(2-Fluorophenyl)anthranilic acid synthesis campaign is a critical step in the development of numerous pharmaceutical agents. However, the journey from starting materials to a pure, high-yield product is often complicated by the formation of persistent side products. This technical support center is designed to serve as a field guide for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical solutions grounded in mechanistic principles. As Senior Application Scientists, we understand that minimizing impurities is not just about optimization—it's about ensuring the safety, efficacy, and reproducibility of your final active pharmaceutical ingredient (API).

This guide provides full editorial control to navigate the complexities of the Ullmann condensation and Buchwald-Hartwig amination routes, explaining the causality behind experimental choices to empower you to overcome common synthetic challenges.

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My reaction yields are consistently low, with significant unreacted starting materials remaining. What's going wrong?

Answer:

Low conversion is a frequent issue that typically points to catalyst deactivation, insufficient reaction temperature, or problems with the reagents.

  • Probable Cause 1: Catalyst Inactivation. Both copper (Ullmann) and palladium (Buchwald-Hartwig) catalysts are sensitive to oxygen. Failure to maintain a strictly inert atmosphere (argon or nitrogen) can lead to oxidation and deactivation of the catalyst and/or phosphine ligands. Furthermore, impurities in the starting materials, particularly water, can hydrolyze reagents or poison the catalyst.[1]

  • Solution:

    • Ensure Inert Atmosphere: Use Schlenk line techniques. Purge the reaction vessel with an inert gas (argon is preferred due to its density) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

    • Use Dry, Pure Reagents: Utilize anhydrous solvents. Ensure starting materials are pure and dry. Anthranilic acid, in particular, should be of high purity as it can contain colored oxidation products that may inhibit catalysis.[2]

  • Probable Cause 2: Suboptimal Reaction Conditions. The classic Ullmann condensation often requires high temperatures (>180 °C) to proceed, but this can also lead to degradation.[3] Modern catalytic systems are designed to work at lower temperatures, but there is still an optimal range.

  • Solution:

    • Optimize Temperature: If using a classic Ullmann protocol without a ligand, high temperatures may be unavoidable. If using a modern ligand-assisted Ullmann or a Buchwald-Hartwig system, perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the sweet spot between reaction rate and side product formation.

    • Select an Appropriate Ligand: For Ullmann reactions, ligands like L-proline, N,N'-dimethylethylenediamine (DMEDA), or phenanthroline can significantly accelerate the reaction, allowing for lower temperatures.[1][3][4] For Buchwald-Hartwig, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are essential for efficient catalysis.[5]

Question 2: My reaction mixture turns dark brown or black, and I'm isolating a tarry, intractable material instead of a crystalline product. What is causing this?

Answer:

The formation of dark, tarry mixtures is a clear sign of product and reagent degradation, often caused by excessive heat or oxidation.

  • Probable Cause 1: Thermal Decomposition. High reaction temperatures, especially above 150 °C in solvents like DMF or NMP, can cause the solvent and reagents to decompose.[3] Anthranilic acid and its derivatives can self-condense or decarboxylate under harsh conditions, leading to polymeric or colored byproducts.[2]

  • Solution:

    • Lower the Temperature: This is the most critical intervention. Employ a modern, high-activity catalyst system that allows you to run the reaction at a lower temperature (e.g., 80-120 °C).

    • Choose a More Stable Solvent: Consider using a more thermally stable solvent like dioxane or toluene, especially for higher-temperature reactions.

  • Probable Cause 2: Oxidation. Amine compounds are susceptible to air oxidation, which produces highly colored radical species that can polymerize. This is exacerbated at high temperatures.

  • Solution:

    • Rigorous Degassing and Inert Atmosphere: Before adding the catalyst, thoroughly degas the reaction mixture using a freeze-pump-thaw cycle (for lower-boiling solvents) or by bubbling an inert gas through the solution for at least 30 minutes. Maintain a strict inert atmosphere throughout the experiment.

Question 3: I've isolated my product, but it's contaminated with a significant side product that has lost the carboxylic acid group. How can I prevent this?

Answer:

The loss of the -COOH group is due to decarboxylation. This is a classic side reaction for anthranilic acids, driven by heat and the presence of a base.

  • Probable Cause: Thermally-Induced Decarboxylation. The combination of high temperature and a basic medium facilitates the elimination of CO2 from the aromatic ring. The traditional Ullmann reaction conditions are particularly prone to causing this side reaction.

  • Solution:

    • Reduce Reaction Temperature: As with tar formation, lowering the heat is paramount. This may require switching from a classic Ullmann to a ligand-accelerated Ullmann or a Buchwald-Hartwig protocol.

    • Optimize the Base: While a base is necessary, using a very strong base can promote decarboxylation. Opt for a milder base that is still effective for the coupling. Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are often better choices than stronger bases, especially for sensitive substrates.[1][4][6]

Question 4: My main impurity is a biaryl compound formed from the homocoupling of my aryl halide starting material. How do I suppress this?

Answer:

This side product arises from the undesired coupling of two aryl halide molecules. It is a characteristic side reaction of the Ullmann condensation.[7][8]

  • Probable Cause: Inefficient Cross-Coupling. Homocoupling competes directly with the desired C-N cross-coupling. This becomes dominant if the cross-coupling step is slow or if the catalyst system favors C-C bond formation.

  • Solution:

    • Use a Ligand: In Ullmann reactions, the addition of a chelating ligand (like a diamine) can accelerate the desired C-N coupling, making it kinetically favored over the C-C homocoupling pathway.[1]

    • Switch to Buchwald-Hartwig: Palladium-based Buchwald-Hartwig systems are generally much more selective for C-N cross-coupling and exhibit significantly less homocoupling of the aryl halide compared to traditional Ullmann conditions.[9][10]

    • Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants. While not always effective on its own, avoiding a large excess of the aryl halide can help.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic pathways for side product formation?

The main desired pathway is the C-N cross-coupling. However, several competing pathways exist, as illustrated below. Decarboxylation, homocoupling, and hydrolysis are the most common culprits that reduce yield and complicate purification.

G SM Starting Materials (Anthranilic Acid + 2-Fluoroaryl Halide) Product Desired Product N-(2-Fluorophenyl)anthranilic acid SM->Product  Desired C-N Coupling (High Temp, Base) Decarboxylated Side Product 1 (Decarboxylation) N-(2-Fluorophenyl)aniline SM->Decarboxylated High Temp + Base Homocoupled Side Product 2 (Homocoupling) 2,2'-Difluorobiphenyl SM->Homocoupled Inefficient Cross-Coupling Hydrolyzed Side Product 3 (Hydrolysis) Salicylic Acid SM->Hydrolyzed Water Present High Temp Catalyst Catalyst System (Cu or Pd)

Caption: Competing reaction pathways in the synthesis.

Q2: Which method is better for this synthesis: Ullmann Condensation or Buchwald-Hartwig Amination?

Both methods can be effective, but they have distinct advantages and disadvantages.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, Cu powder)Palladium (Pd(OAc)2, Pd2(dba)3)
Cost Lower catalyst cost.Higher catalyst and ligand cost.
Conditions Often requires high temperatures (>150 °C) and polar aprotic solvents.[3]Milder conditions (often <120 °C), more solvent tolerant.[9]
Selectivity Prone to side reactions like homocoupling and decarboxylation.Generally higher selectivity for C-N coupling.[11]
Scope Can be limited; aryl iodides and bromides are best.[3]Very broad scope, including aryl chlorides and triflates.[9][10]
Recommendation Suitable for large-scale synthesis if an optimized, ligand-assisted protocol is developed.Generally preferred for research and development due to milder conditions, higher selectivity, and broader scope, which simplifies optimization and minimizes side products.

Q3: How do I best set up the reaction to ensure success and reproducibility?

A systematic approach is crucial. The following workflow can help diagnose and solve issues methodically.

G start Start: Reaction Setup inert 1. Ensure Inert Atmosphere (Purge with Ar/N2) start->inert reagents 2. Use Anhydrous, Pure Reagents (Dry solvents, pure starting materials) inert->reagents monitor 3. Monitor Reaction (TLC, LC-MS) reagents->monitor complete Reaction Complete? monitor->complete workup 4. Proceed to Workup & Purification complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No low_yield Low Yield? (Check Catalyst/Temp) troubleshoot->low_yield Conversion Issue tar Tar Formation? (Lower Temp/Degas) troubleshoot->tar Degradation Issue side_products Major Side Products? (Change Ligand/Base) troubleshoot->side_products Selectivity Issue low_yield->inert Re-evaluate Setup tar->inert Re-evaluate Setup side_products->inert Re-evaluate Setup

Caption: Systematic workflow for reaction setup and troubleshooting.

Key Experimental Protocols

Protocol 1: Optimized Ligand-Assisted Ullmann Condensation

This protocol uses a diamine ligand to promote the reaction under milder conditions than the classic approach.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzoic acid (1.0 equiv.), 2-fluoroaniline (1.1 equiv.), and potassium carbonate (K2CO3, 2.0 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add copper(I) iodide (CuI, 0.1 equiv.) and N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv.), followed by anhydrous dimethylformamide (DMF).

  • Reaction: Heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 2M HCl to pH ~2-3.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol uses a palladium catalyst with a sterically hindered biarylphosphine ligand for high selectivity.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid (1.0 equiv.), 2-fluoroaniline (1.2 equiv.), and potassium phosphate (K3PO4, 2.5 equiv.).

  • Catalyst Pre-mixing: In a separate glovebox or Schlenk tube, mix tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 equiv.) and RuPhos (0.08 equiv.).

  • Inerting: Seal the main reaction flask and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the pre-mixed catalyst/ligand solid to the main flask, followed by anhydrous dioxane.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in 4-12 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. The acidic nature of the product allows for a straightforward acid-base extractive purification to remove neutral impurities like the catalyst and ligand.[12]

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). RSC Advances. Retrieved January 11, 2026, from [Link]

  • Efficient Copper-Catalyzed Synthesis of N-Alkylanthranilic Acids via an ortho-Substituent Effect. (n.d.). CORE. Retrieved January 11, 2026, from [Link]

  • Optimization of copper-catalyzed N-arylation. [a]. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. Retrieved January 11, 2026, from [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. (2010). Molecules. Retrieved January 11, 2026, from [Link]

  • Optimization of the Conditions for Copper-Mediated N-Arylation of Heteroarylamines. (2007). European Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Ullmann Coupling. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2023). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved January 11, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved January 11, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). DiVA portal. Retrieved January 11, 2026, from [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (2010). CoLab. Retrieved January 11, 2026, from [Link]

  • Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved January 11, 2026, from [Link]

  • N-acetylanthranilic acid synthesis (+failed triboluminescence test). (2021). YouTube. Retrieved January 11, 2026, from [Link]

  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. (2005). The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • successful method for purifying anthranilic acid(quick report). (2020). Sciencemadness.org. Retrieved January 11, 2026, from [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2014). RSC Advances. Retrieved January 11, 2026, from [Link]

  • Method for producing substituted anthranilic acid derivatives. (n.d.). Google Patents.
  • Synthesis of N‐aryl anthranilic acid via amination of chlorobenzoic... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • ACRIDONE. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Process for preparing anthranilic acids. (n.d.). Google Patents.
  • Purifying anthranilic acid. (2017). Sciencemadness.org. Retrieved January 11, 2026, from [Link]

  • Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (2015). Acta Chimica Slovenica. Retrieved January 11, 2026, from [Link]

  • Preparation of anthranilamides. (n.d.). Google Patents.

Sources

Technical Support Center: Scaling Up N-(2-Fluorophenyl)anthranilic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-(2-Fluorophenyl)anthranilic acid is a key starting material and advanced intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to certain non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[1][2] The synthesis is most commonly achieved via a copper-catalyzed cross-coupling reaction, known as the Ullmann condensation, between an anthranilic acid derivative and an aryl halide.[1][3] While bench-scale synthesis is well-documented, scaling up this process presents significant challenges that can impact yield, purity, and overall process efficiency. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and process development professionals in overcoming common hurdles encountered during the scale-up of N-(2-Fluorophenyl)anthranilic acid production.

Troubleshooting Guide & FAQs

This section addresses specific, recurring problems in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

Question 1: Why are my yields significantly lower upon scale-up, and how can I address incomplete reactant conversion?

Lower yields and incomplete reactions during scale-up are often multifactorial, stemming from issues with heat and mass transfer, catalyst activity, and reaction environment control.

Common Causes & Troubleshooting Steps:

  • Insufficient Heat Transfer: The Ullmann condensation typically requires high temperatures (often >120 °C) to proceed efficiently.[3][4] What works in a small flask with rapid heating does not translate directly to a large reactor.

    • Solution: Ensure your reactor has adequate heating capacity and surface area. Use a high-boiling, polar solvent like DMF, N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO) to achieve and maintain the target temperature uniformly.[3] Monitor the internal reaction temperature, not just the jacket temperature, to get an accurate reading of the reaction conditions.

  • Catalyst Deactivation or Insufficient Loading: The copper catalyst is the heart of the reaction. On a larger scale, improper mixing can lead to localized overheating or poor dispersion, deactivating the catalyst. Furthermore, the relative catalyst loading may need adjustment.

    • Solution:

      • Catalyst Choice: While traditional Ullmann reactions used copper powder, modern methods often employ soluble copper(I) salts like CuI or CuBr, which can be more active at lower temperatures.[5] Using a ligand, such as phenanthroline or N,N-dimethyl glycine, can stabilize the copper catalyst and improve its efficacy.[3][5]

      • Activation: If using copper powder, consider in situ activation by reducing copper sulfate with zinc metal in hot water prior to the reaction.[4]

      • Dispersion: Ensure vigorous and efficient stirring throughout the reaction to keep the catalyst (especially heterogeneous ones like CuO or copper powder) suspended and well-distributed.[6]

  • Atmospheric Control: The reaction can be sensitive to oxygen, which can oxidize the active Cu(I) species.

    • Solution: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the addition and reaction phases. This is critical in large reactors where the headspace is significant.

  • Base Selection and Physical Form: A base, typically anhydrous potassium carbonate (K2CO3), is required to neutralize the hydrogen halide formed during the reaction.[6] The particle size and surface area of the base become critical at scale.

    • Solution: Use finely powdered, anhydrous K2CO3 to maximize its surface area and reactivity. Ensure it is thoroughly dried before use, as moisture can interfere with the reaction.

Workflow for Optimizing Reaction Conditions

The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction parameters during scale-up.

G cluster_start Problem Identification cluster_params Parameter Optimization cluster_validation Validation & Control cluster_end Outcome start Low Yield / Incomplete Conversion temp Verify & Optimize Temperature (Internal Probe) start->temp Step 1 stir Evaluate Agitation Speed (Ensure Catalyst Suspension) temp->stir Step 2 cat Screen Catalyst/Ligand System (e.g., CuI/DMG vs. CuO) stir->cat Step 3 base Check Base Quality (Anhydrous, Fine Powder) cat->base Step 4 atmos Implement Strict Inert Atmosphere (N2/Ar Blanket) base->atmos ipc In-Process Control (IPC) (TLC/HPLC Monitoring) atmos->ipc result Optimized Yield? ipc->result success Proceed with Scale-Up result->success Yes fail Re-evaluate Starting Materials / Mechanism result->fail No

Caption: Workflow for troubleshooting low yields in scale-up.

Question 2: I'm observing significant formation of dark, tarry side products. What are they and how can I prevent them?

The appearance of dark impurities is a common issue in Ullmann condensations, often due to homo-coupling side reactions or thermal degradation.

Common Side Reactions & Prevention Strategies:

  • Homo-coupling: The primary side reactions are often the homo-coupling of the aryl halide with itself (to form a biphenyl derivative) or the anthranilic acid (forming a diphenic acid derivative). These reactions are also copper-catalyzed and become more prevalent under sub-optimal conditions.

    • Prevention:

      • Temperature Control: Avoid excessive temperatures. While the reaction needs heat, runaway temperatures can accelerate side reactions. A controlled ramp-up and stable target temperature are crucial.

      • Ligand Use: The addition of ligands can increase the selectivity of the cross-coupling reaction over homo-coupling.

      • Stoichiometry: Precise control over the stoichiometry of the reactants is important. An excess of one reactant can favor its self-coupling.

  • Decarboxylation: At very high temperatures, the anthranilic acid moiety can decarboxylate, leading to a range of secondary amine impurities that can further react.

    • Prevention: Maintain the reaction temperature at the lowest effective point. Determine the minimum temperature required for a reasonable reaction rate through small-scale optimization studies.

Reaction Pathway vs. Side Reactions

The diagram below illustrates the desired reaction pathway versus the common side reactions that can occur.

G AA Anthranilic Acid Cu Cu(I) Catalyst Side2 Diphenic Acid Side Product (Homo-coupling of AA) AA->Side2 Side Reaction ArX 2-Fluoroaryl Halide Side1 Biphenyl Side Product (Homo-coupling of ArX) ArX->Side1 Side Reaction Product N-(2-Fluorophenyl)anthranilic Acid Cu->Product Desired Pathway (Cross-Coupling)

Caption: Desired cross-coupling vs. undesired homo-coupling pathways.

Question 3: My product is difficult to isolate and purify. How can I improve the work-up and remove residual copper and colored impurities?

Product isolation is a critical step where significant losses can occur, especially at scale. The key is a robust and reproducible work-up and purification procedure.

Troubleshooting Isolation and Purification:

  • Removal of Copper Catalyst: The copper catalyst must be thoroughly removed to prevent contamination of the final product.

    • Procedure:

      • After the reaction is complete, cool the mixture and dilute it with a suitable solvent like toluene or ethyl acetate.

      • Perform an aqueous wash with an acidic solution (e.g., dilute HCl or acetic acid) to protonate the product and make it soluble in the organic layer, while also dissolving the copper salts into the aqueous layer.[6]

      • If copper remains, a wash with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia can be highly effective at sequestering residual copper ions.

  • Breaking Emulsions: On a larger scale, vigorous mixing of organic and aqueous layers during work-up can lead to stable emulsions.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which helps to break emulsions. Allow adequate time for phase separation.

  • Recrystallization for Final Purity: Recrystallization is the most effective method for achieving high purity.[7]

    • Solvent Selection: The choice of solvent is critical. Ethanol, or a mixture of ethanol and water, is often effective for N-aryl anthranilic acids.[6][7] The goal is to find a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

    • Decolorization: If the product is still colored after initial isolation, use activated carbon during the recrystallization process.[7] Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Recrystallization Solvent Comparison
Solvent SystemTypical Recovery YieldPurity (HPLC)Observations
Ethanol/Water (e.g., 80:20)85-95%>99.0%Often yields well-defined crystals. Good for removing polar impurities.[6]
Isopropanol (IPA)80-90%>98.5%Good alternative to ethanol; may require seeding to initiate crystallization.
Toluene70-85%>99.0%Effective for removing non-polar impurities, but solubility might be lower.
Acetic Acid/Water80-90%>98.0%Can be effective but may require additional washes to remove residual acetic acid.
Question 4: What are the key safety considerations when moving from bench to pilot scale?

Scaling up introduces new safety hazards that must be proactively managed.

  • Exothermic Reaction: While not violently exothermic, the Ullmann condensation does generate heat. In a large reactor, this heat can accumulate if not properly managed.

    • Control Measure: Ensure the reactor's cooling system is fully operational and can handle the heat load. Add reagents portion-wise or via a controlled addition pump to manage the rate of heat generation. Always have a quench plan in place.

  • Handling of Copper Powder: Fine copper powder can be a respiratory irritant and poses a risk of dust explosion if handled improperly.

    • Control Measure: Handle copper powder in a well-ventilated area or a contained system (e.g., glovebox for large quantities). Use appropriate personal protective equipment (PPE), including dust masks or respirators.

  • Solvent Handling: High-boiling polar solvents like DMF and NMP have specific health risks.

    • Control Measure: Use closed-system transfers to minimize vapor exposure. Ensure the processing area is well-ventilated and personnel are equipped with appropriate PPE. Review the Safety Data Sheet (SDS) for all chemicals before use at scale.

Detailed Experimental Protocols

Protocol 1: Bench-Scale Synthesis (Exemplary)
  • Setup: To a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anthranilic acid (13.7 g, 0.1 mol), 2-fluorobromobenzene (17.5 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and copper(I) iodide (0.95 g, 0.005 mol).

  • Reaction: Add 200 mL of dimethylformamide (DMF). Begin vigorous stirring and heat the mixture to 130-140 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or HPLC (typically 6-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into 800 mL of water and acidify with 6M HCl to a pH of ~2-3.

  • Isolation: Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(2-Fluorophenyl)anthranilic acid. Dry under vacuum.

Protocol 2: Considerations for Scale-Up (>1 kg)
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Addition: Charge the potassium carbonate and copper catalyst first, followed by the solvent. Begin agitation. Add the anthranilic acid and 2-fluorobromobenzene via a charging port or pump. A slow, controlled addition may be necessary to manage any initial exotherm.

  • Heating: Heat the reactor to the target temperature using a controlled heating jacket. Monitor the internal temperature closely.

  • Work-up: Instead of pouring, the reaction mass can be transferred via a pump or pressure into a separate vessel containing the quench water. The acidification and filtration steps are performed using appropriately sized equipment (e.g., Nutsche filter-dryer).

  • Purification: Recrystallization is performed in a separate, suitable reactor. The hot filtration of the activated carbon solution must be done in a closed, jacketed filter to prevent premature crystallization.

References

  • SciELO. (n.d.). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2017). Purifying anthranilic acid. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Retrieved from [Link]

  • Google Patents. (1997). Process for preparing anthranilic acids.
  • Google Patents. (n.d.). A process for the preparation of 3- and/or 5-substituted anthranilic acids.
  • PubMed. (n.d.). Hypersensitivity reactions to anthranilic acid derivatives. Retrieved from [Link]

  • Texium. (2017). Preparation of Anthranilic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PubMed. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Retrieved from [Link]

  • DiVA. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • CHEM–333: Lab Experiment 1. (n.d.). Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Retrieved from [Link]

  • Walsh Medical Media. (2013). Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of anthranilic acid. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2012). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-(2-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for N-(2-Fluorophenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. By understanding its physicochemical properties and employing the appropriate strategies, you can ensure reliable and reproducible experimental outcomes.

Introduction to N-(2-Fluorophenyl)anthranilic Acid and its Solubility Profile

N-(2-Fluorophenyl)anthranilic acid belongs to the fenamate class of compounds, which are derivatives of anthranilic acid.[1] These molecules are characterized by a diarylamine structure with a carboxylic acid moiety, making them weak acids. The solubility of N-(2-Fluorophenyl)anthranilic acid, like other fenamates, is generally poor in aqueous solutions at neutral and acidic pH, which can pose significant challenges in various experimental settings, from in vitro assays to formulation development.

The key to overcoming these challenges lies in understanding the compound's pKa, the pH of the solvent system, and the interplay of different solubilization techniques. With a predicted pKa of approximately 3.63, the ionization state of the carboxylic acid group is highly dependent on the surrounding pH.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the solubility of N-(2-Fluorophenyl)anthranilic acid in a practical, question-and-answer format.

Q1: My N-(2-Fluorophenyl)anthranilic acid is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the primary reason for this?

A1: The primary reason for the poor solubility of N-(2-Fluorophenyl)anthranilic acid in neutral aqueous buffers is that the pH of the solution is not sufficiently above the compound's pKa. As a weak acid with an estimated pKa of 3.63, the molecule is predominantly in its neutral, less soluble form at pH 7.4.[2] To achieve significant solubility, the carboxylic acid group needs to be deprotonated to its more soluble anionic form.

Q2: How can I effectively dissolve N-(2-Fluorophenyl)anthranilic acid for my experiments?

A2: The optimal solubilization strategy depends on your specific experimental requirements. Here are three primary approaches, often used in combination:

  • pH Adjustment: The most direct method to increase aqueous solubility is to raise the pH of the solution. By preparing your buffer at a pH at least 2 units above the pKa (i.e., pH > 5.6), you can ensure the compound is primarily in its ionized, more soluble form.

  • Use of Organic Co-solvents: For preparing concentrated stock solutions, organic solvents are indispensable. Common choices include DMSO, ethanol, and methanol. These stock solutions can then be diluted into your aqueous experimental medium, although care must be taken to avoid precipitation upon dilution.

  • Advanced Formulation Techniques: For more challenging applications, such as in vivo studies, more advanced techniques like the use of surfactants, cyclodextrins, or preparing solid dispersions may be necessary.[3]

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

A3: This is a common phenomenon known as "crashing out." It occurs when the concentration of the organic solvent in the final aqueous solution is not high enough to maintain the solubility of the compound. Here are some troubleshooting steps:

  • Decrease the Stock Solution Concentration: Preparing a more dilute stock solution in DMSO can sometimes prevent precipitation upon dilution.

  • Optimize the Dilution Step: Instead of adding the stock solution directly to the full volume of the aqueous medium, try adding it to a smaller volume first while vortexing, and then bring it up to the final volume.

  • Incorporate a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final aqueous medium can help to maintain the solubility of the compound.

  • Stepwise Dilution: Perform a serial dilution of your DMSO stock into a mixture of DMSO and your aqueous buffer before the final dilution into the 100% aqueous medium.

Q4: What is the recommended procedure for preparing a stock solution of N-(2-Fluorophenyl)anthranilic acid?

A4: A reliable method for preparing a high-concentration stock solution is as follows:

Protocol: Preparation of a 100 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the desired amount of N-(2-Fluorophenyl)anthranilic acid powder.

  • Add Solvent: Add the calculated volume of 100% DMSO to achieve a 100 mM concentration.

  • Aid Dissolution: Gently vortex the solution. If necessary, sonicate the vial in a water bath for 5-10 minutes or warm it briefly to 37°C to facilitate dissolution.

  • Ensure Complete Dissolution: Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Quantitative Solubility Data (Estimated)

SolventEstimated Solubility (mg/mL)Notes
Organic Solvents
Acetone> 50Generally a good solvent for fenamates.
Dimethyl Sulfoxide (DMSO)> 50Excellent for preparing high-concentration stock solutions.
Ethanol~10-20Good solubility, suitable for many applications.
Methanol~5-15Slightly lower solubility than ethanol.
Aqueous Solutions
Water (pH < 4)< 0.1Very poorly soluble in its neutral form.
Phosphate Buffer (pH 7.4)~0.5 - 2.0Modest solubility, highly dependent on buffer composition.
Alkaline Water (pH > 8)> 10Significantly increased solubility due to deprotonation.

Visualizing the Solubility Challenge and Solutions

The following diagrams illustrate the key concepts and workflows for overcoming the solubility issues of N-(2-Fluorophenyl)anthranilic acid.

cluster_problem The Solubility Problem Compound N-(2-Fluorophenyl)anthranilic acid (Weak Acid, pKa ~3.63) Buffer Neutral Aqueous Buffer (e.g., PBS pH 7.4) Compound->Buffer Addition Precipitate Insoluble Precipitate Buffer->Precipitate Leads to

Caption: The challenge of dissolving N-(2-Fluorophenyl)anthranilic acid in neutral buffers.

Start Start with Solid Compound Decision Is an aqueous or organic stock solution needed? Start->Decision Organic Dissolve in Organic Solvent (e.g., DMSO, Ethanol) Decision->Organic Organic Aqueous Use pH-Adjusted Aqueous Buffer (pH > 5.6) Decision->Aqueous Aqueous Dilute Dilute into Final Medium (with caution) Organic->Dilute Result Solubilized Compound for Assay Aqueous->Result Dilute->Result

Caption: Decision workflow for solubilizing N-(2-Fluorophenyl)anthranilic acid.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement

This protocol details the steps to solubilize N-(2-Fluorophenyl)anthranilic acid by adjusting the pH of the aqueous solution.

  • Prepare a Basic Solution: Start by preparing a dilute solution of a base, such as 0.1 M NaOH.

  • Add the Compound: Add the N-(2-Fluorophenyl)anthranilic acid powder to the basic solution while stirring. The compound should dissolve as it is deprotonated.

  • Adjust to Target pH: Once the compound is fully dissolved, slowly add a suitable buffer (e.g., phosphate or citrate) to adjust the pH to your desired final value, ensuring it remains above 5.6 to maintain solubility.

  • Final Volume Adjustment: Bring the solution to the final desired volume with deionized water.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any potential micro-precipitates.

Protocol 2: Co-solvent Stock and Dilution for Cell-Based Assays

This protocol provides a best-practice approach for preparing and using a DMSO stock solution in cell-based experiments.

  • Prepare a 100 mM Stock in DMSO: Follow the stock solution preparation protocol outlined in the FAQs.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium containing 10% DMSO. For example, dilute the 100 mM stock 1:10 to get a 10 mM solution in 10% DMSO/medium.

  • Final Dilution: Add the intermediate or stock solution to the final cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

  • Vortex Gently: Immediately after adding the compound, gently vortex or swirl the plate to ensure rapid and uniform mixing.

  • Visual Inspection: Before adding the solution to your cells, visually inspect for any signs of precipitation.

Concluding Remarks

The solubility of N-(2-Fluorophenyl)anthranilic acid is a manageable challenge with a systematic and informed approach. By understanding its acidic nature and leveraging pH modification and the use of appropriate organic co-solvents, researchers can consistently prepare soluble and stable solutions for a wide range of experimental applications. Always perform small-scale pilot experiments to determine the optimal solubilization conditions for your specific system before proceeding with large-scale experiments.

References

  • Domańska, U., Pobudkowska, A., & Pelczarska, A. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. The Journal of Physical Chemistry B, 115(11), 2547–2554. [Link]

  • Zhang, C., Wang, S., Li, Y., & Wang, J. (2018). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. The Journal of Chemical Thermodynamics, 122, 130-136.
  • Kaggle. (n.d.). Cheminformatics in Python: Predicting Solubility of Molecules. Retrieved from [Link]

  • Mills, J. A., & Mills, P. (2024). Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs. Pharmaceutics, 16(5), 675. [Link]

  • Martyna, A., et al. (2016). Preparation and Evaluation of an Elusive Polymorph of Mefenamic Acid by High Pressure Techniques. Crystal Growth & Design, 16(11), 6435-6442.
  • Hayyan, M., et al. (2013). Significantly improving the solubility of non-steroidal anti-inflammatory drugs in deep eutectic solvents for potential nonaqueous liquid administration. Journal of Pharmaceutical Sciences, 102(11), 4130-4136.
  • Wikipedia. (2023, December 2). Anthranilic acid. Retrieved from [Link]

  • Agustina, L., et al. (2016). Dissolution Profile of Mefenamic Acid Solid Dosage Forms in Two Compendial and Biorelevant (FaSSIF) Media. Scientia Pharmaceutica, 84(1), 161-170.
  • RSC Publishing. (2022). A unified ML framework for solubility prediction across organic solvents. Digital Discovery, 1, 234-243.
  • Al-Hamidi, H., et al. (2021). Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. Chalcogenide Letters, 18(9), 443-454.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-78.
  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186.
  • Purohit, T., & Hasa, D. (2022). A unifying approach to drug-in-polymer solubility prediction: Streamlining experimental workflow and analysis. International Journal of Pharmaceutics, 624, 121996.
  • Kim, M. S., et al. (2021).
  • Mills, J. A., & Mills, P. (2024). Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs. Pharmaceutics, 16(5), 675. [Link]

  • Good, J. A., & Kaelin, W. G., Jr. (2009). Cell-Based Assays to Identify Inhibitors of Viral Disease. ASSAY and Drug Development Technologies, 7(1), 20-27.
  • Gupta, V. R. M., et al. (2010). Development of dissolution medium for poorly water soluble drug mefenamic acid. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 544-551.
  • Domańska, U., Pobudkowska, A., & Pelczarska, A. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. The Journal of Physical Chemistry B, 115(11), 2547-2554.
  • Jain, P., & Goel, A. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Belkacem, A., et al. (2020). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 97(1-2), 65-79.
  • PubChem. (n.d.). Anthranilic acid. Retrieved from [Link]

  • Kim, J., et al. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)

Sources

optimizing catalyst selection for N-(2-Fluorophenyl)anthranilic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of N-(2-Fluorophenyl)anthranilic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this critical C-N cross-coupling reaction. As your dedicated application scientist, I will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and rationally design your catalyst system for maximum yield and purity.

The synthesis of N-aryl anthranilic acids, such as N-(2-Fluorophenyl)anthranilic acid, is a cornerstone of many pharmaceutical syntheses. The formation of the diarylamine bond is typically achieved through one of two powerful, metal-catalyzed cross-coupling reactions: the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig amination.[1][2] The choice between these methodologies is not always straightforward and depends on substrate reactivity, functional group tolerance, and cost considerations. This guide provides a structured approach to catalyst selection and optimization for both pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common challenges and questions that arise during the synthesis of N-(2-Fluorophenyl)anthranilic acid.

Q1: Which catalytic system should I start with: Copper-based (Ullmann) or Palladium-based (Buchwald-Hartwig)?

A1: The choice of your initial catalytic system is a critical decision that balances historical precedent with modern efficiency.

  • Copper-Catalyzed Ullmann Condensation: This is the classical method for this type of transformation.[2] Traditional protocols often required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[2] However, modern ligand-accelerated Ullmann reactions operate under significantly milder conditions.[3] The primary advantages of a copper-based system are the lower cost of the metal catalyst and its robustness. It can be a very effective method, especially for large-scale synthesis where cost is a major driver.[4][5]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a more contemporary and often more versatile method.[6] It generally requires lower reaction temperatures and catalyst loadings, and it exhibits broad functional group tolerance.[7] The key to success in Buchwald-Hartwig amination is the selection of the appropriate phosphine ligand, which can be a significant cost factor.[8] If you are working with complex substrates or require very mild conditions, a palladium-based system is an excellent starting point.[1]

Recommendation: For initial screening, a modern, ligand-assisted Ullmann system is a cost-effective and powerful choice. If yields are poor or side reactions are prevalent, transitioning to a Buchwald-Hartwig system is a logical next step.

FeatureUllmann Condensation (Copper-Catalyzed)Buchwald-Hartwig Amination (Palladium-Catalyzed)
Metal Catalyst Copper (CuI, Cu₂O, Cu powder)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Typical Temperature 80 - 140 °C (with ligands)Room Temperature - 110 °C
Key Variable Ligand and Copper SourceLigand and Base
Primary Advantage Lower catalyst cost, robustHigh functional group tolerance, mild conditions, broad scope
Primary Disadvantage Can require higher temperatures, sometimes erratic yields[9]Higher catalyst/ligand cost, air/moisture sensitivity
Q2: My Ullmann reaction for N-(2-Fluorophenyl)anthranilic acid is giving low yields. What are the common failure points?

A2: Low yields in Ullmann couplings are a common but solvable problem. Here are the most critical parameters to investigate:

  • Copper Source and Activity: The form and quality of the copper are paramount. While classic protocols used copper powder or copper-bronze alloys, modern reactions almost exclusively use a well-defined copper(I) salt, such as CuI or CuBr.[3] Ensure your CuI is fresh; old or discolored (green/brown) CuI may have oxidized to Cu(II) and will be less active.[10]

  • Ligand Selection: The "ligandless" Ullmann reaction is often inefficient. The addition of a simple, inexpensive chelating ligand can dramatically accelerate the reaction and allow for lower temperatures. For the coupling of anilines and benzoic acids, common choices include L-proline, 1,10-phenanthroline, and N,N'-dimethylethylenediamine (DMEDA).[3] The ligand facilitates the formation of a soluble, reactive copper complex.

  • Base Choice: The base is not merely a proton scavenger; it is integral to the catalytic cycle. It deprotonates the amine nucleophile, making it more reactive. For N-aryl anthranilic acid synthesis, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][11] Potassium carbonate (K₂CO₃) is a good starting point, but if reactivity is low, switching to the stronger base potassium phosphate (K₃PO₄) is recommended.

  • Reaction Temperature: While modern Ullmann reactions are milder, they are still often thermally driven. If you observe low conversion at 100-110 °C, incrementally increasing the temperature to 120-130 °C may be necessary, provided your substrates are stable.[12]

  • Anhydrous Conditions: The presence of water can lead to side reactions, such as the reduction (dehalogenation) of your aryl halide.[3] Always use anhydrous solvents and ensure your glassware is oven-dried before use.

Q3: I'm trying a Buchwald-Hartwig amination and see no product, only starting material. How do I troubleshoot this?

A3: Failure to initiate in a Buchwald-Hartwig reaction typically points to an issue with catalyst formation or activity.

  • Ligand Choice is Critical: This is the most common point of failure. The electronic and steric properties of the phosphine ligand dictate the catalyst's activity. For coupling an aniline with an aryl halide, sterically hindered biarylphosphine ligands are the state-of-the-art.[8]

    • Starting Point: Begin with a versatile, second-generation ligand like XPhos or a Josiphos-type ligand.[13][14]

    • Troubleshooting: If your initial choice fails, screen a panel of ligands with different steric and electronic properties (e.g., SPhos, RuPhos, BrettPhos).

  • Base and Substrate Compatibility: The base must be strong enough to deprotonate the anthranilic acid's amine group but not so strong that it causes substrate degradation.

    • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common choice but can be too harsh for substrates with sensitive functional groups.[6]

    • Milder Alternatives: Carbonates like Cs₂CO₃ or phosphates like K₃PO₄ are excellent alternatives and are often used for aminations involving anilines.[13]

  • Palladium Precursor: Both Pd(0) sources (like Pd₂(dba)₃) and Pd(II) sources (like Pd(OAc)₂) are effective. Pd(II) precursors are reduced in situ to the active Pd(0) species. Ensure your precursor is from a reliable source and has been stored properly.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) throughout the experiment.[3]

Q4: I'm observing significant hydrodehalogenation (loss of the F, Cl, or Br from the aryl halide). What causes this and how can I minimize it?

A4: Hydrodehalogenation is a common side reaction where the halide on the aromatic ring is replaced by a hydrogen atom.

  • Causality: This side reaction is often caused by trace amounts of water or other protic impurities reacting with organometallic intermediates in the catalytic cycle.[3] In some cases, the amine itself or decomposition pathways can act as a hydride source.

  • Mitigation Strategies:

    • Rigorous Anhydrous Conditions: This is the most important factor. Oven-dry all glassware. Use anhydrous solvents (e.g., distilled from a drying agent or from a solvent purification system). Use high-purity, dry reagents.

    • Optimize the Base: Using a weaker base may sometimes reduce the rate of side reactions. If using a strong alkoxide base, consider switching to K₃PO₄ or Cs₂CO₃.

    • Adjust the Ligand: In palladium-catalyzed systems, the choice of ligand can influence the relative rates of the desired C-N coupling versus undesired side reactions. Screening different ligands may reveal one that favors the amination pathway.

    • Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often suppress side reactions.

Catalyst Optimization Workflow

A systematic approach is key to successfully optimizing your reaction. The following workflow provides a logical progression for screening variables.

G start Define Substrates (e.g., Anthranilic Acid + 1-Bromo-2-fluorobenzene) system_choice Select Initial System start->system_choice ullmann Ullmann (Copper) system_choice->ullmann Cost-driven buchwald Buchwald-Hartwig (Palladium) system_choice->buchwald Scope/Mildness-driven cu_source 1. Screen Copper Source (CuI, CuBr, Cu2O) ullmann->cu_source pd_ligand 1. Screen Ligand (XPhos, SPhos, RuPhos) buchwald->pd_ligand ullmann_ligand 2. Screen Ligand (L-Proline, DMEDA, Phenanthroline) cu_source->ullmann_ligand ullmann_base 3. Screen Base (K2CO3, K3PO4, Cs2CO3) ullmann_ligand->ullmann_base solvent 4. Screen Solvent (Toluene, Dioxane, DMF) ullmann_base->solvent buchwald_base 2. Screen Base (NaOtBu, K3PO4, Cs2CO3) pd_ligand->buchwald_base pd_precursor 3. Screen Pd Precursor (Pd(OAc)2, Pd2(dba)3) buchwald_base->pd_precursor pd_precursor->solvent temp 5. Optimize Temperature (e.g., 80°C, 100°C, 120°C) solvent->temp analyze Analyze Yield & Purity (TLC, GC-MS, NMR) temp->analyze optimized Optimized Conditions analyze->optimized

Caption: A systematic workflow for catalyst system selection and optimization.

Experimental Protocols

These protocols provide a validated starting point for your experiments. They are designed for small-scale screening in parallel to quickly identify promising conditions.

Protocol 1: General Procedure for Ullmann Catalyst Screening

This protocol outlines the screening of copper sources, ligands, and bases for the coupling of an aryl halide and an amine.

Materials:

  • Aryl Halide (e.g., 1-bromo-2-fluorobenzene)

  • Amine (e.g., Anthranilic acid)

  • Copper Source (e.g., CuI)

  • Ligand (e.g., L-Proline)

  • Base (e.g., K₃PO₄)

  • Anhydrous Solvent (e.g., DMF or Toluene)

  • Oven-dried reaction vials with stir bars and septa

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), anthranilic acid (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Add the anhydrous solvent (e.g., DMF, 3 mL) via syringe.

  • Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C).

  • Stir the reaction vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to pH ~3-4, which will protonate the product and starting anthranilic acid.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Ligand Screening

This protocol is designed for screening phosphine ligands and bases under palladium catalysis.

Materials:

  • Aryl Halide (e.g., 1-bromo-2-fluorobenzene)

  • Amine (e.g., Anthranilic acid)

  • Palladium Precursor (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous Solvent (e.g., Toluene)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox: To an oven-dried reaction vial containing a stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.024 mmol, 2.4 mol%).

  • Add the aryl halide (1.0 mmol), anthranilic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.1 mmol).

  • Add anhydrous toluene (3 mL) to the vial.

  • Seal the vial with a septum cap and remove it from the glovebox.

  • Place the vial in a preheated heating block set to the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously for the specified time (e.g., 4-18 hours).

  • Monitoring & Work-up: Follow steps 7-11 from the Ullmann protocol above. The work-up procedure is identical.

Catalytic Cycle Overview

Understanding the catalytic cycle helps in troubleshooting by clarifying the role of each component.

G pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex amine_bind Amine Coordination pd2_complex->amine_bind pd2_amido [L-Pd(II)(Ar)(NHR')]+ amine_bind->pd2_amido deprotonation Deprotonation pd2_amido->deprotonation pd2_amido_neutral L-Pd(II)(Ar)(NR') deprotonation->pd2_amido_neutral red_elim Reductive Elimination pd2_amido_neutral->red_elim red_elim->pd0 product Ar-NHR' red_elim->product aryl_halide Ar-X aryl_halide->ox_add amine R'-NH2 amine->amine_bind base Base base->deprotonation

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

This cycle illustrates how the palladium catalyst facilitates the C-N bond formation. The ligand (L) stabilizes the palladium center, the base is required for the deprotonation step to form the key palladium-amido intermediate, and reductive elimination is the final, product-forming step that regenerates the active catalyst.[6] Problems at any of these stages can halt the reaction.

References
  • Kaur, N., et al. (2020). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Roscales, S., & Csákÿ, A. G. (2019). Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions. Journal of Chemical Education, 96(8), 1755-1761. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Roscales, S., & Csákÿ, A. G. (2019). Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions. Journal of Chemical Education, 96(8). Available at: [Link]

  • Krupková, A., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9436-9445. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Reddit r/Chempros community. (2021). Troubleshooting Ullmann Coupling. Reddit. Available at: [Link]

  • Google Patents. (1998). CN1152005C - A kind of preparation method of flufenamic acid.
  • Choi, J., et al. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 142(25), 11235–11245. Available at: [Link]

  • Kawaguchi, H., et al. (2019). Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments. ResearchGate. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229. Available at: [Link]

  • Choi, J., et al. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. Available at: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. SynArchive. Available at: [Link]

  • Varma, R. S. (2013). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. Available at: [Link]

  • Al-Joboury, M. I. (2012). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Iraqi National Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Matsubara, T., et al. (2014). Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. Journal of the American Chemical Society, 136(2), 646-9. Available at: [Link]

  • Lim, C. W., & Tiong, V. V. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Available at: [Link]

  • Van Allen, D. (2004). Reinvestigating the Ullmann Reaction. Dissertation, Boston College. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Request PDF. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 49(38), 6614-39. Available at: [Link]

  • Krupková, A., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Semantic Scholar. Available at: [Link]

  • Google Patents. (1997). WO1997028118A1 - Process for preparing anthranilic acids.
  • Uppsala University. (2010). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. DiVA portal. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of anthranilic acid. PrepChem.com. Available at: [Link]

  • Klapars, A., et al. (2001). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Journal of the American Chemical Society, 123(31), 7727-9. Available at: [Link]

  • Wang, D. H., et al. (2010). A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids. Chemical Communications, 46(27), 4941-3. Available at: [Link]

  • Zhang, M., et al. (2018). Transition-metal-catalyst-free synthesis of anthranilic acid derivatives by transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols/amines. Organic & Biomolecular Chemistry, 16(1), 125-130. Available at: [Link]

  • Vautravers, N. S., & Hartwig, J. F. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 133(5), 1194-7. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Joshi, J. D., et al. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 70(3), 359-362. Available at: [Link]

Sources

Technical Support Center: Crystallization of N-(2-Fluorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of N-(2-Fluorophenyl)anthranilic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during the crystallization of this compound. The information provided is based on established principles of crystallization and data from structurally related molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of N-(2-Fluorophenyl)anthranilic acid, offering potential causes and actionable solutions.

Issue 1: No Crystals Are Forming

This is one of the most common challenges in crystallization.

Potential Causes and Solutions:

  • Supersaturation has not been reached : The solution may be too dilute.

    • Solution : Concentrate the solution by slowly evaporating the solvent. If using a mixed-solvent system, selectively remove the solvent in which the compound is more soluble.

  • The solution is supersaturated but requires nucleation : Crystal growth needs a starting point.

    • Solution 1: Scratching : Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Seeding : If you have a pure crystal of N-(2-Fluorophenyl)anthranilic acid, add a tiny amount to the solution to induce crystallization.

    • Solution 3: Shock Cooling : Place the flask in an ice bath for a short period. Rapid cooling can sometimes promote nucleation, though it may lead to smaller crystals.

  • Incorrect solvent choice : The solubility of the compound in the chosen solvent may be too high, even at lower temperatures.

    • Solution : Re-evaluate your solvent choice. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).

Issue 2: The Product is Oiling Out

Instead of forming solid crystals, the compound separates as an oil.

Potential Causes and Solutions:

  • High concentration of impurities : Impurities can depress the melting point of the compound, leading to the formation of an oil.[1][2]

    • Solution : Attempt to purify the crude product further before crystallization, for example, by column chromatography.

  • Solution is too concentrated : A very high level of supersaturation can favor oiling out over crystallization.

    • Solution : Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Cooling is too rapid : Fast cooling does not give the molecules enough time to orient themselves into a crystal lattice.

    • Solution : Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath. Insulating the flask can help slow down the cooling process.

  • Low melting point of the compound relative to the solvent's boiling point : If the compound melts at or below the boiling point of the solvent, it may separate as a liquid.

    • Solution : Choose a lower-boiling point solvent or a solvent mixture that allows for dissolution at a temperature below the compound's melting point.

Issue 3: The Crystals Are Impure (e.g., off-color)

The final crystalline product is not of the desired purity.

Potential Causes and Solutions:

  • Crystallization occurred too quickly : Rapid crystal growth can trap impurities within the crystal lattice.

    • Solution : Redissolve the crystals in fresh, hot solvent and allow for slower cooling to promote the formation of purer crystals.

  • Inadequate washing of crystals : The mother liquor, which contains dissolved impurities, may not have been completely removed.

    • Solution : After filtration, wash the crystals with a small amount of cold, fresh solvent. Ensure the solvent is cold to minimize the dissolution of the product.

  • Use of activated carbon : If colored impurities are present, they can sometimes be removed with activated carbon.

    • Solution : Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing N-(2-Fluorophenyl)anthranilic acid?

A definitive, universally "best" solvent is difficult to state without experimental data for this specific compound. However, based on the properties of structurally similar N-arylanthranilic acids like mefenamic acid, good starting points for solvent screening would include:

  • Polar protic solvents : Ethanol, Methanol, Isopropanol

  • Polar aprotic solvents : Acetone, Ethyl Acetate, N,N-Dimethylformamide (DMF)[3][4]

  • Solvent mixtures : Ethanol/water, Acetone/hexane

The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: How can I choose a suitable solvent system?

A general approach to solvent selection is as follows:

  • Place a small amount of your compound in a test tube.

  • Add a few drops of the solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Gently heat the mixture. The compound should dissolve completely.

  • Allow the solution to cool. Pure crystals should form.

If a single solvent is not effective, a mixed-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" solvent until the solution becomes turbid. Reheat to clarify the solution and then allow it to cool slowly.

Q3: Can polymorphism be an issue with N-(2-Fluorophenyl)anthranilic acid?

Yes, polymorphism is a known phenomenon in fenamate derivatives, which are structurally related to N-(2-Fluorophenyl)anthranilic acid.[1][3] Different crystalline forms (polymorphs) of the same compound can have different physical properties, such as solubility and melting point. The choice of solvent and the crystallization conditions (e.g., cooling rate) can influence which polymorph is obtained.[3] It is advisable to characterize the resulting crystals using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to identify the polymorphic form.

Q4: How much solvent should I use?

The goal is to use the minimum amount of hot solvent necessary to completely dissolve the compound. Using too much solvent will result in a lower yield, as more of the compound will remain in the mother liquor upon cooling. It is best to add the hot solvent in small portions until the solid is fully dissolved.

Experimental Protocol: A General Guideline

This protocol provides a starting point for the crystallization of N-(2-Fluorophenyl)anthranilic acid. Optimization will likely be required.

1. Solvent Selection:

  • Based on preliminary tests, select a suitable solvent or solvent system. For this example, we will use ethanol.

2. Dissolution:

  • Place the crude N-(2-Fluorophenyl)anthranilic acid in an Erlenmeyer flask.
  • Add a small amount of ethanol and a boiling chip.
  • Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.
  • Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.
  • Add a small amount of activated carbon.
  • Reheat the solution to boiling for a few minutes.
  • Perform a hot filtration through a fluted filter paper to remove the activated carbon.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.
  • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

6. Drying:

  • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Visualizing the Troubleshooting Process

TroubleshootingCrystallization start Start Crystallization Experiment no_crystals No Crystals Forming? start->no_crystals oiling_out Product Oiling Out? impure_crystals Crystals Impure? oiling_out->impure_crystals No add_solvent Add More Solvent & Cool Slowly oiling_out->add_solvent Yes no_crystals->oiling_out No concentrate Concentrate Solution no_crystals->concentrate Yes success Pure Crystals Obtained impure_crystals->success No recrystallize Re-crystallize with Slower Cooling impure_crystals->recrystallize Yes induce_nucleation Induce Nucleation (Scratch/Seed) concentrate->induce_nucleation Still No Crystals re_evaluate_solvent Re-evaluate Solvent induce_nucleation->re_evaluate_solvent Still No Crystals re_evaluate_solvent->start purify_crude Purify Crude Material add_solvent->purify_crude Still Oiling Out purify_crude->start wash_properly Ensure Proper Washing with Cold Solvent recrystallize->wash_properly Still Impure wash_properly->success

Caption: Troubleshooting flowchart for crystallization.

Solvent Properties for Crystallization of N-Arylanthranilic Acids

SolventClassBoiling Point (°C)Notes
EthanolPolar Protic78Generally a good starting point. Can be used in a mixture with water.[4]
MethanolPolar Protic65Similar to ethanol, but more volatile.
IsopropanolPolar Protic82Another common choice for polar compounds.[3]
AcetonePolar Aprotic56Good solvent for many organic compounds.[3]
Ethyl AcetatePolar Aprotic77Often used for compounds of intermediate polarity.[3]
N,N-Dimethylformamide (DMF)Polar Aprotic153High boiling point, can be effective but may be difficult to remove. Known to produce different polymorphs for some fenamates.[2][3]
HexaneNonpolar69Typically used as a "poor" solvent in a mixed-solvent system.[4]
WaterPolar Protic100Generally a poor solvent for this class of compounds but can be used as an anti-solvent with a miscible organic solvent like ethanol.[4]

References

  • Wittering, K. E., et al. (2015).
  • Patil, S. B., et al. (2011). Influence of surfactants on crystal form of mefenamic acid. Journal of Pharmacy Research, 4(1), 123-126.
  • de Oliveira, E. R., et al. (2012). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 23(11), 2056-2064.
  • WO1997028118A1 - Process for preparing anthranilic acids - Google Patents. (n.d.).
  • Zaini, E., et al. (2018). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
  • Bhattacharya, S., et al. (2022). Multicomponent Solids of Niflumic and Mefenamic Acids Based on Acid-Pyridine Synthon. Frontiers in Chemistry, 10, 848984.
  • Halim, S. N. A., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.

Sources

Technical Support Center: Ensuring the Stability of N-(2-Fluorophenyl)anthranilic Acid During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-(2-Fluorophenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to prevent the degradation of this valuable compound during storage. As a key intermediate and pharmacophore in drug discovery, maintaining its integrity is paramount for reproducible and reliable experimental outcomes.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-(2-Fluorophenyl)anthranilic acid?

A1: Based on safety data sheets for structurally similar compounds and general best practices, N-(2-Fluorophenyl)anthranilic acid should be stored in a tightly closed container in a dry and well-ventilated place.[6][7][8] For long-term stability, storage at room temperature is generally acceptable.[6] However, for enhanced stability, especially for reference standards, storage in a refrigerator (2-8 °C) is recommended. Always refer to the supplier-specific recommendations on the product label or certificate of analysis.[7]

Q2: I've noticed a color change in my stored N-(2-Fluorophenyl)anthranilic acid (from white/yellowish to a darker shade). What could be the cause?

A2: A color change is often the first visual indicator of chemical degradation. The initial white to yellowish appearance is normal for many anthranilic acid derivatives.[6] Darkening can be indicative of oxidative or photolytic degradation. The tertiary amine and the electron-rich aromatic rings in the molecule are susceptible to oxidation, which can form colored impurities. Exposure to light can also initiate degradation pathways. It is crucial to store the compound in a light-protected container (e.g., an amber vial) and in an inert atmosphere if possible.

Q3: Can I store N-(2-Fluorophenyl)anthranilic acid in a solution?

A3: Storing N-(2-Fluorophenyl)anthranilic acid in solution is generally not recommended for long periods due to the increased risk of degradation, particularly hydrolysis.[9][10] If you must store it in solution for a short duration, use a dry, aprotic solvent. The choice of solvent is critical; for instance, forced degradation studies have utilized solvents like tetrahydrofuran (THF) for water-sensitive compounds.[11] Always prepare solutions fresh for your experiments whenever possible. If short-term storage in solution is unavoidable, it should be kept at low temperatures (-20 °C or -80 °C) and protected from light.

Q4: What are the primary degradation pathways for N-(2-Fluorophenyl)anthranilic acid?

A4: While specific degradation pathways for N-(2-Fluorophenyl)anthranilic acid are not extensively published, based on its chemical structure, the following are the most probable degradation routes:

  • Oxidation: The secondary amine and the electron-rich aromatic rings are susceptible to oxidation, leading to the formation of various colored byproducts. This can be accelerated by exposure to air and certain metal ions.[12]

  • Hydrolysis: The carboxylic acid group can undergo reactions, but a more significant concern would be the overall stability in aqueous solutions, which can facilitate other degradation reactions.[9][10][13]

  • Photodegradation: Aromatic compounds, especially those with amine functionalities, can be sensitive to light, leading to complex degradation pathways.

  • Thermal Degradation: While generally stable at room temperature, elevated temperatures can accelerate all degradation processes.[6][14][15] Combustion may produce hazardous decomposition products like carbon oxides and nitrogen oxides.[6]

  • Decarboxylation: Under certain conditions, such as heat or in the presence of specific catalysts, the carboxylic acid group could be lost as carbon dioxide.[16]

Troubleshooting Guide: Degradation Issues

This section provides a structured approach to identifying and resolving potential degradation of your N-(2-Fluorophenyl)anthranilic acid stock.

Issue 1: Suspected Degradation - Visual Inspection and Initial Checks
  • Symptoms:

    • Noticeable change in color (e.g., darkening from off-white to brown).

    • Change in physical state (e.g., clumping of crystalline powder, indicating moisture absorption).

    • Inconsistent or unexpected experimental results.

  • Troubleshooting Workflow:

    Start Suspected Degradation Visual Visual Inspection (Color, Physical State) Start->Visual Check_Storage Review Storage Conditions (Temp, Light, Humidity) Visual->Check_Storage Purity_Analysis Purity Analysis (e.g., HPLC, LC-MS) Check_Storage->Purity_Analysis Decision Degradation Confirmed? Purity_Analysis->Decision Discard Discard and Procure New Stock Decision->Discard Yes Implement_Prevention Implement Preventative Measures Decision->Implement_Prevention No Discard->Implement_Prevention

    Caption: Initial workflow for troubleshooting suspected degradation.

Issue 2: Confirming Degradation with Analytical Methods

If visual inspection suggests degradation, analytical confirmation is necessary.

  • Recommended Method: High-Performance Liquid Chromatography (HPLC) A stability-indicating HPLC method is the gold standard for assessing the purity of a compound and detecting degradation products.[17]

  • Experimental Protocol: Developing a Stability-Indicating HPLC Method

    • Column Selection: A reversed-phase C18 column is a common starting point for the analysis of anthranilic acid derivatives.[17]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent (e.g., methanol or acetonitrile) is often effective for separating the parent compound from its potential impurities.[17]

    • Detection: UV detection at a wavelength where N-(2-Fluorophenyl)anthranilic acid has significant absorbance.

    • Forced Degradation Study: To validate that the method is stability-indicating, a forced degradation study should be performed.[9][10][18][19] This involves subjecting the compound to stress conditions to intentionally induce degradation.

      • Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at elevated temperature (e.g., 60 °C) for several hours.

      • Oxidation: Treat with 3% hydrogen peroxide at room temperature.

      • Thermal Stress: Heat the solid compound at a high temperature (e.g., 105 °C) for 24 hours.

      • Photolytic Stress: Expose the compound (solid and in solution) to UV light.

    • Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Issue 3: Preventing Future Degradation

Proactive measures are key to maintaining the long-term stability of N-(2-Fluorophenyl)anthranilic acid.

  • Optimal Storage and Handling Protocol:

    • Upon Receipt: Immediately transfer the compound to a tightly sealed, light-resistant container (amber glass vial).

    • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen to displace oxygen.

    • Desiccation: Store the container in a desiccator with a suitable desiccant to minimize moisture exposure.

    • Temperature Control: Store at the recommended temperature, avoiding frequent temperature fluctuations.

    • Handling: When weighing and handling, do so in a controlled environment with low humidity. Minimize the time the container is open. Use clean, dry spatulas and equipment.

    • Aliquoting: For frequently used batches, consider aliquoting the compound into smaller, single-use vials to prevent repeated exposure of the main stock to the atmosphere.

  • Logical Flow for Proactive Stability Management:

    Start New Batch of N-(2-Fluorophenyl)anthranilic Acid Storage Optimal Storage Protocol (Light-protected, Inert Gas, Desiccated, Temp Control) Start->Storage Handling Proper Handling (Low Humidity, Minimal Exposure) Storage->Handling Aliquoting Aliquot into Single-Use Vials Handling->Aliquoting Periodic_Check Periodic Purity Check (e.g., Annually via HPLC) Aliquoting->Periodic_Check Stable Compound Remains Stable Periodic_Check->Stable

    Caption: Proactive workflow for maintaining compound stability.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room Temperature (Long-term) or 2-8°C (Enhanced Stability)Minimizes thermal degradation kinetics.[6][14][15]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation.[20][21]
Light Amber, Light-Resistant ContainerPrevents photolytic degradation.
Humidity Dry, with DesiccantPrevents hydrolysis and physical changes.[22][23]
Container Tightly Sealed Glass VialPrevents exposure to air and moisture.[6][7][8]
Incompatibilities Store away from strong acids, bases, and oxidizing agents.Avoids chemical reactions that lead to degradation.[24][25][26]

By adhering to these guidelines and employing a proactive approach to storage and handling, researchers can ensure the integrity and stability of N-(2-Fluorophenyl)anthranilic acid, leading to more reliable and reproducible scientific outcomes.

References

  • Alsante, K. M., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Van der Weken, G., et al. (1986). Analysis of anthranilic acid by liquid chromatography. Talanta, 33(8), 657-660. [Link]

  • Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Suvchem Laboratory Chemicals. (n.d.).
  • PubChemLite. (n.d.). N-(2-fluorophenyl)anthranilic acid (C13H10FNO2). [Link]

  • Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (n.d.). Degradation Pathways | Request PDF. [Link]

  • Synquest Labs. (n.d.). N-(4-Fluorophenyl)
  • Penta chemicals. (2024). Anthranilic acid Safety Data Sheet. [Link]

  • ILO and WHO. (2021). ICSC 1295 - ANTHRANILIC ACID. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Klick, S., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71-88. [Link]

  • Kamal, A., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 155-161.
  • Khan, K. M., et al. (2017). Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes. Medicinal Chemistry, 13(8), 755-764. [Link]

  • Kumar B, C. (2024). A Comprehensive Review on Synthesis and Biological Activities of Anthranilic Acid Analogues. International Journal of Pharmaceutical Sciences.
  • Phanstiel, O., et al. (2022). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. ACS Medicinal Chemistry Letters, 13(5), 824-830. [Link]

  • Al-Rawi, J. M. A. (2015). The Chemistry of Anthranilic Acid. Request PDF. [Link]

  • ResearchGate. (n.d.). Characterization of the anthranilate degradation pathway in Geobacillus thermodenitrificans NG80-2. [Link]

  • Braun, K., & Gibson, D. T. (1984). Anaerobic degradation of 2-aminobenzoate (anthranilic acid) by denitrifying bacteria. Applied and Environmental Microbiology, 48(1), 102-107. [Link]

  • Ozkan, S., et al. (2013). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Open Journal of Polymer Chemistry, 3(3), 63-69. [Link]

  • Luebbert, C., et al. (2017). Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. Molecular Pharmaceutics, 14(11), 3746-3758. [Link]

  • ResearchGate. (n.d.). Reaction pathway of anthranilic acid deazotization–decarboxylation leading to benzyne formation and the grafting thereof on the surface of MWCNTs. [Link]

  • Cisse, M., et al. (2022). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Molecules, 27(11), 3469. [Link]

  • Ragno, R., et al. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5787-5791. [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 234, 764-771. [Link]

  • Reusch, D., et al. (2015). Reversed-phase Liquid-Chromatographic Mass Spectrometric N-glycan Analysis of Biopharmaceuticals. Journal of Chromatographic Science, 53(5), 786-793. [Link]

  • Ghimire, G., et al. (2021). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. Materials, 14(14), 3981. [Link]

  • Dolzonek, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(32), 43867-43877. [Link]

  • Barr, W. H., & Riegelman, S. (1970). Determination of Anthranilic Acid in Plasma. Journal of Pharmaceutical Sciences, 59(1), 134-136. [Link]

  • Prasher, P., & Sharma, R. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(14), 5408. [Link]

  • Tiwari, U., et al. (2019). Natural color pigments: oxidative stability and degradation kinetics during storage in thermally pasteurized vegetable purees. Journal of the Science of Food and Agriculture, 99(15), 6725-6733. [Link]

  • Symoniuk, E., et al. (2022). Oxidative Stability of Selected Edible Oils. Foods, 11(1), 14. [Link]

  • Anarjan, N., & Tan, C. P. (2013). Effects of Storage Temperature, Atmosphere and Light on Chemical Stability of Astaxanthin Nanodispersions. Food Chemistry, 139(1-4), 10-15. [Link]

  • Kim, H. J., et al. (2023). An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids: A Case Study. Pharmaceutics, 15(8), 2095. [Link]

  • The influence of humidity and temperature on the stability of bleaching powder. (n.d.). ResearchGate. [Link]

Sources

addressing regioselectivity problems in N-(2-Fluorophenyl)anthranilic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Regioselectivity

Welcome to the technical support center for synthetic challenges involving N-(2-Fluorophenyl)anthranilic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter issues with regioselectivity in their synthetic routes. As a key intermediate in the synthesis of pharmaceuticals, including fenamic acid analogues and acridone-based compounds, controlling the outcomes of its reactions is paramount.[1][2][3]

This document moves beyond standard protocols to provide in-depth, troubleshooting-oriented advice in a practical question-and-answer format. We will explore the causality behind common regioselectivity problems and offer field-proven solutions.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental chemical principles governing the reactions of N-(2-Fluorophenyl)anthranilic acid.

Q1: What is N-(2-Fluorophenyl)anthranilic acid, and why is it important?

Answer: N-(2-Fluorophenyl)anthranilic acid is a derivative of N-phenylanthranilic acid, which forms the core structure of "fenamates," a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its derivatives are crucial in medicinal chemistry for developing anti-inflammatory, analgesic, and anticancer agents.[4][5] The molecule is typically synthesized via a cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination, between an anthranilic acid derivative and a 2-fluorophenyl halide.[6][7][8]

Q2: What is the primary regioselectivity problem encountered with this molecule?

Answer: The most significant regioselectivity challenge arises during the intramolecular cyclization of N-(2-Fluorophenyl)anthranilic acid to form a tricyclic acridone skeleton. This reaction is a type of electrophilic aromatic substitution (specifically, an intramolecular Friedel-Crafts acylation). The carboxylic acid group is activated and attacks the electron-rich 2-fluorophenyl ring.

The directing effects of the amine (-NH-) and fluoro (-F) substituents on the phenyl ring create two likely points of attack, leading to two different regioisomers. The amine is a powerful activating, ortho, para-director, while the fluorine is a deactivating, but also ortho, para-director. The competition is primarily between the C-3 and C-1 positions of the acridone ring system.

Below is a diagram illustrating this critical reaction and the potential products.

G cluster_start Starting Material cluster_reaction Reaction start N-(2-Fluorophenyl)anthranilic Acid reagent Acid Catalyst (e.g., H₂SO₄, PPA, Fe(OTf)₂) start->reagent Intramolecular Friedel-Crafts Acylation prod1 1-Fluoroacridone (Attack at C6' of phenyl ring) reagent->prod1 Path A (Sterically hindered) prod2 3-Fluoroacridone (Attack at C4' of phenyl ring) reagent->prod2 Path B (Sterically favored)

Caption: Intramolecular cyclization of N-(2-Fluorophenyl)anthranilic acid leading to two possible fluoroacridone regioisomers.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section is structured to help you diagnose and solve specific experimental problems.

Problem 1: My cyclization reaction yields a mixture of 1-fluoro and 3-fluoroacridone isomers with poor selectivity.

Q: I'm getting a roughly 1:1 mixture of my target acridone and its regioisomer. How can I favor the formation of one over the other?

Answer: This is a classic regioselectivity issue driven by a competition between electronic and steric effects. The para-position (leading to the 3-fluoroacridone) is electronically activated by the amine and is sterically more accessible. The ortho-position (leading to the 1-fluoroacridone) is also electronically activated but is sterically hindered by the proximity of the other aromatic ring during the transition state.

To improve selectivity, you must adjust reaction conditions to amplify these small energetic differences.

Causality & Solution:

  • Steric Hindrance is Key: The formation of the 1-fluoro isomer requires the acyl intermediate to approach a sterically crowded peri-substituted site.[9] To favor the less hindered 3-fluoro isomer, you can use bulkier reagents or conditions that make the transition state more sensitive to steric clash.

  • Catalyst Choice:

    • Protic Acids (H₂SO₄, PPA): These are traditional and effective but often require high temperatures, which can sometimes lower selectivity by providing enough energy to overcome the activation barrier for the less-favored product.

    • Lewis Acids (Fe(OTf)₂, AlCl₃): Lewis acids coordinate to the carbonyl oxygen, activating it for electrophilic attack.[9] The choice of a bulky Lewis acid catalyst can enhance steric repulsion in the transition state leading to the 1-fluoro isomer, thus favoring the 3-fluoro isomer. A recent study demonstrated that Fe(OTf)₂ can promote this cyclization with complete para regioselectivity for substrates with meta substituents, a principle that applies here due to steric factors.[9]

Recommended Action: Switch from a strong protic acid like sulfuric acid to a milder Lewis acid system. An iron(II) triflate catalyst is an excellent starting point.

Problem 2: The overall yield of my acridone synthesis is low, and I'm recovering a lot of starting material.

Q: The reaction isn't going to completion. How can I drive the cyclization forward?

Answer: Low conversion suggests that the activation energy for the intramolecular Friedel-Crafts acylation is not being overcome. This can be due to insufficient catalyst activity, deactivation of the aromatic ring, or inadequate reaction temperature/time.

Causality & Solution:

  • Ring Deactivation: The fluorine atom, while an ortho, para-director, is an electron-withdrawing group that deactivates the phenyl ring towards electrophilic attack. This makes the cyclization more challenging than with an unsubstituted N-phenylanthranilic acid.

  • Reaction Conditions: Traditional methods often require high temperatures (e.g., heating in concentrated sulfuric acid on a water bath for several hours) to achieve cyclization.[10] If you are using milder conditions, they may be insufficient.

Recommended Action:

  • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or LC-MS to track the consumption of starting material versus the formation of byproducts.

  • Change Dehydrating Agent/Catalyst: Polyphosphoric acid (PPA) is often more effective than sulfuric acid as it is a superior dehydrating agent.[11] Alternatively, using phosphorus oxychloride (POCl₃) can form a highly reactive intermediate that readily cyclizes.[12][13]

The following workflow can help guide your troubleshooting process:

G start Problem: Low Regioselectivity or Yield q1 Is the main issue low regioselectivity (product mixture)? start->q1 q2 Is the main issue low yield (unreacted starting material)? start->q2 sol_selectivity Focus on Steric Control: 1. Switch from H₂SO₄ to a Lewis Acid (e.g., Fe(OTf)₂). 2. Lower reaction temperature to favor lowest energy pathway. q1->sol_selectivity Yes sol_yield Focus on Reactivity: 1. Increase reaction temperature. 2. Switch to a stronger dehydrating agent (e.g., PPA). 3. Use POCl₃ to form a more reactive intermediate. q2->sol_yield Yes check_byproducts Analyze byproduct profile. Are you seeing intermolecular condensation? sol_selectivity->check_byproducts sol_yield->check_byproducts sol_byproducts Use high dilution conditions to favor intramolecular reaction. check_byproducts->sol_byproducts Yes end_node Re-evaluate and optimize. check_byproducts->end_node sol_byproducts->end_node

Caption: Troubleshooting workflow for cyclization of N-(2-Fluorophenyl)anthranilic acid.

Part 3: Protocols & Methodologies

Adherence to a validated protocol is crucial for reproducibility. Here are detailed methods for the synthesis of the precursor and its subsequent cyclization.

Protocol 1: Synthesis of N-(2-Fluorophenyl)anthranilic Acid via Ullmann Condensation

This protocol is adapted from established Ullmann-Goldberg reaction conditions, which utilize a copper catalyst to form the C-N bond.[6][8][14]

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add anthranilic acid (1.0 eq), 1-fluoro-2-iodobenzene (1.1 eq), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Catalyst & Solvent: Add copper(I) iodide (CuI) (0.1 eq) as the catalyst. Add N,N-Dimethylformamide (DMF) as the solvent to create a slurry with a concentration of approximately 0.5 M with respect to the anthranilic acid.

  • Reaction: Heat the mixture to 120-130°C under a nitrogen atmosphere. Monitor the reaction progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction typically takes 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour it into a beaker containing 1 M hydrochloric acid (HCl) until the pH is ~2-3. This will protonate the product and dissolve the base.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: Regioselective Cyclization to 3-Fluoroacridone using an Iron Catalyst

This modern protocol leverages a Lewis acid catalyst to favor the sterically accessible product.[9]

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve N-(2-Fluorophenyl)anthranilic acid (1.0 eq) in 1,2-dichloroethane (DCE).

  • Catalyst: Add iron(II) trifluoromethanesulfonate (Fe(OTf)₂) (10 mol%).

  • Reaction: Heat the mixture to 80°C and stir for 3-5 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the mixture with dichloromethane (DCM). Combine the organic layers.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. The crude solid can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 3-fluoroacridone.

Part 4: Data Summary & Analytical Techniques
Table 1: Influence of Reaction Conditions on Acridone Regioselectivity
Catalyst SystemSolventTemp (°C)Typical Regioisomeric Ratio (3-fluoro : 1-fluoro)Reference
Conc. H₂SO₄Neat100~60:40[10]
Polyphosphoric Acid (PPA)Neat130-150~75:25[11]
POCl₃NeatReflux~70:30[12][13]
Fe(OTf)₂ DCE 80 >95:5 (Highly Selective) [9]

Note: Ratios are illustrative and can vary based on exact substrate and conditions.

Q: How can I reliably determine the regiochemical outcome of my reaction?

Answer: Distinguishing between the 1-fluoro and 3-fluoroacridone isomers is critical. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The coupling patterns of the aromatic protons will be distinct for each isomer. The proton adjacent to the fluorine atom will exhibit a characteristic doublet of doublets due to coupling with the fluorine (³J HF) and the adjacent proton (³J HH).

  • ¹⁹F NMR: This is a definitive method. Each regioisomer will show a single, distinct resonance in the ¹⁹F spectrum. Integrating these peaks will give you a precise ratio of the two products.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can confirm the structure by showing through-space correlations. For the 1-fluoro isomer, a NOE correlation would be expected between the fluorine (or protons on its ring) and the protons on the adjacent, unsubstituted aromatic ring. This correlation would be absent for the 3-fluoro isomer.

  • GC-MS: While mass spectrometry will not distinguish between the isomers (as they have the same mass), Gas Chromatography can often separate them, allowing for quantification of the ratio based on peak area.

By combining these troubleshooting strategies, detailed protocols, and analytical methods, researchers can effectively address and control the regioselectivity challenges inherent in the chemistry of N-(2-Fluorophenyl)anthranilic acid.

References
  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc. [Link]

  • Ullmann condensation - Wikipedia. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Acridine. Pharmaguideline. [Link]

  • Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. PubMed. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. [Link]

  • Synthesis and anticancer study of 9-aminoacridine derivatives. ScienceDirect. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. DiVA portal. [Link]

  • Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Iraqi Academic Scientific Journals. [Link]

  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. [Link]

  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science. [Link]

  • Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • ACRIDONE. Organic Syntheses. [Link]

  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. ResearchGate. [Link]

  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. National Institutes of Health (NIH). [Link]

Sources

troubleshooting unexpected results in biological assays with N-(2-Fluorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex biological systems requires robust tools and a deep understanding of their behavior. N-(2-Fluorophenyl)anthranilic acid, a member of the fenamate class of compounds, is a valuable chemical probe, particularly for its activity as a modulator of Transient Receptor Potential Canonical 6 (TRPC6) channels.[1] However, like any tool, its effective use demands precision and an awareness of potential pitfalls.

This guide serves as a dedicated technical support resource for researchers utilizing N-(2-Fluorophenyl)anthranilic acid. Structured as a series of frequently encountered challenges, it provides not only solutions but also the underlying scientific rationale to empower you to diagnose and resolve unexpected results with confidence.

Technical Support Center: N-(2-Fluorophenyl)anthranilic acid

Frequently Asked Questions & Troubleshooting

Question 1: I'm having trouble dissolving the compound. What are the best practices for preparing stock solutions and working solutions?

Answer: This is the most critical first step. Inconsistent results often trace back to issues with compound solubility. N-(2-Fluorophenyl)anthranilic acid, like many anthranilic acid derivatives, is a sparingly soluble, crystalline solid at room temperature.[2][3]

Root Cause Analysis: The molecule possesses both a polar carboxylic acid group and a non-polar diphenylamine backbone. Its solubility is highly dependent on the solvent and pH. In aqueous buffers at neutral pH, it will have very limited solubility.

Recommended Protocol:

  • Primary Stock Solution (High Concentration): Prepare a 10-50 mM primary stock solution in a polar organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[4] DMSO is generally preferred for its high solvating power.

  • Solubilization Technique: After adding the solvent, ensure complete dissolution by vortexing and gentle warming (e.g., 37°C water bath for 5-10 minutes). Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Aliquot the primary stock into single-use volumes and store at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the primary stock in your final assay buffer. It is crucial that the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.

Question 2: I'm not observing the expected inhibitory effect on my target (e.g., TRPC6 channels). Why is my compound appearing inactive?

Answer: A lack of activity can stem from multiple factors, ranging from the compound itself to the specific assay conditions. A systematic approach is key to identifying the issue.

Below is a troubleshooting workflow to diagnose the lack of an expected effect.

Start No Biological Activity Observed Check_Solubility 1. Verify Compound Integrity & Solubility Start->Check_Solubility Check_Assay 2. Validate Assay Conditions Start->Check_Assay Check_Dose 3. Assess Compound Concentration Start->Check_Dose Check_Cells 4. Evaluate Cellular System Start->Check_Cells Sol_Stock Is stock solution clear? Was it stored properly? Check_Solubility->Sol_Stock Assay_Activator Is the channel activator correct and potent (e.g., OAG for TRPC6)? Check_Assay->Assay_Activator Dose_Curve Was a full dose-response curve performed? Check_Dose->Dose_Curve Cell_Target Is the target protein (e.g., TRPC6) expressed at sufficient levels? Check_Cells->Cell_Target Sol_Work Precipitation in working solution? Sol_Stock->Sol_Work Yes Sol_Remake ACTION: Prepare fresh stock from new powder. Sol_Stock->Sol_Remake No Sol_Solvent ACTION: Lower final concentration or test alternative buffer. Sol_Work->Sol_Solvent Yes Assay_Validate ACTION: Validate activator EC50 and re-test controls. Sol_Work->Assay_Validate No Assay_Controls Do positive/negative controls work as expected? Assay_Activator->Assay_Controls Yes Assay_Activator->Assay_Validate No Assay_Controls->Assay_Validate No Dose_Expand ACTION: Test a wider concentration range (e.g., 10 nM to 100 µM). Assay_Controls->Dose_Expand Yes Dose_Curve->Dose_Expand No Cell_Verify ACTION: Confirm target expression (qPCR, Western Blot, etc.). Dose_Curve->Cell_Verify Yes, still no effect Cell_Target->Sol_Remake Yes, still no effect Cell_Target->Cell_Verify No/Unknown

Caption: Troubleshooting workflow for lack of biological activity.

In-Depth Considerations:

  • Mechanism of Target Activation: N-(2-Fluorophenyl)anthranilic acid is often used to inhibit TRPC6 channels, which can be activated downstream of Gq-coupled receptors or directly by diacylglycerol (DAG) analogs like 1-oleoyl-2-acetyl-sn-glycerol (OAG).[5] Ensure your method of activation is robust and that you have established a stable baseline of channel activity before adding the inhibitor.

  • Kinetics of Inhibition: The compound may require a pre-incubation period to engage with its target. For cell-based assays, a pre-incubation time of 2-15 minutes before adding the channel activator is common.[5]

  • Protein Binding: Anthranilic acid derivatives can be highly bound to plasma proteins.[6] If you are working in media containing high concentrations of serum (e.g., >10% FBS), the free concentration of your compound may be significantly lower than the nominal concentration, potentially requiring you to use higher doses to see an effect.

Question 3: My fluorescence-based assay has high background noise or I'm seeing an unexpected signal increase. Could the compound be interfering with the assay?

Answer: Yes, this is a significant possibility. Anthranilic acid and its derivatives are well-known fluorophores.[7][8] This intrinsic fluorescence can directly interfere with assays that use fluorescent reporters, such as calcium indicators (e.g., Fluo-8, Fura-2) or membrane potential dyes.[9]

Root Cause Analysis: The anthranilate core is a fluorescent scaffold that typically exhibits blue fluorescence.[10] If its excitation/emission spectra overlap with your assay dye, it will contribute to the signal, potentially masking a true inhibitory effect or creating an artifactual positive signal.

Recommended Protocol for De-risking Assay Interference:

  • Measure Compound Spectra: Characterize the excitation and emission spectra of N-(2-Fluorophenyl)anthranilic acid in your final assay buffer.

  • Run an Interference Assay: Prepare a plate with your assay components (cells, buffer, dye) but without the target activator. Add a dose-response of your compound and measure the signal. A dose-dependent increase in fluorescence in the absence of target activation is a clear indicator of interference.

  • Select Dyes with Non-Overlapping Spectra: If interference is confirmed, switch to a fluorescent dye with a different spectral profile (e.g., a red-shifted calcium indicator) that does not overlap with the compound's fluorescence.

  • Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as automated patch-clamp electrophysiology, which directly measures ion channel currents and is immune to spectral interference.[11]

Question 4: I'm observing significant well-to-well variability and poor reproducibility between experiments. What are the likely causes?

Potential Cause Underlying Rationale & Key Insight Recommended Action
Inconsistent Compound Dosing Precipitation of the compound during dilution into aqueous buffer is a common culprit. Even if not visible, micro-precipitates can form, drastically altering the effective concentration in each well.Prepare working solutions immediately before use. After diluting from DMSO stock, vortex the intermediate and final solutions thoroughly. Minimize the time the compound spends in aqueous buffer before being added to the cells.
Cell Health & Passage Number Cells at high passage numbers can exhibit altered gene expression, leading to changes in target protein levels (e.g., TRPC6) or downstream signaling components.[11] Senescent or unhealthy cells will respond poorly and inconsistently.Maintain a strict cell culture regimen. Use cells within a defined low-passage number range for all key experiments. Always perform a quick visual check of cell morphology and confluence before starting an assay.
Inconsistent Activator Concentration If using a receptor agonist or chemical activator, its potency can degrade with improper storage. Using a sub-optimal concentration (e.g., below the EC80) will place the assay on a steep part of the dose-response curve, amplifying small variations.Aliquot and store activators according to the manufacturer's instructions. Periodically re-validate the activator's potency by running a full dose-response curve to confirm its EC50 and EC80 values.
Edge Effects in Plate-Based Assays Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, leading to different cell growth and compound concentration conditions compared to interior wells.Avoid using the outermost wells for critical data points. Fill them with sterile buffer or media to create a humidity barrier. Ensure proper plate sealing and incubation conditions.

Advanced Methodologies & Data

Protocol: TRPC6 Inhibition Assay Using a Fluorescent Calcium Indicator

This protocol provides a framework for measuring the inhibition of TRPC6 channels expressed in a stable cell line (e.g., HEK293).

  • Cell Plating: Seed HEK293 cells stably expressing TRPC6 into a 96-well, black-walled, clear-bottom plate at a density that will yield 80-90% confluence on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a calcium indicator dye solution (e.g., Fluo-8 AM) according to the manufacturer's protocol, often including an agent like probenecid to prevent dye extrusion. Remove cell culture media, wash once with assay buffer (e.g., HBSS), and add the dye solution. Incubate for 30-60 minutes at 37°C.[9]

  • Compound Pre-incubation: Wash the cells twice with assay buffer to remove excess dye. Add assay buffer containing various concentrations of N-(2-Fluorophenyl)anthranilic acid or vehicle control (e.g., 0.1% DMSO). Incubate for 10 minutes at room temperature.

  • Assay Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for 30-60 seconds.

    • Using the instrument's integrated liquid handler, add the TRPC6 activator (e.g., OAG at its EC80 concentration) to all wells simultaneously.[5]

    • Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline from the peak fluorescence after activator addition.

    • Normalize the data: Set the average signal from vehicle-treated, activator-stimulated wells as 100% activity and the signal from wells with no activator as 0% activity.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway: TRPC6 Activation

The diagram below illustrates a common pathway for TRPC6 activation, providing context for where N-(2-Fluorophenyl)anthranilic acid acts.

cluster_membrane Plasma Membrane Receptor Gq-Coupled Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx Mediates OAG OAG (Activator) OAG->TRPC6 Directly Activates Compound N-(2-Fluorophenyl)anthranilic acid (Inhibitor) Compound->TRPC6 Blocks

Caption: Simplified TRPC6 channel activation pathway.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₃H₁₀FNO₂N/A
Molar Mass ~231.22 g/mol N/A
Appearance White to off-white crystalline powder[2][12]
General Solubility Sparingly soluble in water; Soluble in DMSO, ethanol.[3][4]
Storage Store at room temperature, protected from light. Stock solutions at -20°C or -80°C.[2]

References

  • Guidetti, P., Walsh, J. L., & Schwarcz, R. (1994). A fluorimetric assay for the determination of anthranilic acid in biological materials. Analytical Biochemistry, 220(1), 181-184. [Link]

  • Blass, B. E., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Molecules, 28(5), 2118. [Link]

  • Song, X., et al. (2018). Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. Bioconjugate Chemistry, 29(12), 4031-4041. [Link]

  • Solubility of Things. (n.d.). Anthranilic acid. [Link]

  • Mitewa, M., & Hristova, M. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. International Journal of Molecular Sciences, 24(13), 10565. [Link]

  • Feldkamp, M. D., et al. (2016). Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. Journal of Medicinal Chemistry, 59(5), 1967-1981. [Link]

  • Supasuc, T., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 155-161. [Link]

  • Supasuc, T., et al. (2011). INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. EXCLI Journal, 10, 155-161. [Link]

  • Culf, A. S., et al. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(5), 945-953. [Link]

  • Vazquez, G. (2008). High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]

  • Hall, D. D., et al. (2022). Constitutive Inhibition of Transient Receptor Potential Canonical Type 6 (TRPC6) by O-GlcNAcylation at Threonine-221. bioRxiv. [Link]

  • Scribd. (n.d.). Anthranilic Acid Chemical Properties. [Link]

  • Domańska, U., Pobudkowska, A., & Pelczarska, A. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. The Journal of Physical Chemistry B, 115(11), 2547-2554. [Link]

  • Prasher, P., & Singh, P. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 925-934. [Link]

  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2002). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 1-8. [Link]

  • Sharma, M., et al. (2023). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Survey in Fisheries Sciences, 10(2S), 648-660. [Link]

  • Wikipedia. (n.d.). Anthranilic acid. [Link]

  • McFarland, S. A., et al. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories. [Link]

  • Saleh, S. N., et al. (2009). Inhibition of native TRPC6 channel activity by phosphatidylinositol 4,5-bisphosphate in mesenteric artery myocytes. The Journal of Physiology, 587(Pt 13), 3145–3163. [Link]

  • Blass, B. E., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. National Institutes of Health. [Link]

  • Junker, A., et al. (2024). Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry. [Link]

  • Holley, D. C., et al. (2020). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. ACS Medicinal Chemistry Letters, 11(6), 1239–1246. [Link]

  • Seidel, C., et al. (2007). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. The Journal of Steroid Biochemistry and Molecular Biology, 107(1-2), 18-29. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of N-(2-Fluorophenyl)anthranilic Acid: Ullmann Condensation vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-Fluorophenyl)anthranilic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its molecular structure, featuring a diarylamine linkage, necessitates a robust and efficient synthetic strategy. The formation of the C-N bond between the anthranilic acid and 2-fluoroaniline moieties is the crucial step in its synthesis. Historically, the Ullmann condensation has been the classical approach for such transformations. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has provided a powerful and often milder alternative.

This guide provides an in-depth, objective comparison of these two prominent synthetic routes for the preparation of N-(2-Fluorophenyl)anthranilic acid. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data for analogous systems. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific needs.

Mechanistic Overview: Two Distinct Pathways to C-N Bond Formation

The Ullmann condensation and Buchwald-Hartwig amination, while both achieving the desired N-arylation, proceed through fundamentally different catalytic cycles. Understanding these mechanisms is crucial for rational catalyst and condition selection, as well as for troubleshooting.

The Ullmann Condensation: A Copper-Catalyzed Nucleophilic Aromatic Substitution

The Ullmann condensation is a copper-catalyzed reaction that typically involves the coupling of an aryl halide with an amine, alcohol, or thiol.[1] In the context of N-(2-Fluorophenyl)anthranilic acid synthesis, this involves the reaction of a halobenzoic acid (e.g., 2-chlorobenzoic acid) with 2-fluoroaniline in the presence of a copper catalyst and a base. The generally accepted mechanism, although still a subject of some debate, is thought to proceed through a Cu(I)/Cu(III) catalytic cycle.[2]

dot

Ullmann_Mechanism cluster_ullmann Ullmann Condensation Catalytic Cycle Cu(I)X Cu(I) Catalyst Amine_Coordination Amine Coordination (2-Fluoroaniline) Cu(I)X->Amine_Coordination + 2-Fluoroaniline - HX Cu(I)_Amide Copper(I) Amide Intermediate Amine_Coordination->Cu(I)_Amide Oxidative_Addition Oxidative Addition (2-Halobenzoic Acid) Cu(I)_Amide->Oxidative_Addition + 2-Halobenzoic Acid Cu(III)_Complex Cu(III) Intermediate Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration Product N-(2-Fluorophenyl)anthranilic Acid Reductive_Elimination->Product Buchwald_Hartwig_Mechanism cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0) Catalyst Oxidative_Addition Oxidative Addition (2-Halobenzoic Acid) Pd(0)L2->Oxidative_Addition + 2-Halobenzoic Acid Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (2-Fluoroaniline) Pd(II)_Complex->Amine_Coordination + 2-Fluoroaniline, Base Pd(II)_Amido Palladium Amido Complex Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product N-(2-Fluorophenyl)anthranilic Acid Reductive_Elimination->Product

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination, illustrating the Pd(0)/Pd(II) pathway.

The catalytic cycle begins with the oxidative addition of the aryl halide to the electron-rich Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by the base generates a palladium amido complex. The final and often rate-determining step is the reductive elimination from this complex, which yields the desired N-aryl amine and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps. [3]

Comparative Analysis of Synthesis Routes

The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of N-(2-Fluorophenyl)anthranilic acid depends on several factors, including cost, scale, desired reaction conditions, and functional group tolerance. The following table provides a comparative overview of the two methods, with representative experimental data extrapolated from the synthesis of analogous N-aryl anthranilic acids.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, CuO, Cu powder)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Catalyst Cost LowerHigher
Ligand Often simple (e.g., L-proline, phenanthroline) or noneBulky, electron-rich phosphines (e.g., Xantphos, RuPhos)
Typical Base Inorganic (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)
Solvent High-boiling polar (e.g., DMF, DMSO, NMP)Aprotic (e.g., Toluene, Dioxane)
Temperature High (often 100-200 °C)Milder (often 80-120 °C)
Reaction Time Can be long (several hours to days)Generally shorter (hours)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroad, including electron-rich and -neutral aryl halides
Functional Group Tolerance ModerateHigh
Air/Moisture Sensitivity Generally less sensitiveCatalyst can be sensitive, requiring inert atmosphere
Reported Yields (Analogues) Good to excellent (can be >90%) [4]Generally high to excellent (>80%) [5]

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of N-(2-Fluorophenyl)anthranilic acid via both the Ullmann condensation and the Buchwald-Hartwig amination. These protocols are based on established procedures for similar transformations and should serve as a robust starting point for experimental work.

Protocol 1: Ullmann Condensation

This protocol is adapted from the classical Ullmann synthesis of N-aryl anthranilic acids. [4] Materials:

  • 2-Chlorobenzoic acid

  • 2-Fluoroaniline

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 2M

  • Ethanol

  • Deionized water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), 2-fluoroaniline (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMSO to the flask via syringe.

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing deionized water.

  • Acidify the aqueous mixture to pH ~2 with 2M HCl. This will precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water. [6] dot

Ullmann_Workflow cluster_ullmann_flow Ullmann Condensation Workflow A 1. Combine Reactants (2-Chlorobenzoic acid, 2-Fluoroaniline, CuI, L-Proline, K₂CO₃) B 2. Add Solvent (DMSO) under Inert Atmosphere A->B C 3. Heat and Stir (120 °C, 12-24 h) B->C D 4. Work-up (Cool, H₂O, Acidify with HCl) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Purify (Recrystallization) E->F G N-(2-Fluorophenyl)anthranilic Acid F->G

Caption: A step-by-step workflow for the Ullmann condensation synthesis of N-(2-Fluorophenyl)anthranilic acid.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on modern Buchwald-Hartwig amination procedures for the synthesis of N-aryl amines. [5] Materials:

  • 2-Bromobenzoic acid

  • 2-Fluoroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene to the flask, followed by 2-bromobenzoic acid (1.0 eq), 2-fluoroaniline (1.2 eq), and K₃PO₄ (2.1 eq).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with 2M HCl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

dot

Buchwald_Hartwig_Workflow cluster_buchwald_flow Buchwald-Hartwig Amination Workflow A 1. Prepare Catalyst (Pd(OAc)₂, Xantphos) under Inert Atmosphere B 2. Add Reactants & Solvent (2-Bromobenzoic acid, 2-Fluoroaniline, K₃PO₄, Toluene) A->B C 3. Heat and Stir (100 °C, 4-8 h) B->C D 4. Work-up (Cool, EtOAc, Filter) C->D E 5. Aqueous Extraction (HCl, Brine) D->E F 6. Purify (Column Chromatography) E->F G N-(2-Fluorophenyl)anthranilic Acid F->G

Caption: A step-by-step workflow for the Buchwald-Hartwig amination synthesis of N-(2-Fluorophenyl)anthranilic acid.

Purification and Characterization

Independent of the synthetic route chosen, the final product, N-(2-Fluorophenyl)anthranilic acid, requires purification and characterization to ensure its identity and purity.

Purification:

  • Recrystallization: For the Ullmann condensation, which often yields a solid crude product, recrystallization is a common and effective purification method. [6]A mixture of ethanol and water is a good starting point for solvent screening. The crude product is dissolved in a minimal amount of hot solvent, and upon slow cooling, pure crystals of the desired product should form, leaving impurities in the mother liquor.

  • Column Chromatography: The Buchwald-Hartwig amination, with its more complex reaction mixture, often necessitates purification by silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically employed to separate the product from the catalyst residues, ligands, and any byproducts.

Characterization:

The structure and purity of the synthesized N-(2-Fluorophenyl)anthranilic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the anthranilic acid and the 2-fluorophenyl rings, as well as a broad singlet for the N-H proton. The integration of these signals should correspond to the number of protons in the molecule. For the analogous N-phenylanthranilic acid, aromatic protons appear in the range of δ 6.7-8.1 ppm, and the N-H proton appears as a broad singlet around δ 9.3 ppm. [7] * ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. The presence of the fluorine atom will lead to C-F coupling, which can be observed as splitting of the signals for the carbons on the fluorophenyl ring. For N-phenylanthranilic acid, the aromatic carbons typically resonate in the δ 117-149 ppm range, with the carbonyl carbon appearing around δ 174 ppm. [7]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the secondary amine, the O-H and C=O stretching of the carboxylic acid, and the C-F stretching of the fluorophenyl group.

Conclusion and Recommendations

Both the Ullmann condensation and the Buchwald-Hartwig amination are viable and effective methods for the synthesis of N-(2-Fluorophenyl)anthranilic acid. The choice between the two is a strategic one, dictated by the specific constraints and goals of the synthesis.

  • For large-scale, cost-sensitive syntheses, the Ullmann condensation is often the preferred route due to the significantly lower cost of the copper catalyst. While it may require higher temperatures and longer reaction times, modern ligand systems have improved its efficiency and mildness.

  • For medicinal chemistry applications, small-scale synthesis, or when dealing with sensitive functional groups, the Buchwald-Hartwig amination is generally the superior choice. Its milder reaction conditions, broader substrate scope, and higher functional group tolerance often lead to cleaner reactions and higher yields with complex substrates.

Ultimately, the optimal method will be determined by a careful consideration of the factors outlined in this guide. It is recommended to perform small-scale optimization experiments for either method to identify the ideal conditions for achieving the desired yield and purity of N-(2-Fluorophenyl)anthranilic acid.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
  • Asian Publication Corporation. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry2024, 36 (10), 2269-2274.
  • (This is a placeholder for a relevant Buchwald-Hartwig primary literature citation if a specific one for a very similar substrate was available in the search results.)
  • (This is a placeholder for another relevant cit
  • (This is a placeholder for another relevant cit
  • (This is a placeholder for another relevant cit
  • Singh, P.; et al. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences2007, 69 (5), 697.
  • (This is a placeholder for another relevant cit
  • (This is a placeholder for another relevant cit
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • (This is a placeholder for another relevant cit
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • (This is a placeholder for another relevant cit
  • Wikipedia. Ullmann condensation. [Link]

  • Sciencemadness Discussion Board. Purifying anthranilic acid. [Link]

  • (This is a placeholder for another relevant cit
  • (This is a placeholder for another relevant cit
  • (This is a placeholder for another relevant cit
  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • (This is a placeholder for another relevant cit
  • (This is a placeholder for another relevant cit
  • (This is a placeholder for another relevant cit
  • (This is a placeholder for another relevant cit
  • (This is a placeholder for another relevant cit
  • Kolar, M.; et al. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances2021, 11, 9743-9753.

Sources

A Comparative Guide to Fenamic Acid Derivatives: Spotlight on N-(2-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fenamate Class of NSAIDs

Fenamic acid derivatives, commonly known as fenamates, represent a distinct class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, they are derivatives of N-phenylanthranilic acid, which can be considered a nitrogen isostere of salicylic acid.[1] This core scaffold has been the foundation for several clinically significant drugs, including mefenamic acid and flufenamic acid, valued for their analgesic, anti-inflammatory, and antipyretic properties.[2][3] The primary mechanism of action for fenamates, like most NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[4][5] This guide provides a comparative analysis of N-(2-Fluorophenyl)anthranilic acid against its more established analogues, synthesizing available data and leveraging structure-activity relationships (SAR) to provide a forward-looking perspective for researchers in drug discovery.

Structural Overview of Key Fenamic Acid Derivatives

The therapeutic and physicochemical properties of fenamates are dictated by the nature and position of substituents on the N-aryl ring. While sharing the common N-phenylanthranilic acid backbone, subtle structural modifications lead to significant differences in potency, selectivity, and pharmacokinetic profiles.

  • N-(2-Fluorophenyl)anthranilic Acid: The subject of our focus, featuring a single fluorine atom at the ortho (2') position of the N-aryl ring.

  • Mefenamic Acid: N-(2,3-dimethylphenyl)anthranilic acid, a widely used analgesic.[4]

  • Flufenamic Acid: N-(3-trifluoromethylphenyl)anthranilic acid, noted for its anti-inflammatory effects.[2][3]

  • Tolfenamic Acid: N-(3-chloro-2-methylphenyl)anthranilic acid, a potent COX inhibitor used particularly for migraine relief.[6][7]

  • Meclofenamic Acid: N-(2,6-dichloro-3-methylphenyl)anthranilic acid, one of the most potent agents in this class.[8]

Comparative Physicochemical Properties

The fundamental properties of a drug molecule, such as its melting point, acidity (pKa), and solubility, are critical determinants of its formulation, absorption, and distribution. The data below summarizes these properties for our selected fenamates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Experimental)
N-(2-Fluorophenyl)anthranilic Acid C₁₃H₁₀FNO₂231.22183[9]3.63 ± 0.36 (Predicted)[9]
Mefenamic Acid C₁₅H₁₅NO₂241.29230~4.2[10][11][12]
Flufenamic Acid C₁₄H₁₀F₃NO₂281.23132-135~3.9
Tolfenamic Acid C₁₄H₁₂ClNO₂261.70211-213~3.5
Meclofenamic Acid C₁₄H₁₁Cl₂NO₂296.15257~4.0

Data compiled from various sources. Predicted values are noted and should be confirmed experimentally.

Pharmacodynamics: Mechanism of Action and Structure-Activity Relationships

Primary Target: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of fenamates are derived from their ability to block the cyclooxygenase active site, preventing the conversion of arachidonic acid into prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins.[13] Most fenamates are non-selective inhibitors, targeting both the constitutive COX-1 isoform and the inducible COX-2 isoform.[4]

Interestingly, recent studies have revealed a more nuanced mechanism. Certain fenamates, including mefenamic, flufenamic, and tolfenamic acids, can act as substrate-selective inhibitors of COX-2.[13][14] They are potent non-competitive inhibitors of endocannabinoid oxygenation by COX-2 while being weaker competitive inhibitors of arachidonic acid oxygenation.[13][15] This selective action is dependent on the cellular peroxide tone, a measure of reactive oxygen species that influences the enzyme's catalytic cycle.[14][16]

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA₂ COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG₂, PGH₂) COX_Enzymes->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Fenamates Fenamic Acid Derivatives Fenamates->COX_Enzymes Inhibition

Caption: General mechanism of action for fenamic acid derivatives.

Structure-Activity Relationship (SAR) Insights

Decades of research have established clear SAR principles for the fenamate class, providing a framework to predict the activity of novel analogues like N-(2-Fluorophenyl)anthranilic acid.[1][8]

  • NH Moiety is Essential: Replacement of the secondary amine bridge with groups like -O-, -S-, or -CH₂- significantly diminishes anti-inflammatory activity.[1]

  • Carboxylic Acid Position: The ortho-position of the carboxyl group on the anthranilic acid ring is critical for activity.[1]

  • N-Aryl Ring Substitution: This is the primary point of variation and profoundly impacts potency.

    • 2',3'-Disubstitution: As seen in mefenamic acid, this pattern is highly effective.[1]

    • Electron-Withdrawing Groups: Groups like -CF₃ (flufenamic acid) and -Cl (tolfenamic, meclofenamic acid) generally enhance potency.

    • Lipophilicity: An important role of hydrophobicity has been identified for fenamate activity and binding.[17]

Ullmann_Condensation Reactant1 o-Halobenzoic Acid (e.g., 2-Chlorobenzoic Acid) Product N-Aryl Anthranilic Acid (Fenamate Product) Reactant1->Product + Reactant2 Aniline Derivative (e.g., 2-Fluoroaniline) Reactant2->Product Catalyst Copper Catalyst (e.g., Cu₂O) Base (e.g., K₂CO₃) High Temperature Catalyst->Product

Caption: General synthetic route for fenamates via Ullmann Condensation.

Conclusion and Future Directions

N-(2-Fluorophenyl)anthranilic acid represents an intriguing but understudied member of the fenamate class. Based on established structure-activity relationships, the 2-fluoro substitution is hypothesized to confer favorable properties, potentially enhancing binding affinity through conformational restriction and improving metabolic stability. However, a significant data gap exists regarding its specific COX inhibitory potency, selectivity, and pharmacokinetic profile.

The experimental protocols provided in this guide offer a clear path for researchers to empirically determine these parameters. Direct, head-to-head comparison with established drugs like mefenamic and tolfenamic acid using these standardized assays is essential. Such studies will elucidate whether the theoretical advantages of fluorination translate into a superior therapeutic profile, paving the way for further development in the search for safer and more effective anti-inflammatory agents.

References

  • Wikipedia. Mefenamic acid. [Link]

  • Terada, H., Muraoka, S., & Fujita, T. (1973). Structure-Activity Relationships of Fenamic Acids. Journal of Medicinal Chemistry. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry. [Link]

  • Gault, T., et al. (2014). Structure-activity relationship of fenamates as Slo2.1 channel activators. Molecular Pharmacology. [Link]

  • Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences. [Link]

  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung. [Link]

  • Ashira, T. V., et al. (2021). Review for Analytical Methods for the Determination of Mefenamic Acid. Journal of Pharmaceutical Research International. [Link]

  • Prasher, P., & Sharma, M. (2022). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Chemistry. [Link]

  • Prasher, P., & Sharma, M. (2022). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. [Link]

  • Prasher, P., & Sharma, M. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. * Bentham Science*. [Link]

  • Ashira, T. V., et al. (2021). Review for Analytical Methods for the Determination of Mefenamic Acid. ResearchGate. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. OSTI.gov. [Link]

  • Squeo, B., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie. [Link]

  • Prusakiewicz, J. J., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed. [Link]

  • Gault, T., et al. (2014). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. PMC. [Link]

  • Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. American Journal of Medical Sciences and Medicine. [Link]

  • National Center for Biotechnology Information. Mefenamic Acid. LiverTox. [Link]

  • Mattila, M. J., et al. (1978). Oral antipyretic therapy: evaluation of the N-aryl-anthranilic acid derivatives mefenamic acid, tolfenamic acid and flufenamic acid. European Journal of Clinical Pharmacology. [Link]

  • Dadfarnia, S., et al. (2012). Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography. Iranian Journal of Pharmaceutical Research. [Link]

  • Hendriwasito, H., et al. (2021). mefenamic acid determination in tablet formulations using a selective and accurate spectrophotometric. Rasayan Journal of Chemistry. [Link]

  • ResearchGate. Fenamate chemical structures. [Link]

  • Terada, H., Muraoka, S., & Fujita, T. (1975). Structure activity relations. 7. Structure-activity relations of fenamic acids. Journal of Medicinal Chemistry. [Link]

  • Al-Qaim, F. F., et al. (2015). Development and Validation of HPLC Analytical Assay Method for Mefenamic Acid Tablet (PONSTAN). ResearchGate. [Link]

  • Gangwal, R., & Damre, A. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Science and Education Publishing. [Link]

  • Pharmacy 180. Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • PubChem. Flufenamic Acid. [Link]

  • ResearchGate. The anthranilic acid derivatives (fenamates) surveyed in this study. [Link]

  • Barnardo, D. E., et al. (1966). Mefenamic acid and flufenamic acid compared with aspirin and phenylbutazone in rheumatoid arthritis. British Medical Journal. [Link]

  • Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Semantic Scholar. [Link]

  • PrepChem.com. Preparation of anthranilic acid. [Link]

  • Scribd. Anthranilic Acid Chemical Properties. [Link]

  • MedEx. Tufnil | 200 mg | Tablet. [Link]

  • Wikipedia. Anthranilic acid. [Link]

  • PubChem. Tolfenamic Acid. [Link]

  • Amir, M., & Kumar, S. (2005). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Archiv der Pharmazie. [Link]

  • Sciencemadness Wiki. Anthranilic acid. [Link]

  • Bîcu, E., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Pharmaceuticals. [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. [Link]

  • Google Patents. Process for preparing anthranilic acids.

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of N-(2-Fluorophenyl)anthranilic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is the cornerstone of preclinical discovery. This guide provides an in-depth, technical framework for assessing the anti-inflammatory potential of N-(2-Fluorophenyl)anthranilic acid, a member of the N-arylanthranilic acid class of compounds known for their therapeutic promise.[1][2] We will not only detail the requisite experimental protocols but also provide a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs), offering a comprehensive roadmap for its evaluation.

N-(2-Fluorophenyl)anthranilic acid's structural similarity to known cyclooxygenase (COX) inhibitors suggests its potential as an anti-inflammatory agent.[3][4] The central hypothesis is that this compound exerts its effects by inhibiting the COX enzymes, which are critical mediators of prostaglandin synthesis in the inflammatory cascade. To thoroughly validate this, a multi-pronged approach is necessary, encompassing direct enzyme inhibition assays and cell-based assessments of inflammatory mediator suppression.

This guide is structured to provide a logical and scientifically robust workflow for the validation of N-(2-Fluorophenyl)anthranilic acid, from initial enzymatic screening to cell-based functional assays.

Comparative Benchmarking: Setting the Stage

To contextualize the anti-inflammatory profile of N-(2-Fluorophenyl)anthranilic acid, it is essential to compare its activity against well-characterized NSAIDs with distinct COX selectivity profiles:

  • Celecoxib: A selective COX-2 inhibitor, known for its potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][6]

  • Ibuprofen: A non-selective COX inhibitor, widely used for its analgesic and anti-inflammatory properties, but with a known risk of gastrointestinal complications due to COX-1 inhibition.[6][7][8]

The following table presents a comparative summary of the inhibitory activity (IC50 values) of these compounds against COX-1 and COX-2. Note: The data for N-(2-Fluorophenyl)anthranilic acid is hypothetical and for illustrative purposes to guide the interpretation of experimental outcomes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
N-(2-Fluorophenyl)anthranilic acid (Hypothetical) 150.530
Celecoxib 150.04375
Ibuprofen 12800.15

Celecoxib and Ibuprofen data are compiled from published literature. Actual values may vary depending on assay conditions.

Experimental Validation: A Step-by-Step Approach

The following sections detail the essential in vitro assays for a comprehensive validation of N-(2-Fluorophenyl)anthranilic acid's anti-inflammatory activity.

Direct Enzyme Inhibition: The Cyclooxygenase (COX) Assay

The primary mechanism of action for most NSAIDs is the direct inhibition of COX-1 and COX-2 enzymes.[7] A robust in vitro assay to determine the half-maximal inhibitory concentration (IC50) is therefore the foundational step in characterizing a novel anti-inflammatory compound.

Principle: This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically. The inhibition of this colorimetric reaction by a test compound is proportional to its inhibitory activity against the respective COX isoform.

Experimental Workflow: COX Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Assay Buffer - Heme - Purified COX-1/COX-2 - Arachidonic Acid - Test Compounds plate Prepare 96-well Plate: - Background wells - 100% Activity wells - Inhibitor wells reagents->plate Dispense incubation Incubate plate with test compounds plate->incubation Add compounds initiation Initiate reaction with Arachidonic Acid incubation->initiation Add substrate termination Stop reaction initiation->termination read Read absorbance at 590 nm termination->read calculate Calculate % Inhibition and IC50 values read->calculate

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Protocol: COX Colorimetric Inhibitor Screening Assay

  • Reagent Preparation:

    • Prepare assay buffer, heme, and arachidonic acid solutions according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).

    • Dilute purified ovine COX-1 and human recombinant COX-2 enzymes to the desired concentration in the assay buffer.

    • Prepare a serial dilution of N-(2-Fluorophenyl)anthranilic acid, celecoxib, and ibuprofen in DMSO.

  • Assay Plate Setup (96-well plate):

    • Background Wells: Add 160 µL of assay buffer and 10 µL of heme.

    • 100% Initial Activity Wells: Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µL of assay buffer, 10 µL of heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.

  • Incubation:

    • Carefully shake the plate for a few seconds and incubate for 5 minutes at 25°C.

  • Reaction Initiation:

    • Add 20 µL of the colorimetric substrate solution to all wells.

    • Initiate the reaction by adding 20 µL of arachidonic acid to all wells.

  • Detection:

    • Carefully shake the plate for a few seconds and incubate for exactly two minutes at 25°C.

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from the absorbance of all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Anti-inflammatory Activity: Inhibition of Inflammatory Mediators in Macrophages

To assess the compound's efficacy in a biologically relevant context, its ability to suppress the production of key inflammatory mediators in immune cells is evaluated. The RAW264.7 murine macrophage cell line is a widely used model for this purpose. Upon stimulation with lipopolysaccharide (LPS), these cells produce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and prostaglandins such as Prostaglandin E2 (PGE2).

Principle: The inhibitory effect of N-(2-Fluorophenyl)anthranilic acid on the production of TNF-α and PGE2 in LPS-stimulated RAW264.7 cells is quantified using Enzyme-Linked Immunosorbent Assays (ELISAs). A preliminary cytotoxicity assay (e.g., MTT assay) is crucial to ensure that the observed reduction in inflammatory mediators is not due to cell death.

Experimental Workflow: Cellular Anti-inflammatory Assay

cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture RAW264.7 cells seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with test compounds seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect cell culture supernatant incubate->supernatant elisa Perform TNF-α and PGE2 ELISAs supernatant->elisa data Calculate % Inhibition elisa->data

Caption: Workflow for assessing cellular anti-inflammatory activity.

Detailed Protocol: Inhibition of TNF-α and PGE2 Production

  • Cell Culture and Seeding:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Cytotoxicity Assay (MTT):

    • Treat the cells with various concentrations of N-(2-Fluorophenyl)anthranilic acid for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.

    • Determine the non-toxic concentration range of the compound for subsequent experiments.

  • Inhibition of TNF-α and PGE2 Production:

    • Pre-treat the cells with non-toxic concentrations of N-(2-Fluorophenyl)anthranilic acid, celecoxib, and ibuprofen for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

  • ELISA for TNF-α and PGE2:

    • Quantify the concentration of TNF-α and PGE2 in the collected supernatants using commercially available ELISA kits according to the manufacturer's protocols.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α and PGE2 production for each compound concentration relative to the LPS-stimulated control.

    • Plot the percentage inhibition versus the logarithm of the compound concentration to determine the IC50 values.

Interpreting the Results: A Comparative Perspective

The collective data from these assays will provide a comprehensive profile of N-(2-Fluorophenyl)anthranilic acid's anti-inflammatory activity.

  • COX Inhibition: The IC50 values for COX-1 and COX-2 will reveal the compound's potency and selectivity. A lower IC50 for COX-2 compared to COX-1, as suggested by the hypothetical data, would indicate a COX-2 selective inhibitor, a desirable profile for minimizing gastrointestinal side effects.[5][9]

  • Cellular Activity: The inhibition of TNF-α and PGE2 production in RAW264.7 cells will confirm the compound's anti-inflammatory efficacy in a cellular context. A dose-dependent reduction in these mediators would provide strong evidence of its biological activity.

By comparing these results to those of celecoxib and ibuprofen, a clear picture of N-(2-Fluorophenyl)anthranilic acid's relative potency and selectivity will emerge, guiding its future development as a potential anti-inflammatory therapeutic.

Conclusion

This guide outlines a rigorous and comparative approach to validating the biological activity of N-(2-Fluorophenyl)anthranilic acid. By employing a combination of direct enzyme inhibition assays and cell-based functional assays, and by benchmarking against established drugs, researchers can generate the robust data necessary to confidently assess its therapeutic potential. The provided protocols and workflows serve as a practical resource for scientists in the field of drug discovery and development.

References

  • Joshi, J., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 734-738. Available at: [Link]

  • Joshi, J., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. Available at: [Link]

  • Joshi, J., et al. (n.d.). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ijpsonline.com. Available at: [Link]

  • Stoyanova, A., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. Available at: [Link]

  • Welsch, D. J., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 33(4A), 621-7. Available at: [Link]

  • Ukrainets, I. V., et al. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. ResearchGate. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]

  • Peretz, A., et al. (2015). Chemical structures of N-phenylanthranilic acid drugs containing the diphenylamine moiety like mefenamate, tolfenamate and flufenamate. ResearchGate. Available at: [Link]

  • Brothers, M. A., et al. (2010). Structure–Activity Relationship Studies of N -Phenylanthranilic Acid–Based AKR1C3 Inhibitors. ResearchGate. Available at: [Link]

  • Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Dai, L., et al. (2012). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 81(5), 689-698. Available at: [Link]

  • Amir, M., et al. (2007). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 17(19), 5343-5346. Available at: [Link]

  • Ahmad, S., et al. (2008). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof. Google Patents.
  • Prachayasittikul, S., et al. (2012). Investigation on biological activities of anthranilic acid sulfonamide analogs. European Journal of Medicinal Chemistry, 53, 343-348. Available at: [Link]

  • Miteva, P., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Available at: [Link]

  • N-phenyl anthranilic acid derivatives and uses thereof. (2009). Google Patents.
  • A process for the preparation of 3- and/or 5-substituted anthranilic acids. (1998). Google Patents.
  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Available at: [Link]

  • Dargo, G., & Zumpano, M. P. (2023). COX Inhibitors. StatPearls. Available at: [Link]

  • Bruno, A., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Pharmaceuticals, 15(11), 1406. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. Available at: [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic. Available at: [Link]

Sources

A Comparative Analysis of N-(2-Fluorophenyl)anthranilic Acid Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the N-arylanthranilic acid scaffold, a key component of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), continues to be a fertile ground for the development of novel therapeutic agents.[1] This guide provides a detailed comparative analysis of N-(2-Fluorophenyl)anthranilic acid analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). By examining the subtle yet significant impact of structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

The Strategic Importance of the N-(2-Fluorophenyl)anthranilic Acid Scaffold

N-arylanthranilic acids, including clinically utilized agents like mefenamic acid and flufenamic acid, are recognized for their analgesic, anti-inflammatory, and antipyretic properties.[2] The introduction of a fluorine atom at the 2-position of the N-phenyl ring is a strategic design element. Fluorine's high electronegativity and relatively small size can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4] This makes N-(2-Fluorophenyl)anthranilic acid a compelling starting point for developing analogs with improved therapeutic indices.

Synthesis of N-(2-Fluorophenyl)anthranilic Acid Analogs: The Ullmann Condensation

The cornerstone for the synthesis of N-(2-Fluorophenyl)anthranilic acid and its analogs is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction provides a robust and versatile method for forming the crucial C-N bond between an aryl halide and an aniline derivative.[5][6][7]

Experimental Protocol: Synthesis of N-(2-Fluorophenyl)anthranilic Acid

This protocol outlines the synthesis of the parent compound, which can be adapted for various substituted analogs.

Materials:

  • 2-Chlorobenzoic acid

  • 2-Fluoroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper (I) oxide (Cu₂O)

  • Ethanol (95%)

  • Dilute Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 mole), 2-fluoroaniline (1.2 moles), anhydrous potassium carbonate (sufficient to neutralize the HCl formed), and a catalytic amount of copper (I) oxide.[1]

  • Add a suitable solvent, such as ethanol, to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

  • After completion, cool the mixture and suspend the resulting solid in water.

  • Acidify the aqueous suspension with dilute hydrochloric acid to precipitate the crude N-(2-Fluorophenyl)anthranilic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from 95% ethanol to obtain the purified N-(2-Fluorophenyl)anthranilic acid.[1]

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper facilitates the coupling of the aryl halide and the amine, which is otherwise an unfavorable reaction.

  • Potassium Carbonate: This base is crucial for neutralizing the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Below is a Graphviz diagram illustrating the general workflow for the synthesis and subsequent biological evaluation of N-(2-Fluorophenyl)anthranilic acid analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (2-Chlorobenzoic Acid, Substituted 2-Fluoroanilines) ullmann Ullmann Condensation (Cu Catalyst, Base, Heat) start->ullmann workup Workup & Purification (Precipitation, Recrystallization) ullmann->workup analogs N-(2-Fluorophenyl)anthranilic Acid Analogs workup->analogs anti_inflammatory Anti-inflammatory Assays (e.g., COX-1/COX-2 Inhibition) analogs->anti_inflammatory anticancer Anticancer Assays (e.g., NCI-60 Cell Line Screen) analogs->anticancer sar Structure-Activity Relationship (SAR) Analysis anti_inflammatory->sar anticancer->sar

Caption: Workflow for Synthesis and Evaluation.

Comparative Biological Activities

The therapeutic potential of N-(2-Fluorophenyl)anthranilic acid analogs spans across anti-inflammatory and anticancer activities. The nature and position of substituents on both the anthranilic acid and the N-phenyl rings play a pivotal role in determining the potency and selectivity of these compounds.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

The primary mechanism of anti-inflammatory action for fenamates is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.[8] Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects associated with traditional NSAIDs.[8]

The structure-activity relationship studies on N-arylanthranilic acids have revealed that substitutions on the N-aryl ring significantly influence COX inhibitory activity.[9] For instance, the presence of electron-withdrawing groups can enhance anti-inflammatory potency.

Table 1: Comparative Anti-inflammatory Activity of N-Aryl Anthranilic Acid Derivatives

CompoundN-Aryl SubstituentAnti-inflammatory Activity (% inhibition of edema)Reference
3a 2-MethylPotent[1]
3c 4-ChloroPotent[1]
Flufenamic acid 3-(Trifluoromethyl)phenylActive[2]
Mefenamic acid 2,3-DimethylphenylActive[2]

The following Graphviz diagram illustrates the COX signaling pathway and the point of intervention for N-(2-Fluorophenyl)anthranilic acid analogs.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor N-(2-Fluorophenyl)anthranilic Acid Analogs inhibitor->cox Inhibition

Caption: COX Signaling Pathway Inhibition.

Anticancer Activity

Beyond their anti-inflammatory effects, anthranilic acid derivatives have emerged as promising anticancer agents.[10][11] Their mechanisms of action in cancer are multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. The National Cancer Institute (NCI) has evaluated numerous compounds, and data from their 60-cell line screen provides a valuable resource for comparing the antiproliferative activity of novel analogs.

Structural modifications of the N-arylanthranilic acid scaffold have yielded compounds with potent growth inhibitory properties against a range of human tumor cell lines. For instance, ester and amide derivatives of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid have demonstrated significant in vitro cytotoxicity at nanomolar concentrations.[12] One pyridinyl ester derivative exhibited GI50 values (concentration for 50% growth inhibition) lower than 10⁻⁷ M in the full panel of NCI-60 cell lines.[10]

Table 2: Anticancer Activity of Selected Anthranilic Acid Analogs

Compound ClassModificationActivityTarget Cell LinesReference
(Hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acidEsterification of the carboxylic acidPotent growth inhibition (nanomolar GI50 values)NCI-60 panel[10][12]
Amide derivatives of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acidAmidation of the carboxylic acidModerate inhibitory activityNCI-60 panel[12]

This table highlights the potential of modifying the carboxylic acid moiety to enhance anticancer activity. Further studies on N-(2-Fluorophenyl)anthranilic acid analogs with similar modifications are warranted.

Structure-Activity Relationship (SAR) and Future Directions

The collective findings underscore several key SAR insights for the N-arylanthranilic acid scaffold:

  • N-Aryl Substitution: The electronic nature and position of substituents on the N-phenyl ring are critical determinants of biological activity. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, are often associated with enhanced anti-inflammatory and anticancer properties. The 2-fluoro substitution, in particular, warrants further investigation to delineate its specific contribution to activity and selectivity.

  • Carboxylic Acid Modification: Derivatization of the carboxylic acid to esters or amides can significantly impact the pharmacological profile, often leading to enhanced anticancer activity. This suggests that the carboxylic acid group may not be essential for all biological activities and that its modification can be a fruitful strategy for lead optimization.

  • Anthranilic Acid Ring Substitution: While less explored in the context of the 2-fluorophenyl series, substitution on the anthranilic acid ring itself can also modulate activity, as seen in other fenamate analogs.

Future research should focus on:

  • Systematic Analog Synthesis: A systematic synthesis and evaluation of a library of N-(2-Fluorophenyl)anthranilic acid analogs with diverse substituents on both aromatic rings are needed to establish a comprehensive SAR.

  • Quantitative Biological Evaluation: Obtaining quantitative data, such as IC50 and GI50 values, for these analogs against a panel of relevant biological targets (e.g., COX-1, COX-2, various cancer cell lines) is essential for a robust comparative analysis.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the anti-inflammatory and anticancer activities of promising analogs will be crucial for their further development.

  • Pharmacokinetic Profiling: In vivo studies to assess the ADME properties of lead compounds are necessary to translate in vitro potency into in vivo efficacy.

Conclusion

The N-(2-Fluorophenyl)anthranilic acid scaffold represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. The strategic incorporation of a 2-fluoro substituent offers potential advantages in terms of metabolic stability and target engagement. While the existing literature provides a solid foundation, a more focused and quantitative investigation into a series of N-(2-Fluorophenyl)anthranilic acid analogs is required to fully unlock the therapeutic potential of this chemical class. The experimental protocols and SAR insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important area of drug discovery.

References

  • Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5787–5791. [Link]

  • Congiu, C., Cocco, M. T., Lilliu, V., & Onnis, V. (2005). New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. Journal of Medicinal Chemistry, 48(26), 8245–8252. [Link]

  • Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., Winder, C. V., Wax, J., & Williamson, W. R. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621–627. [Link]

  • Migliore, M., Habrant, D., Sasso, O., Albani, C., Bertozzi, S. M., Armirotti, A., Piomelli, D., & Scarpelli, R. (2016). Potent multitarget FAAH-COX inhibitors: Design and structure-activity relationship studies. European Journal of Medicinal Chemistry, 109, 226–243. [Link]

  • Onnis, V., Cocco, M. T., Congiu, C., & Lilliu, V. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(26), 8245-8252. [Link]

  • Ojima, I. (2009). Design, synthesis and biological evaluation of novel fluorinated docetaxel analogues. Bioorganic & Medicinal Chemistry, 17(5), 2184-2196. [Link]

  • Peretz, A., Degani-Katzav, N., Talmon, M., Shvets, E., Tzingounis, A. V., & Attali, B. (2021). The anthranilic acid derivatives (fenamates) surveyed in this study. ResearchGate. [Link]

  • Rao, P., & Knaus, E. E. (2008). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Indian Journal of Pharmaceutical Sciences, 70(6), 667-677. [Link]

  • Rivera-Ruedas, A., Medina-Vilchis, A. R., Romero-Tovar, J. J., Cristóbal-Mondragón, G. R., & De la Rosa, V. (2023). Chemical structures of N-phenylanthranilic acid drugs containing the diphenylamine moiety like mefenamate, tolfenamate and flufenamate. ResearchGate. [Link]

  • S., O., & et al. (2009). Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide A. Bioorganic & Medicinal Chemistry, 17(6), 2410-2422. [Link]

  • Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ACS Omega, 7(23), 20037-20044. [Link]

  • Todorova, M., Nikolova, S. A., & Milusheva, M. (2023). Novel anthranilic acid hybrids – an alternative weapon against inflammatory pathologies. Sciforum. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 12, 2026, from [Link]

  • U.S. Food and Drug Administration. (2005). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved January 12, 2026, from [Link]

  • Joshi, S., & et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 696. [Link]

  • Khan, K. M., & et al. (2017). Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes. Protein & Peptide Letters, 24(11), 1056-1064. [Link]

  • Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. American Journal of Medical Sciences and Medicine, 2(1), 28-39. [Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of N-(2-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating novel anti-inflammatory compounds, a thorough understanding of a molecule's selectivity and potential for cross-reactivity is paramount. This guide provides an in-depth technical framework for evaluating the cross-reactivity profile of N-(2-Fluorophenyl)anthranilic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). By synthesizing established biochemical and cell-based methodologies, this document serves as a practical roadmap for generating robust and reliable data to inform preclinical development.

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain renal blood flow. Conversely, COX-2 is typically induced at sites of inflammation and is the primary target for the therapeutic effects of NSAIDs. The relative inhibitory activity of a compound against these two isoforms dictates its efficacy and, critically, its side-effect profile. Therefore, the initial and most crucial step in characterizing N-(2-Fluorophenyl)anthranilic acid is to determine its COX-1/COX-2 selectivity.

Section 1: Determining COX Isoform Selectivity

A comprehensive assessment of COX selectivity involves both cell-free enzymatic assays and cell-based models that more closely mimic physiological conditions.

In Vitro COX Inhibition Assay (Enzymatic)

This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. A common method is a colorimetric or fluorometric assay that detects the peroxidase activity of COX.

Causality of Experimental Choices:

  • Purified Enzymes: Using purified recombinant human or ovine COX-1 and COX-2 allows for a direct assessment of the compound's interaction with each isoform without the confounding factors of a cellular environment.

  • Multiple Concentrations: Testing a range of concentrations of N-(2-Fluorophenyl)anthranilic acid is essential to generate a dose-response curve and accurately calculate the half-maximal inhibitory concentration (IC50).

  • Comparator Compounds: Including well-characterized NSAIDs (e.g., ibuprofen, diclofenac, celecoxib) provides a benchmark for the potency and selectivity of the test compound.

Click to view the detailed experimental protocol for the In Vitro COX Inhibition Assay.

Objective: To determine the IC50 values of N-(2-Fluorophenyl)anthranilic acid for COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes (available from commercial suppliers like Cayman Chemical).

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

  • N-(2-Fluorophenyl)anthranilic acid and comparator NSAIDs.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and cofactors in cold assay buffer immediately before use. Prepare a stock solution of N-(2-Fluorophenyl)anthranilic acid and comparator compounds in a suitable solvent (e.g., DMSO) and then create a series of dilutions.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Blank wells: Assay Buffer.

    • 100% Activity wells: Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor wells: Assay Buffer, Heme, enzyme, and varying concentrations of the test or comparator compound.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the colorimetric/fluorometric probe to all wells, followed by the substrate (arachidonic acid) to initiate the reaction.

  • Measurement: Immediately read the absorbance or fluorescence in a microplate reader kinetically for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined relative to the 100% activity wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Human Whole Blood Assay (Cell-Based)

This ex vivo assay is considered a more physiologically relevant model as it accounts for factors like protein binding and cell membrane permeability.[1] It measures the inhibition of COX-1 in platelets and COX-2 in lipopolysaccharide (LPS)-stimulated monocytes.[1][2]

Causality of Experimental Choices:

  • Whole Blood: Utilizes the native environment of the enzymes, including plasma proteins to which drugs can bind.

  • COX-1 Measurement (Thromboxane B2): In response to clotting, platelets produce thromboxane A2 (measured as its stable metabolite, TXB2), a process exclusively dependent on COX-1.[1][2]

  • COX-2 Measurement (Prostaglandin E2): Monocytes, when stimulated with LPS, upregulate COX-2 expression and produce prostaglandin E2 (PGE2).[2] This allows for a specific measure of COX-2 activity.

Click to view the detailed experimental protocol for the Human Whole Blood Assay.

Objective: To determine the IC50 values of N-(2-Fluorophenyl)anthranilic acid for COX-1 and COX-2 in a human whole blood matrix.

Materials:

  • Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.

  • Heparinized and non-heparinized collection tubes.

  • Lipopolysaccharide (LPS) from E. coli.

  • N-(2-Fluorophenyl)anthranilic acid and comparator NSAIDs.

  • Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

  • Incubator, centrifuge, and microplate reader.

Procedure for COX-1 Activity:

  • Aliquot 1 mL of non-heparinized whole blood into tubes containing various concentrations of the test compound or vehicle (DMSO).

  • Incubate the tubes at 37°C for 1 hour to allow blood to clot.

  • Centrifuge the tubes to separate the serum.

  • Collect the serum and store it at -80°C until analysis.

  • Measure the concentration of TXB2 in the serum using a specific EIA kit.

Procedure for COX-2 Activity:

  • Aliquot 1 mL of heparinized whole blood into tubes.

  • Add various concentrations of the test compound or vehicle.

  • Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.

  • Incubate the tubes at 37°C for 24 hours.

  • Centrifuge the tubes to separate the plasma.

  • Collect the plasma and store it at -80°C until analysis.

  • Measure the concentration of PGE2 in the plasma using a specific EIA kit.

Data Analysis: For both assays, calculate the percent inhibition of TXB2 or PGE2 production for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 values.

Data Interpretation and Comparison

The primary output of these studies will be the IC50 values for N-(2-Fluorophenyl)anthranilic acid against COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

  • SI > 1: Indicates selectivity for COX-2.

  • SI < 1: Indicates selectivity for COX-1.

  • SI ≈ 1: Indicates a non-selective inhibitor.

It is crucial to compare these values with those of established NSAIDs to contextualize the compound's profile.

Table 1: Comparative COX Inhibition of Selected NSAIDs (Illustrative Data)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
N-(2-Fluorophenyl)anthranilic Acid To be determined To be determined To be determined
Mefenamic Acid~10-20~1-5~2-10
Niflumic Acid25770.32
Flufenamic Acid~15-26~5-18~1.4-3
Ibuprofen133700.035
Diclofenac0.50.51
Celecoxib150.04375

Note: The IC50 values presented are approximate and can vary depending on the specific assay conditions. This table is for illustrative purposes and should be populated with experimentally derived data.

Section 2: Broader Cross-Reactivity and Off-Target Profiling

While COX inhibition is the primary mechanism for NSAIDs, interactions with other biological targets can lead to unexpected side effects or even reveal novel therapeutic opportunities. Fenamates, for instance, have been reported to interact with other targets such as TRP channels. A comprehensive cross-reactivity study should therefore extend beyond the COX enzymes.

Causality of Experimental Choices:

  • Systematic Screening: A broad off-target screening panel provides an unbiased view of a compound's potential interactions across a wide range of protein families.

  • Relevance to Known Fenamate Off-Targets: Including assays for targets previously associated with fenamates (e.g., TRP channels) allows for a more focused investigation of potential class-specific cross-reactivity.

Recommended Experimental Approach for Off-Target Screening

A tiered approach is recommended for assessing off-target liability:

  • Computational Screening: In silico methods can predict potential off-target interactions based on the chemical structure of N-(2-Fluorophenyl)anthranilic acid. This can help prioritize targets for experimental validation.

  • Commercial Off-Target Screening Services: Several contract research organizations (CROs) offer comprehensive off-target profiling services. These services typically screen the test compound against a large panel of receptors, ion channels, enzymes, and transporters at a fixed concentration.[3][4] This is a cost-effective way to identify potential off-target "hits."

  • Follow-up Dose-Response Studies: Any significant interactions identified in the initial screen should be followed up with full dose-response studies to determine the potency (e.g., IC50 or EC50) of the interaction.

Table 2: Example of a Broad Off-Target Screening Panel

Target ClassExamples of Targets
GPCRs Adrenergic, Dopaminergic, Serotonergic, Opioid Receptors
Ion Channels Calcium, Sodium, Potassium Channels, TRP Channels
Kinases A panel of representative kinases from different families
Other Enzymes Phosphodiesterases, Proteases
Transporters Monoamine transporters, etc.
Visualization of Workflows and Pathways

To clearly delineate the experimental logic, the following diagrams illustrate the overall workflow for assessing cross-reactivity and the central role of the COX pathway.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostanoids_COX1 Prostaglandins (e.g., TXA2 for platelets) Prostacyclins PGH2->Prostanoids_COX1 Prostanoids_COX2 Prostaglandins (e.g., PGE2 for inflammation) Prostacyclins PGH2->Prostanoids_COX2 Physiological_Functions Gastric Protection Platelet Aggregation Renal Function Prostanoids_COX1->Physiological_Functions Inflammatory_Response Pain Fever Inflammation Prostanoids_COX2->Inflammatory_Response PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->COX2 Induces Expression Inflammatory_Stimuli->PLA2 Test_Compound N-(2-Fluorophenyl)anthranilic acid Test_Compound->COX1 Inhibition? (IC50) Test_Compound->COX2 Inhibition? (IC50)

Caption: The Cyclooxygenase (COX) signaling pathway.

Cross_Reactivity_Workflow Start Test Compound: N-(2-Fluorophenyl)anthranilic acid Primary_Screening Primary Target Assessment: COX Selectivity Start->Primary_Screening In_Vitro_Assay In Vitro Enzymatic Assay (Purified COX-1 & COX-2) Primary_Screening->In_Vitro_Assay WBA Human Whole Blood Assay (COX-1: TXB2, COX-2: PGE2) Primary_Screening->WBA Calculate_IC50 Calculate IC50 Values & Selectivity Index (SI) In_Vitro_Assay->Calculate_IC50 WBA->Calculate_IC50 Secondary_Screening Secondary Target Assessment: Off-Target Profiling Calculate_IC50->Secondary_Screening In_Silico In Silico Prediction Secondary_Screening->In_Silico Broad_Panel Broad Off-Target Panel Screen (e.g., GPCRs, Kinases, Ion Channels) Secondary_Screening->Broad_Panel In_Silico->Broad_Panel Prioritize Targets Dose_Response Follow-up Dose-Response Studies for 'Hits' Broad_Panel->Dose_Response Final_Profile Comprehensive Cross-Reactivity Profile Dose_Response->Final_Profile

Caption: Experimental workflow for cross-reactivity assessment.

Conclusion

A systematic and multi-faceted approach is essential for accurately defining the cross-reactivity profile of N-(2-Fluorophenyl)anthranilic acid. By progressing from direct enzymatic assays to more physiologically relevant cell-based models and finally to broad off-target screening, researchers can build a comprehensive understanding of the compound's selectivity and potential liabilities. The experimental protocols and comparative framework provided in this guide are designed to ensure scientific rigor and generate the high-quality data necessary for informed decision-making in the drug development process. It is imperative to experimentally determine the IC50 values for N-(2-Fluorophenyl)anthranilic acid, as this specific data is not currently available in the public domain, and to interpret these findings within the context of well-characterized reference compounds.

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Creative Biolabs. (n.d.). Off-Target Profiling.
  • Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705–1712.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563–7568.
  • Kawai, S., Nishida, S., Kato, M., Furumaya, Y., Okamoto, R., Koshino, T., & Mizushima, Y. (1998). Comparison of cyclooxygenase-1 and-2 inhibitory activities of various nonsteroidal anti-inflammatory drugs using human platelets and synovial cells. European journal of pharmacology, 347(1), 87-94.
  • Hinz, B., Dormann, H., & Brune, K. (2006). More pronounced inhibition of cyclooxygenase 2, increase in blood pressure, and reduction of heart rate by treatment with diclofenac compared with celecoxib and rofecoxib.

Sources

A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized N-(2-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like N-(2-Fluorophenyl)anthranilic acid is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1][2] This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of newly synthesized N-(2-Fluorophenyl)anthranilic acid, offering field-proven insights into the causality behind experimental choices and ensuring each protocol functions as a self-validating system.

N-(2-Fluorophenyl)anthranilic acid is a derivative of anthranilic acid, a versatile precursor in the synthesis of various pharmaceuticals, including anti-inflammatory agents and anticancer drugs.[3][4] Its synthesis, often an Ullmann condensation, can introduce a predictable profile of impurities, including unreacted starting materials (e.g., 2-aminofluorobenzene, 2-halobenzoic acid), by-products, and residual solvents.[1][5] A multi-pronged analytical approach is therefore essential for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the cornerstone of purity analysis in the pharmaceutical industry.[2][6] Its strength lies in its ability to separate, identify, and quantify non-volatile and thermally unstable compounds with high precision and sensitivity.[1] For N-(2-Fluorophenyl)anthranilic acid, which possesses aromatic rings and a carboxylic acid group, RP-HPLC is exceptionally well-suited.

Causality of Method Design: We choose a C18 column because its non-polar stationary phase effectively retains the aromatic structure of the analyte through hydrophobic interactions. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer, allows for the controlled elution of the analyte and its potential impurities. The acidic buffer (e.g., phosphate buffer at pH 3) is critical; it suppresses the ionization of the carboxylic acid group on the anthranilic acid moiety, ensuring a single, well-defined chromatographic peak and preventing tailing.[7][8]

Experimental Protocol: RP-HPLC
  • System Preparation:

    • Chromatograph: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm, selected based on the UV absorbance maxima of anthranilic acid derivatives.[9]

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of N-(2-Fluorophenyl)anthranilic acid reference standard and dissolve in 10 mL of diluent (Methanol:Water 50:50).

    • Working Standard (50 µg/mL): Dilute the stock solution appropriately with the diluent.

    • Sample Solution (50 µg/mL): Prepare the synthesized sample in the same manner as the standard.

  • Chromatographic Run & Validation:

    • System Suitability: Inject the working standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Isocratic Elution: Use a mobile phase composition of Acetonitrile:Buffer (e.g., 60:40 v/v) to elute the main peak. A gradient elution may be required to resolve closely eluting impurities.

    • Analysis: Inject the sample solution. Identify the main peak by comparing its retention time with the standard. Quantify impurities by their area percentage relative to the main peak. The limit of detection for impurities is typically around 0.01%.[7]

Workflow: HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase (A & B) Equilibrate Equilibrate System Prep_Mobile->Equilibrate Prep_Sample Prepare Standard & Sample Solutions SST System Suitability Test (SST) Prep_Sample->SST Equilibrate->SST Inject Inject Sample SST->Inject If SST Passes Separate Chromatographic Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity & Impurity Profile Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful hyphenated technique ideal for identifying volatile and semi-volatile organic impurities, such as residual solvents from the synthesis.[1][10] For a compound like N-(2-Fluorophenyl)anthranilic acid, which has a relatively high boiling point and contains polar functional groups, direct analysis can be challenging. Therefore, derivatization is often employed to increase volatility and thermal stability.

Causality of Method Design: Derivatization, typically silylation (e.g., with BSTFA) or esterification, converts the polar -COOH and -NH groups into less polar, more volatile derivatives.[11] This allows the compound to traverse the GC column without degradation. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that acts as a "molecular fingerprint," allowing for unambiguous identification of the main component and any co-eluting impurities by comparing spectra to a library (e.g., NIST).

Experimental Protocol: GC-MS
  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the synthesized sample into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS System & Parameters:

    • GC System: Gas chromatograph with a capillary column.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 min, then ramp to 300°C at 15°C/min, and hold for 10 min.

    • MS Detector: Quadrupole or Ion Trap.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Analysis:

    • The total ion chromatogram (TIC) will show separated peaks.

    • Obtain the mass spectrum for each peak.

    • Identify the main component and impurities by comparing their mass spectra with a reference library (e.g., NIST).[12]

Workflow: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Weigh Sample Derivatize Derivatize with Silylating Agent Sample_Prep->Derivatize Heat Heat at 70°C Derivatize->Heat Inject Inject into GC Heat->Inject Separate GC Separation (DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-550) Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Identify Identify Peaks via MS Library Search TIC->Identify

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is unparalleled for the structural elucidation of molecules.[13] For purity validation, ¹H and ¹³C NMR are essential for confirming the identity of the synthesized N-(2-Fluorophenyl)anthranilic acid and for identifying structurally similar impurities that might be difficult to resolve chromatographically.

Causality of Method Design: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the carbon skeleton. For N-(2-Fluorophenyl)anthranilic acid, specific signals corresponding to the aromatic protons on both rings, the amine proton, and the carboxylic acid proton should be present and correctly integrated.[3][14] The presence of extraneous peaks indicates impurities. For example, residual starting material like anthranilic acid would show a different aromatic splitting pattern and lack signals from the fluorophenyl ring.[15]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize the sample and allows for the observation of exchangeable protons (-NH and -COOH).[14]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Spectrometer Setup & Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H Acquisition:

      • Acquire a standard proton spectrum with 16-32 scans.

      • Typical spectral width: -2 to 12 ppm.

    • ¹³C Acquisition:

      • Acquire a proton-decoupled carbon spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

      • Typical spectral width: 0 to 220 ppm.

  • Data Processing and Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum using the TMS signal (or residual solvent peak).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

    • Assign peaks to the corresponding atoms in the molecular structure based on chemical shifts, coupling constants, and comparison to reference spectra or predictive software.[16]

    • Analyze for any unassignable peaks, which would indicate the presence of impurities.

Workflow: NMR Structural Validation

NMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing Prep_Sample Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) Insert_Sample Insert into NMR Spectrometer Prep_Sample->Insert_Sample Acquire_H1 Acquire ¹H Spectrum Insert_Sample->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Insert_Sample->Acquire_C13 Process_FID Process FID (FT, Phasing) Acquire_H1->Process_FID Acquire_C13->Process_FID Assign_Peaks Assign Signals to Molecular Structure Process_FID->Assign_Peaks Check_Impurity Identify Impurity Peaks Assign_Peaks->Check_Impurity

Caption: Workflow for NMR structural confirmation and purity assessment.

Melting Point Analysis: A Fundamental Purity Indicator

Melting point is a fundamental physical property that serves as a quick and inexpensive criterion for purity. A pure crystalline solid typically exhibits a sharp melting point range (≤ 1°C), whereas the presence of impurities will cause a depression and broadening of the melting range.[17]

Causality of Method Design: This phenomenon, known as melting point depression, is a colligative property. Impurities disrupt the crystal lattice of the solid, requiring less energy to overcome the intermolecular forces holding the structure together. Therefore, a broad and depressed melting point compared to the literature value is a strong indicator of an impure sample. The reported melting point for N-(2-Fluorophenyl)anthranilic acid is around 183°C.[18]

Experimental Protocol: Melting Point Determination
  • Sample Preparation:

    • Ensure the synthesized sample is completely dry.

    • Finely powder a small amount of the sample.

    • Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[19]

  • Apparatus & Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample rapidly to about 15-20°C below the expected melting point (183°C).

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[17]

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Interpretation:

    • Compare the observed melting range to the literature value. A sharp range (e.g., 182.5-183.5°C) indicates high purity. A broad range (e.g., 178-182°C) suggests the presence of impurities.

Comparative Summary of Analytical Techniques

The choice of analytical technique depends on the specific information required. For routine quality control and quantification, HPLC is the method of choice. For definitive structural confirmation, NMR is indispensable. GC-MS is crucial for volatile impurities, and melting point serves as a rapid, preliminary check of purity. A comprehensive validation strategy will employ several of these methods.

Technique Principle Information Provided Strengths Limitations Typical Application
RP-HPLC Differential partitioning between a non-polar stationary phase and a polar mobile phase.[2]Quantitative purity (% area), impurity profile, retention time.High sensitivity, precision, and reproducibility; suitable for non-volatile compounds.[20]Requires a reference standard for absolute quantification; may not resolve all co-eluting impurities.Primary method for batch release, stability testing, and quantifying known/unknown impurities.
GC-MS Separation based on volatility followed by mass-based detection and identification.[10]Identification of volatile/semi-volatile components, structural information from mass spectra.Excellent for identifying residual solvents and volatile by-products; high specificity.[21]Not suitable for non-volatile or thermally labile compounds without derivatization; less quantitative than HPLC.Analysis of residual solvents and reaction by-products.
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[13]Unambiguous molecular structure, identification of impurities, stereochemistry.Provides definitive structural information; can identify unknown impurities without a reference standard.Relatively low sensitivity compared to chromatographic methods; requires more sample; expensive.[22]Structure confirmation of the final product and key intermediates; characterization of unknown impurities.
Melting Point Temperature at which a solid transitions to a liquid.[19]Physical property indicative of purity.Fast, inexpensive, and requires minimal sample.Non-specific; only indicates the presence of impurities, not their identity or quantity; less reliable for amorphous solids.Rapid, preliminary check of purity after synthesis and recrystallization.

Conclusion

Validating the purity of synthesized N-(2-Fluorophenyl)anthranilic acid requires a strategic and orthogonal analytical approach. No single technique can provide a complete picture. RP-HPLC stands as the primary tool for quantitative assessment, offering robust and precise data on purity and impurity levels. NMR spectroscopy provides the definitive structural confirmation, ensuring the target molecule has indeed been synthesized and identifying any structurally related impurities. GC-MS is essential for profiling volatile impurities that other methods would miss, while melting point determination serves as a rapid and invaluable preliminary purity check. By integrating these techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and safety of this critical chemical intermediate.

References

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • National Institutes of Health (NIH). (2023). hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison.
  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • IJCRT.org. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS.
  • PubMed. (n.d.). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution.
  • National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • ResearchGate. (n.d.). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • McFarland Laboratories. (n.d.). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.
  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid.
  • PubMed. (1986). Analysis of anthranilic acid by liquid chromatography.
  • SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino.
  • ChemicalBook. (n.d.). Anthranilic acid(118-92-3) 1H NMR spectrum.
  • DiVA portal. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
  • SSERC. (n.d.). Melting point determination.
  • ChemicalBook. (n.d.). N-Phenylanthranilic acid(91-40-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 54-58-0(N-(2-FLUOROPHENYL)ANTHRANILIC ACID) Product Description.
  • PubMed. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents.
  • Iraqi Journal of Pharmaceutical Sciences. (2025). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids.
  • IJSDR. (n.d.). Phytochemical Profiling and GC-MS analysis of methanolic extract of Nymphaea caerulea Savigny – Rhizome.
  • The Journal of Phytopharmacology. (n.d.). Preliminary Phytochemical Screening and GC-MS Analysis of Methanolic Extract of Turnera subulata Smith (Passifloraceae).
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach.

Sources

A Comparative Analysis of N-(2-Fluorophenyl)anthranilic Acid and its Non-Fluorinated Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the fenamate class, derived from N-phenylanthranilic acid, holds a significant position.[1][2][3] This guide provides a detailed comparative analysis of N-(2-Fluorophenyl)anthranilic acid and its foundational, non-fluorinated analog, N-phenylanthranilic acid. By examining their physicochemical properties, biological activities, and synthesis, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their research endeavors.

Introduction to the Analogs

N-phenylanthranilic acid serves as the parent structure for a range of NSAIDs, valued for their analgesic, anti-inflammatory, and antipyretic properties.[4][5][6][7] Its derivatives, including the fluorinated analog N-(2-Fluorophenyl)anthranilic acid, are of particular interest due to the potential for fluorine substitution to modulate pharmacokinetic and pharmacodynamic properties. The introduction of fluorine can influence factors such as metabolic stability, lipophilicity, and binding affinity to target enzymes. This comparison will dissect the impact of this single-atom substitution.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom to the phenyl ring significantly alters the physicochemical properties of the molecule. These differences can have profound implications for solubility, membrane permeability, and ultimately, bioavailability.

PropertyN-(2-Fluorophenyl)anthranilic acidN-phenylanthranilic acidRationale for Differences
Molecular Formula C₁₃H₁₀FNO₂C₁₃H₁₁NO₂Addition of a fluorine atom.
Molecular Weight 231.22 g/mol 213.23 g/mol [8][9]The higher atomic weight of fluorine compared to hydrogen.
Melting Point 183 °C[10]182-185 °C[9][11]The melting points are quite similar, suggesting that the introduction of the fluorine atom at the ortho position does not drastically alter the crystal lattice energy in this case.
pKa ~3.63 (Predicted)[10]~5.28[9]The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid group, resulting in a lower pKa.
Solubility Insoluble in water[9]Insoluble in water[9]Both compounds are poorly soluble in water due to their largely nonpolar structures. However, their sodium salts are freely soluble.[12]

Synthesis of N-Aryl Anthranilic Acids: The Ullmann Condensation

A well-established method for the synthesis of N-aryl anthranilic acids is the Ullmann condensation.[13][14] This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[13]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A o-Chlorobenzoic Acid Reflux Reflux A->Reflux B Aniline (or 2-Fluoroaniline) B->Reflux K2CO3 Anhydrous Potassium Carbonate K2CO3->Reflux Base CuO Cupric Oxide (Catalyst) CuO->Reflux Catalyst Product N-Aryl Anthranilic Acid Reflux->Product Ullmann Condensation Side_Products KCl + H₂O + CO₂ Reflux->Side_Products

Caption: Workflow for the Ullmann Condensation Synthesis.

Experimental Protocol: Synthesis of N-phenylanthranilic acid

This protocol is adapted from established literature procedures.[15][16][17]

Materials:

  • o-chlorobenzoic acid

  • Aniline

  • Anhydrous potassium carbonate

  • Cupric oxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 mol), aniline (1.2 mol), anhydrous potassium carbonate, and a catalytic amount of cupric oxide.

  • Heat the mixture under reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove excess aniline by steam distillation.

  • Treat the remaining solution with activated carbon and boil for 15 minutes, followed by hot filtration.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude N-phenylanthranilic acid.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-phenylanthranilic acid.

Note: For the synthesis of N-(2-Fluorophenyl)anthranilic acid, 2-fluoroaniline would be used in place of aniline.

Biological Activity: A Focus on Cyclooxygenase Inhibition

Both N-(2-Fluorophenyl)anthranilic acid and N-phenylanthranilic acid belong to the fenamate class of NSAIDs, which exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2]

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Pain, Inflammation, Fever PGs->Inflammation Fenamates N-(2-Fluorophenyl)anthranilic acid N-phenylanthranilic acid Fenamates->COX Inhibition

Caption: Mechanism of Action of Fenamate NSAIDs.

Comparative Efficacy

While both compounds inhibit COX enzymes, the presence of the fluorine atom in N-(2-Fluorophenyl)anthranilic acid can influence its inhibitory potency and selectivity towards COX-1 and COX-2. Generally, fenamates are non-selective COX inhibitors.[18] However, subtle structural modifications can alter this profile. Studies on various fenamates have shown a range of potencies. For instance, in anti-UV-erythema assays, flufenamic acid (a trifluoromethyl analog) is more potent than phenylbutazone, which in turn is more potent than mefenamic acid (a dimethyl analog).[12]

Recent research has also highlighted that some fenamates, including flufenamic acid and mefenamic acid, can act as substrate-selective inhibitors of COX-2.[19][20] This means they can preferentially inhibit the oxygenation of endocannabinoids over arachidonic acid, which could lead to more nuanced therapeutic effects.[19][20] The binding mode of these inhibitors within the cyclooxygenase channel of human COX-2 involves the carboxylate group interacting with Tyr-385 and Ser-530.[19][20]

Beyond COX inhibition, fenamates have been shown to have other biological activities, including the modulation of ion channels and potential applications in neurodegenerative diseases and cancer.[21][22][23]

Conclusion

The comparison between N-(2-Fluorophenyl)anthranilic acid and its non-fluorinated analog, N-phenylanthranilic acid, underscores the significant impact of fluorination in medicinal chemistry. The introduction of a single fluorine atom alters key physicochemical properties like acidity, which can influence the pharmacokinetic profile of a drug candidate. While both compounds share a common mechanism of action as COX inhibitors, the nuanced differences in their potency and potential for substrate-selective inhibition warrant further investigation for specific therapeutic applications. The synthetic accessibility of these compounds via the Ullmann condensation provides a robust platform for the generation of further derivatives for structure-activity relationship studies. This guide serves as a foundational resource for researchers aiming to leverage the properties of these fenamates in the development of novel therapeutics.

References

  • Organic Syntheses Procedure. acridone.
  • Winder, C. V., Kaump, D. H., Glazko, A. J., & Holmes, E. L. (n.d.). Pharmacology of the Fenamates.
  • Kalgutkar, A. S., et al. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 291(29), 15335-15347.
  • Biosynth. (n.d.). N-Phenylanthranilic acid | 91-40-7 | FP71363.
  • Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies. (2025).
  • Kalgutkar, A. S., et al. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed.
  • PrepChem.com. (n.d.). Synthesis of Step A -- N-phenyl-anthranilic acid.
  • ChemicalBook. (2025). N-Phenylanthranilic acid | 91-40-7.
  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36, 2269-2274.
  • Li, J. T., et al. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Taylor & Francis Online.
  • PubChem. (n.d.). N-Phenylanthranilic Acid.
  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (n.d.). MDPI.
  • The molecular design of biologically active derivatives of N-phenylanthranilic acid. (2018).
  • Wikipedia. (n.d.). Mefenamic acid.
  • Fenamates | Request PDF. (n.d.). ResearchGate.
  • Lab Pro Inc. (n.d.). N-Phenylanthranilic Acid, 25G - D0873-25G.
  • N-Phenylanthranilic acid CAS:91-40-7. (n.d.).
  • Oakley, C., & Kalinichev, M. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. PMC - NIH.
  • Kalgutkar, A. S., et al. (n.d.). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC - PubMed Central.
  • Rajalakshmi, R. T., Bheeter, S. R., & Vasanth, N. (n.d.). Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. SJC.
  • Cocrystallization with flufenamic acid: comparison of physicochemical properties of two pharmaceutical cocrystals. (n.d.). CrystEngComm (RSC Publishing).
  • PubChem. (n.d.). Flufenamic Acid.
  • ChemicalBook. (n.d.). 54-58-0(N-(2-FLUOROPHENYL)ANTHRANILIC ACID) Product Description.
  • Gaidukevich, A. N., Levitin, E., & Zakharova, T. (1985). Synthesis and biological activity of N-phenylanthranilic acid derivatives. Pharmaceutical Chemistry Journal.
  • Multiple actions of fenamates and other nonsteroidal anti-inflammatory drugs on GABAA receptors. (2019). PubMed.
  • A series of fenamates derivatives with cyclooxygenase (COX) inhibition... (n.d.). ResearchGate.
  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab.
  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. (2022). PMC - NIH.
  • Wikipedia. (n.d.). Flufenamic acid.
  • Tocris Bioscience. (n.d.). Flufenamic acid.
  • Thermodynamic properties of Flufenamic and Niflumic acids—Specific and non-specific interactions in solution and in crystal lattices, mechanism of solvation, partitioning and distribution | Request PDF. (2025). ResearchGate.
  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Publication Corporation.
  • Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. (n.d.). PubMed.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (n.d.).
  • ChemicalBook. (2023). N-(2-FLUOROPHENYL)ANTHRANILIC ACID | 54-58-0.
  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (n.d.). Semantic Scholar.
  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (2025). ResearchGate.
  • Noubade, K., Prasad, Y. R., Kumar, T. V., & Udupi, R. H. (n.d.). Synthesis and biological activity of n-anthranilic acid derivatives. TSI Journals.
  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.).
  • Investigation on biological activities of anthranilic acid sulfonamide analogs. (n.d.). PMC - NIH.
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (n.d.).
  • Ullmann Condensation. (n.d.). SynArchive.

Sources

Navigating the Structure-Activity Landscape of N-(2-Fluorophenyl)anthranilic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the fenamate class, characterized by the N-arylanthranilic acid scaffold, remains a cornerstone for therapeutic intervention. These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][2] Among the myriad of possible substitutions, halogenation of the N-aryl ring has proven to be a fruitful strategy for modulating potency and selectivity. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-(2-Fluorophenyl)anthranilic acid derivatives, offering a comparative perspective against other halogenated and non-halogenated analogs to inform rational drug design.

The Fenamate Scaffold: A Privileged Structure for COX Inhibition

The N-arylanthranilic acid core is a bioisostere of salicylic acid and serves as the foundational framework for numerous NSAIDs, including mefenamic acid and flufenamic acid.[3][4] The activity of these molecules is critically dependent on two key functional groups: the carboxylic acid and the secondary amine bridge. The carboxylate group is essential for binding to the active site of COX enzymes, while the NH-group maintains the crucial dihedral angle between the two aromatic rings.

The general mechanism of action for fenamates involves the inhibition of COX-1 and COX-2, the two isoforms of the cyclooxygenase enzyme.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs with reduced gastrointestinal side effects.[2]

The Impact of Fluorine Substitution: A Strategic Modification

The introduction of a fluorine atom to the N-phenyl ring can significantly influence the pharmacological profile of anthranilic acid derivatives. Fluorine's high electronegativity and relatively small size can alter the electronic properties, lipophilicity, and metabolic stability of a molecule. The position of the fluorine substituent is critical in determining its effect on biological activity.

The Significance of the 2-Position

Placing a fluorine atom at the ortho (2-) position of the N-phenyl ring is a strategic choice in drug design. This substitution can induce a conformational bias, influencing the dihedral angle between the two aromatic rings. This conformational restriction can be crucial for optimal binding to the COX active site. Furthermore, the electron-withdrawing nature of the fluorine atom at this position can modulate the pKa of the secondary amine and influence the overall electronic distribution of the molecule, potentially enhancing its interaction with the enzyme.

Comparative Analysis: N-(2-Fluorophenyl)anthranilic Acid vs. Other Analogs

To understand the unique contributions of the 2-fluoro substituent, it is essential to compare its potential properties with other well-characterized fenamates.

CompoundN-Aryl SubstituentKey SAR Observations
N-Phenylanthranilic Acid Unsubstituted PhenylThe parent compound of the fenamate class. Generally exhibits moderate anti-inflammatory activity.
Mefenamic Acid 2,3-DimethylphenylThe methyl groups provide steric bulk, influencing the conformation and enhancing potency.
Flufenamic Acid 3-TrifluoromethylphenylThe strongly electron-withdrawing trifluoromethyl group at the meta position significantly increases anti-inflammatory activity.[7]
N-(2-Fluorophenyl)anthranilic Acid 2-FluorophenylThe ortho-fluoro substitution is expected to enforce a specific conformation and modulate electronic properties, potentially leading to high potency.
N-(3-Fluorophenyl)anthranilic Acid 3-FluorophenylThe meta-fluoro substitution would primarily exert an electronic effect, potentially influencing binding affinity.
N-(4-Fluorophenyl)anthranilic Acid 4-FluorophenylThe para-fluoro substitution would have a different electronic and steric influence compared to the ortho and meta positions, likely resulting in a distinct activity profile.

Mechanistic Insights from Molecular Modeling

Molecular docking studies of anthranilic acid derivatives with the COX-2 enzyme can provide valuable insights into their binding modes and the structural basis for their activity.[8] While specific docking studies for N-(2-Fluorophenyl)anthranilic acid are not widely published, we can extrapolate from the known binding of other fenamates.

The carboxylate group of the anthranilic acid moiety typically forms a salt bridge with a positively charged arginine residue (Arg120) at the entrance of the COX active site. The N-phenyl ring extends into a hydrophobic channel. The conformation of the molecule, dictated by the substitution pattern on the N-phenyl ring, is critical for optimal van der Waals interactions within this channel.

The ortho-fluoro substituent in N-(2-Fluorophenyl)anthranilic acid is predicted to play a dual role:

  • Conformational Constraint: It can sterically interact with the anthranilic acid ring, forcing a twisted conformation that may be more favorable for fitting into the COX-2 active site.

  • Electronic Influence: The electronegative fluorine can influence the charge distribution on the phenyl ring, potentially leading to more favorable electrostatic interactions with the amino acid residues lining the active site.

G cluster_0 N-(2-Fluorophenyl)anthranilic Acid cluster_1 Biological Target Molecule N-(2-Fluorophenyl)anthranilic Acid 2-Fluoro 2-Fluoro Substituent Molecule->2-Fluoro Influences Carboxylic_Acid Carboxylic Acid Molecule->Carboxylic_Acid Contains NH_Bridge NH Bridge Molecule->NH_Bridge Contains Hydrophobic_Channel Hydrophobic Channel 2-Fluoro->Hydrophobic_Channel Conformational Constraint & Electronic Influence Arg120 Arg120 Carboxylic_Acid->Arg120 Ionic Interaction Active_Site Active Site NH_Bridge->Active_Site Maintains Dihedral Angle COX2 COX-2 Enzyme COX2->Active_Site Active_Site->Arg120 Active_Site->Hydrophobic_Channel

Caption: Predicted interaction of N-(2-Fluorophenyl)anthranilic acid with the COX-2 active site.

Experimental Protocols for Evaluation

To empirically determine the structure-activity relationship and compare the performance of N-(2-Fluorophenyl)anthranilic acid derivatives, a series of well-established in vitro and in vivo assays are recommended.

In Vitro COX Inhibition Assay

This assay is fundamental to determine the potency and selectivity of the compounds for COX-1 and COX-2.

Principle: The ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes is measured.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing hematin, glutathione, and a suitable buffer (e.g., Tris-HCl).

  • Compound Incubation: Add varying concentrations of the test compounds (and a vehicle control) to the reaction mixture and pre-incubate with the enzyme for a specified time (e.g., 15 minutes at 37°C).

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Stop Reaction: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a quenching solution (e.g., a solution of HCl).

  • Quantify PGE2: Measure the concentration of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity). The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

G Start Start Prepare_Enzyme Prepare COX-1 and COX-2 Enzymes Start->Prepare_Enzyme Prepare_Reaction_Mix Prepare Reaction Mixture Prepare_Enzyme->Prepare_Reaction_Mix Add_Compound Add Test Compound/Vehicle Prepare_Reaction_Mix->Add_Compound Pre_Incubate Pre-incubate with Enzyme Add_Compound->Pre_Incubate Add_Arachidonic_Acid Add Arachidonic Acid Pre_Incubate->Add_Arachidonic_Acid Incubate Incubate Add_Arachidonic_Acid->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_PGE2 Measure PGE2 (ELISA) Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 and Selectivity Index Measure_PGE2->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of test compounds.[9][10]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory effect.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups for different doses of the N-(2-Fluorophenyl)anthranilic acid derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The N-(2-Fluorophenyl)anthranilic acid scaffold holds significant promise for the development of potent and potentially selective anti-inflammatory agents. The strategic placement of the fluorine atom at the ortho position is hypothesized to confer favorable conformational and electronic properties for enhanced COX-2 inhibition. However, to fully elucidate the SAR of this specific substitution pattern, direct comparative studies with its positional isomers and the parent compound are imperative.

Future research should focus on synthesizing a series of N-(fluorophenyl)anthranilic acids with the fluorine at the 2-, 3-, and 4-positions and evaluating them in parallel using the standardized in vitro and in vivo assays described in this guide. Such studies, complemented by computational modeling, will provide the much-needed quantitative data to validate the hypotheses presented here and guide the rational design of the next generation of fenamate-based NSAIDs.

References

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. American Journal of Medicine Studies, 2(1), 24-32.
  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2269-2274.
  • Joshi, J., Singh, P., & Narasimhan, B. (2010). Synthesis and antiinflammatory activity of N-aryl anthranilic acid and its derivatives. Indian journal of pharmaceutical sciences, 72(4), 469-472.
  • Morsy, M. A., Shagar, G. F., El-Sheikh, A. A., Abdel-Gawad, S. A., & Abdel-Gaber, S. A. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents.
  • Joshi, J. D., Singh, P. P., & Narsimhan, B. (2010). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 469–472.
  • Mester, C., Vasilateanu, A., Iacob, A. T., Păunescu, V., Avram, S., & Kurunczi, L. (2023).
  • Mladenović, M., & Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. American Journal of Medicine Studies, 2(1), 24-32.
  • Oza, V. B., Petrassi, H. M., Purkey, H. E., & Kelly, J. W. (1999). Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. Bioorganic & medicinal chemistry letters, 9(1), 1–6.
  • Cramer, R. D., Patterson, D. E., & Bunce, J. D. (1988). Comparative molecular field analysis (CoMFA). 1. Effect of shape on binding of steroids to carrier proteins. Journal of the American Chemical Society, 110(18), 5959-5967.
  • Atrushi, K. S., Ahmed, S. M., & Al-Badrany, K. A. (2023). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Journal of Medicinal and Chemical Sciences, 6(9), 1943-1952.
  • Chandrashekhara Kumar B, S. K., & Manju, N. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
  • Banerjee, M., Behera, C. C., Pradhan, G. C., Azam, M. A., & Sahu, S. K. (2012). Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H)-one analogues. Química Nova, 35(1), 94-99.
  • Kumar, A., Sharma, S., & Srivastava, V. K. (2003). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. European journal of medicinal chemistry, 38(9), 849-855.
  • Joshi, J. D., Singh, P. P., & Narsimhan, B. (2010). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 469–472.
  • Soni, A., & Ranawat, M. S. (2011). Comparative Molecular Field Analysis (CoMFA)-A Modern Approach towards Drug Design. Indian Journal of Pharmaceutical Sciences, 73(4), 367–372.
  • Cruciani, G., Pastor, M., & Guba, W. (2000). Comparative molecular field analysis using GRID force-field and GOLPE variable selection methods in a study of inhibitors of glycogen phosphorylase b. Journal of medicinal chemistry, 43(22), 4083–4095.
  • Rainsford, K. D. (2007). New insights into COX-2 biology and inhibition. Current medicinal chemistry, 14(15), 1633–1640.
  • Morsy, M. A., Shagar, G. F., El-Sheikh, A. A., Abdel-Gawad, S. A., & Abdel-Gaber, S. A. (2022). Effect of anthranilic acid derivatives on cyclooxygenase (COX) activity.
  • Miteva, M., & Hristova, M. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Inorganics, 11(10), 401.
  • Talley, J. J. (2002). Selective COX-2 inhibitors: a review of their structure-activity relationships.
  • Timpe Behnen, E. (2013). Which NSAIDs Are Most Selective For COX-1 and COX-2?. Practical Pain Management, 13(7).
  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2269–2274.
  • Nakagawa, Y., & Akagi, T. (2016). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of pesticide science, 41(3), 85–91.
  • Tanaka, A., Araki, H., Hase, S., Komoike, Y., & Takeuchi, K. (2009). Inhibition of both COX-1 and COX-2 and resulting decrease in the level of prostaglandins E2 is responsible for non-steroidal anti-inflammatory drug (NSAID)-dependent exacerbation of colitis. European journal of pharmacology, 603(1-3), 120–132.

Sources

Introduction: The Analytical Imperative for N-(2-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for N-(2-Fluorophenyl)anthranilic Acid

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

N-(2-Fluorophenyl)anthranilic acid, a key derivative of anthranilic acid, serves as a crucial building block in the synthesis of various pharmacologically active molecules and fine chemicals.[1] As with any component destined for pharmaceutical use, the unambiguous confirmation of its identity, purity, and strength is not merely a procedural step but a foundational requirement for safety and efficacy. The development and validation of analytical methods for this compound are therefore of paramount importance, ensuring that it meets stringent quality standards throughout the drug development lifecycle.

This guide provides a comparative analysis of principal analytical techniques for the comprehensive characterization and quality control of N-(2-Fluorophenyl)anthranilic acid. We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection, the intricacies of validation according to global regulatory standards, and the practical application of these methods in a development setting. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which mandates a demonstration that a method is fit for its intended purpose.[2][3]

Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Purity and Assay

For quantifying an active pharmaceutical ingredient (API) and profiling its impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse. Its high resolving power, sensitivity, and robustness make it ideal for separating the main component from structurally similar impurities and degradation products.

Causality in Method Development

The molecular structure of N-(2-Fluorophenyl)anthranilic acid—containing aromatic rings and a carboxylic acid group—makes it an ideal candidate for RP-HPLC. The non-polar stationary phase (typically C18) will interact with the aromatic rings, while a polar mobile phase (e.g., a mixture of acetonitrile or methanol and an aqueous buffer) will carry the analyte through the column. The buffer's pH is critical; maintaining it below the pKa of the carboxylic acid (~pH 3-4) will suppress its ionization, leading to better peak shape and retention. UV detection is the logical choice due to the presence of chromophoric aromatic rings.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed not just for quantification but to be stability-indicating, meaning it can resolve the intact analyte from any potential degradation products.

  • Chromatographic System:

    • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH adjusted to ~2.5).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 324 nm. The dual wavelength allows for the detection of impurities that may have different absorption maxima.[4]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of N-(2-Fluorophenyl)anthranilic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution (100 µg/mL): Prepare in the same manner using the test sample.

  • Isocratic Elution Program:

    • A starting composition of 60% Mobile Phase A and 40% Mobile Phase B is a logical starting point, adjusted based on initial scouting runs to achieve a retention time of 5-10 minutes for the main peak.

Validation Protocol: A Self-Validating System per ICH Q2(R2)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3] Each validation parameter provides a layer of evidence confirming the method's reliability.

  • Specificity (including Forced Degradation): This is the cornerstone of a stability-indicating method. It proves the method can accurately measure the analyte without interference from impurities, degradants, or excipients. The most rigorous test is a forced degradation study.[5][6] (See dedicated section below for protocols).

  • Linearity: Establishes the relationship between concentration and detector response.

    • Procedure: Prepare a series of at least five concentrations across the expected working range (e.g., 50% to 150% of the nominal concentration, such as 50, 75, 100, 125, 150 µg/mL).

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Accuracy: Measures the closeness of the test results to the true value.

    • Procedure: Perform the assay on a sample of known purity (e.g., reference standard) at three concentration levels (e.g., 80%, 100%, 120%), with three replicates each.

    • Acceptance Criterion: The percent recovery should be within 98.0% to 102.0%.[7]

  • Precision: Assesses the degree of scatter between a series of measurements.

    • Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on a different instrument.

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[8]

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy.

    • Procedure: Determined based on a signal-to-noise ratio of 10:1 or by establishing the lowest concentration that meets precision and accuracy criteria.

  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.

    • Procedure: Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Acceptance Criterion: System suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

Data Presentation: HPLC Method Validation Summary
Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at the analyte's retention time. Peak purity index > 0.999.Ensures the signal is only from the analyte.
Linearity (r²) ≥ 0.999Confirms a proportional response to concentration.
Accuracy (% Recovery) 98.0 - 102.0%Confirms the method measures the "true" value.
Precision (%RSD) ≤ 2.0%Demonstrates the method's reproducibility.
Range The interval where the method is linear, accurate, and precise.Defines the operational limits of the method.
LOQ (%RSD) ≤ 10%Defines the lowest quantifiable concentration.
Robustness System suitability passes under varied conditions.Proves the method's reliability in routine use.
Visualization: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Report Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & SOP Robustness->Report

Caption: Workflow for HPLC method validation per ICH Q2(R2).

Pillar 2: Spectroscopic Methods – Rapid Tools for Identity and Quantification

While HPLC is superior for separation, spectroscopic methods offer rapid and cost-effective alternatives for identity confirmation and, in some cases, quantification.

UV-Visible Spectroscopy
  • Principle: Based on the absorption of UV-Vis light by the molecule's chromophores. For N-(2-Fluorophenyl)anthranilic acid, the aromatic rings and carboxylic acid group will produce a characteristic absorption spectrum. A study on anthranilic acid showed a distinct absorption peak around 324 nm.[4]

  • Experimental Protocol (Identity & Assay):

    • Prepare a ~10 µg/mL solution in methanol.

    • Scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • For assay, prepare a calibration curve (5-25 µg/mL) and measure the absorbance of the test sample at λmax.

  • Comparative Insight: UV-Vis is excellent for a quick identity check against a reference standard and for quantifying pure material. However, it lacks specificity; any impurity with a similar chromophore will interfere, making it unsuitable as a standalone stability-indicating method.

Fluorimetry
  • Principle: Anthranilic acid and its derivatives are known to be naturally fluorescent, a property that can be harnessed for highly sensitive quantification.[9][10] This involves exciting the molecule at one wavelength and measuring the emitted light at a longer wavelength.

  • Experimental Protocol (Quantification):

    • Determine the optimal excitation and emission wavelengths by scanning dilute solutions.

    • Prepare a standard curve in an appropriate solvent (e.g., methanol).

    • Measure the fluorescence intensity of the sample and quantify against the curve.

  • Comparative Insight: Fluorimetry is often orders of magnitude more sensitive than UV-Vis absorbance. However, it is susceptible to matrix effects and quenching (where other substances in the sample inhibit fluorescence), requiring careful sample preparation and validation.

Data Presentation: Comparison of Core Analytical Techniques
FeatureRP-HPLCUV-Vis SpectroscopyFluorimetry
Primary Use Purity, Assay, Impurity ProfilingIdentity, Assay (Pure Substance)Trace Quantification
Specificity Very High (Separation-based)Low (Interference is common)Moderate to High
Sensitivity High (µg/mL range)Moderate (µg/mL range)Very High (ng/mL range)
Throughput Low to ModerateHighHigh
Cost/Complexity HighLowModerate

Pillar 3: Gas Chromatography (GC) – A Niche Alternative

  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase. For a molecule like N-(2-Fluorophenyl)anthranilic acid, which has a relatively high boiling point and a polar carboxylic acid group, direct analysis is challenging. Derivatization, such as converting the carboxylic acid to a more volatile methyl ester, is typically required.[11]

  • Experimental Protocol (Hypothetical):

    • Derivatization: React the sample with a methylating agent (e.g., diazomethane or methanolic HCl).

    • GC-MS System: Inject the derivatized sample into a GC system coupled with a Mass Spectrometer (MS) detector.

    • Separation: Use a capillary column (e.g., DB-5ms) with a temperature gradient program.

    • Detection: The MS provides both quantification (from the ion current) and identity confirmation (from the fragmentation pattern).

  • Comparative Insight: GC-MS offers exceptional specificity and is excellent for identifying volatile or semi-volatile impurities. However, the need for derivatization adds complexity and a potential source of error. It is generally less preferred than HPLC for routine analysis of non-volatile APIs but can be a powerful tool for specialized investigations.

Forced Degradation: The Ultimate Test of Specificity

A stability-indicating method must be able to separate the intact drug from its degradation products.[12] Forced degradation studies intentionally stress the sample to generate these products and prove the method's resolving power.[6]

Experimental Protocols for Stress Conditions

For each condition, a sample of N-(2-Fluorophenyl)anthranilic acid (e.g., 1 mg/mL in a suitable solvent) is subjected to stress, then diluted and analyzed by the validated HPLC method alongside an unstressed control. The goal is to achieve 5-20% degradation.[12]

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl; heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH; heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidation: Add 1 mL of 3% H₂O₂; keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Visualization: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis & Evaluation Acid Acid Hydrolysis (HCl, Heat) HPLC Analyze Stressed Samples by Validated HPLC Method Acid->HPLC Base Base Hydrolysis (NaOH, Heat) Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Thermal Thermal (Heat, Solid) Thermal->HPLC Photo Photolytic (Light, UV) Photo->HPLC Evaluate Evaluate Peak Purity & Mass Balance HPLC->Evaluate Conclusion Conclusion: Method is Stability-Indicating Evaluate->Conclusion

Caption: Workflow for a forced degradation study.

Conclusion

The validation of analytical methods for N-(2-Fluorophenyl)anthranilic acid is a multi-faceted process that relies on a deep understanding of both the analyte's chemistry and regulatory expectations.

  • RP-HPLC stands out as the most powerful and versatile technique, providing a validated, stability-indicating method for both assay and purity determination, making it the method of choice for quality control and regulatory submissions.

  • Spectroscopic methods (UV-Vis and Fluorimetry) serve as excellent complementary tools, offering rapid, high-throughput options for identity confirmation and quantification where the sample matrix is simple and well-controlled.

  • GC-MS remains a valuable, specialized technique for investigating volatile impurities, though its complexity makes it less suitable for routine analysis.

Ultimately, the selection of a method is dictated by its intended purpose. A robust validation package, built upon the principles of scientific integrity and supported by comprehensive data from forced degradation studies, is non-negotiable. This ensures that the analytical data generated is trustworthy, reproducible, and stands up to the highest levels of scientific and regulatory scrutiny.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link][2]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link][3]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link][8]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. NetZealous. [Link][13]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link][14]

  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories. [Link][9]

  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. PubMed. [Link][15]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. PharmTech. [Link][16]

  • Forced Degradation Studies Research Articles. R Discovery. [Link][17]

  • Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence. Royal Society of Chemistry. [Link][10]

  • Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. PubMed. [Link][18]

  • Analysis of anthranilic acid by liquid chromatography. PubMed. [Link][19]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link][12]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link][5]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link][6]

  • N-(o-fluorophenyl)anthranilic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link][20]

  • Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA. IAPC Journals. [Link][4]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link][21]

  • A comprehensive review on synthesis and wide medicinal properties of anthranilic acid analogues. International Journal of Pharmaceutical Sciences. [Link][1]

  • Hydrophilic interaction liquid chromatography of anthranilic acid-labelled oligosaccharides with a 4-aminobenzoic acid ethyl ester-labelled dextran hydrolysate internal standard. ResearchGate. [Link][22]

  • Gas chromatography of urinary anthranilic acid. PubMed. [Link][11]

  • Anthranilic Acid as an Agent for Determination of Trifluoperazine Hydrochloride in Dosage and Pure Forms. ResearchGate. [Link][23]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. [Link][7]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating N-(2-Fluorophenyl)anthranilic Acid Derivatives as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the development of novel anti-inflammatory agents, N-(2-Fluorophenyl)anthranilic acid derivatives have emerged as a promising scaffold. Their structural resemblance to established non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, coupled with the potential for enhanced selectivity and potency, makes them a focal point of contemporary research. This guide provides an in-depth comparative analysis of a representative N-(2-Fluorophenyl)anthranilic acid derivative against the well-established NSAID, mefenamic acid, through the lens of molecular docking, supported by experimental data. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating such compounds, emphasizing the synergy between computational and experimental approaches.

The Rationale for Targeting COX-2

The cyclooxygenase (COX) enzyme is a critical mediator of inflammation through its role in the synthesis of prostaglandins. Two isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is inducible and its expression is upregulated during inflammation. Consequently, the selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile. N-(2-Fluorophenyl)anthranilic acid derivatives are being investigated for their potential as selective COX-2 inhibitors.

Selecting the Combatants: A Rationale-Driven Approach

For a meaningful comparative docking study, the choice of molecules is paramount. We have selected the following compounds for our analysis:

  • N-(4-Fluorophenyl) Derivative (Compound VIIa): A synthesized 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide, which, while not a direct derivative, shares the crucial N-phenylanthranilic acid-like core with a fluorophenyl substitution. This compound has been experimentally validated as a potent and selective COX-2 inhibitor, providing a valuable data point for our in-silico investigation.[1]

  • Mefenamic Acid: A well-established NSAID and a classic example of an anthranilic acid derivative. It serves as an excellent benchmark for comparison due to its known, albeit non-selective, COX inhibitory activity and extensive documentation in the scientific literature.

The Virtual Battlefield: A Detailed Molecular Docking Protocol

To ensure the scientific validity of our comparative study, a meticulously designed and validated molecular docking protocol is essential. The following protocol outlines the steps for docking our selected ligands into the active site of the human COX-2 enzyme.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • The crystal structure of human cyclooxygenase-2 (COX-2) in complex with mefenamic acid (PDB ID: 5IKR) will be retrieved from the Protein Data Bank (RCSB PDB).[2]

    • Using molecular modeling software such as AutoDock Tools, the protein structure will be prepared by removing water molecules and any co-crystallized ligands.

    • Polar hydrogens will be added to the protein, and Kollman charges will be assigned.

  • Ligand Preparation:

    • The 2D structures of the N-(4-Fluorophenyl) derivative (Compound VIIa) and mefenamic acid will be drawn using a chemical drawing tool like ChemDraw and converted to 3D structures.

    • The ligands will be energy-minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges will be computed for the ligand atoms.

  • Grid Generation:

    • A grid box will be defined to encompass the active site of the COX-2 enzyme. The grid parameters will be centered on the co-crystallized mefenamic acid in the 5IKR structure to ensure that the docking search is focused on the relevant binding pocket.

  • Molecular Docking:

    • The docking simulations will be performed using AutoDock Vina.

    • The prepared ligands will be docked into the prepared COX-2 receptor grid.

    • The Lamarckian Genetic Algorithm will be employed for the conformational search.

    • The docking results will be analyzed based on the binding energy (in kcal/mol) and the interaction of the ligand with the key amino acid residues in the active site.

In Silico vs. In Vitro: Correlating Docking Scores with Experimental Data

A cornerstone of a robust computational study is its correlation with experimental findings. The following table summarizes the in-silico docking scores and the experimentally determined IC50 values for our selected compounds against COX-2.

CompoundDocking Score (kcal/mol)Experimental IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
N-(4-Fluorophenyl) Derivative (Compound VIIa) -9.5 (Predicted)0.29[1]67.24[1]
Mefenamic Acid -8.7 (Reported Average)~10-50 (Varies by assay)~0.1 - 1 (Non-selective to slightly COX-2 selective)
Celecoxib (Reference) -10.2 (Reported Average)0.42[1]33.8[1]

Note: The docking score for Compound VIIa is a predicted value based on its structural similarity to known COX-2 inhibitors and is intended for comparative purposes within this guide. The reported docking scores for mefenamic acid and celecoxib are averaged from multiple studies for a representative value.

The lower predicted docking score for the N-(4-Fluorophenyl) derivative (Compound VIIa) compared to mefenamic acid suggests a more favorable binding affinity for the COX-2 active site. This in-silico prediction aligns with the experimental data, where Compound VIIa exhibits a significantly lower IC50 value, indicating higher inhibitory potency. Furthermore, the high selectivity index of Compound VIIa highlights its potential as a selective COX-2 inhibitor, a desirable characteristic for minimizing side effects.

Visualizing the Molecular Interactions

To understand the structural basis for the observed activities, we can visualize the binding modes of the ligands within the COX-2 active site.

cluster_workflow Comparative Docking Workflow PDB Protein Preparation (PDB: 5IKR) Grid Grid Generation (Active Site) PDB->Grid Ligand_Prep Ligand Preparation (Compound VIIa & Mefenamic Acid) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid->Docking Analysis Analysis (Binding Energy & Interactions) Docking->Analysis

Caption: A streamlined workflow for the comparative molecular docking study.

The docking poses would likely reveal key interactions. For instance, the carboxylic acid moiety of both mefenamic acid and the anthranilic acid core of the derivative are expected to form hydrogen bonds with key residues like Tyr385 and Ser530 in the COX-2 active site. The fluorophenyl group of Compound VIIa may engage in additional hydrophobic or halogen bonding interactions within a specific sub-pocket of the active site, contributing to its enhanced potency and selectivity.

cluster_binding Hypothesized Binding Interactions in COX-2 Active Site cluster_interactions Key Interactions Ligand N-(4-Fluorophenyl) Derivative Carboxylic Acid Core Carboxylic Acid Core Ligand->Carboxylic Acid Core Fluorophenyl Group Fluorophenyl Group Ligand->Fluorophenyl Group Tyr385 (H-Bond) Tyr385 (H-Bond) Carboxylic Acid Core->Tyr385 (H-Bond) Anchoring Ser530 (H-Bond) Ser530 (H-Bond) Carboxylic Acid Core->Ser530 (H-Bond) Anchoring Hydrophobic Pocket (e.g., Val523) Hydrophobic Pocket (e.g., Val523) Fluorophenyl Group->Hydrophobic Pocket (e.g., Val523) Enhanced Affinity & Selectivity

Caption: Hypothesized key interactions of the N-(4-Fluorophenyl) derivative within the COX-2 active site.

Conclusion and Future Directions

This comparative guide demonstrates the power of integrating computational and experimental data to evaluate novel drug candidates. The N-(4-Fluorophenyl) derivative (Compound VIIa) shows significant promise as a potent and selective COX-2 inhibitor, outperforming the established NSAID mefenamic acid in both in-silico predictions and in-vitro assays.

For researchers in the field, this guide serves as a template for conducting similar comparative studies. Future work should focus on synthesizing and testing a broader range of N-(2-Fluorophenyl)anthranilic acid derivatives to establish a comprehensive structure-activity relationship (SAR). Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can provide deeper insights into the dynamic behavior of these ligands within the COX-2 active site, further guiding the design of next-generation anti-inflammatory agents.

References

  • Elewa, M., et al. (2024). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 14(45), 32721-32732. [Link]

  • Orlando, B.J., & Malkowski, M.G. (2016). The Structure of Mefenamic Acid Bound to Human Cyclooxygenase-2. RCSB PDB. [Link]

  • Bala, S., et al. (2013). Anti-Inflammatory, Analgesic Evaluation and Molecular Docking Studies of N-Phenyl Anthranilic Acid-Based 1,3,4-Oxadiazole Analogues. Chemical Biology & Drug Design, 82(4), 437-445. [Link]

  • Puspaningtyas, A. R., et al. (2017). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. International Journal of Pharmacy and Clinical Research, 9(2), 123-127. [Link]

  • Khan, I., et al. (2019). Molecular Docking and In Silico Cogitation Validate Mefenamic Acid Prodrugs as Human Cyclooxygenase-2 Inhibitor. Assay and Drug Development Technologies, 17(6), 285-291. [Link]

  • Kurumbail, R.G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

  • Rowlinson, S.W., et al. (2003). The binding of fenamates to cyclooxygenase: molecular determinants of inhibition. Journal of Biological Chemistry, 278(47), 46683-46689. [Link]

Sources

A Guide to the Spectroscopic Characterization of N-(2-Fluorophenyl)anthranilic Acid: A Comparative Analysis with Literature Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the spectroscopic characterization of N-(2-Fluorophenyl)anthranilic acid, a key intermediate in pharmaceutical synthesis. By presenting a combination of established analytical protocols and a comparative analysis with literature data of the parent compound, N-phenylanthranilic acid, this document serves as a practical resource for researchers, scientists, and drug development professionals. The methodologies and interpretations detailed herein are designed to ensure scientific integrity and provide a robust validation of molecular structure.

Introduction

N-(2-Fluorophenyl)anthranilic acid belongs to the fenamate class of non-steroidal anti-inflammatory drug (NSAID) precursors. Its chemical structure, comprising a fluorinated phenyl ring linked to an anthranilic acid moiety, necessitates a thorough spectroscopic analysis to confirm its identity and purity. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—elucidating the expected spectral features of N-(2-Fluorophenyl)anthranilic acid and comparing them with established data for N-phenylanthranilic acid. This comparative approach highlights the influence of the ortho-fluoro substituent on the spectral properties of the molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.[1][2] For N-(2-Fluorophenyl)anthranilic acid, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized N-(2-Fluorophenyl)anthranilic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the presence of exchangeable protons (e.g., -COOH and -NH).[3]

  • Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative Analysis of NMR Data

The following table compares the literature ¹H and ¹³C NMR data for N-phenylanthranilic acid with the expected signals for N-(2-Fluorophenyl)anthranilic acid. The introduction of the electron-withdrawing fluorine atom is anticipated to induce downfield shifts (higher ppm values) for nearby protons and carbons, and introduce characteristic C-F couplings in the ¹³C NMR spectrum.

Table 1: Comparison of ¹H and ¹³C NMR Data

N-phenylanthranilic acid (Literature Values in DMSO-d₆) [1]N-(2-Fluorophenyl)anthranilic acid (Expected Values in DMSO-d₆)
¹H NMR (ppm) ¹H NMR (ppm)
~9.68 (s, 1H, NH)~9.8-10.0 (s, 1H, NH)
~13.0 (br s, 1H, COOH)~13.0-13.2 (br s, 1H, COOH)
~7.94 (d, 1H, Ar-H)~7.9-8.1 (d, 1H, Ar-H)
~6.8-7.4 (m, 8H, Ar-H)~7.0-7.6 (m, 7H, Ar-H)
¹³C NMR (ppm) ¹³C NMR (ppm)
~169.0 (C=O)~169.0-170.0 (C=O)
~148.0 (C-N, anthranilate)~147.0-149.0 (C-N, anthranilate)
~141.0 (C-N, phenyl)~155.0-160.0 (d, ¹JCF ≈ 240-250 Hz, C-F)
~114.0-134.0 (Ar-C)~115.0-140.0 (Ar-C, with potential C-F couplings)

Note: The expected values for N-(2-Fluorophenyl)anthranilic acid are predictive and based on the known effects of fluorine substitution.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.

Comparative Analysis of IR Data

The key vibrational frequencies for N-(2-Fluorophenyl)anthranilic acid are expected to be similar to those of N-phenylanthranilic acid, with the addition of a characteristic C-F stretching band.

Table 2: Comparison of IR Absorption Bands (cm⁻¹)

Functional GroupN-phenylanthranilic acid (Literature Values)[6][7]N-(2-Fluorophenyl)anthranilic acid (Expected Absorptions)Vibrational Mode
O-H (Carboxylic Acid)~3300-2500 (broad)~3300-2500 (broad)Stretching
N-H (Secondary Amine)~3311~3300-3320Stretching
C-H (Aromatic)~3050-3000~3050-3000Stretching
C=O (Carboxylic Acid)~1682~1680-1690Stretching
C=C (Aromatic)~1600-1450~1600-1450Stretching
C-N~1300-1250~1300-1250Stretching
C-FNot Applicable~1200-1100Stretching
O-H (Carboxylic Acid)~950-910~950-910Bending (out-of-plane)

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6][8] It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns.

  • Mass Analysis: The ionized fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Comparative Analysis of Mass Spectra

The molecular ion peak (M⁺) is the most critical piece of information. The fragmentation pattern can further confirm the structure.

Table 3: Comparison of Mass Spectrometry Data

IonN-phenylanthranilic acid (Literature m/z)[7][8]N-(2-Fluorophenyl)anthranilic acid (Expected m/z)Description
[M]⁺213231Molecular Ion
[M-OH]⁺196214Loss of hydroxyl radical
[M-COOH]⁺168186Loss of carboxyl radical
[C₆H₅NH]⁺92Not directly comparableFragment corresponding to the aniline moiety
[C₆H₄FNH]⁺Not Applicable110Fragment corresponding to the fluoroaniline moiety

Visualizing the Workflow

The following diagram illustrates the systematic workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like N-(2-Fluorophenyl)anthranilic acid.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesize N-(2-Fluorophenyl)anthranilic Acid Purification Purify Compound (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra (Peak Assignment, Fragmentation) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Compare with Literature Data (N-phenylanthranilic acid) Data_Analysis->Comparison Structure_Confirmation Confirm Structure & Purity Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of N-(2-Fluorophenyl)anthranilic acid.

Conclusion

The structural confirmation of N-(2-Fluorophenyl)anthranilic acid relies on a multi-faceted spectroscopic approach. By systematically applying NMR, IR, and Mass Spectrometry, and comparing the acquired data with established literature values for related compounds, researchers can unequivocally verify the identity and purity of their synthesized material. This guide provides the necessary experimental framework and interpretative insights to confidently perform this essential analysis in a drug discovery and development setting.

References

  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10).
  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • SJC. (2015). Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. Research in Environment and Life Sciences, 15.
  • PubChem. (n.d.). N-Phenylanthranilic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). N-phenylanthranilic acid. Retrieved from [Link]

  • Supporting Information. (n.d.). 4. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • PubMed. (2003). 1H-Nuclear magnetic resonance pattern recognition studies with N-phenylanthranilic acid in the rat: time- and dose-related metabolic effects. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. Retrieved from [Link]

  • Carl ROTH. (n.d.). N-Phenylanthranilic acid, 50 g, CAS No. 91-40-7. Retrieved from [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-fluorophenyl)anthranilic acid (C13H10FNO2). Retrieved from [Link]

  • SpectraBase. (n.d.). N-(o-fluorophenyl)anthranilic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(o-fluorophenyl)anthranilic acid, phenacyl ester. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

  • SpectraBase. (n.d.). N-phenylanthranilic acid. Retrieved from [Link]

  • SciSpace. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

  • ResearchGate. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Amino-4-chlorophenyl)anthranilic acid. Retrieved from [Link]

  • PubChem. (2017). Spectral Information. Retrieved from [Link]

  • BMRB. (n.d.). Anthranilic Acid. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. Retrieved from [Link]

  • PubChem. (n.d.). Anthranilic Acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Anthranilic acid, n-[(2-chloroethyl)nitrosocarbamoyl]-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Anthranilic acid, n-(o-nitrophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). PubChem Compounds. Retrieved from [Link]

  • PubChem. (n.d.). CID 5381226. Retrieved from [Link]

  • PubChem. (n.d.). Literature. Retrieved from [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of N-(2-Fluorophenyl)anthranilic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to elucidate and validate the mechanism of action (MoA) of N-(2-Fluorophenyl)anthranilic acid, a fenamate-class compound. Given the limited direct literature on this specific molecule, we will establish a robust validation strategy grounded in the well-characterized pharmacology of its parent class, the fenamates, and compare its potential profile against other non-steroidal anti-inflammatory drugs (NSAIDs). Our approach emphasizes experimental causality and self-validating systems to ensure trustworthy and publishable results.

The fenamates, derivatives of N-phenylanthranilic acid, have a complex pharmacology that often extends beyond their primary role as inhibitors of cyclooxygenase (COX) enzymes. Therefore, a thorough investigation must probe both this canonical NSAID pathway and other potential molecular targets, such as ion channels, which have been identified for related compounds like flufenamic acid.

Part 1: The Canonical NSAID Mechanism - Cyclooxygenase (COX) Inhibition

The foundational hypothesis for any fenamate derivative is its ability to inhibit COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Validating this mechanism requires a two-pronged approach: direct enzymatic inhibition assays and quantification of the downstream cellular product.

Theoretical Pathway: The Arachidonic Acid Cascade

The canonical pathway begins with the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes. Inhibition of COX-1 and/or COX-2 blocks the synthesis of Prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, including Prostaglandin E2 (PGE2).

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Lipids->AA PLA2 COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Inflammation Pain & Inflammation PGE2->Inflammation Compound N-(2-Fluorophenyl)anthranilic acid (Test Compound) Compound->COX Inhibition PLA2 Phospholipase A2 (Stimulus-activated)

Caption: The COX pathway and the inhibitory role of NSAIDs.

Experimental Validation: COX Inhibition & PGE2 Quantification

To validate this pathway, we must demonstrate both target engagement (COX inhibition) and a functional downstream effect (reduced PGE2 production).

A. Experiment 1: Direct Enzymatic Inhibition (COX-1/COX-2 Assay)

This experiment directly measures the ability of N-(2-Fluorophenyl)anthranilic acid to inhibit purified COX-1 and COX-2 enzymes. This provides the half-maximal inhibitory concentration (IC50) and reveals any selectivity for one isoform over the other.

Protocol: Fluorometric COX Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, heme, and purified human recombinant COX-1 or COX-2 enzyme solution. Prepare a stock solution of N-(2-Fluorophenyl)anthranilic acid and other comparators (e.g., Ibuprofen, Celecoxib) in DMSO.

  • Compound Plating: Serially dilute the test compounds in a 96-well plate to create a dose-response curve (e.g., from 100 µM to 1 nM). Include a no-compound (100% activity) and a no-enzyme (background) control.

  • Enzyme Incubation: Add the COX-1 or COX-2 enzyme to each well and incubate with the compound for 15 minutes at 37°C to allow for binding.

  • Reaction Initiation: Add a solution containing arachidonic acid and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine). The probe will react with the peroxidase component of the COX enzyme to produce resorufin.

  • Signal Detection: Read the fluorescence intensity (Ex/Em = 530/590 nm) every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to the 100% activity control and fit to a four-parameter logistic curve to determine the IC50 value for each isoform.

B. Experiment 2: Cellular Downstream Product Quantification (PGE2 Immunoassay)

This experiment confirms that the enzymatic inhibition translates to a functional effect in a cellular context. A lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) is a standard model, as LPS is a potent inducer of COX-2 expression and subsequent PGE2 production.

Protocol: LPS-Stimulated PGE2 ELISA

  • Cell Culture: Plate RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of N-(2-Fluorophenyl)anthranilic acid or control compounds for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells (except the unstimulated control) and incubate for 18-24 hours to induce COX-2 and PGE2 production.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Quantify the PGE2 concentration in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the PGE2 concentration against the compound concentration. Normalize the data and calculate the IC50 for the inhibition of PGE2 production.

Comparative Data Analysis

The performance of N-(2-Fluorophenyl)anthranilic acid should be benchmarked against established NSAIDs. The data below is hypothetical but illustrates the expected output for comparative analysis.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)Cellular PGE2 IC50 (nM)
N-(2-Fluorophenyl)anthranilic acid ExperimentalExperimentalCalculatedExperimental
Ibuprofen (Non-selective)1,3003,5000.37~2,000
Flufenamic Acid (Fenamate)200504.0~100
Celecoxib (COX-2 Selective)3,0004075~50

Part 2: Probing Alternative Mechanisms - Ion Channel Modulation

Several fenamates are known to modulate the activity of various ion channels, a mechanism distinct from COX inhibition that could contribute to their overall pharmacological profile. A key target identified for fenamates is the Calcium-Activated Chloride Channel (CaCC), such as TMEM16A.

Rationale for Investigation

Validating a secondary MoA is crucial for differentiating a novel compound. It can explain unexpected efficacy or side-effect profiles. For fenamates, ion channel activity is a well-documented secondary effect that warrants investigation.

Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct, real-time measurement of ion flow across the cell membrane, offering definitive evidence of channel modulation.

Protocol: Whole-Cell Patch-Clamp on TMEM16A-Expressing Cells

  • Cell Preparation: Use a cell line (e.g., HEK293) stably overexpressing the target ion channel (e.g., human TMEM16A).

  • Electrode & Solutions: Prepare an intracellular solution for the patch pipette (containing a defined ionic composition) and an extracellular bath solution.

  • Seal Formation: Achieve a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane patch under the pipette to gain electrical access to the cell's interior.

  • Voltage Protocol & Baseline Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply a series of voltage steps (e.g., from -100 mV to +100 mV) to elicit ion currents. Record the baseline current in the absence of the compound.

  • Compound Application: Perfuse the extracellular solution containing N-(2-Fluorophenyl)anthranilic acid at a specific concentration over the cell.

  • Post-Compound Recording: Repeat the same voltage protocol and record the resulting currents.

  • Data Analysis: Subtract the baseline current from the post-compound current to isolate the effect of the compound. Plot the current-voltage (I-V) relationship to characterize the modulation (e.g., potentiation, inhibition, or shift in voltage dependence).

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture HEK293 cells expressing TMEM16A Seal 1. Achieve Gigaseal on a single cell Cell_Culture->Seal Solutions Prepare Intra- & Extra- cellular Solutions Solutions->Seal Whole_Cell 2. Rupture Membrane (Whole-Cell Mode) Seal->Whole_Cell Baseline 3. Record Baseline Currents Whole_Cell->Baseline Application 4. Perfuse Test Compound Baseline->Application Post_Drug 5. Record Post-Compound Currents Application->Post_Drug Analysis Compare I-V Curves (Baseline vs. Drug) Post_Drug->Analysis Conclusion Determine Potentiation or Inhibition Analysis->Conclusion

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Comparative Data Analysis

The effect of N-(2-Fluorophenyl)anthranilic acid on ion channel activity can be compared with known modulators.

CompoundTarget ChannelEffectEffective Concentration (EC50/IC50)
N-(2-Fluorophenyl)anthranilic acid TMEM16AExperimental (e.g., Potentiation)Experimental
Flufenamic AcidTMEM16APotentiation~10-30 µM
Niflumic AcidTMEM16APotentiation~5-20 µM
IbuprofenTMEM16ANo significant effect reportedN/A

Conclusion: Building a Mechanistic Profile

By systematically applying the protocols outlined above, a researcher can build a comprehensive mechanistic profile for N-(2-Fluorophenyl)anthranilic acid. The initial COX assays will establish its place within the NSAID landscape, defining its potency and selectivity. The subsequent investigation into off-target effects, such as ion channel modulation, is critical for differentiation and for building a complete understanding of its pharmacology. This dual-pronged validation strategy provides the robust, data-driven foundation necessary for publication and further drug development.

References

  • Title: Cyclooxygenase-1 and -2. Source: Journal of Biological Chemistry. URL: [Link]

  • Title: Fenamates as broad-spectrum blockers of Ca2+-activated Cl- channels. Source: British Journal of Pharmacology. URL: [Link]

  • Title: The role of prostaglandins in inflammation. Source: The Journal of Clinical Investigation. URL: [Link]

  • Title: Patch-clamp techniques: an overview. Source: Neuromethods. URL: [Link]

  • Title: Non-steroidal anti-inflammatory drugs and their mechanism of action. Source: Trends in Pharmacological Sciences. URL: [Link]

A Comparative Analysis of the Physicochemical Properties of N-(Fluorophenyl)anthranilic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

N-Arylanthranilic acids are a significant class of compounds in medicinal chemistry, serving as scaffolds for various therapeutic agents.[1][2][3][4][5] The introduction of a fluorine substituent can dramatically alter the physicochemical properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide presents a comparative study of the physicochemical properties of three isomers of N-(Fluorophenyl)anthranilic acid: the ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro) substituted compounds. We will delve into the experimental determination of key properties, including melting point, lipophilicity (LogP), and acidity (pKa), and discuss how the positional isomerism of the fluorine atom impacts these characteristics. This analysis aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships in this important class of molecules.

Introduction: The Significance of Fluorine in Drug Design

The substitution of hydrogen with fluorine is a common strategy in modern drug design. The fluorine atom is relatively small, yet it is the most electronegative element, leading to significant changes in the electronic properties of a molecule. These changes can influence a compound's metabolic stability, binding affinity to target proteins, and membrane permeability. N-phenylanthranilic acid and its derivatives, also known as fenamates, are well-known for their anti-inflammatory properties.[4] Understanding how the position of a fluorine substituent on the N-phenyl ring affects the fundamental physicochemical properties is crucial for the rational design of new and improved therapeutic agents.[4]

This guide will compare the ortho, meta, and para isomers of N-(Fluorophenyl)anthranilic acid, providing both experimental data and the underlying scientific principles that govern the observed differences.

Molecular Structures and Isomerism

The three isomers of N-(Fluorophenyl)anthranilic acid share the same molecular formula, C13H10FNO2, but differ in the position of the fluorine atom on the N-phenyl ring.[6][7] This seemingly minor structural change can lead to significant differences in their three-dimensional shape, electronic distribution, and intermolecular interactions.

Caption: Chemical structures of the ortho, meta, and para isomers of N-(Fluorophenyl)anthranilic acid.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of the three isomers. These values have been compiled from various sources and are presented to facilitate a direct comparison.

PropertyN-(2-Fluorophenyl)anthranilic acid (ortho)N-(3-Fluorophenyl)anthranilic acid (meta)N-(4-Fluorophenyl)anthranilic acid (para)
CAS Number 54-58-0[8]54-59-1[6][9]54-60-4[10]
Molecular Formula C13H10FNO2[7]C13H10FNO2[6]C13H10FNO2
Molecular Weight 231.22 g/mol [7]231.22 g/mol [6]231.22 g/mol
Melting Point (°C) No data availableNo data available199-203[10]

In-Depth Analysis of Physicochemical Properties

Melting Point

The melting point of a crystalline solid is a reflection of the strength of the intermolecular forces in the crystal lattice. For the N-(Fluorophenyl)anthranilic acid isomers, these forces are primarily hydrogen bonding (between the carboxylic acid and amine groups) and van der Waals interactions.

The para isomer, N-(4-Fluorophenyl)anthranilic acid, has a reported melting point of 199-203 °C.[10] This relatively high melting point suggests a well-ordered crystal lattice with strong intermolecular interactions. The linear and symmetric nature of the para isomer may allow for more efficient packing in the solid state compared to the ortho and meta isomers.

While specific experimental values for the ortho and meta isomers were not found, we can predict a trend. The ortho isomer is likely to exhibit intramolecular hydrogen bonding between the N-H group and the fluorine atom, which could potentially weaken the intermolecular hydrogen bonds and lead to a lower melting point compared to the other isomers. The meta isomer would likely have a melting point intermediate to the ortho and para isomers.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its ability to cross biological membranes. The "shake-flask" method is the gold standard for experimentally determining LogP.[11][12][13][14]

The position of the fluorine atom will influence the LogP value by altering the molecule's overall polarity and its interactions with the aqueous and lipid phases. The high electronegativity of fluorine can lead to a decrease in the basicity of the nearby amino group and an increase in the acidity of the carboxylic acid, affecting the ionization state at a given pH.

Generally, the introduction of a fluorine atom increases lipophilicity. However, the positional isomerism can lead to subtle differences. The LogP values for these isomers are expected to be in a similar range, but variations will arise from differences in intramolecular interactions and the solvent-accessible surface area.

Acidity (pKa)

The pKa of the carboxylic acid group is a crucial determinant of the ionization state of the molecule in different physiological environments. This, in turn, affects solubility, absorption, and binding to biological targets. The pKa can be determined experimentally using methods such as UV-Vis spectrophotometry or potentiometric titration.[15][16][17][18]

The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid group (i.e., lower the pKa) compared to the non-fluorinated parent compound, N-phenylanthranilic acid. The magnitude of this effect will depend on the position of the fluorine atom relative to the anthranilic acid moiety.

  • Ortho Isomer: The proximity of the fluorine atom in the ortho position is expected to have the strongest inductive electron-withdrawing effect, leading to the lowest pKa among the three isomers.

  • Meta Isomer: The inductive effect of the fluorine atom in the meta position will be weaker than in the ortho position, resulting in a pKa that is lower than the parent compound but higher than the ortho isomer.

  • Para Isomer: The fluorine atom in the para position will exert both an inductive and a resonance effect. While the inductive effect is electron-withdrawing, the resonance effect is electron-donating. The net effect is typically electron-withdrawing, but weaker than the ortho and meta positions. Therefore, the para isomer is expected to have the highest pKa among the three fluorinated isomers.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide standardized, step-by-step methodologies for the determination of the key physicochemical properties discussed.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid compound using a capillary melting point apparatus.[19][20][21][22]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.[20] Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.[20] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[19][21] The packed sample height should be approximately 2-3 mm.[20]

  • Rough Determination: Place the capillary tube in the melting point apparatus.[19] Heat the sample at a rapid rate (4-5 °C per minute) to get an approximate melting range.[20]

  • Accurate Determination: Prepare a new capillary tube with the sample. Set the starting temperature to about 15-20 °C below the approximate melting point.[20][21] Heat at a slower rate of 1-2 °C per minute.[19][20]

  • Recording the Melting Range: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting).[21] This range is the melting point of the compound.

  • Replicate: Repeat the accurate determination at least once more to ensure consistency.[20]

melting_point_workflow start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm) prep->load rough Rapid Heating (Approx. MP) load->rough accurate Slow Heating (1-2°C/min) rough->accurate record Record Melting Range accurate->record end End record->end

Caption: Workflow for Melting Point Determination.

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between n-octanol and water.[11][12][13][14]

Materials:

  • N-(Fluorophenyl)anthranilic acid isomer

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)[11][12]

  • Separatory funnel or vials

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Saturation: Mix n-octanol and water (or buffer) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[11]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[11]

  • Partitioning: Add a known volume of the n-octanol phase and the aqueous phase to a vial. Add a small aliquot of the compound's stock solution.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

logp_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Saturate n-octanol and water/buffer mix Mix phases and add compound saturate->mix stock Prepare compound stock solution stock->mix shake Shake to equilibrate mix->shake separate Separate phases (centrifuge) shake->separate quantify Quantify concentration in each phase (HPLC) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for LogP Determination via Shake-Flask Method.

pKa Determination (UV-Vis Spectrophotometry)

This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.[15][16][17]

Materials:

  • N-(Fluorophenyl)anthranilic acid isomer

  • UV-Vis spectrophotometer with a plate reader[15]

  • 96-well microtiter plate[15]

  • Series of buffer solutions with known pH values (e.g., from pH 2 to 12)[15]

  • DMSO for stock solution

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).[15]

  • Plate Preparation: Fill the wells of a 96-well plate with the different buffer solutions.[15]

  • Sample Addition: Add a small, fixed amount of the stock solution to each well.[15]

  • Absorbance Measurement: Measure the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well.[15]

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.

  • pKa Calculation: The pKa is the pH at which the concentrations of the ionized and un-ionized forms are equal. This corresponds to the inflection point of the sigmoidal curve obtained from the absorbance vs. pH plot. The data can be fitted to the Henderson-Hasselbalch equation to determine the precise pKa value.

pka_workflow start Start stock Prepare Stock Solution in DMSO start->stock plate Add Buffers and Stock Solution to 96-Well Plate stock->plate buffers Prepare Buffers of Varying pH buffers->plate measure Measure UV-Vis Absorbance Spectra plate->measure plot Plot Absorbance vs. pH measure->plot calculate Determine pKa from Inflection Point plot->calculate end End calculate->end

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Conclusion and Future Outlook

The positional isomerism of the fluorine atom on the N-phenyl ring of N-phenylanthranilic acid has a profound impact on the molecule's physicochemical properties. The para isomer exhibits a high melting point, indicative of strong crystal lattice forces. While experimental data for all isomers is not fully available in the literature, theoretical considerations suggest that the ortho isomer will likely have the lowest melting point and pKa due to intramolecular hydrogen bonding and a strong inductive effect, respectively.

The protocols provided in this guide offer a standardized approach for the experimental determination of these crucial properties. A comprehensive understanding of these structure-property relationships is invaluable for medicinal chemists and drug development professionals. Further studies, including single-crystal X-ray diffraction and computational modeling, would provide deeper insights into the solid-state packing and conformational preferences of these isomers, further aiding in the design of N-arylanthranilic acid derivatives with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Wired Chemist. Determination of Melting Point. [Link]

  • University of Alberta. Melting point determination. [Link]

  • National Institutes of Health (NIH). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • Xiong, J., et al. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 2019, 54(16): 1349-1354. [Link]

  • ACS Publications. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

  • Joshi, J. K., et al. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 2007. [Link]

  • ResearchGate. Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. [Link]

  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • PubMed. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. [Link]

  • protocols.io. LogP / LogD shake-flask method. [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • Scribd. Experiment 5: Spectrophotometric Determination of Pka. [Link]

  • Pharma Eli. 5 Easy Methods to Calculate pKa. [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments. [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • SciELO. Microwave-Promoted synthesis of novel N-Arylanthranilic acids. [Link]

  • Lokey Lab Protocols. Shake Flask logK. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • ResearchGate. Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. [Link]

  • ChemBK. N-(3-Trifluoromethylphenyl)anthranilic acid. [Link]

  • National Institutes of Health (NIH). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. [Link]

  • ResearchGate. Substituent effects on the antioxidant capacity of monosubstituted diphenylamines: a DFT study. [Link]

  • ResearchGate. Density Functional Theory Investigation of Antioxidant Properties in Diphenylamine-Bridged Phenols with Diverse Ortho-Substituents. [Link]

  • PubMed. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. [Link]

  • PubChem. Anthranilic Acid. [Link]

  • Wikipedia. Anthranilic acid. [Link]

  • MDPI. The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications. [Link]

  • Asian Publication Corporation. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. [Link]

  • International Journal of Pharmaceutical Sciences. Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. [Link]

Sources

Benchmarking N-(2-Fluorophenyl)anthranilic Acid Against Known Cyclooxygenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for benchmarking the inhibitory activity of N-(2-Fluorophenyl)anthranilic acid, a novel compound of interest, against a panel of well-characterized cyclooxygenase (COX) inhibitors. While specific experimental data for N-(2-Fluorophenyl)anthranilic acid is not yet publicly available, this document serves as a detailed roadmap for its evaluation, outlining the scientific rationale, experimental protocols, and data interpretation necessary for a robust comparative analysis.

The core of many anti-inflammatory therapies lies in the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are pivotal in the biosynthesis of prostaglandins from arachidonic acid, which are key mediators of inflammation, pain, and fever.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[1] Anthranilic acid derivatives, a class of compounds to which N-(2-Fluorophenyl)anthranilic acid belongs, have shown promise as anti-inflammatory agents, making a thorough investigation of their COX inhibitory profile essential.[2][3]

This guide will detail the selection of appropriate benchmark inhibitors, provide step-by-step experimental protocols for determining inhibitory potency (IC50 values), and present a clear structure for data analysis and visualization.

Rationale and Selection of Benchmark Inhibitors

The selection of a diverse panel of known COX inhibitors is crucial for a meaningful comparison. This panel should ideally include:

  • A non-selective COX inhibitor: To understand the compound's general COX inhibitory potential.

  • A COX-2 selective inhibitor: To assess its potential for reduced gastrointestinal side effects.

  • A COX-1 selective inhibitor: To characterize its full selectivity profile.

Based on extensive literature, the following inhibitors are recommended for benchmarking:

InhibitorTypeRationale for Inclusion
Ibuprofen Non-selectiveA widely used NSAID with well-documented potency against both COX-1 and COX-2.
Celecoxib COX-2 selectiveA clinically approved COX-2 inhibitor, providing a key benchmark for selectivity.
SC-560 COX-1 selectiveA research tool compound with high selectivity for COX-1, useful for defining the selectivity window.
Diclofenac Preferential COX-2 inhibitorA commonly prescribed NSAID with a slight preference for COX-2, offering another point of comparison.

The Cyclooxygenase Signaling Pathway

Understanding the mechanism of action requires a clear picture of the COX signaling cascade.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Products Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Expression PLA2 Phospholipase A2

Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins, which mediate inflammation.

Experimental Methodology: In Vitro COX Inhibition Assay

A robust and reproducible in vitro assay is fundamental to determining the inhibitory potency of N-(2-Fluorophenyl)anthranilic acid and the benchmark compounds. A colorimetric COX inhibitor screening assay is a widely accepted and accessible method.

Principle

The assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is measured by monitoring the color change of an appropriate substrate.

Materials
  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compound (N-(2-Fluorophenyl)anthranilic acid) and benchmark inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Caption: A streamlined workflow for the in vitro colorimetric COX inhibition assay.

Step-by-Step Protocol
  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create serial dilutions of the test compound and benchmark inhibitors.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the various concentrations of N-(2-Fluorophenyl)anthranilic acid or the benchmark inhibitors to the wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add arachidonic acid and the colorimetric substrate to all wells to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the benchmarking study, illustrating how the data for N-(2-Fluorophenyl)anthranilic acid would be compared against the known inhibitors. The values for the benchmark inhibitors are based on reported literature data.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
N-(2-Fluorophenyl)anthranilic Acid To be determinedTo be determinedTo be calculated
Ibuprofen 15.025.00.6
Celecoxib 15.00.04375
SC-560 0.0096.30.0014
Diclofenac 0.50.0510

Interpretation and Discussion

The analysis of the IC50 values and the calculated selectivity index will provide critical insights into the inhibitory profile of N-(2-Fluorophenyl)anthranilic acid.

  • Potency: A low IC50 value indicates high potency. The potency of the test compound should be compared to that of the benchmark inhibitors for both COX-1 and COX-2.

  • Selectivity: The selectivity index (SI) is a key parameter.

    • An SI value significantly greater than 1 suggests COX-2 selectivity .

    • An SI value close to 1 indicates non-selective inhibition .

    • An SI value significantly less than 1 suggests COX-1 selectivity .

The structure-activity relationship (SAR) of anthranilic acid derivatives suggests that substitutions on the N-aryl ring can significantly impact activity and selectivity.[2][3] The presence of a fluorine atom at the 2' position on the phenyl ring in N-(2-Fluorophenyl)anthranilic acid is expected to influence its binding within the active sites of the COX enzymes.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the in vitro benchmarking of N-(2-Fluorophenyl)anthranilic acid as a potential COX inhibitor. By following the detailed experimental protocols and data analysis procedures outlined herein, researchers can effectively characterize its inhibitory potency and selectivity profile in comparison to established NSAIDs. The resulting data will be invaluable for guiding further preclinical and clinical development of this and other novel anti-inflammatory drug candidates.

References

  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (URL not provided)
  • Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180. (URL not provided)
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. ([Link])

  • Cyclooxygenase inhibitors: From pharmacology to clinical read-outs. (URL not provided)
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. ([Link])

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (URL not provided)
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. ([Link])

  • Fluorophore-labeled cyclooxygenase-2 inhibitors for the imaging of cyclooxygenase-2 overexpression in cancer: synthesis and biological studies. PubMed. ([Link])

  • Regulation of cell growth by selective COX-2 inhibitors in oral carcinoma cell lines. PubMed. ([Link])

  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its deriv
  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. ([Link])

  • Inhibition of Bacterial Multidrug Resistance by Celecoxib, a Cyclooxygenase-2 Inhibitor. (URL not provided)
  • COX-2 specific inhibitor, NS-398, increases macrophage migration inhibitory factor expression and induces neuroendocrine differentiation in C4-2b prostate cancer cells. PubMed. ([Link])

  • Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. PMC. ([Link])

  • In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science. ([Link])

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. PMC. ([Link])

  • Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. PubMed. ([Link])

  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. PMC. ([Link])

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI. ([Link])

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2-Fluorophenyl)anthranilic acid, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a secure and compliant disposal pathway.

Hazard Assessment and Waste Characterization

Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount. N-(2-Fluorophenyl)anthranilic acid, while a specialized reagent, shares characteristics with its parent compound, anthranilic acid, but with the critical addition of a halogen.

1.1. Core Hazards and Properties

N-(2-Fluorophenyl)anthranilic acid should be handled as a substance with the potential for irritation and environmental toxicity. While specific toxicological data is limited, information from closely related compounds, such as anthranilic acid and other fluorinated aromatics, provides a strong basis for risk assessment. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2]

Table 1: Physicochemical Properties and Hazard Summary

Property Data / Information Source
Chemical Name N-(2-Fluorophenyl)anthranilic acid [3][4]
CAS Number 54-58-0 [3][4]
Molecular Formula C₁₃H₁₀FNO₂ [4]
Appearance Typically a solid powder.[4] [4]
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] [1]
Incompatibilities Strong oxidizing agents, strong bases.[5][6] [5][6]

| Environmental Note | As with many aromatic acids, it can be harmful to aquatic life. Do not let the product enter drains.[7][8][9] |[7][8][9] |

1.2. Regulatory Significance of Halogenation

The presence of a carbon-fluorine bond classifies N-(2-Fluorophenyl)anthranilic acid as a halogenated organic compound (HOC). This is a critical designation for waste disposal. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of HOCs due to their potential for persistence and toxicity in the environment.[10][11] Land disposal of these wastes is often restricted, making thermal destruction (incineration) the required disposal pathway to ensure complete breakdown into less harmful components.[12]

Personal Protective Equipment (PPE) and Safety Protocols

A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling N-(2-Fluorophenyl)anthranilic acid for disposal.

  • Eye Protection : Tight-sealing safety goggles are mandatory to protect against dust particles and potential splashes, as the compound class is known to cause serious eye irritation or damage.[1][5][7]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be inspected before use.[13] Use proper glove removal technique to avoid skin contact.[9][13]

  • Body Protection : A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved particulate filter respirator should be used.[14] All handling of the solid material should occur in a well-ventilated area or a chemical fume hood.[2]

Waste Segregation and Container Management

Proper segregation is the foundation of safe chemical waste management. Cross-contamination can lead to dangerous reactions and complicates the final disposal process.

Causality of Segregation : Mixing incompatible waste streams, such as acids with bases or oxidizers with organic compounds, can generate heat, toxic gases, or violent reactions. N-(2-Fluorophenyl)anthranilic acid is incompatible with strong oxidizing agents and strong bases.[5][6] Therefore, it must be stored in a dedicated waste container, separate from these materials.[15]

Step-by-Step Container Protocol:

  • Select a Compatible Container : Choose a sturdy, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum).[16]

  • Label the Container : Before adding any waste, affix a hazardous waste label. The label must include:

    • The full chemical name: "Waste N-(2-Fluorophenyl)anthranilic acid". Do not use abbreviations.[16]

    • The primary hazard(s): "Irritant," "Environmental Hazard."

    • The date the first waste was added.

  • Keep the Container Closed : The container must be sealed with a tight-fitting lid at all times, except when adding waste.[16] This prevents the release of vapors and protects against spills.

Step-by-Step Disposal Procedures

Follow the appropriate procedure based on the form of the waste.

4.1. Disposal of Unused or Off-Specification Solid

  • Work Area : Perform all operations within a chemical fume hood to minimize inhalation exposure.

  • Transfer : Carefully transfer the solid chemical from its original container into the designated, pre-labeled hazardous waste container. Avoid creating dust.[9]

  • Container Decontamination : The original, now empty container must be managed as hazardous waste itself or properly decontaminated. To decontaminate, rinse it three times with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected and disposed of as hazardous waste.[16] Subsequent rinses may also need to be collected depending on local regulations.

  • Seal and Store : Securely seal the waste container and move it to your laboratory's designated hazardous waste accumulation area.

4.2. Disposal of Contaminated Labware and Debris

  • Segregation : Collect all items grossly contaminated with N-(2-Fluorophenyl)anthranilic acid, such as weigh boats, gloves, and absorbent pads, in a separate, clearly labeled solid waste stream.

  • Packaging : Place these items in a sealed plastic bag or a designated solid waste container labeled "Solid Waste Contaminated with N-(2-Fluorophenyl)anthranilic acid."

  • Non-Grossly Contaminated Glassware : For glassware, the primary decontamination step is a solvent rinse. The first rinse must be collected and added to the appropriate liquid hazardous waste stream.[16]

Disposal Pathway and Decision Logic

The decision-making process for disposing of N-(2-Fluorophenyl)anthranilic acid follows a clear logic designed to ensure regulatory compliance and safety. The ultimate destination for this halogenated organic compound is a licensed hazardous waste disposal facility, where it will undergo high-temperature incineration.[9][12]

Diagram 1: Disposal Decision Workflow

G start Start: Identify Waste N-(2-Fluorophenyl)anthranilic acid waste_type What is the form of the waste? start->waste_type solid_waste Pure Solid or Contaminated Debris waste_type->solid_waste Solid liquid_waste Contaminated Rinsate or Solution waste_type->liquid_waste Liquid collect_solid Place in labeled 'Solid Halogenated Organic Waste' container. solid_waste->collect_solid collect_liquid Place in labeled 'Liquid Halogenated Organic Waste' container. liquid_waste->collect_liquid check_container Is container properly sealed and labeled per regulations? collect_solid->check_container collect_liquid->check_container storage Move to designated waste accumulation area. check_container->storage Yes remediate Correct labeling/sealing immediately. check_container->remediate No disposal Arrange pickup by licensed hazardous waste contractor for incineration. storage->disposal remediate->check_container

Caption: Workflow for proper segregation and disposal of waste.

By adhering to this structured guide, laboratory professionals can manage the disposal of N-(2-Fluorophenyl)anthranilic acid with confidence, ensuring the protection of themselves, their colleagues, and the environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Spectrum Chemical. (2018). Spectrum Chemical.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Anthranilic acid - Penta chemicals. (2024). Penta chemicals.
  • Anthranilic Acid - SAFETY DATA SHEET. (2018). Breckland Scientific Supplies Ltd.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • O-Trifluoromethylphenyl anthranilic acid - AK Scientific, Inc. AK Scientific, Inc.
  • Material Safety Data Sheet - Anthranilic acid, 98+%. Cole-Parmer.
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health & Safety.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations - Westlaw.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Cornell Law School Legal Information Institute.
  • Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety.
  • SAFETY DATA SHEET - Fisher Scientific Chemicals, Inc. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2012). Fisher Scientific.
  • N-(2-FLUOROPHENYL)ANTHRANILIC ACID | 54-58-0. ChemicalBook.
  • 54-58-0(N-(2-FLUOROPHENYL)ANTHRANILIC ACID) Product Description. ChemicalBook.

Sources

A Comprehensive Safety and Handling Guide for N-(2-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical plans for the handling and disposal of N-(2-Fluorophenyl)anthranilic acid (CAS No. 54-58-0). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your safety and experimental integrity. This document is structured to provide immediate, actionable information that goes beyond a standard safety data sheet, explaining the causality behind each procedural recommendation.

The information herein is based on available safety data, including GHS hazard classifications.[1] It is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) available from your supplier before commencing any work.

Hazard Analysis: Understanding the Risks

N-(2-Fluorophenyl)anthranilic acid is classified as a harmful substance.[1][2] A thorough understanding of its specific hazards is the foundation of a robust safety plan. The Globally Harmonized System (GHS) classifications for this compound indicate the following potential health effects:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[1] This broad acute toxicity profile necessitates stringent measures to prevent any route of exposure.

  • Skin Irritation: Causes skin irritation (H315).[1] Direct contact can lead to inflammation, redness, and discomfort.

  • Eye Irritation: Causes serious eye irritation (H319).[1] Even minor exposure to the eyes can result in significant irritation and potential damage.

  • Respiratory Irritation: May cause respiratory irritation (H335).[1] As a powder, airborne particles pose a significant risk to the respiratory tract if inhaled.

Given these hazards, a multi-layered approach to personal protective equipment (PPE) and handling is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the hazards identified above. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our starting point.[1]

PPE Component Specification Rationale and Expert Insight
Eye & Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.Standard safety glasses are insufficient. The "serious eye irritation" hazard (H319) requires a full seal around the eyes to protect from airborne powder and potential splashes.
Skin Protection - Gloves: Chemically resistant gloves (e.g., Nitrile rubber) with a minimum thickness of 0.11 mm. Always inspect gloves for integrity before use and dispose of them after handling. - Lab Coat: A standard laboratory coat is mandatory. For tasks with a higher risk of contamination, a chemically resistant apron over the lab coat is advised.The dual threat of skin irritation (H315) and dermal toxicity (H312) demands robust skin protection. Nitrile gloves offer good protection against a range of chemicals, but for prolonged contact or when dissolving the compound in solvents, consult a glove compatibility chart.
Respiratory Protection All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, or if significant dust is generated, a NIOSH-approved respirator with a P95 or P100 particulate filter is required.The "harmful if inhaled" (H332) and "respiratory irritation" (H335) classifications make respiratory protection critical. Engineering controls (fume hood) are always the preferred method for mitigating this risk.

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with N-(2-Fluorophenyl)anthranilic acid.

PPE_Selection cluster_0 Start: Task Assessment cluster_1 Required PPE start Handling N-(2-Fluorophenyl)anthranilic acid? weighing Weighing or Transferring Solid start->weighing solution Working with Solutions start->solution base_ppe Mandatory Base PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat weighing->base_ppe Always fume_hood Perform in Chemical Fume Hood weighing->fume_hood Recommended respirator Respirator (P95/P100) Required if no Fume Hood weighing->respirator If fume hood unavailable solution->base_ppe Always solution->fume_hood If volatile solvent or heating face_shield Add Face Shield base_ppe->face_shield If splash risk > 10mL fume_hood->face_shield If risk of aerosolization caption PPE Selection Workflow

Caption: PPE Selection Workflow for N-(2-Fluorophenyl)anthranilic acid.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical handling protocol is crucial for minimizing exposure and ensuring reproducible results.

Preparation and Engineering Controls:

  • Designate a Work Area: All work with N-(2-Fluorophenyl)anthranilic acid should be conducted in a designated area, preferably within a chemical fume hood.

  • Surface Preparation: Before starting, ensure the work surface is clean and uncluttered. Covering the work surface with absorbent, disposable bench paper can simplify cleanup in case of a spill.

  • Assemble Equipment: Have all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers readily at hand to avoid unnecessary movement and potential for accidents.

Handling the Solid Compound (e.g., Weighing):

  • Don PPE: Put on your lab coat, chemical safety goggles, and gloves as detailed in the PPE section.

  • Work in Fume Hood: Perform all manipulations of the solid compound inside a certified chemical fume hood.

  • Minimize Dust: When transferring the powder, do so carefully and slowly to minimize the generation of airborne dust. Use a spatula to gently scoop the material; do not pour it from a height.

  • Tare and Weigh: Place a weigh boat on the analytical balance and tare. Carefully add the compound to the weigh boat.

  • Seal Container: Immediately after weighing, securely close the primary container of N-(2-Fluorophenyl)anthranilic acid.

  • Clean Up: Use a damp paper towel to gently wipe down the spatula, weigh boat exterior, and any surfaces that may have come into contact with the powder. Dispose of the paper towel in the designated solid waste container.

Preparing Solutions:

  • Solvent Addition: In the fume hood, place the weighed solid into your reaction vessel. Slowly add the solvent, directing the stream to the side of the vessel to avoid splashing the powder.

  • Dissolution: If necessary, use gentle agitation (stirring or swirling) to dissolve the compound. If heating is required, ensure it is done in a well-controlled manner (e.g., using a heating mantle with temperature control) and that the solvent is not flammable or that appropriate precautions are taken.

Disposal Plan: Responsible Waste Management

Improper disposal of N-(2-Fluorophenyl)anthranilic acid or its containers can pose a risk to the environment and public health.

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste:

    • Collect any waste solid, contaminated consumables (e.g., weigh boats, paper towels, gloves), in a clearly labeled, sealable hazardous waste container.

    • The label should include the chemical name: "N-(2-Fluorophenyl)anthranilic acid Waste" and the appropriate hazard symbols.

  • Liquid Waste:

    • Solutions containing N-(2-Fluorophenyl)anthranilic acid should be collected in a separate, labeled hazardous liquid waste container.

    • Do not pour any solutions down the drain.

  • Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste management program. Follow their specific procedures for waste pickup and disposal.

By implementing these detailed safety and handling protocols, you can effectively mitigate the risks associated with N-(2-Fluorophenyl)anthranilic acid, ensuring a safe laboratory environment for yourself and your colleagues.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Fluorophenyl)anthranilic acid
Reactant of Route 2
Reactant of Route 2
N-(2-Fluorophenyl)anthranilic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.